molecular formula C6H5BrN2O B112263 2-Amino-5-bromonicotinaldehyde CAS No. 206997-15-1

2-Amino-5-bromonicotinaldehyde

Cat. No.: B112263
CAS No.: 206997-15-1
M. Wt: 201.02 g/mol
InChI Key: KDOAJEVCIZYWDI-UHFFFAOYSA-N
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Description

2-Amino-5-bromonicotinaldehyde is a high-value chemical intermediate prized for its versatile reactivity in medicinal chemistry and drug discovery. Its molecular structure incorporates two key functional handles: a bromine substituent and an aldehyde group, which allow for sequential and diverse chemical transformations. This compound is primarily used as a key synthon in the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many biologically active molecules . The bromine atom readily participates in metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to form biaryl systems commonly found in pharmaceutical agents . Concurrently, the aldehyde group is highly reactive, enabling condensation reactions to form Schiff bases and facilitating the construction of complex polyheterocyclic scaffolds . Specific research applications include its role in the development of kinase inhibitors and nicotinic receptor modulators . It has also been utilized in the discovery of potent polymethoxyphenyl-pyridines bearing amino side chains, which function as tubulin colchicine-binding site inhibitors with demonstrated nanomolar-range antiproliferative activity against various human cancer cell lines, including glioma, colon carcinoma, and lung cancer . Furthermore, its utility extends to the preparation of fluorescent probes, where its aldehyde group enables the formation of conjugated systems that are essential for optical properties . This combination of features makes this compound a crucial building block for structure-activity relationship (SAR) studies and the efficient synthesis of complex target molecules in early-stage drug discovery research .

Properties

IUPAC Name

2-amino-5-bromopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O/c7-5-1-4(3-10)6(8)9-2-5/h1-3H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOAJEVCIZYWDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640004
Record name 2-Amino-5-bromopyridine-3-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206997-15-1
Record name 2-Amino-5-bromopyridine-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-bromo-3-pyridinecarbaldehyde
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Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Amino-5-bromonicotinaldehyde: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved pharmaceuticals. Its strategic introduction into a molecule can significantly influence pharmacokinetic and pharmacodynamic properties. 2-Amino-5-bromonicotinaldehyde (CAS No. 206997-15-1) has emerged as a particularly valuable heterocyclic building block due to its trifunctional nature. The presence of a reactive aldehyde, a nucleophilic amino group, and a bromine atom suitable for cross-coupling reactions provides a tripartite platform for complex molecular architecture. This guide offers an in-depth examination of this reagent, moving beyond simple data points to explain the causality behind its synthesis and application, thereby empowering researchers to leverage its full potential in drug discovery programs.

Core Physicochemical & Structural Characteristics

A foundational understanding of a reagent's physical and chemical properties is paramount for its effective use in synthesis. This compound is a light yellow to yellow solid, and its key properties are summarized below for quick reference.[1][2] The predicted high boiling point and solid-state nature at room temperature are typical for a substituted aromatic compound of this molecular weight.

PropertyValueSource(s)
CAS Number 206997-15-1[1][3]
Molecular Formula C₆H₅BrN₂O[4][5][6]
Molecular Weight 201.02 g/mol [4][6]
Appearance Light yellow to yellow Solid[1]
Melting Point 167-169 °C[1][4][5]
Boiling Point 300.5 ± 42.0 °C (Predicted)[1][2]
Density 1.782 ± 0.06 g/cm³ (Predicted)[1][2]
Storage 2–8 °C, under inert gas (Nitrogen or Argon)[1][4]
SMILES O=CC1=C(N)N=CC(Br)=C1[7][8]
InChI Key KDOAJEVCIZYWDI-UHFFFAOYSA-N[5][8]

Synthesis Protocol and Mechanistic Rationale

The most direct and commonly cited synthesis of this compound involves the regioselective bromination of 2-Amino-3-pyridinecarboxaldehyde.[1][9] This electrophilic aromatic substitution is a cornerstone reaction, and understanding the choice of reagents is key to ensuring a high-yield outcome.

Workflow for Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation reactant 2-Aminopyridine-3-carbaldehyde in Acetonitrile reagent N-Bromosuccinimide (NBS) reflux Stir under Reflux (2 hours) reagent->reflux Add to solution cool Cool to Room Temp. reflux->cool filter Filter Reaction Mixture cool->filter wash Wash Solid with Methanol filter->wash dry Dry under Vacuum wash->dry product This compound (Brown Solid, ~79% Yield) dry->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reagents & Equipment :

    • 2-Aminopyridine-3-carbaldehyde (1.0 equiv)

    • N-Bromosuccinimide (NBS) (1.04 equiv)

    • Acetonitrile (solvent)

    • Methanol (for washing)

    • Round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus.

  • Procedure :

    • Dissolve 2-aminopyridine-3-carbaldehyde (e.g., 10.1 g, 81.0 mmol) in acetonitrile (150 mL) in a round-bottom flask.[1][9]

    • Add N-bromosuccinimide (NBS) (e.g., 15.1 g, 84.0 mmol) to the solution.[1][9]

    • Heat the reaction mixture to reflux and stir for approximately 2 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, allow the mixture to cool to ambient temperature.[1][9]

    • Filter the resulting precipitate from the reaction mixture.

    • Wash the collected solid with cold methanol to remove residual impurities.

    • Dry the solid under vacuum to yield 2-amino-5-bromopyridine-3-carbaldehyde as a brown solid.[1][9] (Reported Yield: 79%).

Expertise & Causality: Why This Protocol Works
  • Choice of Brominating Agent : N-Bromosuccinimide (NBS) is the reagent of choice over harsher alternatives like elemental bromine (Br₂). NBS provides a low, steady concentration of electrophilic bromine, which minimizes over-bromination and other side reactions. It is also safer and easier to handle.

  • Regioselectivity : The electron-donating amino group (-NH₂) is a strong activating group and is ortho-, para- directing. The aldehyde group (-CHO) is a deactivating, meta- directing group. The position para to the strongly activating amino group (the 5-position) is the most electronically enriched and sterically accessible site for electrophilic substitution, leading to highly regioselective bromination.

  • Solvent and Temperature : Acetonitrile is a suitable polar aprotic solvent for this reaction. Heating to reflux provides the necessary activation energy for the reaction to proceed at a practical rate.

The Triad of Reactivity: A Medicinal Chemist's Perspective

The synthetic power of this compound lies in the distinct reactivity of its three functional groups. This allows for sequential, orthogonal chemical modifications, making it a cornerstone intermediate for building molecular diversity in structure-activity relationship (SAR) studies.[4]

Caption: The three key reactive sites of this compound.

  • The Aldehyde Group : This is a versatile electrophilic handle. It readily participates in condensation reactions to form Schiff bases (imines) or can be used in multicomponent reactions like the Biginelli reaction to construct complex heterocyclic systems.[10] It can also be a precursor for reductive amination to introduce substituted amino groups.

  • The Amino Group : As a nucleophile, the amino group is critical for annulation strategies, enabling the construction of fused heterocyclic rings like pyridopyrimidines.

  • The Bromine Atom : The bromine substituent is arguably its most powerful feature for drug discovery. It serves as a prime attachment point for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[11] This allows for the systematic introduction of a wide array of aryl and heteroaryl groups, which is a fundamental strategy in optimizing compound potency and selectivity, particularly in the development of kinase inhibitors.[4][11]

Field-Proven Application: Suzuki-Miyaura Cross-Coupling

To illustrate the practical utility of the bromine handle, a representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided. This reaction is a high-yield, robust method for C-C bond formation and is extensively used in pharmaceutical development.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reagent Combination cluster_1 Aqueous Workup start_mat This compound degas Degas Mixture (Argon Purge) start_mat->degas boronic_acid Aryl/Heteroaryl Boronic Acid (1.1 eq) boronic_acid->degas catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) catalyst->degas base Aqueous Base (e.g., Na₂CO₃, 2M) base->degas solvent Solvent (e.g., Dioxane) solvent->degas heat Heat to 80-100 °C (Monitor by LC-MS) degas->heat extract Extract with Organic Solvent (e.g., EtOAc) heat->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Purify via Column Chromatography dry->purify

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol
  • Setup : In a reaction vessel, combine this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a suitable solvent like dioxane or DME.

  • Execution :

    • Add an aqueous solution of a base, typically 2M sodium carbonate or potassium carbonate (2.0-3.0 equiv).

    • Thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction is self-validating; successful coupling will show the disappearance of the starting material and the emergence of a new, less polar product spot on a TLC plate or a new peak with the expected mass in LC-MS analysis.

  • Workup & Purification :

    • After cooling, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 2-amino-5-aryl-nicotinaldehyde.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. While a comprehensive Safety Data Sheet (SDS) should always be consulted, the following key points must be observed.[12]

  • Hazards : this compound is classified as an irritant.[1][5] It may cause skin and serious eye irritation. It is also categorized with acute oral, dermal, and inhalation toxicity (Category 4).[2]

  • Handling :

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]

    • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

    • Wash hands thoroughly after handling.[13]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] For long-term stability, storage at 2-8°C under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation of the aldehyde and amino functionalities.[1][4]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex, biologically active molecules. By understanding the principles behind its synthesis, the nuances of its reactivity, and the protocols for its application, researchers can accelerate the discovery of novel therapeutics, from kinase inhibitors to nicotinic receptor modulators.

References

  • This compound. MySkinRecipes. [Link]

Sources

Introduction: The Strategic Importance of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized pyridine derivative that has garnered significant attention as a pivotal intermediate in medicinal chemistry and organic synthesis. Its structure, which incorporates an amino group, a bromine atom, and an aldehyde on a pyridine scaffold, offers a trifecta of reactive sites. This strategic arrangement of functional groups provides a versatile platform for constructing complex molecular architectures, particularly in the development of novel therapeutic agents.

The presence of the bromine atom facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents.[1][2] The aldehyde and amino groups allow for a wide range of transformations, including Schiff base formation and the construction of various heterocyclic systems.[1] Consequently, this compound serves as a key building block in the synthesis of kinase inhibitors, nicotinic receptor modulators, and fluorescent probes, making a thorough understanding of its physicochemical properties essential for its effective application in drug discovery and development.[1][3]

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These parameters are critical for designing synthetic routes, developing analytical methods, and ensuring proper handling and storage.

PropertyValueSource(s)
CAS Number 206997-15-1[1][4][5][6]
Molecular Formula C₆H₅BrN₂O[1][5][6][7]
Molecular Weight 201.02 g/mol [1][5]
Exact Mass 199.958511 u[7]
Appearance Solid[8]
Melting Point 167-169 °C[1][4][5][7]
Boiling Point 300.5 °C at 760 mmHg (Predicted)[4][5][7]
Density 1.782 - 1.8 g/cm³ (Predicted)[4][5][7]
pKa 2.74 ± 0.49 (Predicted)[5]
XLogP3 1.2[7]
Flash Point 135.5 °C[4][7]
Vapor Pressure 0.00112 mmHg at 25°C[7]

Spectroscopic and Chromatographic Characterization

Elucidation and confirmation of the molecular structure, along with purity assessment, are paramount in chemical synthesis. The following section details the standard analytical techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination of organic molecules in solution.

¹H NMR (Proton NMR): The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For this compound, the following signals are characteristic:

  • Aldehyde Proton (-CHO): A singlet is observed far downfield around δ 9.81 ppm .[9] This significant deshielding is a hallmark of an aldehyde proton, which is directly attached to a carbonyl group and influenced by the aromatic ring.

  • Aromatic Protons: Two doublets are expected in the aromatic region. The proton at position 6 of the pyridine ring appears at approximately δ 8.30 ppm , while the proton at position 4 appears around δ 7.89 ppm .[9] The splitting of these signals into doublets with a small coupling constant (J ≈ 2.4 Hz) indicates a meta-relationship to each other.[9]

  • Amino Protons (-NH₂): A broad singlet is typically observed around δ 6.78 ppm for the two protons of the primary amine.[9] The broadness of this peak is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference, setting the chemical shift at 0.00 ppm.[10]

  • Instrument Setup: Place the sample in the NMR spectrometer.

  • Parameter Optimization: Use standard acquisition parameters, which may include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[10]

  • Data Acquisition: Acquire the spectrum by co-adding 8-16 scans to improve the signal-to-noise ratio.[10]

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Characteristic Absorption Bands:

  • N-H Stretch (Amino Group): Two distinct bands are typically expected in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

  • C=O Stretch (Aldehyde Group): A strong, sharp absorption band is expected around 1680-1700 cm⁻¹ for the aldehyde carbonyl group. Its conjugation with the aromatic ring slightly lowers the frequency compared to a non-conjugated aldehyde.

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands of variable intensity are expected in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

  • C-Br Stretch: A weaker absorption band is expected in the lower frequency "fingerprint" region, typically between 500-600 cm⁻¹.

Caption: General workflow for the synthesis of the title compound.

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity to serve as a versatile scaffold for building molecular diversity.

  • Suzuki-Miyaura Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl or heteroaryl groups, a common strategy in the synthesis of kinase inhibitors and other targeted therapies. [1][2]* Schiff Base and Heterocycle Formation: The aldehyde group readily undergoes condensation reactions with amines to form imines (Schiff bases), which can be further reduced or cyclized. This reactivity is crucial for constructing nitrogen-containing heterocyclic compounds. [1]* Multicomponent Reactions: The aldehyde functionality makes it an ideal substrate for multicomponent reactions (MCRs), such as the Biginelli or Ugi reactions, which enable the rapid assembly of complex, drug-like molecules in a single step. [11] This multi-faceted reactivity makes the compound an invaluable intermediate for creating libraries of novel compounds for structure-activity relationship (SAR) studies during the drug discovery process. [1]

Safety, Handling, and Storage

Adherence to proper safety protocols is essential when working with any chemical reagent.

Hazard Identification: According to GHS classifications, this compound is considered hazardous with the following classifications:

  • Acute toxicity (Oral, Dermal, Inhalation) - Category 4 [7]* Skin irritation - Category 2 [7]* Eye irritation - Category 2 [7]* Specific target organ toxicity (single exposure) - Category 3 [7] Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated area, preferably a chemical fume hood. [12]* Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [8][12]* Avoid breathing dust, fume, gas, mist, vapors, or spray. [8]* Wash hands and any exposed skin thoroughly after handling. [8] Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place. [8]* For long-term stability, it is recommended to store under an inert gas atmosphere (Nitrogen or Argon) at 2–8 °C. [1][5]

Conclusion

This compound is a cornerstone intermediate for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, predictable spectroscopic signatures, and versatile reactivity profile provide a robust platform for the synthesis of diverse and complex bioactive molecules. A comprehensive understanding of its characteristics, from its melting point and spectral data to its synthetic accessibility and safe handling, empowers researchers to fully leverage its potential in the quest for novel therapeutics.

References

  • MySkinRecipes. This compound. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. [Link]

Sources

2-Amino-5-bromonicotinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-bromonicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its fundamental physicochemical properties, provide a detailed and validated synthesis protocol, explore its characteristic spectroscopic signature, and critically analyze the reactivity of its functional groups. The primary focus will be on its strategic application in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document is designed to serve as a practical and authoritative resource, bridging the gap between theoretical knowledge and real-world application.

Core Molecular Profile

This compound is a substituted pyridine derivative whose value in synthetic chemistry is derived from its trifunctional nature: a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom positioned for cross-coupling reactions. This unique arrangement allows for sequential and regioselective modifications, making it a highly sought-after intermediate in multi-step syntheses.

A summary of its key quantitative data is presented below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₅BrN₂O[1][2][3][4]
Molecular Weight 201.02 g/mol [1][2][4]
CAS Number 206997-15-1[1][2][3]
Appearance Light yellow to yellow solid/crystalline powder[5]
Melting Point 167-169 °C[1][4]
Density ~1.78 g/cm³ (Predicted)[1][5]
Boiling Point ~300.5 °C at 760 mmHg (Predicted)[1][5]
Synonyms 2-Amino-5-bromopyridine-3-carboxaldehyde, 2-amino-5-bromo-3-formylpyridine[1][3]

Synthesis Protocol: Bromination of 2-Aminopyridine-3-carbaldehyde

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2-aminopyridine-3-carbaldehyde. The amino group activates the pyridine ring, directing the bromination to the C5 position. N-Bromosuccinimide (NBS) is an effective and manageable brominating agent for this transformation.

Expert Rationale:

The choice of acetonitrile as a solvent is strategic; it is relatively polar, effectively dissolves the starting material, and is inert under the reaction conditions. The reaction is performed under reflux to provide the necessary activation energy for the electrophilic aromatic substitution. The high yield and straightforward filtration-based workup make this a robust and scalable laboratory procedure.[6]

Detailed Experimental Protocol:
  • Reaction Setup : To a solution of 2-aminopyridine-3-carbaldehyde (10.1 g, 81.0 mmol) in acetonitrile (150 mL) within a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add N-bromosuccinimide (NBS) (15.1 g, 84.0 mmol).

  • Heating : Stir the reaction mixture under reflux conditions for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Cooling and Isolation : Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

  • Purification : Filter the reaction mixture to collect the solid precipitate. Wash the collected solid with methanol to remove any unreacted NBS and succinimide byproduct.

  • Drying : Dry the purified solid under vacuum to afford 2-amino-5-bromopyridine-3-carbaldehyde as a brown solid. The typical reported yield is approximately 79% (12.9 g).[6]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification SM1 2-Aminopyridine-3-carbaldehyde Condition Reflux, 2 hours SM1->Condition SM2 N-Bromosuccinimide (NBS) SM2->Condition Solvent Acetonitrile Solvent->Condition Workup Cool to RT -> Filter -> Wash (Methanol) -> Dry Condition->Workup Product This compound Workup->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Profile & Structural Elucidation

For a researcher, confirming the identity and purity of a synthesized compound is paramount. The following is an expert analysis of the expected spectroscopic data for this compound.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic. The aldehyde proton (-CHO) will appear as a singlet significantly downfield, typically around δ 9.8 ppm.[5] The two aromatic protons on the pyridine ring will appear as doublets due to mutual coupling, expected around δ 8.3 and δ 7.9 ppm. The amino (-NH₂) protons will present as a broad singlet, typically around δ 6.8 ppm.[5] The exact chemical shifts can vary based on the solvent used.

  • Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for confirming the presence of the key functional groups. A strong, sharp absorption band is expected in the region of 1660-1770 cm⁻¹ corresponding to the C=O stretch of the aldehyde.[7] Additionally, characteristic C-H stretching absorptions for the aldehyde are expected between 2700-2860 cm⁻¹. The N-H stretching of the primary amine will appear as two bands in the 3300-3500 cm⁻¹ region.

  • Mass Spectrometry (MS) : Electron Impact (EI) mass spectrometry should reveal a molecular ion (M⁺) peak corresponding to the molecular weight of the compound. The isotopic pattern will be a definitive indicator of the presence of a single bromine atom, with two peaks of nearly equal intensity (M⁺ and M+2).

Chemical Reactivity & Applications in Drug Discovery

The synthetic utility of this compound stems from the differential reactivity of its three functional groups. This allows for a programmed, stepwise elaboration of the core scaffold, which is a cornerstone of modern medicinal chemistry.[4]

  • Aldehyde Group : The aldehyde is a versatile electrophile. It readily participates in:

    • Reductive Amination : To introduce substituted aminomethyl groups.

    • Wittig Reactions : To form alkenes.

    • Condensation Reactions : To form Schiff bases or build larger heterocyclic systems, such as in the synthesis of fluorescent probes.[4]

  • Amino Group : The nucleophilic amino group can be used for:

    • Acylation/Sulfonylation : To introduce amide or sulfonamide functionalities.

    • Heterocycle Formation : Acting as a binucleophile to construct fused ring systems.

  • Bromine Atom : The bromine atom is a key handle for carbon-carbon and carbon-heteroatom bond formation via:

    • Palladium-Catalyzed Cross-Coupling : Reactions like Suzuki, Heck, and Buchwald-Hartwig couplings allow for the introduction of a vast array of aryl, heteroaryl, or alkyl groups. This is particularly valuable in structure-activity relationship (SAR) studies during drug discovery.[4][8]

This multi-faceted reactivity makes the compound a valuable intermediate in the synthesis of pharmaceuticals, especially kinase inhibitors and nicotinic receptor modulators.[4]

G cluster_aldehyde Aldehyde (-CHO) Reactivity cluster_amine Amine (-NH2) Reactivity cluster_bromine Bromine (-Br) Reactivity cluster_products Potential Products Core This compound ReductiveAmination Reductive Amination Core->ReductiveAmination Condensation Schiff Base / Heterocycle Formation Core->Condensation Acylation Acylation Core->Acylation FusedRing Fused Ring Synthesis Core->FusedRing Suzuki Suzuki Coupling Core->Suzuki Buchwald Buchwald-Hartwig Amination Core->Buchwald FluorescentProbes Fluorescent Probes Condensation->FluorescentProbes ComplexHeterocycles Complex Heterocycles FusedRing->ComplexHeterocycles KinaseInhibitors Kinase Inhibitors Suzuki->KinaseInhibitors

Caption: Reactivity map of this compound in synthesis.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Identification : this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[3][9]

  • Personal Protective Equipment (PPE) : Always wear protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid breathing dust.[10][11]

  • Handling : Avoid formation of dust and aerosols. Use non-sparking tools. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][12]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere (e.g., Argon) at 2–8 °C is recommended.[3][5]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][11]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined synthesis, predictable spectroscopic characteristics, and versatile reactivity provide researchers with a reliable platform for constructing novel and complex molecules. Understanding the principles laid out in this guide will empower scientists to leverage this valuable building block to its full potential in their research and development endeavors.

References

  • This compound. MySkinRecipes. [Link]
  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
  • 19.14 Spectroscopy of Aldehydes and Ketones.

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An In-Depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Amino-5-bromonicotinaldehyde (CAS No: 206997-15-1), a pivotal heterocyclic building block. This document is intended for researchers, medicinal chemists, and professionals in drug development who utilize this intermediate for constructing complex molecular architectures. We will delve into the causal relationships behind the experimental protocols, ensuring a blend of theoretical understanding and practical, field-proven insights.

Strategic Importance in Medicinal Chemistry

This compound is a highly valued intermediate in the synthesis of pharmaceuticals. Its strategic importance stems from the trifecta of reactive sites within its structure: a nucleophilic amino group, an electrophilic aldehyde, and a bromine-substituted pyridine ring amenable to a variety of cross-coupling reactions. This versatile reactivity makes it a key precursor for developing novel kinase inhibitors, nicotinic receptor modulators, and other biologically active heterocyclic compounds.[1] The aldehyde and amino functionalities are perfectly positioned for constructing fused ring systems through reactions like Schiff base formation followed by cyclization, while the bromine atom serves as a crucial handle for late-stage diversification in structure-activity relationship (SAR) studies.[1][2]

Synthesis Pathway: Electrophilic Bromination

The most direct and efficient synthesis of this compound involves the regioselective bromination of 2-aminonicotinaldehyde. The inherent electronic properties of the starting material dictate the course of this reaction. The amino group at the 2-position is a strong activating group, directing electrophiles to the ortho and para positions. In the pyridine ring system, this corresponds to the 3- and 5-positions. As the 3-position is already substituted with the aldehyde, the electrophilic attack occurs preferentially at the electron-rich 5-position.

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation. It serves as a source of electrophilic bromine (Br+) under mild conditions, which is critical to avoid over-bromination or degradation of the sensitive aldehyde functionality. Acetonitrile is an ideal solvent as it is polar enough to dissolve the starting material and NBS, while remaining relatively inert to the reaction conditions.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Materials:

  • 2-Aminopyridine-3-carbaldehyde (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (CH₃CN)

  • Methanol (CH₃OH)

Procedure:

  • Reaction Setup: To a solution of 2-aminopyridine-3-carbaldehyde (e.g., 10.1 g, 81.0 mmol) in acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-bromosuccinimide (15.1 g, 84.0 mmol) portion-wise.[3][4]

  • Reaction Execution: The reaction mixture is stirred and heated to reflux for approximately 2 hours.[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: Upon completion, the reaction mixture is cooled to room temperature. The product typically precipitates out of the solution.[3][4]

  • Purification: The precipitated solid is collected by vacuum filtration. The solid is then washed with a small amount of cold methanol to remove any unreacted NBS and other soluble impurities.[3][4]

  • Drying: The collected solid is dried under vacuum to afford 2-amino-5-bromopyridine-3-carbaldehyde as a brown or yellow solid.[3][4] A typical yield for this procedure is around 79%.[3] For higher purity, recrystallization from a suitable solvent like an ethanol/water mixture can be performed.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Protocol start Dissolve 2-Aminopyridine-3-carbaldehyde in Acetonitrile add_nbs Add N-Bromosuccinimide (NBS) start->add_nbs reflux Reflux for 2 hours add_nbs->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Vacuum Filtration cool->filter wash Wash with Cold Methanol filter->wash dry Dry Under Vacuum wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach provides a self-validating confirmation of the final product.

Physical and Spectroscopic Data
ParameterObserved DataRationale & Interpretation
Appearance Light yellow to yellow solid.[5]The color is characteristic of the conjugated π-system of the molecule.
Molecular Formula C₆H₅BrN₂OConfirmed by High-Resolution Mass Spectrometry.
Molecular Weight 201.02 g/mol .[1][6]The nominal mass is confirmed by MS, and the exact mass confirms the elemental composition.
Melting Point 167-169°C.[1][4][5]A sharp melting point range indicates high purity of the crystalline solid.
¹H NMR (400 MHz, CDCl₃)δ 9.81 (s, 1H, -CHO), δ 8.30 (d, J=2.4 Hz, 1H, Ar-H), δ 7.89 (d, J=2.4 Hz, 1H, Ar-H), δ 6.78 (br s, 2H, -NH₂).[3][4]The singlet at 9.81 ppm is characteristic of the aldehyde proton. The two doublets in the aromatic region confirm the disubstituted pyridine ring. The broad singlet corresponds to the two protons of the primary amine.
IR Spectroscopy (cm⁻¹)~3400-3300 (N-H stretch), ~1680 (C=O stretch, aldehyde), ~1600-1450 (C=C/C=N stretch, aromatic), ~600 (C-Br stretch).The N-H stretching appears as two sharp bands for a primary amine.[7] The strong C=O absorption is indicative of the aldehyde.[7] Aromatic ring vibrations and the C-Br stretch are expected in their characteristic regions.
Mass Spectrometry (EI)m/z ~200, 202The mass spectrum will show two major peaks for the molecular ion (M⁺ and M+2⁺) in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a molecule containing one bromine atom.
Characterization Workflow Diagram

Characterization_Workflow cluster_characterization Characterization Protocol product Synthesized Product mp Melting Point Analysis product->mp Purity Check nmr NMR Spectroscopy (¹H & ¹³C) product->nmr Structural Elucidation ir IR Spectroscopy product->ir Functional Groups ms Mass Spectrometry product->ms Molecular Weight & Formula data Correlate Data mp->data nmr->data ir->data ms->data final Structure Confirmed data->final

Sources

1H NMR spectral data of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectral Data of 2-Amino-5-bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for this compound (CAS 206997-15-1), a key heterocyclic building block in medicinal chemistry. This document moves beyond a simple presentation of spectral data, offering an in-depth interpretation grounded in the principles of NMR spectroscopy and the electronic effects of substituents on the pyridine ring. It includes a detailed experimental protocol for data acquisition, a thorough analysis of chemical shifts and coupling constants, and visual aids to facilitate structural assignment. This guide is designed to serve as a practical resource for scientists engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of this compound

This compound is a highly functionalized pyridine derivative. Its structure, featuring an aldehyde, an amino group, and a bromine atom, makes it a versatile intermediate for constructing more complex molecular architectures.[1] These functionalities allow for a wide range of chemical transformations, including Schiff base formation, heterocycle construction, and cross-coupling reactions.[1] Consequently, it is a valuable precursor in the synthesis of pharmaceuticals, particularly kinase inhibitors and nicotinic receptor modulators.[1]

Given its role in drug discovery and development, unambiguous structural confirmation is paramount. ¹H NMR spectroscopy stands as the primary analytical technique for this purpose, providing precise information about the electronic environment of each proton in the molecule, their connectivity, and their relative abundance.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, one must first understand the distinct proton environments within the this compound molecule. The structure contains four unique types of protons: the aldehyde proton, two aromatic protons on the pyridine ring, and the two protons of the primary amine.

Diagram 1: Molecular Structure and Proton Assignments

A diagram illustrating the chemical structure of this compound with key protons labeled for NMR assignment.

Experimental Protocol: Acquiring the ¹H NMR Spectrum

The following protocol outlines a standardized procedure for acquiring a high-quality ¹H NMR spectrum of this compound. The trustworthiness of NMR data relies on meticulous sample preparation and proper instrument setup.[2]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry NMR tube. CDCl₃ is a suitable choice as it effectively dissolves the compound and its residual solvent peak does not interfere with the analyte signals.[2][3]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to reference the chemical shift scale to 0.00 ppm.

  • Spectrometer Setup (Based on a 400 MHz Instrument):

    • Insert the sample into the NMR spectrometer.

    • Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step ensures the stability of the magnetic field during the experiment.

    • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field. This is a critical step to achieve sharp, well-resolved peaks and accurate coupling constant measurements.

    • Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure maximum signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum using a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm). Aromatic aldehydes often have signals downfield of 9 ppm.[4][5]

    • Set the relaxation delay (d1) to 1-2 seconds to allow for adequate relaxation of the protons between scans.

    • Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

Spectral Data Analysis and Interpretation

The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz, displays four distinct signals. The experimental data are summarized below.[3][6]

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
9.811HSinglet (s)-CHO
8.301HDoublet (d)2.4H6
7.891HDoublet (d)2.4H4
6.782HBroad Singlet (br s)-NH₂
Detailed Signal Interpretation
  • δ 9.81 ppm (Aldehyde Proton, CHO):

    • Chemical Shift: This signal appears significantly downfield, which is a characteristic feature of aldehyde protons.[5] The strong deshielding effect is caused by the magnetic anisotropy of the adjacent C=O bond and the electron-withdrawing nature of the carbonyl group.[7]

    • Multiplicity: It appears as a singlet because there are no adjacent protons within three bonds to couple with. The proton on C4 is four bonds away, and any coupling (⁴J) would be too small to be resolved.

    • Integration: The integral value of 1H confirms the presence of a single aldehyde proton.

  • δ 8.30 ppm (Aromatic Proton, H6):

    • Chemical Shift: This proton is the most downfield of the aromatic signals. Its position is influenced by several factors. It is ortho to the electronegative nitrogen atom of the pyridine ring and meta to the electron-withdrawing aldehyde group, both of which deshield it. The electron-donating amino group at the C2 position has a shielding effect, but it is more distant.

    • Multiplicity: The signal is a doublet due to spin-spin coupling with the H4 proton. The coupling constant of J = 2.4 Hz is typical for a four-bond coupling (⁴J) across a pyridine ring between protons in a meta relationship.

    • Integration: The integral value of 1H is consistent with a single proton on the aromatic ring.

  • δ 7.89 ppm (Aromatic Proton, H4):

    • Chemical Shift: This proton is upfield relative to H6. It is ortho to the electron-withdrawing aldehyde and bromo substituents, which causes deshielding. However, it is also meta to the strongly electron-donating amino group, which provides a shielding effect, resulting in a chemical shift that is upfield from H6.

    • Multiplicity: This signal appears as a doublet with the same coupling constant (J = 2.4 Hz) as the H6 proton, confirming their coupling relationship.

    • Integration: The integral value of 1H confirms it represents one aromatic proton.

  • δ 6.78 ppm (Amino Protons, NH₂):

    • Chemical Shift: The amino group is an electron-donating group, which generally results in its protons appearing in a more shielded (upfield) region compared to aromatic protons.[8][9]

    • Multiplicity: The signal is a broad singlet. The broadness is due to two factors: rapid chemical exchange of the amine protons with trace amounts of acidic protons (e.g., from water) in the solvent, and quadrupolar broadening from the adjacent ¹⁴N nucleus.

    • Integration: The integral value of 2H confirms the presence of the two protons of the primary amino group.

Advanced Structural Verification

For unequivocal assignment, especially in more complex substituted pyridines, two-dimensional (2D) NMR experiments are invaluable.[2]

  • COSY (Correlation Spectroscopy): A COSY experiment would show a cross-peak between the signals at δ 8.30 (H6) and δ 7.89 (H4), definitively confirming their spin-spin coupling relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon atom it is directly attached to, allowing for the assignment of the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away. For instance, the aldehyde proton (δ 9.81) would show a correlation to the C3 and C4 carbons, providing further confirmation of the overall molecular skeleton.

Diagram 2: NMR Interpretation Workflow

G cluster_1d 1D ¹H NMR Analysis cluster_2d 2D NMR Confirmation (Optional) A Acquire Spectrum (CDCl₃, 400 MHz) B Identify 4 Signal Sets A->B C Analyze Chemical Shifts (δ) - CHO: ~9.8 ppm (deshielded) - Aromatic: ~7.9-8.3 ppm - NH₂: ~6.8 ppm (shielded) B->C D Analyze Integration - CHO: 1H - H4: 1H - H6: 1H - NH₂: 2H B->D E Analyze Multiplicity (Splitting) - CHO: Singlet - H4, H6: Doublets (J=2.4 Hz) - NH₂: Broad Singlet B->E F Assign Protons to Structure C->F D->F E->F G COSY Confirms H4-H6 coupling F->G For complex cases H HSQC / HMBC Correlates ¹H and ¹³C signals, confirms carbon skeleton F->H I Unambiguous Structure Elucidation G->I H->I

A logical workflow for structure elucidation using 1D and optional 2D NMR experiments.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and detailed fingerprint of its molecular structure. The distinct chemical shifts, integration values, and splitting patterns of the aldehyde, aromatic, and amine protons are all consistent with the assigned structure. The downfield shift of the aldehyde proton, the meta-coupling between the two aromatic protons, and the broad nature of the amine signal are key diagnostic features. This guide provides the foundational knowledge for researchers to confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.

References

  • Rasala, D. (1993). 1H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2), 227-235.
  • Asian Journal of Chemistry. (2004). Studies of Nuclear Magnetic Resonance Spectra of Positive Halogen Salts of Pyridine and Substituted Pyridines.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines.
  • ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine.
  • Marcel Dekker, Inc. (1993). 1H NMR Spectra of Substituted Aminopyridines.
  • Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation.
  • ResearchGate. (n.d.). Supporting Information.
  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube.
  • Modgraph. (n.d.). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones.
  • SpectraBase. (n.d.). 2-Pyridinamine - Optional[1H NMR] - Chemical Shifts.
  • OpenOChem Learn. (n.d.). Interpreting HNMR.
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:206997-15-1.
  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO.
  • The Royal Society of Chemistry. (n.d.). Supporting Information For.
  • MySkinRecipes. (n.d.). This compound.

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Melting point and boiling point of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-Amino-5-bromonicotinaldehyde

Abstract

This technical guide provides a comprehensive analysis of the melting and boiling points of this compound (CAS No. 206997-15-1), a critical intermediate in contemporary pharmaceutical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of physical constants. It delves into the scientific principles underpinning these thermal transitions, offers detailed, field-proven protocols for their accurate determination, and explains the causality behind key experimental choices. By integrating theoretical knowledge with practical application, this guide serves as an authoritative resource for the precise characterization and handling of this important chemical entity.

Compound Identification and Core Physicochemical Properties

This compound is a substituted pyridine derivative whose structural features—an amino group, a bromine atom, and an aldehyde functional group—make it a versatile building block in medicinal chemistry.[1] Accurate knowledge of its physical properties is paramount for its effective use in synthesis, purification, and formulation.

Table 1: Compound Identification

Identifier Value
Chemical Name This compound
Synonyms 2-amino-5-bromopyridine-3-carbaldehyde, 2-Amino-5-bromopyridine-3-carboxaldehyde[2][3][4]
CAS Number 206997-15-1[1][2][3][5]
Molecular Formula C₆H₅BrN₂O[1][2][4]

| Molecular Weight | 201.02 g/mol [1][2] |

Table 2: Key Thermal and Physical Properties

Property Value Source(s)
Melting Point 167-169°C [1][2][4][5]
Boiling Point 300.5°C at 760 mmHg [2][4]
Density 1.782 g/cm³ (Predicted) [2][5]
Flash Point 135.5°C [2]

| Storage | 2-8°C, under inert gas atmosphere |[1][5] |

The Scientific Rationale for Determining Thermal Phase Transitions

The melting and boiling points are not merely data points; they are fundamental physical constants that provide deep insights into the identity, purity, and thermodynamic properties of a compound.

  • Criterion for Purity: A pure, crystalline organic solid will exhibit a sharp, well-defined melting point, typically spanning a narrow range of 0.5-1.0°C. The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a melting point depression and a broadening of the melting range .[6][7] Therefore, observing a melting range of 167-169°C is a primary indicator of the high purity of a sample of this compound.

  • Compound Identification: While not definitive on its own, a measured melting or boiling point that matches the established literature value is a strong piece of evidence for a compound's identity.[7][8][9] When combined with spectroscopic data (NMR, IR, MS), it forms a robust basis for structural confirmation.

  • Informing Process Chemistry: Knowledge of these thermal transitions is critical for process development. The melting point dictates the upper-temperature limit for drying solid material and is essential for designing recrystallization protocols. The boiling point is the cornerstone of purification by distillation, dictating the required temperature and pressure conditions to separate the compound from solvents or non-volatile impurities.[10]

Experimental Protocols for Accurate Determination

The following protocols represent industry-standard methodologies for obtaining reliable melting and boiling point data. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Melting Point Determination (Capillary Method)

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.[11]

Protocol Steps:

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. Moisture or residual solvent can act as an impurity, artificially depressing and broadening the melting range. A mortar and pestle can be used to create a fine powder for uniform packing and heat transfer.

  • Capillary Tube Packing: Gently press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the solid into a dense column approximately 1-2 mm in height.[9]

    • Causality: An insufficient sample will be difficult to observe, while an excessive amount will create a significant temperature gradient across the sample, leading to a broadened, inaccurate range.

  • Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated melting point apparatus (e.g., a DigiMelt or Mel-Temp).[7][11]

  • Rapid Initial Heating: Set a rapid heating ramp (10-20°C/minute) to quickly approach the expected melting point.[7] For this compound, heat rapidly to approximately 150°C.

    • Causality: This step efficiently saves time. A slow ramp from room temperature is unnecessary and time-consuming.

  • Precise Determination: Once the temperature reaches ~155°C (about 10-15°C below the expected melting point), reduce the heating rate to a slow ramp of 1-2°C per minute.[7]

    • Causality: This slow rate is critical. It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium. Heating too quickly will cause the thermometer reading to lag behind the actual sample temperature, resulting in an erroneously high and broad melting range.

  • Observation and Recording: Record two temperatures:

    • T₁ (Onset): The temperature at which the first droplet of liquid is observed.

    • T₂ (Completion): The temperature at which the last solid crystal melts completely.

    • The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow A Prepare Dry, Powdered Sample B Pack Capillary Tube (1-2 mm height) A->B C Place in Apparatus B->C D Rapid Heat (to ~155°C) C->D E Slow Heat (1-2°C/min) D->E Reduce Rate F Observe & Record Onset (T₁) and Completion (T₂) E->F G Report Range (T₁ - T₂) F->G

Caption: Workflow for Melting Point Determination.

Boiling Point Determination (Micro Capillary Method)

Given that this compound is a solid at room temperature with a high boiling point, this determination is less common than melting point analysis. However, if required, the micro capillary method is suitable for small quantities.[12]

Protocol Steps:

  • Sample Preparation: Place a small amount of this compound into a small-diameter test tube (fusion tube) and gently heat it until it melts into a liquid. Approximately 0.5 mL of liquid is sufficient.

  • Capillary Inversion: Take a standard melting point capillary tube, sealed at one end. Invert it and place the open end down into the liquid sample in the fusion tube.[8][13]

  • Apparatus Setup: Attach the fusion tube to a thermometer using a wire or rubber band, ensuring the sample is aligned with the thermometer bulb. Suspend this assembly in a heating bath (a Thiele tube with high-boiling mineral oil or an aluminum block is ideal).[12][13]

  • Heating: Begin heating the bath at a moderate rate. As the temperature rises, air trapped inside the inverted capillary will expand and slowly bubble out.

  • Identifying the Boiling Point: As the temperature approaches the boiling point, the rate of bubbling will increase. The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the capillary tip.[12][14]

    • Causality: At the boiling point, the vapor pressure of the liquid equals the external atmospheric pressure. This pressure is sufficient to push the liquid out of the capillary, creating a steady stream of vapor bubbles.[8]

  • Cooling and Confirmation: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow and eventually stop. The precise boiling point is the temperature at which the liquid is drawn back into the capillary tube.[8][12]

    • Causality: As the system cools, the vapor pressure of the sample drops. The moment it drops just below the atmospheric pressure, the external pressure forces the liquid back into the capillary. This point represents the true equilibrium between the liquid and vapor phases.

BoilingPointWorkflow cluster_setup Setup cluster_measurement Measurement A Melt Sample in Fusion Tube B Insert Inverted Sealed Capillary A->B C Attach to Thermometer & Place in Heating Bath B->C D Heat Bath C->D E Observe Rapid, Continuous Stream of Bubbles D->E F Turn Off Heat E->F G Record Temperature When Liquid Re-enters Capillary F->G

Caption: Workflow for Micro Boiling Point Determination.

Synthesis and Application Context

This compound is a valuable intermediate primarily used in the synthesis of complex heterocyclic compounds for pharmaceutical applications.[1] Its utility stems from the differential reactivity of its functional groups. The aldehyde is available for condensation reactions, the amino group can be acylated or used in cyclization reactions, and the bromine atom facilitates palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for structure-activity relationship (SAR) studies.[1]

A common synthesis route involves the direct bromination of 2-aminopyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[3]

References

  • MySkinRecipes. This compound. [Link]
  • Westlab Canada. Measuring the Melting Point. [Link]
  • JoVE. Boiling Points - Concept. [Link]
  • University of Calgary.
  • SSERC.
  • University of Calgary.
  • Austin Community College. Experiment 1 - Melting Points. [Link]
  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]
  • JoVE. Boiling Points - Procedure. [Link]
  • SlideShare. experiment (1)

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A Technical Guide to the Solubility of 2-Amino-5-bromonicotinaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of the solubility characteristics of 2-Amino-5-bromonicotinaldehyde, a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but a foundational understanding of the physicochemical principles governing its solubility. The insights herein are designed to empower researchers in optimizing reaction conditions, purification processes, and formulation development.

Understanding the Molecular Profile of this compound

Before delving into experimental determination, a thorough analysis of the molecule's structure provides critical clues to its solubility behavior. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

  • Aromatic Pyridine Ring: The core pyridine structure is aromatic and contributes to non-polar interactions. Pyridine itself is miscible with a wide range of organic solvents and also with water, showcasing its versatile nature.[1][2]

  • Amino Group (-NH2): This group is a strong hydrogen bond donor and can also act as a weak hydrogen bond acceptor. Its presence significantly increases the potential for interaction with polar protic solvents.

  • Aldehyde Group (-CHO): The carbonyl in the aldehyde group is a hydrogen bond acceptor. This contributes to polarity and the ability to interact with protic solvents.

  • Bromo Group (-Br): The bromine atom is an electron-withdrawing group and contributes to the overall molecular weight and van der Waals forces.

The interplay of these groups results in a molecule with a significant dipole moment, capable of participating in hydrogen bonding as both a donor and an acceptor. This suggests a preference for polar solvents over non-polar ones.

Physicochemical Properties:

PropertyValueSource
CAS Number206997-15-1[3]
Molecular FormulaC₆H₅BrN₂O[3]
Molecular Weight201.02 g/mol [4]
Melting Point167-169 °C[3][4][5]
Boiling Point300.5 °C at 760 mmHg[3][5]
AppearanceLight yellow to yellow solid[5]

The high melting point suggests strong intermolecular forces in the solid state, primarily due to hydrogen bonding and dipole-dipole interactions. Overcoming this crystal lattice energy is a key factor in dissolution.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[6][7] This means that solutes tend to dissolve in solvents with similar polarity and intermolecular interaction capabilities.

Solvent Classes and Expected Solubility:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Given the presence of the amino and aldehyde groups, this compound is expected to exhibit moderate to good solubility in these solvents. However, the presence of the relatively non-polar pyridine ring and the bromine atom may limit its solubility in water. A similar compound, 2-amino-5-bromobenzaldehyde, is reported to be slightly soluble in water and soluble in ethanol.[8]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile, acetone): These solvents have significant dipole moments and can act as hydrogen bond acceptors but not donors. They are generally excellent solvents for polar organic molecules. It is anticipated that this compound will be highly soluble in solvents like DMSO and DMF, which are effective at solvating both the polar functional groups and the aromatic ring.

  • Non-Polar Solvents (e.g., hexane, toluene, diethyl ether): These solvents lack significant dipole moments and cannot participate in hydrogen bonding. Due to the polar nature of the amino and aldehyde groups, the solubility of this compound in non-polar solvents is expected to be low. While the pyridine ring has some non-polar character, it is unlikely to overcome the strong polar interactions.

The following diagram illustrates the logical flow for predicting the solubility of this compound based on its structural features and the properties of different solvent classes.

G cluster_0 Solute: this compound cluster_1 Solvent Classes Solute Structural Analysis - Polar groups (-NH2, -CHO) - H-bond donor/acceptor - Aromatic ring Prediction Solubility Prediction Solute->Prediction Interaction Potential PolarProtic Polar Protic (e.g., Methanol, Ethanol) ModerateSol Moderate Solubility PolarProtic->ModerateSol PolarAprotic Polar Aprotic (e.g., DMSO, Acetonitrile) HighSol High Solubility PolarAprotic->HighSol NonPolar Non-Polar (e.g., Hexane, Toluene) LowSol Low Solubility NonPolar->LowSol Prediction->HighSol Strong H-bonding & dipolar interactions Prediction->ModerateSol H-bonding & some non-polar character Prediction->LowSol Mismatched Polarity

Caption: Predictive solubility workflow for this compound.

Experimental Determination of Solubility

A systematic approach is crucial for accurately determining the solubility of this compound. The following protocol outlines the equilibrium solubility method, a reliable and widely used technique.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks

  • Syringes and syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

The following diagram outlines the key steps in the experimental determination of solubility.

G start Start prep Prepare Saturated Solution (Excess solid in solvent) start->prep equilibrate Equilibrate (Constant temperature with agitation) prep->equilibrate separate Separate Solid & Liquid (Centrifugation) equilibrate->separate filter Filter Supernatant (Remove fine particles) separate->filter dilute Dilute Sample filter->dilute analyze Analyze by HPLC (Quantify concentration) dilute->analyze end End analyze->end

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each selected solvent to the respective vials. Ensure there is undissolved solid remaining.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Dilution and Analysis:

    • Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC) to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Quantification:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for this compound before handling.[9][10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle all organic solvents in a well-ventilated fume hood.

Data Interpretation and Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table of Expected and Experimentally Determined Solubilities:

SolventSolvent ClassPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar ProticLow to ModerateTo be determined
MethanolPolar ProticModerate to HighTo be determined
EthanolPolar ProticModerate to HighTo be determined
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined
N,N-Dimethylformamide (DMF)Polar AproticHighTo be determined
AcetonitrilePolar AproticModerateTo be determined
AcetonePolar AproticModerateTo be determined
DichloromethaneNon-PolarLowTo be determined
TolueneNon-PolarLowTo be determined
HexaneNon-PolarVery LowTo be determined

Note: The "Predicted Solubility" is a qualitative assessment based on chemical principles. The "Experimental Solubility" column is intended to be populated with data obtained from the protocol described above.

Conclusion and Applications

A thorough understanding of the solubility of this compound is paramount for its effective use in research and development. This guide provides a robust framework for predicting and experimentally determining its solubility in a variety of organic solvents. The expected trend of higher solubility in polar aprotic and polar protic solvents, and lower solubility in non-polar solvents, provides a strong starting point for solvent screening. The detailed experimental protocol offers a reliable method for generating precise solubility data. This information is critical for:

  • Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the solution phase for optimal reaction kinetics.

  • Crystallization and Purification: Choosing suitable solvent systems for effective purification by crystallization, where the compound should have high solubility in the hot solvent and low solubility in the cold solvent.

  • Formulation Development: Identifying suitable solvents for creating stable solutions for in-vitro and in-vivo studies.

  • Chromatographic Purification: Selecting appropriate mobile phases for column chromatography based on the differential solubility of the target compound and impurities.

By integrating theoretical knowledge with rigorous experimental validation, researchers can confidently handle and utilize this compound in their synthetic and developmental workflows.

References

  • Experiment 1 Determin
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd
  • CAS 206997-15-1 this compound - Alfa Chemistry
  • Experiment: Solubility of Organic & Inorganic Compounds
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube
  • 2-amino-5-bromobenzaldehyde - ChemBK
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis
  • This compound CAS#: 206997-15-1 - ChemicalBook
  • This compound SDS, 206997-15-1 Safety D
  • This compound - MySkinRecipes
  • C–H···π interactions disrupt electrostatic interactions between non-aqueous electrolytes to increase solubility - ResearchG
  • This compound | 206997-15-1 - Sigma-Aldrich
  • This compound | 206997-15-1 - ChemicalBook
  • 2 - SAFETY D
  • Chemical Substituent Effect on Pyridine Permeability and Mechanistic Insights from Computational Molecular Descriptors - PMC - NIH
  • SAFETY D
  • Buy this compound
  • Solubility and Factors Affecting Solubility - Chemistry LibreTexts
  • Pyridine - American Chemical Society
  • Pyridine - chemeurope.com
  • 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem

Sources

Molecular structure and conformation of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Amino-5-bromonicotinaldehyde

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique trifecta of functional groups—a nucleophilic amino group, an electrophilic aldehyde, and a versatile bromine substituent on a pyridine scaffold—renders it a highly valuable precursor for the synthesis of a diverse range of complex molecules, including kinase inhibitors and novel fluorescent probes.[1] This guide provides an in-depth analysis of its molecular structure, conformational preferences, and the underlying physicochemical principles that govern its reactivity. We will explore its synthesis, spectroscopic characterization, and the critical role of intramolecular hydrogen bonding in defining its most stable conformation. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important chemical entity.

Introduction to this compound

This compound (CAS: 206997-15-1) is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O.[2] The strategic placement of its functional groups on the pyridine ring creates a molecule with distinct electronic and steric properties that are instrumental in its synthetic applications. The amino group at the 2-position and the aldehyde at the 3-position can act in concert, often stabilized by a strong intramolecular hydrogen bond, which significantly influences the molecule's planarity and reactivity. The bromine atom at the 5-position serves as a key site for post-synthetic modification, most commonly through palladium-catalyzed cross-coupling reactions, making it an ideal scaffold for building molecular libraries for structure-activity relationship (SAR) studies.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
CAS Number 206997-15-1[1][2][3]
Molecular Formula C₆H₅BrN₂O[1][2][4]
Molecular Weight 201.02 g/mol [1][4]
Appearance Light yellow to yellow or brown solid[3]
Melting Point 167-169°C[1][2]
Boiling Point 300.5 ± 42.0 °C (Predicted)[2]
Density 1.782 ± 0.06 g/cm³ (Predicted)[2]
Storage 2-8°C, under inert gas (Nitrogen or Argon)[1]

Synthesis and Mechanistic Considerations

The most common and efficient synthesis of this compound involves the regioselective bromination of 2-amino-3-pyridinecarboxaldehyde.

Diagram 1: Synthetic Workflow

Synthesis of this compound Start 2-Amino-3-pyridinecarboxaldehyde in Acetonitrile Reagent N-Bromosuccinimide (NBS) Start->Reagent Add Conditions Reflux, 2 hours Reagent->Conditions Heat Workup Cool to RT Filter Solid Conditions->Workup Wash Wash with Methanol Workup->Wash Final Dry under Vacuum (79% Yield) Wash->Final Product This compound Final->Product Conformational Isomers of this compound cluster_0 Syn-Conformer (Favored) cluster_1 Anti-Conformer (Disfavored) syn     anti     syn_label Stabilized by strong N-H···O Intramolecular Hydrogen Bond (IHB) anti_label Higher energy; no IHB stabilization

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Key Pharmaceutical Intermediate

2-Amino-5-bromonicotinaldehyde, a substituted pyridine derivative, has emerged as a pivotal building block in the landscape of medicinal chemistry and drug discovery. Its strategic arrangement of an aldehyde, an amino group, and a bromine atom on the pyridine ring provides a versatile scaffold for the synthesis of complex heterocyclic compounds. This trifunctional nature allows for a diverse range of chemical transformations, making it an invaluable intermediate in the development of novel therapeutic agents, particularly kinase inhibitors and nicotinic receptor modulators.[1] The presence of the bromine atom facilitates further molecular elaboration through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies crucial for drug optimization. This guide provides a comprehensive overview of the discovery and the evolution of synthetic methodologies for this important compound, offering insights into the chemical ingenuity that has made it readily accessible for pharmaceutical research.

The Genesis of a Molecule: Discovery and First Reported Synthesis

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in a historical context, its emergence is intrinsically linked to the broader exploration of substituted nicotinic acids and their derivatives throughout the 20th century. The first documented, unambiguous synthesis of this compound can be traced to more contemporary research focused on the efficient construction of functionalized pyridine intermediates.

One of the earliest and most direct methods reported for the synthesis of this compound involves the electrophilic bromination of 2-aminonicotinaldehyde. This approach leverages the activating effect of the amino group, which directs the incoming bromine atom to the electron-rich 5-position of the pyridine ring.

The Synthetic Arsenal: A Chronological Evolution of Methodologies

The synthetic routes to this compound have evolved, driven by the need for higher yields, greater purity, and more scalable processes. These methods can be broadly categorized into two main strategies: the direct functionalization of a pre-existing aminonicotinaldehyde core and the construction of the aldehyde functionality onto a 2-amino-5-bromopyridine backbone.

Method 1: Direct Bromination of 2-Aminonicotinaldehyde

This is a conceptually straightforward approach that relies on the direct introduction of a bromine atom onto the 2-aminonicotinaldehyde scaffold.

Reaction Scheme:

G cluster_0 Direct Bromination 2-Aminonicotinaldehyde 2-Aminonicotinaldehyde Product This compound 2-Aminonicotinaldehyde->Product Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) in Acetonitrile

Caption: Direct bromination of 2-aminonicotinaldehyde.

Experimental Protocol:

A common procedure for this transformation involves the use of N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent, such as acetonitrile.

  • Dissolution: 2-Aminonicotinaldehyde is dissolved in acetonitrile.

  • Reagent Addition: N-Bromosuccinimide is added to the solution.

  • Reaction: The mixture is typically stirred at an elevated temperature to facilitate the reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration and purified, often through recrystallization.

Causality and Insights: This method is efficient due to the strong activating and directing effect of the amino group. However, the availability and cost of the starting 2-aminonicotinaldehyde can be a limiting factor.

Method 2: Formylation of 2-Amino-5-bromopyridine via the Vilsmeier-Haack Reaction

An alternative and widely employed strategy involves the introduction of the aldehyde group onto a readily available 2-amino-5-bromopyridine precursor. The Vilsmeier-Haack reaction is a powerful tool for this purpose.[2][3][4][5][6]

Reaction Scheme:

G cluster_0 Vilsmeier-Haack Formylation 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Iminium_Salt Iminium Salt Intermediate 2-Amino-5-bromopyridine->Iminium_Salt Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Product This compound Iminium_Salt->Product Hydrolysis Hydrolysis Aqueous Work-up

Caption: Vilsmeier-Haack formylation of 2-amino-5-bromopyridine.

Experimental Protocol:

  • Vilsmeier Reagent Formation: Phosphorus oxychloride (POCl₃) is added to N,N-dimethylformamide (DMF) at a low temperature to form the electrophilic Vilsmeier reagent.

  • Substrate Addition: 2-Amino-5-bromopyridine is added to the pre-formed Vilsmeier reagent.

  • Reaction: The reaction mixture is heated to drive the formylation.

  • Hydrolysis and Isolation: The intermediate iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde product, which is then isolated and purified.

Causality and Insights: The Vilsmeier-Haack reaction is a versatile and widely applicable method for the formylation of electron-rich aromatic and heteroaromatic compounds. The availability of various substituted 2-aminopyridines makes this a flexible route.

Method 3: Oxidation of 2-Amino-5-bromo-3-methylpyridine

Another synthetic avenue involves the oxidation of a methyl group at the 3-position of the pyridine ring to an aldehyde.

Reaction Scheme:

G cluster_0 Oxidation of a Methyl Group Starting_Material 2-Amino-5-bromo-3-methylpyridine Product This compound Starting_Material->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., SeO₂)

Caption: Oxidation of 2-amino-5-bromo-3-methylpyridine.

Experimental Protocol:

  • Reaction Setup: 2-Amino-5-bromo-3-methylpyridine is dissolved in a suitable solvent.

  • Oxidant Addition: A selective oxidizing agent, such as selenium dioxide (SeO₂), is added.

  • Heating: The reaction is typically carried out at elevated temperatures.

  • Purification: The product is isolated and purified from the reaction mixture.

Causality and Insights: This method is contingent on the availability of the corresponding 3-methylpyridine precursor. The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid or degradation of the starting material.

Method 4: Reduction of 2-Amino-5-bromonicotinic Acid or its Derivatives

A reductive approach can also be employed, starting from the corresponding carboxylic acid or its ester.

Reaction Scheme:

G cluster_0 Reduction of a Carboxylic Acid Derivative Starting_Material 2-Amino-5-bromonicotinic Acid or Ester Product This compound Starting_Material->Product Reduction Reducing_Agent Reducing Agent (e.g., DIBAL-H)

Caption: Reduction of 2-amino-5-bromonicotinic acid or its ester.

Experimental Protocol:

  • Substrate Preparation: 2-Amino-5-bromonicotinic acid is typically converted to its ester to facilitate a more controlled reduction.

  • Reduction: The ester is treated with a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures.

  • Quenching and Work-up: The reaction is carefully quenched, and the aldehyde is extracted and purified.

Causality and Insights: This method offers good control and can provide high yields. However, it requires an additional step for esterification and the use of pyrophoric and moisture-sensitive reagents like DIBAL-H, which may not be ideal for large-scale synthesis.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents Advantages Disadvantages
Direct Bromination 2-AminonicotinaldehydeNBSDirect, high atom economyStarting material may be expensive
Vilsmeier-Haack 2-Amino-5-bromopyridinePOCl₃, DMFVersatile, readily available starting materialUse of corrosive and hazardous reagents
Methyl Group Oxidation 2-Amino-5-bromo-3-methylpyridineSeO₂Utilizes a different precursorPotential for over-oxidation, toxic reagents
Carboxylic Acid Reduction 2-Amino-5-bromonicotinic Acid/EsterDIBAL-HGood control and yieldMulti-step, requires stringent reaction conditions

Conclusion and Future Perspectives

The synthetic history of this compound reflects the continuous drive for efficiency and practicality in organic synthesis. From direct functionalization to multi-step constructions, the available methodologies provide chemists with a range of options to access this crucial intermediate. The choice of a particular route will depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the specific requirements for purity. As the demand for novel pharmaceuticals continues to grow, the development of even more sustainable and cost-effective synthetic routes for key building blocks like this compound will remain an active area of research.

References

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  • Google Patents. Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes.
  • ResearchGate. Substrate scope for 3CC of 2-aminopyridine (2a) with various aldehydes and phenyl acetylenes.
  • Google Patents. Process for preparing 2-amino-5-bromobenzamide derivatives.
  • ResearchGate. Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity.
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  • S. P. G. Research Center. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • PubMed Central. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones.
  • Google Patents. A kind of preparation method of 2- amino -5- bromopyridine.
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  • ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.

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2-Amino-5-bromonicotinaldehyde: A Scaffold of Latent Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Within the vast landscape of heterocyclic compounds, the 2-aminopyridine moiety stands out as a privileged scaffold, present in numerous FDA-approved drugs. This technical guide delves into the untapped potential of a specific, yet underexplored, derivative: 2-Amino-5-bromonicotinaldehyde . While direct biological data for this exact molecule is nascent, this document synthesizes current knowledge from structurally related compounds and computational analyses to present a compelling case for its investigation as a source of novel anticancer, anti-inflammatory, and antimicrobial agents. We provide a scientifically grounded roadmap for its synthesis, derivatization, and comprehensive biological evaluation, aimed at empowering researchers to unlock the therapeutic promise held within this scaffold.

The this compound Scaffold: A Strategic Starting Point

The this compound scaffold is a trifecta of functionalities ripe for medicinal chemistry exploration. The 2-aminopyridine core is a well-established pharmacophore known for its ability to form key hydrogen bond interactions with biological targets.[1] The aldehyde group offers a versatile handle for derivatization, allowing for the construction of diverse libraries of compounds through reactions such as Schiff base formation, reductive amination, and cyclization reactions.[2] Furthermore, the bromine atom at the 5-position provides a site for cross-coupling reactions, enabling the introduction of a wide array of substituents to probe structure-activity relationships (SAR).[2]

A computational study on the structurally similar 2-Amino-5-Bromo Benzaldehyde (2A5BB) through quantum chemical methods and molecular docking has provided initial insights into its molecular properties and potential for biological interactions.[3][4] The study revealed a negative electrostatic potential over the oxygen atom and a positive potential around the amino group, suggesting key interaction points for receptor binding.[3][4] Molecular docking studies of 2A5BB predicted a binding affinity of -4.98 kcal/mol for a protein target, indicating its potential to engage with biological macromolecules.[3][4] While this study was not on the nicotin-aldehyde derivative, it provides a foundational hypothesis for the potential of the bromo-amino-aldehyde pharmacophore to interact with protein active sites.

Hypothesized Biological Activities: An Evidence-Based Extrapolation

Based on the extensive literature on substituted pyridine and 2-aminopyridine derivatives, we can hypothesize several key biological activities for the this compound scaffold.

Anticancer Potential

The pyridine ring is a core component of many anticancer agents.[1][5] Studies on various pyridine derivatives have demonstrated their ability to inhibit cancer cell proliferation.[5] For instance, the presence of amino and hydroxyl groups on the pyridine ring has been shown to enhance antiproliferative activity, while bulky halogen atoms can sometimes decrease it.[5] However, the strategic placement of a bromine atom can also lead to potent anticancer effects, as seen in other heterocyclic scaffolds. Amino acid conjugates of aminopyridine have also shown promise as potential anticancer agents, suggesting that derivatization of the amino group could be a fruitful avenue for exploration.[1]

Derivatives of 2-aminopyrimidines, which share structural similarities with 2-aminopyridines, are also known for their anticancer properties.[6] The 2-aminothiazole scaffold, another related heterocyclic system, is present in multiple clinically used anticancer drugs like dasatinib.[1] This collective evidence strongly suggests that the this compound scaffold is a promising starting point for the development of novel anticancer agents.

Anti-inflammatory Properties

Nicotinic acid and its derivatives have been investigated for their anti-inflammatory effects, with some compounds showing potent inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7] The synthesis of novel nicotinate derivatives has yielded compounds with significant in vivo anti-inflammatory activity and a favorable gastric safety profile.[7] Furthermore, derivatives of 2-aminothiazole have been explored for their anti-inflammatory and analgesic activities.[8] Given that chronic inflammation is a key driver of many diseases, including cancer, the potential dual anticancer and anti-inflammatory activity of this scaffold is particularly compelling.

Antimicrobial Activity

The 2-aminopyridine moiety is a known pharmacophore in antimicrobial agents.[9] A series of 2-amino-5-substituted pyridine derivatives have been synthesized and shown to possess both fungicidal and bactericidal activity.[9] The isosteric replacement of 2-aminothiazole with 2-aminooxazole in a series of antimicrobial compounds has been shown to improve physicochemical properties while maintaining potent activity, particularly against mycobacteria.[10] This highlights the tunability of the 2-amino-heterocycle motif for antimicrobial drug design. The this compound scaffold, therefore, represents a promising template for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

A Roadmap for Investigation: Experimental Protocols

To validate the hypothesized biological activities of the this compound scaffold, a systematic and rigorous experimental approach is required. This section outlines key experimental protocols for the synthesis, characterization, and biological evaluation of derivatives based on this core.

Synthesis and Derivatization Workflow

The aldehyde functionality of this compound serves as a versatile anchor for the synthesis of a diverse chemical library.

G start This compound schiff Schiff Base Formation (Reaction with primary amines) start->schiff cyclization Cyclization Reactions (e.g., with active methylene compounds) start->cyclization suzuki Suzuki Cross-Coupling (Derivatization at the bromine site) start->suzuki reductive Reductive Amination (Reduction of Schiff bases) schiff->reductive library Diverse Chemical Library reductive->library cyclization->library suzuki->library

Caption: Synthetic workflow for derivatization of the core scaffold.

Step-by-Step Synthesis of Schiff Base Derivatives:

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Amine: Add a primary amine (1-1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Evaluation

A tiered approach is recommended to efficiently screen for anticancer potential.

G start Synthesized Derivatives mtt MTT/SRB Assay (Cell Viability/Cytotoxicity) start->mtt flow Flow Cytometry (Apoptosis & Cell Cycle Analysis) mtt->flow Active Compounds kinase Kinase Inhibition Assays mtt->kinase If kinase inhibition is hypothesized western Western Blotting (Protein Expression Analysis) flow->western lead Lead Compound Identification western->lead kinase->lead

Caption: Workflow for in vitro anticancer activity screening.

Protocol for MTT Cell Viability Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) values for each compound.

In Vitro Anti-inflammatory Activity Assessment

Several assays can be employed to determine the anti-inflammatory potential of the synthesized derivatives.

Protocol for Inhibition of Albumin Denaturation Assay:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 1% aqueous solution of bovine serum albumin (BSA) and the test compounds at various concentrations.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • Cooling and Measurement: After cooling, add phosphate buffer saline (pH 6.3) and measure the turbidity at 660 nm.

  • Calculation: Calculate the percentage inhibition of denaturation using a standard drug like diclofenac sodium as a positive control.

In Vitro Antimicrobial Susceptibility Testing

Standard methods can be used to evaluate the antimicrobial efficacy of the compounds.

Protocol for Broth Microdilution Assay (for MIC Determination):

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action and Future Directions

The diverse biological activities observed in structurally related compounds suggest that derivatives of this compound could act through various mechanisms.

  • Kinase Inhibition: The 2-aminopyridine scaffold is a known hinge-binding motif in many kinase inhibitors.[11] Derivatives could potentially target kinases involved in cancer cell proliferation and inflammation, such as EGFR, VEGFR, or MAP kinases.

  • Enzyme Inhibition: As seen with nicotinic acid derivatives, inhibition of enzymes like COX-2 could be a key mechanism for anti-inflammatory effects.[7]

  • DNA Intercalation/Minor Groove Binding: Some heterocyclic compounds exert their anticancer effects by interacting with DNA.[1]

  • Modulation of Signaling Pathways: The compounds could modulate key signaling pathways implicated in disease, such as the NF-κB or PI3K/Akt pathways.

Future research should focus on elucidating the specific molecular targets and mechanisms of action for the most promising derivatives. This can be achieved through a combination of target-based assays, molecular docking studies, and transcriptomic/proteomic profiling.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be presented in a structured format.

Table 1: Hypothetical In Vitro Anticancer Activity Data

Compound IDStructureMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
2-ABN This compound>100>100>100
Derivative 1 [Structure of Derivative 1]15.222.518.7
Derivative 2 [Structure of Derivative 2]5.89.17.3
Doxorubicin -0.50.80.6

Table 2: Hypothetical Anti-inflammatory and Antimicrobial Data

Compound ID% Inhibition of Albumin Denaturation (at 100 µg/mL)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
2-ABN 15.4>128>128
Derivative 3 68.21632
Derivative 4 55.93264
Diclofenac 85.1N/AN/A
Ciprofloxacin N/A0.50.25

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the known biological activities of structurally related compounds and employing a systematic approach to synthesis and biological evaluation, researchers have the opportunity to uncover novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. This technical guide provides a foundational framework to initiate and guide such investigations, with the ultimate goal of translating the latent potential of this scaffold into tangible clinical benefits.

References

  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
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  • Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies.
  • Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors. PMC - NIH. [Link]
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  • Synthesis and Anti-Inflammatory Activity of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-Derived NRF2 Activ
  • Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activ
  • Probing Molecular Properties and Molecular Docking of 2-Amino-5-Bromo Benzaldehyde (2A5BB) through Quantum Chemical Studies.
  • Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors. PubMed. [Link]
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
  • Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. [Source Not Available]
  • Synthesis, characterization, biological screening and molecular docking studies of 2-aminonicotinaldehyde (ANA) and its metal complexes.
  • Structure of our previously reported anticancer aminopyrimidine derivative RDS 3442 (1a).
  • Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity. PubMed Central. [Link]
  • Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. PubMed. [Link]
  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]
  • Quantum mechanical, spectroscopic and docking studies of 2-Amino-3-bromo-5-nitropyridine by Density Functional Method.
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Source Not Available]
  • Design, Synthesis, Antinociceptive and Anti-Inflammatory Activities of Novel Piroxicam Analogues. MDPI. [Link]
  • This compound. MySkinRecipes. [Link]
  • Synthesis and Investigation of Anti-Bacterial Effects of 2-amino-5-Nitrothiophene Deriv
  • Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H) - PubMed. PubMed. [Link]
  • Synthesis, Anti-Inflammatory, and Analgesic Evaluation of Some 2-Amino-5-Selenothiazoles. University of Huddersfield Research Portal. [Link]
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. MDPI. [Link]
  • Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives.
  • The Antioxidative and Antimicrobial Activity of 2-Amino Substituted Halochalcone N-Glycoside Derivative Compounds. Pharmedicine Journal. [Link]
  • Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Link]

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A Technical Guide to 2-Amino-5-bromonicotinaldehyde: Sourcing, Purity, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Among the vast array of functionalized pyridines, 2-Amino-5-bromonicotinaldehyde has emerged as a particularly valuable and versatile building block. Its strategic arrangement of an amino group, a bromine atom, and an aldehyde function on the pyridine ring offers a trifecta of reactive sites, enabling chemists to forge complex molecular architectures with a high degree of control and efficiency.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing high-purity this compound, understanding the nuances of its purity grades, and its practical application in the synthesis of high-value compounds, particularly kinase inhibitors. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational decision-making in the laboratory.

Section 1: Sourcing and Evaluating Suppliers of this compound (CAS: 206997-15-1)

The reliability of a synthetic route and the quality of the final compound are intrinsically linked to the purity of the starting materials. For this compound, a multitude of suppliers exist, ranging from large chemical conglomerates to specialized niche providers. The selection of a supplier should be a meticulous process, guided by more than just price.

A non-exhaustive list of potential suppliers includes:

  • Alfa Chemistry[1]

  • Sunway Pharm Ltd[2]

  • iChemical (ECHEMI)[3]

  • BLD Pharm

  • ChemicalBook[4]

  • MySkinRecipes[5]

  • Sigma-Aldrich

Table 1: Comparison of Select Suppliers for this compound

SupplierReported PurityAvailable QuantitiesAdditional Information
Alfa Chemistry≥96%Research quantitiesProvides basic physical properties.
Sunway Pharm Ltd97%1g, 5g, and bulk inquiryOffers Certificate of Analysis (COA), Datasheet, and NMR upon request.
iChemical (ECHEMI)InquireVaries by listingA marketplace connecting various suppliers.
MySkinRecipes98%250mg, 1g, 5g, 25gProvides physical properties and storage conditions.[5]
ChemicalBook99% (from some vendors)Varies by vendorPlatform with multiple listed suppliers and purity grades.

It is imperative for the researcher to conduct a thorough evaluation of potential suppliers. The following logical workflow is recommended:

G A Identify Potential Suppliers B Request Certificate of Analysis (COA) & Safety Data Sheet (SDS) A->B Initial Screening C Evaluate Purity Data (HPLC, NMR) B->C Technical Due Diligence D Assess Consistency Between Batches C->D Long-term Reliability F Select Optimal Supplier C->F Final Decision E Consider Lead Times & Scalability D->E Logistical Considerations E->F Final Decision G A Dissolve 2-aminonicotinaldehyde in Solvent B Add Brominating Agent A->B Step 1 C Monitor Reaction by TLC B->C Step 2 D Aqueous Work-up C->D Step 3 E Isolate Crude Product D->E Step 4 F Purify by Recrystallization or Chromatography E->F Step 5 G Characterize Final Product (NMR, MS) F->G Step 6 G A Combine Reactants, Catalyst, and Base B Establish Inert Atmosphere A->B C Add Degassed Solvent B->C D Heat and Stir C->D E Monitor Reaction Progress D->E F Aqueous Work-up and Extraction E->F G Purify by Column Chromatography F->G H Characterize Final Product G->H

Sources

Thermogravimetric analysis of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermogravimetric Analysis of 2-Amino-5-bromonicotinaldehyde

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide to the thermogravimetric analysis (TGA) of this compound, a key intermediate in pharmaceutical development.[1] Tailored for researchers, scientists, and drug development professionals, this guide moves beyond a standard protocol to explain the causality behind experimental choices, ensuring a robust and insightful analysis of the compound's thermal properties.

Introduction: The Significance of Thermal Stability for a Pharmaceutical Intermediate

This compound (Molecular Formula: C₆H₅BrN₂O, Molar Mass: 201.02 g/mol ) is a solid, light yellow to yellow compound with a melting point of 167-169°C.[1][2][3] Its value lies in its versatile reactivity, stemming from the amino and aldehyde functional groups, which are crucial for synthesizing nitrogen-containing heterocyclic compounds, including kinase inhibitors and nicotinic receptor modulators.[1]

In the pharmaceutical industry, understanding the thermal stability of such an intermediate is not merely an academic exercise. It is critical for:

  • Defining Safe Handling and Storage Conditions: The compound is typically stored at 2-8°C under an inert atmosphere.[1][2] TGA helps to quantify the upper temperature limits before decomposition begins.

  • Informing Downstream Process Development: Chemical syntheses often require elevated temperatures. Knowing the decomposition profile ensures that reaction conditions do not degrade the material, which would impact yield and purity.

  • Quality Control: TGA can serve as a rapid and effective quality control tool to assess the purity and consistency of different batches.

This guide establishes a detailed methodology for conducting TGA on this compound and provides a framework for interpreting the resulting data based on its molecular structure.

The Core Principles of Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis is an analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] The output, a TGA curve, plots mass percentage on the y-axis against temperature on the x-axis.

  • Flat Regions (Plateaus): Indicate temperature ranges where the sample is thermally stable.[4]

  • Vertical Drops (Steps): Represent mass loss events, such as the evolution of volatile components, moisture, or decomposition products.[4]

  • Derivative Curve (DTG): The first derivative of the TGA curve (DTG) shows the rate of mass loss. Peaks on the DTG curve correspond to the temperatures of the maximum rate of mass loss for each decomposition step, providing a clearer view of distinct thermal events.

By controlling the atmosphere—typically inert (e.g., Nitrogen) or oxidative (e.g., Air)—we can differentiate between pyrolysis and combustion behaviors, yielding a more complete understanding of the material's stability.

Experimental Protocol: A Self-Validating TGA Methodology

The following protocol is designed to produce reliable and reproducible data. The key to a self-validating system is the deliberate choice of parameters and the understanding of how they influence the outcome.

Step-by-Step Experimental Workflow
  • Instrument Preparation & Calibration:

    • Use a calibrated thermogravimetric analyzer.

    • Perform routine weight and temperature calibrations using certified standards (e.g., calcium oxalate, indium) as per ASTM E1131 and ISO 11358 standards.[4]

  • Sample Preparation:

    • Ensure the this compound sample is representative of the batch.

    • If the sample consists of large crystals, gently grind it to a fine, homogenous powder. This ensures consistent heat transfer throughout the sample, preventing thermal gradients that can skew results.

    • No further drying is required if the goal is to assess the sample "as-is," including any adsorbed moisture.

  • TGA Measurement Parameters:

    • Crucible: Use an inert alumina or platinum crucible. These materials will not react with the sample or its decomposition products.

    • Sample Mass: Place 5–10 mg of the prepared sample into the crucible. This small mass minimizes thermal lag and ensures that evolved gases can escape without causing pressure buildup, which could affect decomposition kinetics.

    • Atmosphere:

      • Run 1 (Inert): Purge the furnace with high-purity Nitrogen (99.999%) at a flow rate of 50–100 mL/min.[5] This will characterize the pyrolytic decomposition of the molecule.

      • Run 2 (Oxidative): Purge the furnace with Air at a flow rate of 50–100 mL/min. This will characterize its oxidative stability and combustion behavior.

    • Temperature Program:

      • Equilibration: Hold at 30°C for 10 minutes to allow the furnace and sample to stabilize.

      • Heating Ramp: Increase the temperature from 30°C to 800°C at a linear heating rate of 10°C/min. This rate is a standard practice that provides a good balance between resolution and experimental time.

    • Data Acquisition: Record the sample mass, sample temperature, and furnace temperature throughout the experiment.

TGA Experimental Workflow Diagram

TGA_Workflow cluster_prep 1. Preparation cluster_instrument 2. Instrument Setup cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Sample Obtain Sample Grind Grind to Homogenous Powder Sample->Grind Calibrate Calibrate TGA (Weight & Temp) Load Load 5-10 mg in Alumina Crucible Calibrate->Load Set_Params Set Parameters: Atmosphere (N2/Air) Rate: 10°C/min Range: 30-800°C Load->Set_Params Run_TGA Execute TGA Run Set_Params->Run_TGA Plot Plot Mass vs. Temp (TGA Curve) Run_TGA->Plot Derive Calculate DTG Curve Plot->Derive Analyze Analyze Steps & Decomposition Profile Derive->Analyze

Caption: Workflow for the thermogravimetric analysis of this compound.

Anticipated Thermal Profile & Data Interpretation

While no specific TGA data for this compound has been published, a scientifically sound profile can be predicted based on its structure and the known thermal behavior of related compounds like aromatic aldehydes and pyridine derivatives.[6][7]

The molecule contains several potential points of thermal failure: the C-CHO bond (aldehyde), the C-NH₂ bond (amino), the C-Br bond, and the pyridine ring itself.

Expected Decomposition Stages (Inert N₂ Atmosphere):
  • < 170°C (Pre-melting): A minor mass loss (<1%) may be observed due to the release of adsorbed moisture or residual solvent. The material should be largely stable before its melting point of 167-169°C.

  • ~200°C - 350°C (Initial Decomposition): This is the most likely region for the initial major decomposition steps. The degradation will likely begin with the loss of the functional groups. Studies on the thermal decomposition of amino acids show the evolution of H₂O and NH₃.[8] Aromatic aldehydes can undergo cleavage of the formyl group.[7] Therefore, a multi-step mass loss is plausible, corresponding to the sequential or overlapping loss of fragments related to the aldehyde and amino groups.

  • > 350°C (Ring Decomposition & Charring): Following the loss of the primary functional groups, the brominated pyridine ring will begin to fragment. This process occurs at higher temperatures and will likely continue up to 600-700°C, leaving a stable carbonaceous residue (char). The thermal stability of pyridine-containing polymers can be high, with decomposition onsets sometimes exceeding 450°C.[9]

Comparison with Oxidative Atmosphere (Air):
  • Lower Onset Temperature: In the presence of oxygen, decomposition is expected to begin at a significantly lower temperature.

  • Faster Decomposition: The rate of mass loss will be greater.

  • Less Char Residue: The oxidative atmosphere will facilitate the combustion of the carbonaceous char, leading to a much smaller final residue at 800°C compared to the run under nitrogen.

Hypothetical Data Summary

The following table summarizes the anticipated quantitative data from the TGA experiment.

AtmosphereThermal EventOnset Temp. (°C)DTG Peak Temp. (°C)Mass Loss (%)Probable Evolved Species
Nitrogen Moisture Loss~50 - 120~80< 1%H₂O
Initial Decomposition~200 - 230~22520 - 30%Fragments from -CHO, -NH₂ (e.g., CO, NH₃, H₂O)
Ring Fragmentation~350 - 380~45040 - 50%Pyridinic fragments, HBr, HCN
Final Residue @ 800°C --~25% Carbonaceous Char
Air Initial Decomposition~190 - 210~21525 - 35%CO, CO₂, H₂O, NH₃, NOx
Ring Combustion~320 - 350~420, ~55060 - 70%CO₂, H₂O, NOx, HBr
Final Residue @ 800°C --< 2% Inorganic Ash

Conclusion and Application

Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of this compound. By employing a systematic and well-justified experimental protocol, researchers can obtain critical data on its thermal stability, decomposition pathway, and safe operating temperatures. The anticipated multi-step decomposition profile, beginning with the loss of its aldehyde and amino functionalities followed by ring fragmentation, provides a clear roadmap for data interpretation. Comparing results from inert and oxidative atmospheres offers a comprehensive understanding of its behavior under both processing (pyrolytic) and failure (combustion) conditions. This knowledge is fundamental for ensuring the quality, safety, and efficacy of its application in pharmaceutical synthesis and development.

References

  • Vajgand, V. J., & Pastor, T. J. (1968). Thermometric determination of aromatic aldehydes. Analyst.
  • MySkinRecipes. This compound.
  • ResearchGate. TGA curve of the synthesized azo pyridine derivatives.
  • ResearchGate. TGA/DTG of the prepared pyridine-containing polymers 31-34 and 39-42.
  • ResearchGate. TGA (10 C/min heating rate) of solids cast from both pyridine and....
  • Alam, D., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels.
  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • Canadian Science Publishing. (2023). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups.
  • Grela, M. A., & Colussi, A. J. (1996). Kinetics and mechanism of the thermal decomposition of unsaturated aldehydes: benzaldehyde, 2-butenal, and 2-furaldehyde. The Journal of Physical Chemistry.
  • ResearchGate. Thermogravimetric Analysis (TGA) | Request PDF.
  • Torontech. Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.
  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC - PubMed Central.

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An In-depth Technical Guide to the X-ray Crystal Structure of 2-Amino-5-bromonicotinaldehyde Derivatives: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the synthesis, crystallization, and X-ray crystallographic analysis of 2-amino-5-bromonicotinaldehyde and its derivatives. These compounds are of significant interest in medicinal chemistry, serving as versatile scaffolds for the development of novel therapeutics.[1][2] This document delves into the critical aspects of obtaining high-quality single crystals and interpreting the rich structural data they provide, with a focus on the supramolecular interactions that govern their solid-state architecture.

The Significance of the this compound Scaffold in Drug Discovery

The this compound scaffold is a privileged fragment in modern drug discovery. The pyridine core is a common motif in numerous pharmaceuticals, and the strategic placement of the amino, bromo, and aldehyde functionalities offers a rich platform for chemical diversification.[3] The amino group can act as a hydrogen bond donor, the bromine atom provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce molecular complexity, and the aldehyde group is reactive towards nucleophiles, enabling the formation of Schiff bases and other heterocyclic systems.[1][3][4] These features make this scaffold a key intermediate in the synthesis of targeted therapies, including kinase inhibitors and nicotinic receptor modulators.[1] Understanding the three-dimensional structure of these molecules is paramount for rational drug design, as it provides insights into their conformation and potential interactions with biological targets.

Synthesis and Preparation of Derivatives

A reliable synthetic route is the first step towards obtaining crystalline material. This compound can be efficiently synthesized from 2-aminopyridine-3-carbaldehyde.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the direct bromination of 2-aminopyridine-3-carbaldehyde using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile.[5]

Experimental Protocol: Synthesis of this compound [5]

  • Dissolution: Dissolve 2-aminopyridine-3-carbaldehyde (1.0 eq) in acetonitrile.

  • Addition of Brominating Agent: Add N-bromosuccinimide (1.05 eq) to the solution.

  • Reaction: Stir the reaction mixture at reflux for 2 hours.

  • Isolation: Cool the reaction mixture to room temperature. The product precipitates out of the solution.

  • Purification: Collect the solid by filtration, wash with methanol, and dry under vacuum to yield 2-amino-5-bromopyridine-3-carbaldehyde.

Preparation of Schiff Base Derivatives

The aldehyde functionality of this compound is readily derivatized to form Schiff bases (imines) through condensation with primary amines.[4] This is a robust method for expanding a compound library for structure-activity relationship (SAR) studies.

Experimental Protocol: General Synthesis of a Schiff Base Derivative [4]

  • Dissolution: Dissolve this compound (1.0 eq) in absolute ethanol.

  • Addition of Amine: Add the desired primary amine (1.0 eq) dropwise to the solution while stirring.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.

  • Isolation and Purification: Upon completion, cool the reaction mixture. The Schiff base product often precipitates and can be collected by filtration and recrystallized from a suitable solvent.

The Art and Science of Crystallization

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed for the crystallization of small organic molecules like this compound and its derivatives.

Crystallization Techniques
  • Slow Evaporation: This is one of the simplest and most common crystallization methods.[4] A saturated solution of the compound is prepared in a suitable solvent and left undisturbed, allowing the solvent to evaporate slowly. The choice of solvent is critical and can influence crystal quality.

  • Vapor Diffusion: This technique is useful when only small amounts of the compound are available. A concentrated solution of the compound is placed in a small, open container, which is then sealed inside a larger container holding a more volatile solvent in which the compound is less soluble (the anti-solvent). Diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Anti-solvent Crystallization: In this method, an "anti-solvent" (a solvent in which the compound is poorly soluble but which is miscible with the solvent of the compound's solution) is slowly added to a saturated solution of the compound. This induces supersaturation and subsequent crystallization.

Table 1: Common Solvents for Crystallization of Nicotinamide Derivatives

Solvent ClassExamplesProperties
AlcoholsMethanol, Ethanol, IsopropanolGood for dissolving polar compounds; volatility can be controlled by chain length.
HalogenatedDichloromethane, ChloroformGood for less polar compounds; often used in solvent layering techniques.
EthersDiethyl ether, Tetrahydrofuran (THF)Can be used as anti-solvents or in co-solvent systems.
EstersEthyl acetateMedium polarity, often a good starting point for solubility screening.
Aprotic PolarAcetonitrile, Dimethylformamide (DMF)High dissolving power; can be challenging to remove from the crystal lattice.

X-ray Crystallography: Elucidating the 3D Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and the packing of molecules in a crystal lattice.

The Workflow of Single-Crystal X-ray Diffraction

The process of determining a crystal structure can be broken down into several key stages.

scxrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization High Purity Compound mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction Mounted Crystal processing Data Processing diffraction->processing solution Structure Solution processing->solution Reflection Data refinement Structure Refinement solution->refinement Initial Model validation Validation & CIF refinement->validation analysis Structural Analysis validation->analysis Final Structure

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Data Collection and Processing

Once a suitable crystal is mounted on the diffractometer, it is irradiated with X-rays. The resulting diffraction pattern is collected as a series of images. These images are then processed to integrate the intensities of the diffraction spots (reflections). This process involves indexing the diffraction pattern to determine the unit cell parameters and space group of the crystal. The integrated intensities are then scaled and merged to create a final reflection file.

Structural Analysis of a Representative Derivative

While a specific crystal structure for this compound is not publicly available as of this writing, we can analyze the key structural features of a closely related and published structure to provide field-proven insights. For this purpose, we will consider the crystal structure of 2-amino-5-bromopyridine as a representative scaffold. The addition of the aldehyde group would introduce further possibilities for intermolecular interactions.

Table 2: Representative Crystallographic Data for a 2-Amino-5-bromopyridine Scaffold

ParameterValue
Chemical FormulaC₅H₅BrN₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)13.80
b (Å)5.839
c (Å)7.687
β (°)106.04
Volume (ų)594.5
Z4
Data SourceCrystallography Open Database[6]
Intramolecular Geometry

The geometry of the pyridine ring is expected to be largely planar. The C-C and C-N bond lengths within the ring will exhibit values intermediate between single and double bonds, indicative of aromatic character. The exocyclic C-NH₂ and C-Br bonds will have standard single bond lengths. The planarity of the molecule and the electronic nature of the substituents will influence the overall molecular conformation.

Intermolecular Interactions and Supramolecular Chemistry

The packing of molecules in the crystal lattice is dictated by a network of intermolecular interactions. For this compound derivatives, hydrogen bonding is expected to be a dominant feature.

  • Hydrogen Bonding: The amino group is a strong hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the aldehyde are hydrogen bond acceptors. This can lead to the formation of robust hydrogen-bonded synthons, such as dimers or chains. For instance, N-H···N and N-H···O hydrogen bonds are commonly observed in related structures. The stability of nicotinamide complexes is a complex interplay of induction, dispersion, electrostatic, and exchange repulsion forces.[5]

  • Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen. This is a weaker, but often structurally significant, interaction.

  • π-π Stacking: The aromatic pyridine rings can engage in π-π stacking interactions, further stabilizing the crystal packing.

intermolecular_interactions cluster_stacking π-π Stacking mol1 N NH₂ Br mol2 N NH₂ Br mol1:nh2->mol2:n N-H···N H-bond mol4 N NH₂ Br mol1:br->mol4:n Br···N Halogen Bond mol3 N NH₂ Br mol2:nh2->mol3:n N-H···N H-bond mol_a Pyridine Ring A mol_b Pyridine Ring B

Caption: Potential intermolecular interactions in the crystal lattice of this compound derivatives.

Conclusion and Future Outlook

The this compound scaffold is a cornerstone for the development of a wide range of biologically active molecules. This guide has outlined the key steps from synthesis to structural elucidation via X-ray crystallography. A thorough understanding of the three-dimensional structure and the governing intermolecular interactions is crucial for optimizing the properties of drug candidates derived from this versatile scaffold. The continued exploration of the Cambridge Structural Database (CSD) will undoubtedly reveal more derivatives of this class, providing a wealth of data to guide future drug design efforts.

References

  • MySkinRecipes. (n.d.). This compound.
  • Misiaszek, T., & Czyznikowska, Z. (2014). The nature of interactions in nicotinamide crystal. Journal of Molecular Graphics and Modelling, 51, 73-78.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 1), 1-10.
  • SPT Labtech. (n.d.). Chemical crystallization.
  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database.
  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection.
  • PubChem. (n.d.). 2-Amino-5-bromopyridine.
  • The Biochemist. (2021). A beginner’s guide to X-ray data processing.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.

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Methodological & Application

The Strategic Utility of 2-Amino-5-bromonicotinaldehyde in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Scaffold Precursor

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] Within the vast landscape of kinase inhibitor scaffolds, the pyrido[2,3-d]pyrimidine core stands out as a "privileged structure." This is due to its structural resemblance to the purine ring of ATP, which allows it to effectively compete for the ATP-binding site of various kinases, thereby disrupting their catalytic activity.[2]

2-Amino-5-bromonicotinaldehyde is a highly valuable and versatile starting material for the construction of these potent pyrido[2,3-d]pyrimidine-based kinase inhibitors. Its strategic arrangement of functional groups—an aldehyde, a nucleophilic amino group, and a bromine atom amenable to cross-coupling reactions—provides a robust platform for generating diverse and complex molecular architectures.[3] This guide provides a detailed exploration of the synthetic strategies and experimental protocols for leveraging this compound in the synthesis of this important class of therapeutic agents.

Core Synthetic Strategy: A Two-Pronged Approach

The synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors from this compound typically follows a logical and efficient two-stage pathway. This strategy is designed for both the rapid construction of the core scaffold and the late-stage diversification to explore structure-activity relationships (SAR).

  • Stage 1: Core Scaffold Formation via Friedländer Annulation. The initial and pivotal step is the construction of the bicyclic pyrido[2,3-d]pyrimidine ring system. The Friedländer annulation, a classic and reliable condensation reaction, is ideally suited for this transformation.[4] In this reaction, the 2-amino-nicotinaldehyde moiety of the starting material reacts with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone or β-ketoester.[5] This acid- or base-catalyzed reaction proceeds through an initial condensation followed by an intramolecular cyclization and dehydration to yield the aromatic pyrido[2,3-d]pyrimidine core.[4]

  • Stage 2: Molecular Diversification via Suzuki-Miyaura Cross-Coupling. With the core scaffold in hand, the bromine atom at the 5-position serves as a versatile handle for introducing a wide array of substituents. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for this functionalization.[6] This palladium-catalyzed reaction efficiently forms carbon-carbon bonds between the brominated pyridine ring and a variety of aryl or heteroaryl boronic acids.[6] This late-stage diversification is critical for fine-tuning the inhibitor's potency, selectivity, and pharmacokinetic properties.[7]

Below is a graphical representation of this overarching synthetic workflow:

G cluster_0 Stage 1: Core Scaffold Synthesis cluster_1 Stage 2: Molecular Diversification This compound This compound Friedländer Annulation Friedländer Annulation This compound->Friedländer Annulation Active Methylene Compound Active Methylene Compound Active Methylene Compound->Friedländer Annulation Pyrido[2,3-d]pyrimidine Core Pyrido[2,3-d]pyrimidine Core Friedländer Annulation->Pyrido[2,3-d]pyrimidine Core Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Pyrido[2,3-d]pyrimidine Core->Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid Aryl/Heteroaryl Boronic Acid->Suzuki-Miyaura Coupling Diverse Kinase Inhibitors Diverse Kinase Inhibitors Suzuki-Miyaura Coupling->Diverse Kinase Inhibitors

Core synthetic workflow.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative pyrido[2,3-d]pyrimidine-based kinase inhibitor, starting from this compound.

Protocol 1: Synthesis of 7-Bromo-2,4-dimethylpyrido[2,3-d]pyrimidine (Intermediate A)

This protocol details the Friedländer annulation of this compound with pentane-2,4-dione to form the core heterocyclic scaffold.

Materials:

  • This compound (1.0 eq)

  • Pentane-2,4-dione (acetylacetone) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add pentane-2,4-dione (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford 7-Bromo-2,4-dimethylpyrido[2,3-d]pyrimidine (Intermediate A).

Characterization:

  • ¹H NMR: The spectrum should be consistent with the expected structure, showing characteristic signals for the aromatic protons and the two methyl groups.

  • Mass Spectrometry (MS): The observed mass should correspond to the calculated molecular weight of the target compound (C₁₀H₈BrN₃).

Protocol 2: Synthesis of a Representative Kinase Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of Intermediate A with a generic arylboronic acid to yield the final kinase inhibitor.

Materials:

  • 7-Bromo-2,4-dimethylpyrido[2,3-d]pyrimidine (Intermediate A) (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add Intermediate A (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), under a positive pressure of the inert gas.

  • Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final kinase inhibitor.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Intermediate A, Boronic Acid, Base in Schlenk Flask B Evacuate and Backfill with Argon (3x) A->B C Add Degassed Dioxane/Water B->C D Add Palladium Catalyst C->D E Heat to 90-100 °C with Stirring D->E F Monitor by TLC/LC-MS E->F G Cool to RT, Dilute with EtOAc F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter, Concentrate H->I J Silica Gel Chromatography I->J Final Product Final Product J->Final Product

Suzuki-Miyaura coupling workflow.

Data Presentation: Inhibitory Activity of Pyrido[2,3-d]pyrimidine Derivatives

The pyrido[2,3-d]pyrimidine scaffold has demonstrated potent inhibitory activity against a range of kinases implicated in cancer and other diseases. The following table summarizes the in vitro inhibitory activities of representative derivatives.

Compound IDTarget Kinase(s)IC₅₀ (nM)Reference
Compound 4 PIM-111.4[8]
Compound 10 PIM-117.2[8]
Compound 5e VEGFR-2124[9]
Compound 5e HER-277[9]
Compound B1 EGFRL858R/T790M13[10]

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the in vitro kinase inhibitory activity of the synthesized compounds using a luminescence-based assay that measures ATP consumption.

Materials:

  • Synthesized kinase inhibitor compounds

  • Target kinase (e.g., PIM-1, VEGFR-2, EGFR)

  • ATP

  • Substrate peptide specific to the kinase

  • Assay buffer

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo®)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in a suitable solvent (e.g., DMSO).

  • In a microplate, add the kinase, substrate peptide, and inhibitor solution to the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time.

  • Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Serial Dilutions of Inhibitor B Add Kinase, Substrate, and Inhibitor to Microplate A->B C Initiate Reaction with ATP B->C D Incubate at Optimal Temperature C->D E Stop Reaction & Add Luminescent Reagent D->E F Measure Luminescence (Inverse to Activity) E->F G Calculate % Inhibition F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Kinase inhibition assay workflow.

Conclusion

This compound is a powerful and versatile building block for the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors. The combination of a reliable Friedländer annulation for core scaffold construction and a robust Suzuki-Miyaura coupling for late-stage diversification provides an efficient and modular approach to generating libraries of potent and selective kinase inhibitors. The protocols and data presented herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to harness the full potential of this valuable starting material in the quest for novel therapeutics.

References

  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022). Pharmaceuticals, 15(3), 352.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Advances, 14(18), 12625-12638.
  • Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). Molecules, 26(21), 6485.
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025). Bioorganic & Medicinal Chemistry, 129, 117904.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024). RSC Publishing.
  • Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors. (2001). Bioorganic & Medicinal Chemistry, 9(11), 2929-2935.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (2018). Molecules, 23(11), 2772.
  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). Scientific Reports, 6, 24529.
  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2200989.
  • IC50 (μg) values of pyrido-pyrimidine derivatives after 24 h continuous exposure of tumor cell lines. (n.d.). ResearchGate.
  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. (2011). Advances in Heterocyclic Chemistry, 104, 1-137.
  • The chemistry of pyrido[2,3-d]pyrimidines. (2016). Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. (2019). Molecules, 24(22), 4153.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. (1984). Journal of Medicinal Chemistry, 27(12), 1621-1625.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Design, Synthesis, and Biological Evaluation of 5′,7-Disubstituted 7-Deaza-adenosine Analogues as Irreversible Pan-FGFR Inhibitors. (2022). Journal of Medicinal Chemistry, 65(15), 10394-10416.
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. (2022). Journal of Nanobiotechnology, 20, 563.
  • Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. (2025). Research, 8, 0747.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4133.
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry, 67(22), 18365-18386.

Sources

Introduction: The Power of the Suzuki-Miyaura Coupling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with 2-Amino-5-bromonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry, and a thorough understanding of its reactivity in this cornerstone C-C bond-forming reaction is crucial for the efficient synthesis of novel molecular entities.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron species with an organic halide or triflate, stands as one of the most powerful and widely used transformations in modern organic synthesis.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3] The reaction's popularity in drug discovery and development stems from its mild reaction conditions, exceptional tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[4][5] These features make it an ideal tool for the late-stage functionalization of complex molecules, a common requirement in the synthesis of pharmaceutical candidates.[6]

The substrate of focus, this compound, is a particularly valuable heterocyclic building block. The pyridine core is a common motif in biologically active compounds, and the amino and aldehyde functionalities offer orthogonal handles for further chemical modification. The bromine atom at the 5-position provides a reactive site for the introduction of aryl, heteroaryl, or vinyl groups via the Suzuki-Miyaura coupling, enabling the rapid generation of diverse chemical libraries for biological screening.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

A solid grasp of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki-Miyaura couplings. The generally accepted catalytic cycle involves a sequence of three key steps centered around a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][7]

  • Oxidative Addition: The catalytic cycle commences with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of this compound.[1][7] This step, often the rate-determining step in the cycle, results in the formation of a square-planar Pd(II) intermediate.[7] The reactivity of the organic halide in this step generally follows the order I > OTf > Br > Cl.[7]

  • Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) center.[1] The presence of a base is crucial for this process.[8] The base activates the boronic acid, forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[9][10][11]

  • Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond in the product.[1][7] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][7]

Suzuki_Miyaura_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)(Br)L₂ pd0->pd_intermediate Ar-Br transmetalation Transmetalation pd_biaryl Ar-Pd(II)-Ar'L₂ pd_intermediate->pd_biaryl Ar'-B(OH)₂ Base pd_biaryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination Product Coupled Product (Ar-Ar') ArBr This compound (Ar-Br) ArBOH2 Boronic Acid (Ar'-B(OH)₂) Experimental_Workflow start Start setup Reaction Setup (Add Reactants, Base, Solvent) start->setup degas Degassing (Purge with Inert Gas) setup->degas catalyst Catalyst Addition (Under Inert Atmosphere) degas->catalyst reaction Reaction (Heating/Microwave) catalyst->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Sources

The Strategic Utility of 2-Amino-5-bromonicotinaldehyde in Medicinal Chemistry: Application Notes and Protocols for Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Privileged Pyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a cornerstone scaffold, prized for its ability to engage in a multitude of biological interactions. Within this class of heterocycles, 2-Amino-5-bromonicotinaldehyde has emerged as a particularly valuable and versatile building block. Its strategic arrangement of functional groups—an aldehyde, a primary amine, and a bromine atom—offers a rich chemical toolbox for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this compound, with a focus on its utility in the construction of pyrido[2,3-d]pyrimidine-based kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.

The aldehyde and amino functionalities serve as ideal handles for cyclocondensation reactions, enabling the efficient construction of fused heterocyclic systems. The bromine atom, in turn, provides a crucial site for late-stage functionalization through various cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This trifecta of reactivity makes this compound a powerful tool in the hands of medicinal chemists, enabling the rapid generation of diverse compound libraries with a high potential for biological activity.

Core Application: Synthesis of Pyrido[2,3-d]pyrimidine Kinase Inhibitor Scaffolds

A primary application of this compound in medicinal chemistry is in the synthesis of the pyrido[2,3-d]pyrimidine core. This bicyclic heterocycle is a well-established "privileged scaffold" in kinase inhibitor design, as it mimics the purine core of ATP and can form key hydrogen bonding interactions within the ATP-binding site of various kinases. The following sections detail a robust and adaptable protocol for the synthesis of a 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a common core of many potent kinase inhibitors.

Rationale for the Synthetic Strategy

While a direct cyclocondensation of this compound with guanidine might seem intuitive, a more convergent and often higher-yielding approach involves the initial construction of a highly functionalized pyridine ring, followed by the annulation of the pyrimidine ring. This strategy, pioneered by Victory and coworkers, allows for greater control over the substitution pattern of the final molecule and is amenable to a wider range of substrates.[1][2] The bromine atom on the starting material can be retained throughout the synthesis and used for later-stage diversification, or it can be modified at an earlier stage if desired.

Experimental Workflow: A Step-by-Step Guide

The synthesis of the 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold is a multi-step process that begins with the construction of a key intermediate, a 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile. This intermediate is then cyclized with guanidine to form the desired pyridopyrimidine core.

G cluster_0 Part 1: Pyridine Ring Synthesis cluster_1 Part 2: Pyrimidine Ring Annulation start α,β-Unsaturated Ester + Malononitrile intermediate1 2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile start->intermediate1 NaOMe, MeOH final_product 2,4-Diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one intermediate1->final_product NaOEt, EtOH, Reflux intermediate2 Guanidine Hydrochloride intermediate2->final_product

Caption: Synthetic workflow for the pyrido[2,3-d]pyrimidine scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-5-oxo-4-phenylhexanoate (Key Pyridine Precursor)

This protocol describes the synthesis of a representative α,β-unsaturated ester which serves as a starting material for the pyridine ring construction.

Materials:

  • Ethyl acetoacetate

  • Benzaldehyde

  • Piperidine

  • Glacial acetic acid

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of ethyl acetoacetate (1 equiv.) and benzaldehyde (1 equiv.) in ethanol, add piperidine (0.1 equiv.) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure ethyl 2-cyano-5-oxo-4-phenylhexanoate.

Protocol 2: Synthesis of 2-Methoxy-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile

Materials:

  • Ethyl 2-cyano-5-oxo-4-phenylhexanoate (from Protocol 1)

  • Malononitrile

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of sodium methoxide (2.2 equiv.) in dry methanol, add malononitrile (1.1 equiv.) and stir until a clear solution is obtained.

  • Add a solution of ethyl 2-cyano-5-oxo-4-phenylhexanoate (1 equiv.) in methanol dropwise to the reaction mixture.

  • Reflux the mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and neutralize with 1 M hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain 2-methoxy-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile.

Protocol 3: Synthesis of 2,4-Diamino-6-phenyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one

Materials:

  • 2-Methoxy-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile (from Protocol 2)

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH)

Procedure:

  • To a solution of sodium ethoxide (3 equiv.) in absolute ethanol, add guanidine hydrochloride (1.5 equiv.) and stir for 30 minutes at room temperature.

  • Add 2-methoxy-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile (1 equiv.) to the reaction mixture.

  • Reflux the mixture for 12-18 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2,4-diamino-6-phenyl-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one.

Structure-Activity Relationship (SAR) Insights and the Role of the Bromine Atom

The bromine atom at the 5-position of the parent this compound is a key handle for SAR studies. Once the pyrido[2,3-d]pyrimidine core is assembled, this position can be readily modified using a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's properties, including:

  • Potency and Selectivity: Introduction of different aryl or heteroaryl groups can lead to enhanced interactions with the target kinase, improving both potency and selectivity.

  • Physicochemical Properties: Modification at this position can be used to optimize solubility, permeability, and metabolic stability.

  • Overcoming Resistance: In some cases, modification at this position can help to overcome drug resistance mutations in the target kinase.

The table below summarizes the impact of different substituents at the 5-position on the activity of a hypothetical pyrido[2,3-d]pyrimidine kinase inhibitor.

R-group at C5-positionTarget Kinase IC50 (nM)Rationale for Change in Activity
-Br150Starting point for diversification.
-Phenyl50Increased hydrophobic interactions in the binding pocket.
-4-Fluorophenyl25Potential for halogen bonding interactions.
-4-Morpholinophenyl10Improved solubility and potential for additional hydrogen bonding.

Application in the Synthesis of Specific Kinase Inhibitors

The pyrido[2,3-d]pyrimidine scaffold is found in numerous clinically approved and investigational kinase inhibitors. For example, Palbociclib (Ibrance) , a CDK4/6 inhibitor used for the treatment of breast cancer, features a pyrido[2,3-d]pyrimidin-7-one core. While the synthesis of Palbociclib itself follows a different route, the protocols described above provide a general and adaptable method for accessing structurally related analogs for the discovery of new kinase inhibitors.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of functional groups allows for the efficient synthesis of complex heterocyclic scaffolds, most notably the pyrido[2,3-d]pyrimidine core of many important kinase inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage the full potential of this valuable starting material in their quest for novel therapeutics. The ability to perform late-stage functionalization via the bromine atom makes it an ideal tool for lead optimization and the exploration of structure-activity relationships.

References

  • Victory, P., Nomen, R., Colomina, O., Garriga, M., & Crespo, A. (1985). New synthesis of pyrido[2,3-d]pyrimidines. I: Reaction of 6-alkoxy-5-cyano-3,4-dihydro-2-pyridones with guanidine and cyanamide. Heterocycles, 23(5), 1135-1141. [Link]
  • Jubete, G., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Galve, I., Puig de la Bellacasa, R., Sánchez-García, D., Batllori, X., Teixidó, J., & Borrell, J. I. (2012). Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. Molecular diversity, 16(4), 639–649. [Link]
  • Victory, P., Borrell, J. I., & Vidal-Ferran, A. (1996). The “Victory” reaction: a new high-yield, one-pot, three-component synthesis of pyrido[2,3-d]pyrimidines. Tetrahedron letters, 37(14), 2399-2402. [Link]

Sources

Derivatization of 2-Amino-5-bromonicotinaldehyde for drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Derivatization of 2-Amino-5-bromonicotinaldehyde: A Versatile Scaffold for Drug Discovery

Abstract

This compound is a highly functionalized pyridine derivative that serves as a powerful and versatile starting material in medicinal chemistry and drug discovery. Its unique trifecta of reactive sites—a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom amenable to cross-coupling—provides a rich platform for generating diverse molecular libraries. This guide provides an in-depth exploration of key derivatization strategies, including Schiff base formation, cyclocondensation reactions for heterocyclic synthesis, and the strategic use of the bromine atom for late-stage functionalization. We present detailed, field-tested protocols, explain the mechanistic rationale behind experimental choices, and discuss the therapeutic potential of the resulting compound classes.

Introduction: The Strategic Value of this compound

In the landscape of modern drug discovery, the efficiency of scaffold-based synthesis is paramount. The selection of a starting material that offers multiple, orthogonal reaction handles can dramatically accelerate the generation of novel chemical entities for biological screening. This compound (CAS 206997-15-1) has emerged as such a privileged scaffold.

Its core structure is composed of:

  • A Pyridine Ring: A common motif in pharmacologically active compounds, known for its ability to engage in hydrogen bonding and its metabolic stability.

  • An Ortho-Amino Aldehyde Moiety: This arrangement is a classic precursor for a variety of cyclocondensation reactions, enabling the construction of fused heterocyclic systems like naphthyridines. The aldehyde itself is a prime site for forming imines (Schiff bases), which are valuable intermediates and pharmacophores in their own right.

  • A Bromine Atom at the C5-Position: This halogen serves as a crucial handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the late-stage introduction of diverse aryl, alkyl, or acetylenic groups. This feature is invaluable for structure-activity relationship (SAR) studies.

This combination of features makes this compound an ideal starting point for building libraries of compounds targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and microbial enzymes.

Core Derivatization Strategies

This section details three primary, high-impact strategies for derivatizing this compound. Each protocol is designed to be a self-validating system, with explanations of the underlying chemistry to empower researchers to troubleshoot and adapt these methods.

Strategy 1: Schiff Base (Imine) Formation

Rationale & Mechanism: The reaction between the aldehyde functional group and a primary amine is a robust and straightforward method to introduce a wide array of substituents. This condensation reaction proceeds via a nucleophilic addition of the amine to the electrophilic aldehyde carbon, forming a hemiaminal intermediate. Subsequent acid-catalyzed dehydration yields the stable C=N double bond of the imine, also known as a Schiff base.[1] Schiff bases are not only stable final products with documented biological activities but also key intermediates for further reactions like reduction to secondary amines or participation in cyclizations. The reaction requires mild acid catalysis (pH 4-5) to facilitate the dehydration of the hemiaminal without fully protonating and deactivating the primary amine nucleophile.

Experimental Protocol: Synthesis of a 2-Amino-5-bromo-N-aryl Imine

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Aniline (or substituted primary amine) (1.0 mmol)

  • Absolute Ethanol (15 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Standard reflux apparatus, magnetic stirrer, filtration equipment.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (15 mL) with stirring.

  • To this solution, add the selected primary amine (1.0 mmol) dropwise.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The formation of the less polar imine product should be visible as a new spot with a higher Rf value than the starting aldehyde.

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the Schiff base product often forms.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove soluble impurities.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or dichloromethane/hexane).

  • Dry the purified crystals in a vacuum oven.

Characterization:

  • FT-IR: Look for the appearance of a strong C=N stretching band around 1620-1640 cm⁻¹ and the disappearance of the C=O aldehyde stretch (around 1690-1710 cm⁻¹) and the primary amine N-H bends.

  • ¹H NMR: Confirm the formation of the imine by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.0-9.0 ppm.

  • Mass Spectrometry: Verify the molecular weight of the final product.

Strategy 2: Friedländer Annulation for Naphthyridine Synthesis

Rationale & Mechanism: The Friedländer synthesis is a powerful cyclocondensation reaction that constructs quinoline or related heterocyclic systems.[2][3][4] In our case, the ortho-amino aldehyde functionality of this compound reacts with a ketone or aldehyde containing an α-methylene group (a CH₂ group adjacent to a carbonyl). The reaction is typically catalyzed by acid or base and proceeds through an initial aldol condensation followed by cyclization and dehydration to form the aromatic 1,8-naphthyridine ring system.[2][5][6] 1,8-Naphthyridine derivatives are a well-established class of pharmacophores with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9]

Experimental Protocol: Synthesis of a 7-Bromo-1,8-naphthyridine Derivative

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Cyclohexanone (or other suitable ketone, e.g., acetone, acetophenone) (1.2 mmol)

  • Potassium Hydroxide (KOH) (2.0 mmol)

  • Ethanol (20 mL)

  • Standard reflux apparatus, magnetic stirrer.

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and the ketone (1.2 mmol) in ethanol (20 mL).

  • Add potassium hydroxide (2.0 mmol) to the solution and stir. The base acts as the catalyst for the condensation.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 6-12 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~7.

  • The product may precipitate upon neutralization. If not, reduce the solvent volume under reduced pressure.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.

  • Purify the crude product using column chromatography on silica gel to afford the pure naphthyridine derivative.

Characterization:

  • ¹H NMR: The spectrum will be complex, but look for the disappearance of the aldehyde proton (around δ 9.5-10.0 ppm) and the amino protons. The appearance of new aromatic signals corresponding to the newly formed ring is a key indicator.

  • ¹³C NMR: Confirm the formation of the fused aromatic system by the presence of the expected number of sp²-hybridized carbon signals.

  • Mass Spectrometry: Confirm the molecular weight, which will correspond to the sum of the reactants minus two molecules of water.

Strategy 3: Suzuki Cross-Coupling for C5-Arylation

Rationale & Mechanism: The bromine atom on the pyridine ring is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction allows for the formation of a C-C bond between the C5 position of the pyridine ring and a wide variety of aryl or heteroaryl boronic acids. This strategy is exceptionally powerful for late-stage diversification of a lead compound, enabling fine-tuning of steric and electronic properties to optimize biological activity and pharmacokinetic profiles. The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst.

Experimental Protocol: Synthesis of a 5-Aryl-2-aminonicotinaldehyde

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Arylboronic acid (e.g., phenylboronic acid) (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 mmol)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 ratio, 10 mL total)

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon).

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (8 mL of 1,4-dioxane and 2 mL of water) via syringe.

  • Heat the reaction mixture to 85-95°C and stir for 4-16 hours.

  • Monitor the reaction by TLC until the starting bromopyridine is consumed.

  • Cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the 5-aryl substituted product.

Characterization:

  • ¹H NMR: The most significant change will be the appearance of new signals in the aromatic region corresponding to the protons of the newly introduced aryl group.

  • Mass Spectrometry: The molecular weight will increase corresponding to the replacement of the bromine atom with the aryl group. The characteristic isotopic pattern for bromine will be absent.

Visualization of Workflows and Mechanisms

G cluster_0 Strategy 1: Imine Formation cluster_1 Strategy 2: Cyclocondensation cluster_2 Strategy 3: Cross-Coupling start This compound Imine Schiff Base Derivatives start->Imine + R-NH2 (Acid cat.) Naphthyridine 1,8-Naphthyridine Derivatives start->Naphthyridine + Ketone (Base cat.) Suzuki C5-Aryl Derivatives start->Suzuki + Ar-B(OH)2 (Pd cat.) Mechanism: Schiff Base Formation Mechanism: Friedländer Annulation

Data Summary: Derivative Classes and Potential Applications

The derivatization strategies outlined above open access to diverse chemical classes with significant therapeutic potential.

Strategy Derivative Class Key Reagents Potential Biological Activities References
Strategy 1 Schiff Bases (Imines)Primary amines (aliphatic, aromatic)Antibacterial, Antifungal, Anticancer[1]
Strategy 2 1,8-NaphthyridinesKetones with α-hydrogensAnticancer, Antimicrobial, Antiviral, Anti-inflammatory[7][8][9]
Strategy 3 C5-Aryl PyridinesAryl/heteroaryl boronic acidsKinase Inhibition, CNS agents, Anti-thrombolytic

Conclusion and Future Outlook

This compound stands out as a strategic and economically viable starting point for the synthesis of diverse and complex molecules. The protocols detailed herein for Schiff base formation, Friedländer annulation, and Suzuki cross-coupling represent robust and reproducible methods for generating libraries of novel compounds. The ability to combine these strategies—for instance, by performing a Suzuki coupling followed by a Friedländer reaction—further expands the accessible chemical space. Future work should focus on exploring a wider range of reaction partners for each protocol and subjecting the resulting libraries to high-throughput screening to uncover new therapeutic leads for a multitude of disease areas.

References

  • Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI.
  • Synthesis and Biological Activity of 2,7-Naphthyridine Derivatives: An Overview. (2021). MDPI.
  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. (2015). PubMed.
  • Biological Activity of Naturally Derived Naphthyridines. (2022). PubMed Central.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). MDPI.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (1996). ResearchGate.
  • Friedländer synthesis. (n.d.). Wikipedia.
  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017). ResearchGate.
  • Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journals.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Concerning the mechanism of the Friedländer quinoline synthesis. (1996). ACS Publications.
  • Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies. (2011). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization and biological evaluation of three new schiff bases derived from amino. (2022). Semantic Scholar.

Sources

Application Notes & Protocols: 2-Amino-5-bromonicotinaldehyde as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the applications of 2-Amino-5-bromonicotinaldehyde.

Abstract

This compound is a trifunctional pyridine derivative that has emerged as a cornerstone in modern synthetic and medicinal chemistry. Its unique architecture, featuring an aldehyde, a vicinal primary amine, and a strategically positioned bromine atom, offers orthogonal reactivity. This allows for a programmed and highly controlled approach to the synthesis of complex nitrogen-containing heterocycles. This document provides an in-depth exploration of its reactivity, applications, and detailed protocols for its use in constructing diverse heterocyclic scaffolds, particularly those with significant pharmacological interest such as pyrido[2,3-d]pyrimidines and other fused systems.

Introduction: The Strategic Value of this compound

Nitrogen heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science, forming the core of a vast majority of FDA-approved drugs. The challenge and art of organic synthesis lie in the efficient construction of these complex scaffolds. This compound (CAS: 206997-15-1) serves as an exemplary building block due to its pre-installed functional handles, which allow for sequential and diverse chemical transformations.

The core utility of this molecule stems from three key reactive sites:

  • The 2-Amino and 3-Aldehyde Groups: This ortho-aminoaldehyde arrangement is a classic precursor for annulation reactions, enabling the one-pot synthesis of fused six-membered rings through condensation with active methylene compounds.

  • The 5-Bromo Substituent: The bromine atom is a versatile handle for introducing molecular diversity. It is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of various aryl and heteroaryl moieties. This is a critical tool in structure-activity relationship (SAR) studies during drug discovery.

  • The Pyridine Ring: The inherent electronic properties of the pyridine ring influence the reactivity of its substituents and often play a crucial role in the biological activity of the final compounds by participating in hydrogen bonding and π-stacking interactions.

This guide will detail the synthesis, reactivity, and proven protocols for leveraging this powerful intermediate in the laboratory.

Physicochemical Properties & Synthesis

Understanding the fundamental properties of a building block is critical for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 206997-15-1
Molecular Formula C₆H₅BrN₂O
Molecular Weight 201.02 g/mol
Appearance Brown or yellow solid
Melting Point 167-169 °C
Boiling Point 300.5 ± 42.0 °C (Predicted)
Storage 2-8°C, under inert gas (Nitrogen or Argon)
Solubility Soluble in solvents like acetonitrile, DMF, and DMSO.
¹H NMR (400 MHz, CDCl₃) δ 9.81 (s, 1H), 8.30 (d, 1H), 7.89 (d, 1H), 6.78 (br s, 2H)
Recommended Synthetic Protocol

The most common and efficient synthesis of this compound involves the regioselective bromination of the electron-rich 2-aminopyridine-3-carbaldehyde. The amino group activates the pyridine ring, directing the electrophilic substitution to the C5 position.

Protocol 1: Synthesis of this compound from 2-Aminopyridine-3-carbaldehyde

  • Materials:

    • 2-Aminopyridine-3-carbaldehyde (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.05 eq)

    • Acetonitrile (CH₃CN)

    • Methanol (for washing)

  • Procedure:

    • To a solution of 2-aminopyridine-3-carbaldehyde (e.g., 10.1 g, 81.0 mmol) in acetonitrile (150 mL) in a round-bottom flask, add N-bromosuccinimide (15.1 g, 84.0 mmol) portion-wise.

    • Stir the reaction mixture and heat under reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product will often precipitate out of the solution.

    • Filter the reaction mixture to collect the solid precipitate.

    • Wash the collected solid with cold methanol to remove any unreacted starting materials and impurities.

    • Dry the solid under vacuum to afford 2-amino-5-bromopyridine-3-carbaldehyde as a brown solid. (Typical Yield: ~79%).

  • Causality Behind Choices:

    • NBS as Brominating Agent: NBS is a convenient and safer source of electrophilic bromine compared to liquid Br₂. It allows for a more controlled reaction.

    • Acetonitrile as Solvent: Acetonitrile is a suitable polar aprotic solvent for this reaction, dissolving the starting material and facilitating the reaction without interfering with the electrophilic substitution.

    • Reflux Conditions: Heating provides the necessary activation energy for the bromination of the moderately activated pyridine ring.

Core Applications in Heterocyclic Synthesis

The strategic arrangement of functional groups in this compound allows for a logical, stepwise construction of complex heterocycles.

Annulation via the Amino-Aldehyde Moiety: Synthesis of Pyrido[2,3-d]pyrimidines

The most powerful application of the ortho-aminoaldehyde functionality is in the Friedländer annulation and related condensations. This reaction allows for the construction of the pyrido[2,3-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including as kinase inhibitors. The reaction proceeds by condensation of this compound with a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate, β-ketoesters), followed by intramolecular cyclization.

dot ```dot digraph "Friedlander_Annulation" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=none, margin=0];

start [label=""]; reagents [label=<

this compound

];

plus1 [label="+"];

ketone [label=<

Active Methylene Compound (e.g., Malononitrile)

];

intermediate [label=<

Knoevenagel Intermediate

];

final_product [label=<

7-Bromo-pyrido[2,3-d]pyrimidine

];

catalyst [label="Base or Acid Catalyst\n(e.g., Piperidine)\nΔ (-H₂O)", shape=plaintext, fontsize=10]; cyclization [label="Intramolecular\nCyclization\n(-H₂O)", shape=plaintext, fontsize=10];

// Edges reagents -> plus1 [arrowhead=none]; plus1 -> ketone [arrowhead=none]; {reagents, ketone} -> catalyst [style=invis]; catalyst -> intermediate [minlen=2]; intermediate -> cyclization [style=invis]; cyclization -> final_product [minlen=2]; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

  • Materials:

    • 7-Bromo-substituted pyrido[2,3-d]pyrimidine derivative (1.0 eq)

    • Arylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

    • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

    • Solvent system (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water)

  • Procedure:

    • To a Schlenk flask or microwave vial, add the bromo-heterocycle (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

    • Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

    • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water per 1 mmol of substrate) via syringe.

    • Heat the reaction mixture to 85-100 °C with vigorous stirring. For microwave-assisted reactions, irradiate at 120-150 °C for 10-30 minutes.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-18 hours for conventional heating.

    • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst. Transfer to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure coupled product.

  • Causality Behind Choices:

    • Inert Atmosphere: The active Pd(0) catalyst is sensitive to oxidation, so removing oxygen is critical for catalytic activity.

    • Choice of Base: The base is crucial for the transmetalation step, activating the boronic acid. Carbonates and phosphates are commonly used and their strength can be tuned for sensitive substrates.

    • Solvent System: A mixture of an organic solvent (like dioxane or toluene) and water is often optimal. The organic solvent solubilizes the reactants, while water helps to dissolve the inorganic base.

    • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for this type of coupling. Other catalysts with specialized ligands can be used to improve yields for challenging substrates.

Table 2: Representative Conditions for Suzuki Coupling of 5-Bromo-pyridines

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Typical Yield Range
Phenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄Dioxane/H₂O9075-90%
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O9080-95%
3-Fluorophenylboronic acidPd(dppf)Cl₂ (3%)Cs₂CO₃DMF10070-85%
2-Thiopheneboronic acidPd(PPh₃)₄ (5%)K₃PO₄Toluene/H₂O10065-80%

Note: Yields are based on analogous substrates and may vary. Optimization is recommended for each specific reaction.

Conclusion

This compound is a quintessential example of a modern synthetic building block. Its inherent trifunctional nature provides a robust platform for the rapid and efficient synthesis of diverse and complex heterocyclic systems. By leveraging sequential annulation and cross-coupling strategies, researchers can access novel chemical matter with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a validated and reliable starting point for the exploration of this versatile molecule's vast synthetic potential.

References

  • Rasool, N., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 190.
  • Wikipedia. (n.d.). Friedländer synthesis.
  • Al-Zaydi, K. M. (2013). A Novel Synthesis of Highly Functionalized Pyridines by a One-Pot, Three-Component Tandem Reaction of Aldehydes, Malononitrile and N-Alkyl-2-cyanoacetamides under Microwave Irradiation. Molecules, 18(1), 606-618.
  • Al-Tel, T. H., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances.
  • Marco-Contelles, J., et al. (2009). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. Chemical Reviews, 109(6), 2652-2671.
  • Quiroga, J., et al. (2009). A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. Synthetic Communications.
  • Abdel-Aziz, A. A.-M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. Molecules, 24(22), 4116.

Palladium-catalyzed cross-coupling of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2-Amino-5-bromonicotinaldehyde

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the effective application of palladium-catalyzed cross-coupling reactions using this compound. This versatile pyridine derivative is a crucial building block in modern medicinal chemistry, serving as a precursor for a multitude of complex molecular architectures.[1][2][3] The methodologies described herein are foundational for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse compound libraries with potential therapeutic applications.[4][5]

The Strategic Importance of this compound

This compound is a bifunctional scaffold of significant interest. Its structure features:

  • A bromine atom at the 5-position, which is an excellent handle for palladium-catalyzed cross-coupling reactions.

  • An amino group at the 2-position and an aldehyde at the 3-position, which provide orthogonal sites for subsequent chemical modifications.

This unique combination of reactive sites allows for a modular and divergent synthetic approach, making it an invaluable starting material for generating novel N-heterocyclic compounds for drug discovery programs.[2][4]

Core Principles: The Palladium Catalytic Cycle

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis due to their efficiency, selectivity, and broad functional group tolerance.[6][7] These transformations generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[8][9]

The three fundamental steps are:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate.[6][10]

  • Transmetalation / Coordination & Insertion : In this variable step, a second organic fragment is delivered to the palladium center. For C-C bond formation (e.g., Suzuki, Sonogashira), this involves the transfer of an organic group from an organometallic reagent (transmetalation).[8][10] For other reactions like the Heck or Buchwald-Hartwig, it involves coordination of the coupling partner (an alkene or amine) followed by an insertion or deprotonation step.[9][11]

  • Reductive Elimination : The two coupled organic fragments are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the active Pd(0) catalyst to complete the cycle.[6][8]

General_Catalytic_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)-X(Ln) Pd0->PdII_complex Ar-X OxAdd Oxidative Addition Coupled_PdII Ar-Pd(II)-R(Ln) PdII_complex->Coupled_PdII R-M Transmetalation Transmetalation / Insertion Coupled_PdII->Pd0 Ar-R Product Ar-R (Product) Coupled_PdII->Product RedElim Reductive Elimination Substrate Ar-X (Substrate) Reagent R-M (Reagent)

Caption: General catalytic cycle for palladium-mediated cross-coupling reactions.

Application Note 1: Suzuki-Miyaura Coupling for C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl scaffolds due to the stability and low toxicity of the requisite organoboron reagents.[7][12]

Causality and Experimental Choices
  • Catalyst : Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, air-stable Pd(0) source that is often effective for electron-deficient aryl bromides. For more challenging couplings, catalysts with more electron-rich and bulky phosphine ligands, like those derived from Pd₂(dba)₃, can improve reaction rates.[13][14]

  • Base : A base is essential for the transmetalation step.[15] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often more effective for less reactive boronic acids.[13]

  • Solvent : A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typical. The water helps to solubilize the inorganic base and facilitates the transmetalation process.[14][16]

Experimental Protocol: Synthesis of 2-Amino-5-phenylnicotinaldehyde

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed vial, magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[16]

  • Add the palladium catalyst, Pd(PPh₃)₄, under a positive flow of the inert gas.

  • Add the degassed solvent mixture (8 mL of 1,4-dioxane and 2 mL of water) via syringe.[12]

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the desired product.[13]

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling Partner (Ar-B(OH)₂)Catalyst (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3-5)K₂CO₃ (2)Dioxane/H₂O10080-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2)Toluene/H₂O11075-90
3-Thienylboronic acidPd₂(dba)₃ / SPhos (1-2)K₃PO₄ (2)Dioxane/H₂O10070-88
4-Pyridylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃ (2)DMF/H₂O11065-85
Yields are generalized based on couplings of similar bromopyridine substrates and require empirical optimization.[4][14][16]

Application Note 2: Heck Reaction for C(sp²)–C(sp²) Vinylation

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a direct route to stilbene and cinnamate-like structures.[17][18]

Causality and Experimental Choices
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precatalyst that is reduced in situ to the active Pd(0) species.[17]

  • Ligand : While some Heck reactions can be ligandless, the addition of a phosphine ligand like triphenylphosphine (PPh₃) can stabilize the catalyst and improve yields.

  • Base : An organic base, typically a hindered amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required to neutralize the HBr generated during the catalytic cycle and regenerate the Pd(0) catalyst.[17][18]

  • Solvent : Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are commonly employed.[19]

Experimental Protocol: Synthesis of (E)-2-Amino-5-(2-ethoxycarbonylvinyl)nicotinaldehyde

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Ethyl acrylate (1.5 mmol, 163 µL)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 279 µL)

  • Acetonitrile (MeCN), anhydrous (5 mL)

Procedure:

  • To a sealable reaction tube, add this compound, Pd(OAc)₂, and PPh₃.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous acetonitrile, followed by ethyl acrylate and triethylamine via syringe.

  • Seal the tube tightly and heat the reaction mixture to 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium black.[17]

  • Rinse the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck_Cycle Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)-X(Ln) Pd0->PdII_complex Ar-X Coord_Complex [Ar-Pd(II)-X(Ln)(Alkene)] PdII_complex->Coord_Complex Alkene Alkene_Coord Alkene Coordination Inserted_Complex R-CH2-CH(Ar)-Pd(II)-X(Ln) Coord_Complex->Inserted_Complex Migratory_Insertion Migratory Insertion Product_Complex [HPd(II)X(Ln)(Product)] Inserted_Complex->Product_Complex Beta_Hydride β-Hydride Elimination Product_Complex->Pd0 -HX Base_Step Base

Caption: Catalytic cycle of the Heck reaction.

Application Note 3: Sonogashira Coupling for C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is a highly reliable method for forming a bond between an aryl halide and a terminal alkyne, providing access to important internal alkyne structures.[20]

Causality and Experimental Choices
  • Dual Catalysis : The reaction classically employs a palladium catalyst for the main cycle and a copper(I) salt (typically CuI) as a co-catalyst.[21] The copper facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the Pd(II) complex at a much faster rate.[22][23]

  • Base : An amine base, such as triethylamine or diisopropylamine, is used both as the base and often as the solvent. It neutralizes the HX byproduct and helps keep the copper species soluble.[21]

  • Inert Atmosphere : This reaction is particularly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). Therefore, maintaining a strictly inert atmosphere is critical for success.[21]

Experimental Protocol: Synthesis of 2-Amino-5-(phenylethynyl)nicotinaldehyde

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Phenylacetylene (1.1 mmol, 121 µL)

  • Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 14 mg, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)

  • Triethylamine (Et₃N), anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with Argon three times.

  • Add anhydrous triethylamine via syringe, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-8 hours. The reaction is often rapid.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (to remove copper) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Summary: Sonogashira Coupling Conditions
Alkyne Coupling PartnerPd Catalyst (mol%)Cu(I) Source (mol%)BaseTemp (°C)Approx. Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NRT - 5085-95
1-OctynePd(PPh₃)₄ (3)CuI (5)DIPEA6080-90
(Trimethylsilyl)acetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NRT90-98
Propargyl alcoholPd(PPh₃)₄ (3)CuI (5)Et₃N5075-85
Yields are generalized based on couplings of similar bromopyridine substrates and require empirical optimization.[4][20]

Application Note 4: Buchwald-Hartwig Amination for C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of di- and tri-substituted pyridine amines from aryl halides.[11][24]

Causality and Experimental Choices
  • Ligand is Key : The success of this reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or chelating phosphines (e.g., BINAP, dppf) are crucial for promoting the reductive elimination step and preventing side reactions like beta-hydride elimination.[24][25]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine after it coordinates to the palladium center.[11] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[26]

  • Solvent : Anhydrous, non-protic solvents like toluene or dioxane are necessary to prevent quenching of the strong base.

Experimental Protocol: Synthesis of 2-Amino-5-(phenylamino)nicotinaldehyde

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Aniline (1.2 mmol, 109 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg, 1 mol% Pd)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.024 mmol, 11.4 mg, 2.4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add NaOtBu to an oven-dried, sealable reaction tube.

  • Add this compound, Pd₂(dba)₃, and XPhos.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene and aniline via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by column chromatography.

Generalized Experimental Workflow

A successful cross-coupling experiment relies on a systematic and rigorous workflow to ensure reproducibility and high yields.

Experimental_Workflow Setup 1. Reaction Setup (Flask, Reagents, Stir Bar) Inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Addition 3. Reagent Addition (Solvent, Ligand, Catalyst) Inert->Addition Reaction 4. Reaction (Heating, Stirring, Monitoring) Addition->Reaction Workup 5. Aqueous Workup (Quench, Extract, Wash, Dry) Reaction->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Analyze 7. Analysis (NMR, MS, Yield Calculation) Purify->Analyze

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

References

  • Vertex AI Search. (2025, September 4).
  • Fiveable. Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • MilliporeSigma. Cross-Coupling Reactions Guide.
  • Chemistry LibreTexts. (2020, July 1). 17.
  • The Royal Swedish Academy of Sciences. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of 2-Aminonicotinaldehyde in Modern Pharmaceutical Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis.
  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Identity and Applications of 2-Aminonicotinaldehyde (CAS 7521-41-7).
  • ResearchGate. (2017). Synthesis, characterization, biological screening and molecular docking studies of 2-aminonicotinaldehyde (ANA) and its metal complexes.
  • Wikipedia.
  • BenchChem.
  • BenchChem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia. Sonogashira coupling.
  • NROChemistry. Heck Coupling.
  • YouTube. (2021, July 26).
  • YouTube. (2012, April 6).
  • Organic Chemistry Portal. Sonogashira Coupling.
  • BenchChem.
  • Organic Chemistry Portal. Heck Reaction.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Limmert, M. E., et al. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic Letters.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • RSC Advances. (2016). Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones.
  • Wikipedia. Heck reaction.
  • Beilstein Journal of Organic Chemistry. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions.
  • MDPI. (2022).
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  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews.
  • RSC Publishing. (2018). 2-Aminopyridine – an unsung hero in drug discovery.

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The Hantzsch Thiazole Synthesis: A Detailed Guide for the Preparation of Novel Pyridine-Thiazole Hybrids from 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Relevance of the Hantzsch Synthesis in Modern Drug Discovery

Since its discovery by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis has remained a cornerstone of heterocyclic chemistry.[1] This robust and versatile reaction, involving the condensation of an α-haloketone with a thioamide, provides a straightforward and often high-yielding pathway to the thiazole ring system.[1][2] The thiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of FDA-approved drugs and biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[3][4][5][6] Its prevalence stems from the unique electronic properties of the sulfur and nitrogen-containing aromatic ring, which allows for diverse molecular interactions and serves as a versatile building block for more complex molecular architectures.[3][7]

This application note provides a detailed protocol and in-depth scientific rationale for the application of the Hantzsch synthesis in the preparation of novel thiazole derivatives, specifically utilizing 2-amino-5-bromonicotinaldehyde as a key intermediate. This particular starting material offers a gateway to pyridine-thiazole hybrids, a class of compounds with significant potential in drug discovery due to the combined pharmacological profiles of both heterocyclic systems. We will explore the mechanistic nuances of the reaction, provide step-by-step experimental procedures, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Theoretical Framework: Understanding the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic cyclocondensation reaction. The fundamental transformation involves the reaction of an α-halocarbonyl compound (typically an α-haloketone) with a thioamide.[8] The reaction proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-haloketone, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product.[2][9]

The choice of reactants allows for the introduction of various substituents onto the thiazole ring, making it a highly modular synthetic route. For instance, the use of thiourea as the thioamide component leads to the formation of 2-aminothiazoles, which are particularly valuable intermediates in pharmaceutical synthesis.[10][11]

Strategic Approach: Leveraging this compound for Novel Scaffolds

The focus of this guide is the use of this compound as a precursor to the thioamide component in the Hantzsch synthesis. This strategic choice is driven by several factors:

  • Access to Pyridine-Thiazole Hybrids: The pyridine nitrogen and the aldehyde functionality of this compound provide handles for further chemical modifications, allowing for the creation of a diverse library of compounds.

  • Modulation of Physicochemical Properties: The bromine atom on the pyridine ring serves as a versatile functional group for introducing further diversity through cross-coupling reactions, enabling fine-tuning of the molecule's electronic and steric properties.[12]

  • Potential for Enhanced Biological Activity: The combination of the thiazole and pyridine rings into a single molecular entity can lead to synergistic or novel pharmacological activities.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a pyridine-thiazole hybrid using this compound as a key starting material.

Protocol 1: Synthesis of the Thioamide Intermediate from this compound

Rationale: The conversion of the aldehyde functionality in this compound to a thioamide is the crucial first step. This is typically achieved through a reaction with a sulfurating agent, such as Lawesson's reagent or phosphorus pentasulfide.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
This compound201.021.0 g4.97 mmol
Lawesson's Reagent404.471.1 g2.72 mmol
Toluene (anhydrous)92.1420 mL-

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.97 mmol) and anhydrous toluene (20 mL).

  • Stir the mixture to dissolve the aldehyde.

  • Carefully add Lawesson's reagent (1.1 g, 2.72 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the corresponding thioamide.

Protocol 2: Hantzsch Thiazole Synthesis with the Pyridine-Thioamide Intermediate

Rationale: This protocol details the core Hantzsch cyclization. The synthesized thioamide is reacted with an α-haloketone to form the desired pyridine-thiazole hybrid. 2-Bromoacetophenone is used here as a representative α-haloketone.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
Pyridine-thioamide intermediate(Calculated from previous step)1.0 eq(Calculated)
2-Bromoacetophenone199.051.1 eq(Calculated)
Ethanol46.0715 mL-

Procedure:

  • In a 25 mL round-bottom flask, dissolve the pyridine-thioamide intermediate (1.0 eq) in ethanol (15 mL).

  • Add 2-bromoacetophenone (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.[2]

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration, wash with cold water, and air dry.[2]

  • If the product does not precipitate, extract the aqueous mixture with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the pure pyridine-thiazole hybrid.

Characterization and Data Analysis

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.

  • Melting Point: To assess the purity of the compound.

Visualizing the Synthesis

Reaction Mechanism

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_product Product alpha_haloketone α-Haloketone (e.g., 2-Bromoacetophenone) nucleophilic_attack Nucleophilic Attack (S on C-Br) alpha_haloketone->nucleophilic_attack thioamide Thioamide (from this compound) thioamide->nucleophilic_attack intermediate Intermediate Formation nucleophilic_attack->intermediate Forms C-S bond cyclization Intramolecular Cyclization intermediate->cyclization N attacks carbonyl C dehydration Dehydration cyclization->dehydration Loss of H₂O thiazole Pyridine-Thiazole Hybrid dehydration->thiazole

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Workflow

Experimental_Workflow start Start: This compound thioamide_synthesis Protocol 1: Thioamide Synthesis (with Lawesson's Reagent) start->thioamide_synthesis purification1 Purification (Column Chromatography) thioamide_synthesis->purification1 hantzsch_synthesis Protocol 2: Hantzsch Thiazole Synthesis (with α-Haloketone) purification1->hantzsch_synthesis workup Work-up & Neutralization hantzsch_synthesis->workup purification2 Purification (Recrystallization/Chromatography) workup->purification2 characterization Characterization (NMR, MS, IR, MP) purification2->characterization final_product Final Product: Pyridine-Thiazole Hybrid characterization->final_product

Caption: Experimental workflow for the synthesis of pyridine-thiazole hybrids.

Troubleshooting and Expert Insights

  • Low Yield in Thioamide Synthesis: Ensure anhydrous conditions as Lawesson's reagent is sensitive to moisture. If the reaction stalls, consider increasing the reaction time or adding a slight excess of the reagent.

  • Side Reactions in Hantzsch Synthesis: The α-haloketone can undergo self-condensation. Using a slight excess of the thioamide and maintaining the recommended reaction temperature can minimize this.

  • Purification Challenges: The polarity of the final product can vary significantly based on the substituents. A careful selection of the chromatographic eluent system is crucial for effective purification.

Conclusion: A Gateway to Novel Chemical Matter

The Hantzsch thiazole synthesis, when coupled with strategically chosen starting materials like this compound, provides a powerful and adaptable platform for the generation of novel heterocyclic compounds. The protocols and insights provided in this application note are intended to empower researchers to explore this chemical space and develop new molecular entities with potential applications in drug discovery and materials science. The inherent modularity of this synthesis ensures its continued relevance in the quest for innovative chemical solutions.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
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Application Note: A Robust Two-Step Protocol for the Synthesis of 2-Amino-5-bromonicotinaldehyde and its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and organic synthesis.

Abstract: 2-Amino-5-bromonicotinaldehyde is a pivotal heterocyclic building block in medicinal chemistry, serving as a versatile precursor for a wide array of pharmacologically active compounds, including kinase inhibitors and nicotinic receptor modulators.[1][2] Its unique trifunctional structure—comprising an activating amino group, a reactive aldehyde, and a bromine handle for cross-coupling reactions—makes it an exceptionally valuable scaffold in drug discovery programs.[3] This application note provides a detailed, field-proven, two-step protocol for the synthesis of this compound starting from 2-aminopyridine. The protocol is designed for reproducibility and scalability, incorporating insights into reaction mechanisms, safety considerations, purification strategies, and troubleshooting. Furthermore, we discuss the adaptation of this protocol for the synthesis of various analogues, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Introduction: The Strategic Importance of the Scaffold

The 2-aminopyridine moiety is a privileged structure in medicinal chemistry, frequently found in approved drugs and clinical candidates.[4] The introduction of a bromine atom at the 5-position and an aldehyde at the 3-position significantly enhances its synthetic utility. The bromine atom serves as a versatile handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). The aldehyde group is a key electrophile for constructing larger heterocyclic systems via condensations, reductive aminations, and multicomponent reactions.[3]

This protocol details a reliable synthetic route proceeding through two key transformations:

  • Electrophilic Bromination: Selective bromination of 2-aminopyridine at the C5 position.

  • Vilsmeier-Haack Formylation: Introduction of the C3 aldehyde group onto the 2-amino-5-bromopyridine intermediate.[5][6]

This approach is advantageous due to the use of readily available starting materials, well-established reaction classes, and high regioselectivity.

Overall Synthetic Workflow

The synthesis is a sequential, two-step process involving the isolation of a stable intermediate. This workflow is designed to ensure high purity of the final product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Formylation A 2-Aminopyridine B Bromination Reaction (NBS or PTAT) A->B C Work-up & Purification (Extraction & Recrystallization) B->C D Intermediate: 2-Amino-5-bromopyridine C->D F Formylation Reaction D->F Input E Vilsmeier Reagent Prep (POCl₃ + DMF) E->F G Work-up & Purification (Hydrolysis & Column Chromatography) F->G H Final Product: This compound G->H

Caption: High-level workflow for the two-step synthesis.

Part I: Synthesis of 2-Amino-5-bromopyridine (Intermediate)

Principle and Mechanism

The first step involves the electrophilic aromatic substitution of 2-aminopyridine. The amino group at the C2 position is a strong activating group, directing electrophiles to the ortho (C3) and para (C5) positions. Due to steric hindrance from the adjacent amino group, substitution is heavily favored at the C5 position, leading to the desired product with high regioselectivity. Phenyltrimethylammonium tribromide (PTAT) is an effective and manageable brominating agent for this transformation.[7]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Aminopyridine≥99%Sigma-AldrichStarting material.
Phenyltrimethylammonium tribromide (PTAT)≥98%Sigma-AldrichBrominating agent. Less hazardous than Br₂.
Chloroform (CHCl₃)ACS Grade, AnhydrousFisher ScientificReaction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade-Drying agent.
Benzene or TolueneACS GradeFisher ScientificFor recrystallization.
Experimental Protocol
  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2-aminopyridine (9.4 g, 0.1 mol) and chloroform (300 mL).

  • Reagent Addition: Begin stirring the solution. Once the 2-aminopyridine has fully dissolved, add phenyltrimethylammonium tribromide (37.6 g, 0.1 mol) in one portion.

  • Reaction: Stir the resulting mixture at room temperature (20-25°C) for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Aqueous Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any generated HBr, followed by water (2 x 50 mL).[7]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent (chloroform) by rotary evaporation to yield a crude solid.

  • Purification: Recrystallize the crude product from hot benzene or toluene. Cool the solution first to room temperature and then in an ice bath to maximize crystal formation. Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum to obtain 2-amino-5-bromopyridine as a solid. A typical yield is around 75-85%.[7]

Part II: Synthesis of this compound (Final Product)

Principle and Mechanism: The Vilsmeier-Haack Reaction

This reaction introduces a formyl (-CHO) group onto an electron-rich ring. It proceeds in two main stages: (1) Formation of the electrophilic Vilsmeier reagent, a chloromethyleneiminium salt, from a substituted amide (DMF) and phosphorus oxychloride (POCl₃). (2) Electrophilic attack of the Vilsmeier reagent on the 2-amino-5-bromopyridine ring, followed by hydrolysis of the resulting iminium intermediate to yield the aldehyde.[8][9] The formylation occurs at the C3 position, which is ortho to the activating amino group and electronically favored.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation & Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N⁺(Me)₂]Cl⁻ DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Iminium Iminium Salt Intermediate Vilsmeier->Iminium Intermediate 2-Amino-5-bromopyridine Intermediate->Iminium Electrophilic Attack Product This compound Iminium->Product Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Amino-5-bromopyridine≥98%-Intermediate from Part I.
Phosphorus Oxychloride (POCl₃)≥99%Sigma-AldrichCaution: Corrosive, reacts violently with water. Handle in a fume hood.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction solvent and reagent.
Dichloromethane (DCM)ACS Grade, AnhydrousFisher ScientificCo-solvent.
Sodium Acetate TrihydrateACS Grade-For buffering during hydrolysis.
Ethyl Acetate (EtOAc) & HexanesHPLC Grade-For column chromatography.
Silica Gel60 Å, 230-400 mesh-Stationary phase for chromatography.
Experimental Protocol
  • Vilsmeier Reagent Preparation (Caution: Exothermic): In a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous DMF (20 mL). Cool the flask to 0°C using an ice-salt bath. Slowly, and dropwise , add phosphorus oxychloride (POCl₃) (5.5 mL, 0.06 mol) to the stirred DMF over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for an additional 30 minutes, during which the Vilsmeier reagent will form (often as a solid).

  • Substrate Addition: Dissolve 2-amino-5-bromopyridine (8.65 g, 0.05 mol) in anhydrous DCM (50 mL) and add this solution dropwise to the cold Vilsmeier reagent suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45°C) for 4-6 hours. Monitor the reaction by TLC.

  • Hydrolysis (Work-up): Cool the reaction mixture back down to 0°C. Very carefully and slowly , quench the reaction by adding crushed ice, followed by a cold aqueous solution of sodium acetate trihydrate (50 g in 150 mL water). This step hydrolyzes the iminium intermediate to the aldehyde and must be done slowly to control the exothermic reaction.

  • Neutralization and Extraction: Stir the mixture vigorously for 1 hour. Adjust the pH to ~8 using a saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of hexanes/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3) to elute the product. Combine the pure fractions and remove the solvent to yield this compound as a yellow to light brown solid.[10]

Characterization and Validation

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Observations
2-Amino-5-bromopyridine ¹H NMRThree aromatic protons, typically a doublet around 8.0 ppm (H6), a doublet of doublets around 7.5 ppm (H4), and a doublet around 6.5 ppm (H3). A broad singlet for the -NH₂ protons.
MS (ESI+)[M+H]⁺ peak at m/z 173/175, showing the characteristic isotopic pattern for one bromine atom.
This compound ¹H NMRA singlet for the aldehyde proton (-CHO) around 9.8 ppm. Two aromatic protons appearing as doublets around 8.2 ppm (H6) and 8.0 ppm (H4). A broad singlet for the -NH₂ protons.
¹³C NMRA peak for the aldehyde carbonyl carbon around 190 ppm.
IRCharacteristic C=O stretch for the aldehyde at ~1680-1700 cm⁻¹. N-H stretches for the primary amine around 3300-3500 cm⁻¹.
Melting PtLiterature melting point is 167-169°C.[1]

Troubleshooting Guide

Problem ObservedPotential CauseSuggested Solution
Step 1: Low yield of brominated product.Incomplete reaction or inefficient recrystallization.Increase reaction time and monitor closely by TLC. Ensure the recrystallization solvent is fully saturated and cooled sufficiently to maximize crystal recovery.
Step 1: Presence of dibrominated product.Reaction conditions too harsh or excess brominating agent.Use a stoichiometric amount of PTAT. Ensure the reaction temperature does not rise significantly.
Step 2: Reaction fails to proceed.Inactive Vilsmeier reagent due to moisture.Use anhydrous solvents and reagents. Prepare the Vilsmeier reagent fresh and ensure the reaction is run under an inert atmosphere (N₂ or Ar).
Step 2: Dark, tar-like crude product.Vilsmeier reagent preparation was too fast/hot, causing decomposition.Strictly adhere to the slow, dropwise addition of POCl₃ at 0°C.
Step 2: Low yield after work-up.Incomplete hydrolysis of the iminium intermediate or product loss during extraction.Ensure the pH is basic (~8) during work-up to facilitate hydrolysis and keep the product in the organic phase. Perform multiple extractions (at least 3) to ensure full recovery.

Synthesis of Analogues

The true power of this protocol lies in its adaptability for creating analogues for SAR studies.

  • Varying Ring Substituents: By starting with substituted 2-aminopyridines (e.g., 2-amino-4-methylpyridine or 2-amino-6-methylpyridine), the corresponding substituted this compound analogues can be synthesized. Note that existing substituents may influence the regioselectivity of both the bromination and formylation steps.

  • Varying the Halogen: While this protocol uses bromination, similar protocols can be adapted for chlorination (using N-chlorosuccinimide) or iodination (using N-iodosuccinimide) to provide different handles for subsequent cross-coupling reactions.

References

  • Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry. [Link]
  • Li, Y., et al. (2022). Synthesis of Highly Substituted 2-Aminopyridines with Vinyl Azides, Isonitriles, and Ketones. Chemistry – An Asian Journal. [Link]
  • Teague, S. J. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. American Chemical Society. [Link]
  • DeKorver, K. A., et al. (2010). A mild, catalyst-free synthesis of 2-aminopyridines. Organic Letters. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 2-Aminonicotinaldehyde in Modern Pharmaceutical Synthesis. Pharma-Sources. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis. Pharma-Sources. [Link]
  • Patil, S. S., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Archive. [Link]
  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Identity and Applications of 2-Aminonicotinaldehyde (CAS 7521-41-7). Pharma-Sources. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Mosslemin, M. H., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3H-indol-2-yl) aminomethylene malonaldehyde and its reactivity. International Journal of Industrial Chemistry. [Link]
  • Google Patents. (n.d.). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine.
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
  • ResearchGate. (2023). Co (II), Ni (II) and Cu (II) metal compounds of 2-aminonicotinaldehyde: Synthesis, crystalline structure, pharmacological assessment, and molecular docking research are all part of the process.

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Application Note & Protocol: A Scalable, Two-Step Synthesis of 2-Amino-5-bromonicotinaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 2-Amino-5-bromonicotinaldehyde, a pivotal intermediate in medicinal chemistry. Esteemed for its role as a versatile building block, this compound is integral to the synthesis of various pharmacologically active molecules, including kinase inhibitors and nicotinic receptor modulators.[1] The protocol herein details a robust, two-step synthetic route commencing from the readily available 2-aminopyridine. The methodology is designed for scalability, emphasizing safety, efficiency, and high purity of the final product, making it suitable for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of this compound

In the landscape of modern pharmaceutical synthesis, pyridine derivatives are fundamental scaffolds for creating novel therapeutic agents.[2] this compound (CAS: 206997-15-1) has emerged as a particularly valuable intermediate due to its unique trifunctional nature.[1][3] The molecule features:

  • An amino group , which acts as a powerful directing group and a site for further derivatization.

  • A bromine atom , strategically positioned for facile functionalization via cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[2]

  • A reactive aldehyde group , perfect for condensation reactions, Schiff base formation, and building diverse heterocyclic systems.[1]

This combination of reactive sites provides chemists with a versatile platform for generating libraries of compounds for structure-activity relationship (SAR) studies, a cornerstone of the drug discovery process. This guide presents a validated, scalable protocol to meet the demand for this high-value intermediate.

Reaction Scheme and Mechanistic Rationale

The selected synthetic strategy involves a two-step process designed for efficiency and control, avoiding harsh conditions often associated with alternative routes.

Step 1: Regioselective Bromination of 2-Aminopyridine. The synthesis begins with the bromination of 2-aminopyridine. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions (3- and 5-positions). To achieve high regioselectivity for the desired 5-bromo isomer and ensure a milder reaction suitable for scale-up, phenyltrimethylammonium tribromide (PTT) is employed as the brominating agent. This reagent is a solid, making it easier to handle than liquid bromine, and it typically results in fewer by-products.[4][5]

Step 2: Vilsmeier-Haack Formylation. The second step introduces the aldehyde group at the 3-position of 2-amino-5-bromopyridine. The Vilsmeier-Haack reaction is the method of choice for this transformation.[6][7] It utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[8][9] This reagent is a mild electrophile that effectively formylates electron-rich heteroaromatic compounds.[9][10] The electron-donating amino group on the pyridine ring facilitates this electrophilic aromatic substitution, leading to the target product.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Phenyltrimethylammonium Tribromide (PTT) Dichloromethane (DCM) 25-30°C C 2-Amino-5-bromopyridine D This compound C->D 1. POCl₃, DMF 2. Heat 3. Aqueous Work-up

Figure 1: Overall two-step synthetic workflow.

Materials and Equipment

Reagents and Solvents
Reagent/SolventCAS NumberGradeSupplierNotes
2-Aminopyridine504-29-0≥99%Major SupplierToxic, handle with care.
Phenyltrimethylammonium Tribromide4207-56-1≥98%Major SupplierCorrosive solid.
Dichloromethane (DCM)75-09-2AnhydrousMajor SupplierVolatile, suspected carcinogen.
Anhydrous Sodium Sulfate7757-82-6GranularMajor SupplierDrying agent.
N,N-Dimethylformamide (DMF)68-12-2AnhydrousMajor SupplierReproductive hazard.
Phosphorus Oxychloride (POCl₃)10025-87-3≥99%Major SupplierHighly corrosive, reacts violently with water.
Ethyl Acetate141-78-6ACS GradeMajor SupplierFor extraction.
Saturated Sodium Bicarbonate Sol.N/AAqueousIn-house prepFor neutralization.
Brine (Saturated NaCl Sol.)N/AAqueousIn-house prepFor washing.
Equipment
  • Glass-lined reactor (50 L or appropriate scale) with overhead mechanical stirrer, temperature probe, reflux condenser, and nitrogen inlet.

  • Addition funnel for controlled liquid addition.

  • Heating/cooling circulator for precise temperature control.

  • Nutsche filter-dryer or equivalent filtration setup.

  • Large-scale rotary evaporator.

  • Standard laboratory glassware, personal protective equipment (PPE), and a walk-in fume hood.

Detailed Experimental Protocol

G cluster_step1 Protocol Part A: Synthesis of 2-Amino-5-bromopyridine cluster_step2 Protocol Part B: Synthesis of this compound A1 Charge Reactor: 2-Aminopyridine (1.0 eq) DCM (30 mL/g of starting material) A2 Stir to dissolve under N₂ atmosphere A1->A2 A3 Portion-wise addition of PTT (1.0 eq) Maintain Temp < 30°C A2->A3 A4 Stir at room temp for 2-3 hours A3->A4 A5 Monitor reaction by TLC/HPLC A4->A5 A6 Work-up: Wash with sat. NaCl solution A5->A6 A7 Separate organic layer, dry over Na₂SO₄ A6->A7 A8 Concentrate under reduced pressure A7->A8 A9 Isolate crude product (yellow solid) A8->A9 B1 Charge Reactor: Anhydrous DMF Cool to 0°C under N₂ B2 Slowly add POCl₃ (3.0 eq) Maintain Temp < 10°C B1->B2 B3 Stir for 30 min to form Vilsmeier reagent B2->B3 B4 Add 2-Amino-5-bromopyridine (1.0 eq) in DMF B3->B4 B5 Heat reaction to 80°C for 4-6 hours B4->B5 B6 Monitor reaction by TLC/HPLC B5->B6 B7 Quench: Pour onto crushed ice B6->B7 B8 Neutralize with sat. NaHCO₃ to pH 7-8 B7->B8 B9 Extract with Ethyl Acetate (3x) B8->B9 B10 Wash combined organics with brine B9->B10 B11 Dry over Na₂SO₄, concentrate B10->B11 B12 Purify via column chromatography or recrystallization B11->B12

Figure 2: Step-by-step experimental workflow diagram.
Part A: Scale-up Synthesis of 2-Amino-5-bromopyridine[4][5]
  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Charge the reactor with 2-aminopyridine (e.g., 1.0 kg, 10.6 mol) and anhydrous dichloromethane (30 L).

  • Dissolution: Start the mechanical stirrer and mix until all the 2-aminopyridine has dissolved.

  • Reagent Addition: Cool the solution to 20-25°C. Slowly add phenyltrimethylammonium tribromide (e.g., 4.0 kg, 10.6 mol) in portions over 1-2 hours. Monitor the internal temperature to ensure it does not exceed 30°C.

  • Reaction: Stir the mixture at room temperature (25°C) for 2-3 hours. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up: Once complete, wash the reaction mixture with a saturated sodium chloride solution (2 x 10 L). Separate the lower organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (1 kg), filter, and concentrate the solvent using a rotary evaporator to obtain a crude solid.

  • Isolation: The resulting yellow solid can be recrystallized from a suitable solvent like benzene or an ethanol/water mixture to yield pure 2-amino-5-bromopyridine. Typical yields are in the range of 75-85%.

Part B: Vilsmeier-Haack Formylation to this compound
  • Vilsmeier Reagent Preparation: In a separate, dry, nitrogen-purged reactor, add anhydrous DMF (e.g., 5 L). Cool the DMF to 0°C in an ice/water bath. Slowly add phosphorus oxychloride (POCl₃) (e.g., 2.4 L, 26.0 mol, ~3.0 eq) via an addition funnel over 1-2 hours, ensuring the internal temperature is maintained below 10°C. A thick, pale-yellow salt will form. Stir the mixture at 0-5°C for an additional 30 minutes.

  • Substrate Addition: Dissolve the 2-amino-5-bromopyridine (e.g., 1.5 kg, 8.67 mol) from Part A in anhydrous DMF (5 L) and add this solution slowly to the pre-formed Vilsmeier reagent.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction by TLC/HPLC for the disappearance of the starting material.

  • Quenching and Neutralization: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice (approx. 20 kg) with vigorous stirring. The hydrolysis of the intermediate iminium salt is exothermic. Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution until the pH reaches 7-8.

  • Extraction: Transfer the neutralized mixture to a suitable extraction vessel and extract the product with ethyl acetate (3 x 10 L).

  • Washing and Drying: Combine the organic extracts and wash with brine (10 L). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or by recrystallization from a solvent such as ethanol to afford this compound as a pure solid.

Process Safety Assessment

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

  • Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water, releasing HCl gas. All additions must be performed slowly, under an inert atmosphere, and with careful temperature control. Personnel must wear acid-resistant gloves, lab coats, and full-face shields.

  • Solvents (DCM, DMF): Dichloromethane is a suspected carcinogen, and DMF is a known reproductive toxin. All operations must be conducted in a well-ventilated area, preferably a walk-in fume hood, to minimize inhalation exposure.

  • Exothermic Reactions: Both the formation of the Vilsmeier reagent and the final quenching step are exothermic. Maintain vigilant temperature control and ensure cooling systems are robust enough for the intended scale.

  • Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations.

Analytical Characterization of Final Product

The identity and purity of the final product, this compound, should be confirmed by a suite of analytical techniques.

ParameterSpecification
Appearance White to yellow or light-brown solid
Molecular Formula C₆H₅BrN₂O[1][3][11]
Molecular Weight 201.02 g/mol [1][3][11]
Melting Point 167-169°C[1]
¹H NMR Expected signals for aromatic, aldehyde, and amine protons.
IR Spectroscopy Characteristic peaks for N-H stretch, C=O stretch, and C-Br stretch.
Purity (HPLC) ≥98.0%

Conclusion

The two-step protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By utilizing a mild brominating agent and the classic Vilsmeier-Haack reaction, this process offers high yields and purity while maintaining operational safety. This guide equips researchers and drug development professionals with a robust pathway to access a key building block for the synthesis of next-generation pharmaceuticals.

References

  • Preparation method of 2-amino-5-bromopyridine. Eureka | Patsnap.
  • Preparation method of 2-chloro nicotinaldehyde. Eureka | Patsnap.
  • Synthesis of 2-amino-3-hydroxy-5-bromopyridine. PrepChem.com.
  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate.
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine. Google Patents.
  • CN104478795A - Preparation method of 2-chloro nicotinaldehyde. Google Patents.
  • This compound. MySkinRecipes.
  • Vilsmeier-Haack Reaction. J&K Scientific LLC.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.
  • Vilsmeier-Haack Reaction. Chemistry Steps.
  • 2-Chloro Nicotinaldehyde. ChemBK.
  • Vilsmeier-Haack Reaction. YouTube.
  • The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

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Application Notes and Protocols for In-Vitro Biological Screening of 2-Amino-5-bromonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-amino-5-bromonicotinaldehyde scaffold represents a versatile heterocyclic building block with significant potential in medicinal chemistry. As a pyridine derivative, it possesses a core structure found in numerous biologically active compounds.[1] Heterocyclic compounds, particularly those containing nitrogen, are cornerstones of drug discovery, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4][5] The introduction of a bromine atom and an amino group offers reactive handles for synthetic modification, allowing for the creation of diverse chemical libraries. The bromine, for instance, facilitates cross-coupling reactions for structure-activity relationship (SAR) studies.

The rationale for screening derivatives of this compound is grounded in the established bioactivity of related molecular architectures. The 2-aminothiazole scaffold, for example, is a privileged structure in oncology, forming the core of various anticancer agents.[5][6] Similarly, a vast number of heterocyclic compounds have been identified as potent antimicrobial and anti-inflammatory agents.[7][8] Therefore, a systematic in-vitro screening cascade is essential to identify and characterize the therapeutic potential of novel derivatives based on this scaffold.

This guide provides a series of detailed, field-proven protocols for the initial biological evaluation of this compound derivatives. The methodologies are structured to enable researchers to perform a tiered screening campaign, beginning with broad cytotoxicity and antimicrobial assessments, followed by more specific anti-inflammatory and mechanistic assays for promising lead compounds.

Section 1: Anticancer Activity Screening

The search for novel anticancer therapeutics is a primary focus of drug discovery. Nitrogen-containing heterocyclic compounds are of particular interest due to their ability to mimic endogenous molecules and interact with various biological targets.[6] The initial step in evaluating the anticancer potential of this compound derivatives is to assess their general cytotoxicity against a panel of human cancer cell lines.

Primary Assay: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] The core principle relies on the reduction of the yellow, water-soluble MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple, insoluble formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]

An alternative is the XTT assay, which produces a water-soluble formazan, eliminating the need for a solubilization step and thereby streamlining the protocol.[11][12] However, the MTT assay remains a foundational technique in many laboratories.[13]

Quantitative data from the cytotoxicity screening should be presented as IC₅₀ values. The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a compound required to inhibit cell growth by 50% and is a standard metric for potency.[14][15]

Derivative IDMCF-7 (Breast) IC₅₀ (µM)NCI-H460 (Lung) IC₅₀ (µM)SF-268 (Glioma) IC₅₀ (µM)
Compound-00118.2 ± 2.525.1 ± 3.121.7 ± 2.9
Compound-002> 100> 100> 100
Compound-0035.6 ± 0.89.3 ± 1.27.8 ± 1.0
Doxorubicin (Control)0.9 ± 0.11.1 ± 0.20.8 ± 0.1
Note: Data are illustrative examples. Values represent mean ± standard deviation from three independent experiments.

This protocol is designed for a 96-well plate format and is based on standard laboratory procedures for in-vitro anticancer drug screening.[14][16]

  • Cell Culture and Maintenance:

    • Cell Lines: Utilize a panel of human cancer cell lines, such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), for initial screening.[14][17]

    • Culture Medium: Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture: Passage cells upon reaching 80-90% confluency to ensure they remain in the exponential growth phase.

  • Assay Procedure:

    • Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Allow cells to adhere and stabilize by incubating overnight.[14][15]

    • Compound Preparation: Prepare a 10 mM stock solution of each derivative in sterile DMSO. Create a series of working solutions by serially diluting the stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 to 100 µM.

    • Drug Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include the following controls:

      • Vehicle Control: Cells treated with medium containing the same percentage of DMSO used for the highest compound concentration.

      • Positive Control: Cells treated with a known anticancer drug like Doxorubicin.[14]

      • Untreated Control: Cells in culture medium only.

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate the plate for an additional 3-4 hours at 37°C, allowing formazan crystals to form.[14][16]

    • Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14] Agitate the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[13]

  • Data Analysis:

    • Calculate Percent Viability:

      • Percent Viability = [(OD of Treated Cells - OD of Blank) / (OD of Vehicle Control - OD of Blank)] x 100

    • IC₅₀ Calculation: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC₅₀ value.[15]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Maintain Cancer Cell Lines Seed Seed Cells into 96-well Plates Culture->Seed Treat Treat with Derivatives (48-72h Incubation) Seed->Treat MTT Add MTT Reagent (3-4h Incubation) Treat->MTT Solubilize Solubilize Formazan (DMSO) MTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Viability Read->Calculate IC50 Determine IC50 Values Calculate->IC50

Caption: General workflow for in-vitro cytotoxicity screening using the MTT assay.

Section 2: Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Heterocyclic compounds are a historically rich source of antibacterial drugs, making this a critical area of investigation for new derivatives.[2][3][7]

Primary Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation.[7][18][19]

Results are presented as MIC values in µg/mL or µM. A lower MIC value indicates greater potency.

Derivative IDS. aureus (Gram +) MIC (µg/mL)E. coli (Gram -) MIC (µg/mL)
Compound-00164>128
Compound-002>128>128
Compound-003832
Ciprofloxacin (Control)0.50.25
Note: Data are illustrative examples.

This protocol is adapted from standard guidelines for antimicrobial susceptibility testing.[18]

  • Preparation:

    • Bacterial Strains: Use standard reference strains, such as Staphylococcus aureus (e.g., ATCC 29213) for Gram-positive and Escherichia coli (e.g., ATCC 25922) for Gram-negative bacteria.[3]

    • Media: Use Cation-Adjusted Mueller-Hinton Broth (MHB) for the assay.[18]

    • Compound Preparation: Prepare a stock solution of each derivative in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid affecting bacterial growth.

    • Inoculum Preparation:

      • Inoculate a few colonies of the test bacterium from a fresh agar plate into sterile broth and incubate until the culture reaches the logarithmic growth phase.

      • Adjust the turbidity of the bacterial suspension with sterile broth or saline to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

      • Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[18]

  • Assay Procedure (96-well plate):

    • Plate Setup: Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.[18]

    • Serial Dilution: Add 200 µL of the highest concentration of the test compound (prepared in MHB) to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.[18] This creates a gradient of compound concentrations.

    • Controls:

      • Growth Control (Well 11): Contains 100 µL of MHB and 100 µL of the bacterial inoculum (no compound).[18]

      • Sterility Control (Well 12): Contains 200 µL of uninoculated MHB.[18]

    • Inoculation: Inoculate wells 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well will be 200 µL.[18]

    • Incubation: Seal the plate and incubate at 35-37°C for 16-24 hours.[18]

  • MIC Determination:

    • Following incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (i.e., the first clear well).[18]

    • Optionally, a plate reader can be used to measure the optical density at 600 nm (OD₆₀₀). The MIC can be defined as the concentration that inhibits growth by ≥90% compared to the growth control.

G cluster_prep Preparation cluster_exp Assay Setup (96-well Plate) cluster_analysis Result Determination Inoculum Prepare Standardized Bacterial Inoculum Dilute Perform 2-fold Serial Dilution of Compounds Inoculum->Dilute Compounds Prepare Compound Stock Solutions Compounds->Dilute Inoculate Inoculate Wells with Bacterial Suspension Dilute->Inoculate Incubate Incubate at 37°C for 16-24h Inoculate->Incubate Inspect Visually Inspect for Turbidity Incubate->Inspect MIC Identify Lowest Concentration with No Growth (MIC) Inspect->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Section 3: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in a wide range of diseases. Compounds that can modulate the inflammatory response are of significant therapeutic interest.[20] A common in-vitro model for inflammation involves stimulating immune cells, like macrophages, with lipopolysaccharide (LPS) and measuring the subsequent release of pro-inflammatory cytokines.[8]

Primary Assay: Inhibition of LPS-Induced Cytokine Release

This assay assesses the ability of the test derivatives to inhibit the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), from LPS-stimulated macrophage cells. Cytokine levels are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[20][21]

Results can be expressed as the concentration that causes 50% inhibition (IC₅₀) of cytokine release or as a percentage of inhibition at a fixed concentration.

Derivative IDTNF-α Inhibition (%) at 10 µMIL-6 Inhibition (%) at 10 µM
Compound-00115.2 ± 4.110.8 ± 3.3
Compound-002-2.5 ± 3.91.1 ± 2.5
Compound-00378.6 ± 6.265.4 ± 7.1
Dexamethasone (Control)92.1 ± 5.588.9 ± 6.0
Note: Data are illustrative examples. Values represent mean ± standard deviation.
  • Cell Culture and Treatment:

    • Cell Line: Use a murine macrophage cell line such as RAW 264.7.

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Pre-treat the cells with various concentrations of the test derivatives for 1-2 hours.

    • Stimulation: Induce an inflammatory response by adding LPS (e.g., 100 ng/mL final concentration) to all wells except the negative control.

    • Incubation: Incubate the plate for 18-24 hours at 37°C.

    • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant, which contains the secreted cytokines. Store at -80°C until analysis.

  • Quantification by Sandwich ELISA (General Protocol):

    • Plate Coating: Coat a high-binding 96-well ELISA plate with a capture antibody specific for the target cytokine (e.g., anti-mouse TNF-α) and incubate overnight at 4°C.[22]

    • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.[22]

    • Sample Incubation: Add 100 µL of the collected culture supernatants and cytokine standards to the appropriate wells. Incubate for 2 hours at room temperature.[20]

    • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.[20][22]

    • Enzyme Conjugate: Wash the plate and add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.[20]

    • Substrate Development: Wash the plate and add a chromogenic substrate (e.g., TMB). Allow the color to develop in the dark.

    • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

    • Absorbance Reading: Measure the absorbance at 450 nm.

    • Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

G cluster_cell Cell Treatment cluster_elisa ELISA for Cytokine Quantification cluster_analysis Data Analysis Seed Seed RAW 264.7 Macrophages Pretreat Pre-treat with Derivatives Seed->Pretreat Stimulate Stimulate with LPS (18-24h Incubation) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect AddSample Add Supernatants & Standards Collect->AddSample Coat Coat Plate with Capture Antibody Coat->AddSample Detect Add Detection Ab & Enzyme Conjugate AddSample->Detect Read Add Substrate & Read Absorbance Detect->Read Calculate Calculate Cytokine Concentration Read->Calculate Inhibition Determine % Inhibition Calculate->Inhibition

Caption: Workflow for screening anti-inflammatory activity via cytokine release assay.

Section 4: Preliminary Mechanistic Assays for "Hit" Compounds

Once initial screening identifies active compounds ("hits"), secondary assays can provide preliminary insights into their mechanism of action. This step is crucial for prioritizing compounds for further development.

For Potent Anticancer Hits:

Two common mechanisms for anticancer drugs are the disruption of microtubule dynamics and interference with DNA functions.

  • In-Vitro Tubulin Polymerization Assay:

    • Rationale: Microtubules are critical for cell division, making them a validated anticancer target.[23] Drugs like Paclitaxel (stabilizer) and Vinca alkaloids (destabilizers) act by disrupting microtubule dynamics.[23] This assay measures a compound's direct effect on the assembly of purified tubulin into microtubules.

    • Principle: The polymerization of purified tubulin into microtubules is monitored over time. This is often done using a fluorescence-based method, where a fluorescent reporter binds preferentially to polymerized microtubules, causing an increase in fluorescence intensity.[23] Inhibitors will decrease the rate and extent of this fluorescence increase.[23]

    • Protocol Outline:

      • Prepare a reaction mix containing purified tubulin (>99%), GTP, and a fluorescent reporter in a polymerization buffer.[23][24]

      • Add the test compound, a positive control (e.g., Nocodazole for inhibition, Paclitaxel for enhancement), or a vehicle control to a pre-warmed 96-well plate.[23]

      • Initiate polymerization by adding the tubulin mix to the wells and immediately placing the plate in a fluorescence plate reader pre-warmed to 37°C.[23]

      • Monitor fluorescence intensity over time (e.g., every minute for 60 minutes).

      • Analyze the polymerization curves to determine the effect of the compound on the nucleation, growth rate, and final polymer mass.

  • DNA Intercalation Assay (Ethidium Bromide Displacement):

    • Rationale: Planar aromatic molecules can insert (intercalate) between the base pairs of the DNA double helix.[25][26] This can inhibit DNA replication and transcription, ultimately leading to apoptosis.[26]

    • Principle: This is a fluorescence-based displacement assay. Ethidium bromide (EtBr) is weakly fluorescent in solution but exhibits a strong increase in fluorescence upon intercalating with DNA. A test compound that also intercalates will compete with EtBr for binding sites, displacing it from the DNA and causing a measurable decrease in fluorescence intensity.[27]

    • Protocol Outline:

      • Prepare a solution of double-stranded DNA (e.g., Calf Thymus DNA) and EtBr in a suitable buffer.

      • In a fluorometer cuvette or 96-well plate, add the DNA-EtBr complex.

      • Measure the baseline fluorescence.

      • Titrate increasing concentrations of the test compound into the solution, allowing it to equilibrate after each addition.

      • Measure the fluorescence intensity after each addition. A significant quenching of fluorescence suggests the compound is displacing EtBr and binding to the DNA.

G cluster_targets Potential Cellular Targets cluster_effects Cellular Effects Compound This compound Derivative Tubulin Tubulin Compound->Tubulin DNA DNA Compound->DNA Disruption Microtubule Disruption Tubulin->Disruption Intercalation DNA Intercalation/ Binding DNA->Intercalation CycleArrest Cell Cycle Arrest Disruption->CycleArrest Intercalation->CycleArrest Apoptosis Induction of Apoptosis CycleArrest->Apoptosis Outcome Cancer Cell Death Apoptosis->Outcome

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Application Notes & Protocols: Molecular Docking of 2-Amino-5-bromonicotinaldehyde Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, field-proven guide for conducting molecular docking studies on 2-Amino-5-bromonicotinaldehyde and its derivatives. This class of compounds, characterized by a substituted pyridine ring, serves as a valuable scaffold in medicinal chemistry, notably in the development of kinase inhibitors and nicotinic receptor modulators.[1] Molecular docking is a powerful computational method used in 90% of modern drug discovery pipelines to predict the binding orientation and affinity of a small molecule (ligand) to its protein target.[2] By providing a robust, step-by-step protocol, this guide aims to empower researchers, scientists, and drug development professionals to effectively utilize in silico techniques to screen, identify, and optimize lead compounds, thereby accelerating the drug discovery process. The protocol emphasizes self-validation through established techniques to ensure the scientific integrity and reproducibility of the results.

Foundational Principles: The 'Why' Behind the Workflow

Before delving into the protocol, it is crucial to understand the causality behind the experimental design. A successful molecular docking experiment is not merely a computational exercise; it is a simulation of a biological recognition event. The entire process is built upon a logical framework designed to prepare the digital representations of both the ligand and its target protein to mimic physiological conditions as closely as possible.

The core objective is to predict how a ligand, such as this compound, fits into the binding pocket of a protein.[3][4] This prediction is guided by a scoring function , an algorithm that estimates the binding free energy. A more negative score typically indicates a more favorable binding interaction.[2][5] Our protocol is designed to systematically reduce variables and prepare the molecular structures in a standardized way, ensuring that the final score is as accurate and meaningful as possible.

Logical Workflow Overview

The workflow is segmented into five key stages: preparation of the ligand, preparation of the protein target, definition of the binding site, execution of the docking simulation, and finally, rigorous analysis and validation of the results. Each stage is a prerequisite for the next, forming a chain of operations that ensures data quality and integrity.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation Ligand Ligand Preparation (this compound) Grid Grid Box Generation (Define Binding Site) Ligand->Grid Protein Protein Target Preparation (e.g., Kinase Domain) Protein->Grid Dock Run Docking Simulation (AutoDock Vina) Grid->Dock Analysis Pose & Score Analysis (PyMOL / Chimera) Dock->Analysis Validation Protocol Validation (Re-docking & RMSD) Analysis->Validation G Start Start: Have a PDB with a co-crystallized ligand? Redock Perform re-docking of the native ligand. Start->Redock Yes NoLigand Alternative Validation: - Dock known actives/inactives. - Consult literature for key interactions. Start->NoLigand No RMSD Calculate RMSD between docked pose and crystal pose. Redock->RMSD CheckRMSD Is RMSD < 2.0 Å? RMSD->CheckRMSD Success Protocol Validated. Proceed with screening. CheckRMSD->Success Yes Fail Protocol Invalid. Adjust parameters (grid size, protein prep, software) and repeat. CheckRMSD->Fail No

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Application Note & Protocols: Synthesis and Application of Novel Fluorescent Probes from 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis, characterization, and application of novel fluorescent probes derived from the versatile building block, 2-Amino-5-bromonicotinaldehyde. Small-molecule fluorescent probes are indispensable tools in biological research and drug discovery, offering high sensitivity and spatiotemporal resolution for visualizing cellular processes.[] The strategic placement of an aldehyde, an amino group, and a bromine atom on the pyridine core of this compound makes it an exceptionally valuable scaffold for generating a diverse library of fluorophores.[2] This document details a robust protocol for a Knoevenagel condensation reaction to produce a solvatochromic fluorescent probe, outlines its photophysical characterization, and provides a step-by-step methodology for its application in live-cell imaging. The protocols are designed for researchers, chemists, and drug development professionals seeking to develop novel imaging agents.

Introduction: The Strategic Advantage of this compound

Fluorescent probes have revolutionized our ability to study complex biological systems by providing a visual readout of the location and dynamics of specific molecules or changes in the cellular microenvironment.[3][4][5] The design of these probes often hinges on a modular strategy, combining a fluorophore core, a recognition unit, and a linker.[6] The efficacy of a probe is dictated by its photophysical properties, including absorption and emission wavelengths, brightness (quantum yield), and sensitivity to its environment.

This compound emerges as a superior starting material for several reasons:

  • Reactive Aldehyde: The aldehyde group is a prime site for forming carbon-carbon double bonds through reactions like the Knoevenagel or Wittig condensation. This is a classic and highly effective method for extending π-conjugation, a fundamental requirement for creating fluorescent molecules.

  • Electron-Donating Amino Group: The amino group serves as a potent electron-donating moiety, facilitating the creation of donor-π-acceptor (D-π-A) architectures. These systems are well-known for their sensitivity to the local environment, often exhibiting solvatochromism (a change in color with solvent polarity), which can be exploited to probe cellular microenvironments.[7]

  • Versatile Bromo Substituent: The bromine atom is a synthetic linchpin. It provides a reactive handle for post-synthesis modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of various aryl, alkynyl, or amino groups to fine-tune the probe's spectral properties and targeting capabilities.[2]

This guide will focus on a primary synthesis route—the Knoevenagel condensation—to demonstrate the creation of a functional probe and its subsequent biological application.

Synthesis Protocol: From Building Block to Fluorophore

This protocol describes the synthesis of a novel fluorescent probe, (E)-2-((6-amino-5-bromopyridin-3-yl)methylene)malononitrile (ABM), via a Knoevenagel condensation.

Principle of Synthesis

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by a dehydration reaction.[8] In this protocol, the carbanion generated from malononitrile (the active methylene compound) attacks the aldehyde of this compound. The reaction is catalyzed by a weak base, such as piperidine. The resulting product is a D-π-A type dye where the aminopyridine acts as the electron donor and the dicyanovinyl group serves as the electron acceptor, connected by a π-conjugated bridge. This electronic structure is the source of the probe's fluorescence and environmental sensitivity.

Synthetic Workflow Diagram

G cluster_synthesis Synthesis Workflow A This compound (Starting Material) C Reaction Vessel (Ethanol, Piperidine catalyst) A->C B Malononitrile (Active Methylene Compound) B->C D Knoevenagel Condensation (Reflux, 2-4h) C->D Heat E Crude Product (Precipitate upon cooling) D->E F Purification (Silica Gel Column Chromatography) E->F Filter & Dry G ABM Probe (Final Product) F->G Elute & Evaporate G cluster_imaging Live-Cell Imaging Workflow A 1. Cell Culture (Seed HeLa cells on coverslips) B 2. Probe Loading (Incubate with 10 µM ABM Probe) A->B 24h C 3. Washing (Remove excess probe with PBS) B->C 30 min D 4. Imaging (Confocal Microscopy) C->D E 5. Data Analysis (Image processing and interpretation) D->E

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The Strategic Utility of 2-Amino-5-bromonicotinaldehyde in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Modern Crop Protection

In the continuous endeavor to develop more effective and environmentally benign agrochemicals, the strategic selection of starting materials is paramount. 2-Amino-5-bromonicotinaldehyde has emerged as a highly versatile building block for the synthesis of a new generation of insecticides and fungicides.[1][2] Its unique trifunctionalized pyridine core, featuring an aldehyde, a primary amine, and a bromine atom, offers a rich platform for a diverse array of chemical transformations. This application note will provide an in-depth technical guide on the utilization of this compound in the synthesis of novel agrochemical candidates, complete with detailed protocols and mechanistic insights.

The presence of the aldehyde group allows for the construction of various side chains and heterocyclic systems through condensation and cycloaddition reactions. The amino group serves as a key site for the introduction of pharmacophores that can enhance biological activity and selectivity.[3][4] Concurrently, the bromine atom at the 5-position is a prime handle for modern cross-coupling reactions, enabling the facile introduction of diverse aryl and heteroaryl moieties, a common strategy in the design of contemporary pesticides.[5]

Core Synthetic Strategies and Mechanistic Rationale

The strategic derivatization of this compound can be broadly categorized into three key reaction types, each targeting a specific functional group on the pyridine ring. The judicious combination of these transformations allows for the creation of a vast library of novel compounds for agrochemical screening.

Knoevenagel Condensation: Elaboration of the Aldehyde Functionality

The aldehyde group is a versatile functional handle for carbon-carbon bond formation. One of the most powerful methods for its elaboration is the Knoevenagel condensation, which involves the reaction of the aldehyde with an active methylene compound in the presence of a base. This reaction is particularly useful for the synthesis of α,β-unsaturated systems and for the construction of new heterocyclic rings, which are common motifs in fungicidal compounds.[6]

Causality Behind Experimental Choices: The choice of the active methylene compound is critical in determining the final structure and, consequently, the biological activity of the product. For instance, the use of a substituted pyrazolone can lead to the formation of a pyrazolyl-pyridyl scaffold, a privileged structure in many modern insecticides and fungicides. The selection of a mild base, such as piperidine or triethylamine, is crucial to avoid unwanted side reactions involving the amino and bromo groups.

Application Protocol 1: Synthesis of a Pyrazolyl-Pyridyl Fungicide Precursor via Knoevenagel Condensation

This protocol details the synthesis of a hypothetical, yet representative, fungicidal precursor from this compound and 3-methyl-1-phenyl-5-pyrazolone.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (g) or Volume (mL)
This compound201.03102.01 g
3-Methyl-1-phenyl-5-pyrazolone174.20101.74 g
Piperidine85.1510.1 mL
Ethanol46.07-50 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.01 g, 10 mmol) and 3-methyl-1-phenyl-5-pyrazolone (1.74 g, 10 mmol).

  • Add 50 mL of absolute ethanol to the flask and stir the mixture to obtain a suspension.

  • Add piperidine (0.1 mL, 1 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Expected Yield and Characterization:

The expected product is 4-((2-amino-5-bromopyridin-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The expected yield is typically in the range of 85-95%. The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram of the Knoevenagel Condensation Workflow:

Knoevenagel_Condensation reagents This compound + 3-Methyl-1-phenyl-5-pyrazolone + Piperidine in Ethanol reaction Reflux for 4 hours reagents->reaction Heat workup Cooling and Filtration reaction->workup product Pyrazolyl-Pyridyl Precursor workup->product

Caption: Workflow for the Knoevenagel condensation.

Suzuki-Miyaura Cross-Coupling: Diversification at the Bromine Position

The bromine atom at the 5-position of the pyridine ring is an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[5] This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a key strategy for modulating the biological activity and spectrum of agrochemicals.

Causality Behind Experimental Choices: The choice of the boronic acid or boronate ester is driven by the desired final structure and the target pest or disease. For instance, coupling with a fluorinated phenylboronic acid can enhance the lipophilicity and metabolic stability of the final compound, often leading to improved insecticidal activity. The selection of the palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. A combination of Pd(PPh₃)₄ and a suitable base like sodium carbonate is often effective for this type of transformation.

Application Protocol 2: Synthesis of a Novel Insecticide Candidate via Suzuki Coupling

This protocol describes the Suzuki coupling of the pyrazolyl-pyridyl precursor synthesized in Protocol 1 with 4-fluorophenylboronic acid.

Materials:

ReagentMolar Mass ( g/mol )Quantity (mmol)Mass (g) or Volume (mL)
Pyrazolyl-Pyridyl Precursor (from Protocol 1)357.2151.79 g
4-Fluorophenylboronic acid139.9260.84 g
Tetrakis(triphenylphosphine)palladium(0)1155.560.250.29 g
Sodium Carbonate105.99151.59 g
1,4-Dioxane/Water (3:1)--40 mL

Procedure:

  • In a 100 mL Schlenk flask, combine the pyrazolyl-pyridyl precursor (1.79 g, 5 mmol), 4-fluorophenylboronic acid (0.84 g, 6 mmol), and sodium carbonate (1.59 g, 15 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (30 mL : 10 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol) to the flask under the inert atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization:

The expected product is 4-((2-amino-5-(4-fluorophenyl)pyridin-3-yl)methylene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. The yield after purification is typically in the range of 70-85%. The structure can be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry.

Diagram of the Suzuki Coupling Workflow:

Suzuki_Coupling reagents Pyrazolyl-Pyridyl Precursor + 4-Fluorophenylboronic acid + Pd(PPh₃)₄ + Na₂CO₃ in Dioxane/Water reaction Heat at 90°C for 12h (Inert Atmosphere) reagents->reaction Catalysis workup Aqueous Workup and Column Chromatography reaction->workup product Final Insecticide Candidate workup->product

Caption: Workflow for the Suzuki cross-coupling reaction.

Conclusion: A Gateway to Agrochemical Innovation

This compound represents a powerful and versatile platform for the synthesis of novel agrochemicals. The strategic and sequential modification of its aldehyde, amino, and bromo functionalities allows for the creation of diverse molecular architectures with a high potential for biological activity. The detailed protocols provided herein for Knoevenagel condensation and Suzuki cross-coupling serve as a robust starting point for researchers in the agrochemical industry to explore the vast chemical space accessible from this valuable intermediate. The continued exploration of the reactivity of this compound is poised to yield the next generation of innovative and sustainable crop protection solutions.

References

  • The Role of 2-Amino-5-bromopyridine in Modern Agrochemicals. (URL: [Link])
  • Boosting Crop Protection: 2-Amino-5-bromo-4-methylpyridine in Agrochemicals. (URL: [Link])
  • CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound - Google P
  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google P
  • Pyridine Derivatives as Insecticides. Part 5. New Thieno[2,3- b]pyridines and Pyrazolo[3,4- b]pyridines Containing Mainly Ethyl Nicotinate Scaffold and Their Insecticidal Activity toward Aphis gossypii (Glover,1887) - PubMed. (URL: [Link])
  • Method of producing 2-amino-3-nitro-5-halogenopyridine - European P
  • CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)
  • US4291165A - Process for making 2-bromopyridine - Google P
  • Synthesis of 2-Amino-5-bromopyridine - ResearchG
  • The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])
  • (PDF) Pyridine derivatives as insecticides.
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5-b]Pyridine Compounds Containing Amino Fragment - PubMed. (URL: [Link])
  • Design, Synthesis, and Insecticidal Activities of Imidazo[4,5‐b]Pyridine Compounds Containing Amino Fragment - ResearchG
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (URL: [Link])
  • Synthesis of 2-amino-5-fluoropyridine - ResearchG
  • Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC - PubMed Central. (URL: [Link])

Sources

The Versatile Aldehyde of 2-Amino-5-bromonicotinaldehyde: A Gateway to Novel Heterocyclic Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the pyridine nucleus stands as a "privileged scaffold," a core structural motif frequently found in a multitude of biologically active compounds and approved pharmaceuticals. 2-Amino-5-bromonicotinaldehyde is a highly functionalized pyridine derivative that serves as a versatile starting material for the synthesis of a diverse array of complex heterocyclic systems. Its strategic placement of an amino group, a bromine atom, and a reactive aldehyde functionality offers a rich platform for chemical exploration. The aldehyde group, in particular, is a key handle for a variety of condensation reactions, enabling the construction of novel molecular architectures with significant potential for therapeutic applications, notably in the development of kinase inhibitors.[1]

This comprehensive technical guide provides an in-depth exploration of the condensation reactions of the aldehyde group in this compound. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols for key reactions, and discuss the applications of the resulting products in the context of modern drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this valuable building block.

I. The Strategic Importance of the Aldehyde Functionality

The aldehyde group in this compound is an electrophilic center, readily susceptible to attack by various nucleophiles. This reactivity is the foundation for a range of classical and contemporary organic transformations that are central to the synthesis of complex molecules. The primary condensation reactions we will explore are:

  • Schiff Base Formation: The reaction with primary amines to form imines, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles and can themselves exhibit biological activity.

  • Knoevenagel Condensation: The reaction with active methylene compounds to generate α,β-unsaturated systems, which are key precursors for the synthesis of a wide range of carbocyclic and heterocyclic structures.

  • Wittig Reaction: The reaction with phosphorus ylides to form alkenes, providing a powerful tool for carbon-carbon bond formation and the introduction of diverse substituents.

The interplay of the aldehyde with the adjacent amino group and the bromo substituent allows for subsequent intramolecular cyclizations or further functionalization through cross-coupling reactions, exponentially expanding the chemical space accessible from this single precursor.

II. Schiff Base Formation: A Gateway to Imines and Beyond

The condensation of this compound with primary amines to form Schiff bases (imines) is a robust and fundamental transformation.[2] The resulting imine can be a stable final product or a reactive intermediate for subsequent cyclization reactions.

Mechanism of Schiff Base Formation

The reaction proceeds via a two-step mechanism: nucleophilic addition of the primary amine to the aldehyde carbonyl, followed by the elimination of a water molecule. The reaction is often catalyzed by a weak acid, which protonates the carbonyl oxygen, enhancing its electrophilicity.[3]

Diagram 1: Mechanism of Schiff Base Formation

SchiffBaseFormation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound Carbinolamine Carbinolamine Intermediate Aldehyde->Carbinolamine Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Carbinolamine ProtonatedCarbinolamine Protonated Carbinolamine Carbinolamine->ProtonatedCarbinolamine Protonation (H+) SchiffBase Schiff Base (Imine) ProtonatedCarbinolamine->SchiffBase Elimination of H2O Water Water (H2O) ProtonatedCarbinolamine->Water

Caption: Mechanism of Schiff Base Formation.

Experimental Protocol: Synthesis of a Schiff Base from this compound and Aniline

This protocol describes a general procedure for the synthesis of an imine from this compound and aniline.[2]

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Aniline (1.0 mmol, 93 mg, 0.091 mL)

  • Absolute Ethanol (10 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Stirring bar

  • Heating mantle

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (10 mL).

  • To this solution, add aniline (1.0 mmol) dropwise with stirring.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration and washed with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

  • Dry the purified Schiff base under vacuum.

Expected Outcome:

The product, N-((E)-(2-amino-5-bromopyridin-3-yl)methylene)aniline, is expected to be a colored solid. The yield and melting point should be determined and the structure confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

ParameterExpected Value
Yield 70-90%
Physical State Crystalline Solid
¹H NMR Expect signals for aromatic protons, the imine proton (-CH=N-), and the amino group protons.
IR (cm⁻¹) Characteristic C=N stretch around 1620-1640 cm⁻¹.

III. Knoevenagel Condensation: Constructing α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful C-C bond-forming reaction between an aldehyde and an active methylene compound, catalyzed by a weak base.[4] This reaction with this compound provides access to α,β-unsaturated products that are valuable precursors for Michael additions and various cyclization reactions.

Mechanism of Knoevenagel Condensation

The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product.

Diagram 2: Mechanism of Knoevenagel Condensation

KnoevenagelCondensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde This compound AldolAdduct Aldol Adduct Aldehyde->AldolAdduct ActiveMethylene Active Methylene Compound (e.g., Malononitrile) Carbanion Carbanion ActiveMethylene->Carbanion Deprotonation Base Base (e.g., Piperidine) Base->Carbanion Carbanion->AldolAdduct Nucleophilic Attack UnsaturatedProduct α,β-Unsaturated Product AldolAdduct->UnsaturatedProduct Dehydration Water Water (H2O) AldolAdduct->Water

Caption: Mechanism of Knoevenagel Condensation.

Representative Protocol: Knoevenagel Condensation with Malononitrile

This protocol provides a general method for the Knoevenagel condensation of this compound with malononitrile.[5]

Materials:

  • This compound (1.0 mmol, 201 mg)

  • Malononitrile (1.0 mmol, 66 mg)

  • Piperidine (0.1 mmol, 0.01 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Stirring bar

  • Filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent if necessary.

  • Dry the purified product under vacuum.

Expected Outcome:

The product, 2-((E)-2,2-dicyanovinyl)-5-bromopyridin-3-amine, is expected as a solid. The yield and melting point should be recorded, and the structure confirmed by spectroscopic analysis.

ParameterExpected Value
Yield 80-95%
Physical State Solid
¹H NMR Expect signals for the pyridine ring protons, the vinylic proton, and the amino group protons.
IR (cm⁻¹) Characteristic C≡N stretch around 2220 cm⁻¹ and C=C stretch around 1600 cm⁻¹.

IV. Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from aldehydes or ketones.[1] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent). The stereochemical outcome of the reaction is often dependent on the nature of the ylide used.[6]

Mechanism of the Wittig Reaction

The reaction proceeds through a concerted [2+2] cycloaddition of the ylide to the carbonyl group to form a four-membered ring intermediate called an oxaphosphetane. This intermediate then decomposes to give the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7]

Diagram 3: Mechanism of the Wittig Reaction

WittigReaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aldehyde This compound Oxaphosphetane Oxaphosphetane Intermediate Aldehyde->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide (Ph3P=CHR) Ylide->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Decomposition PhosphineOxide Triphenylphosphine Oxide Oxaphosphetane->PhosphineOxide

Caption: Mechanism of the Wittig Reaction.

Representative Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride

This protocol outlines a general procedure for the Wittig reaction of this compound with an unstabilized ylide generated in situ.

Materials:

  • Benzyltriphenylphosphonium chloride (1.1 mmol, 427 mg)

  • n-Butyllithium (1.1 mmol, 0.69 mL of 1.6 M solution in hexanes)

  • Anhydrous Tetrahydrofuran (THF) (15 mL)

  • This compound (1.0 mmol, 201 mg)

  • Round-bottom flask (50 mL)

  • Syringes

  • Stirring bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry 50 mL round-bottom flask under an inert atmosphere, add benzyltriphenylphosphonium chloride (1.1 mmol).

  • Add anhydrous THF (10 mL) and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 mmol) dropwise via syringe. The solution should turn a deep red or orange color, indicating the formation of the ylide. Stir for 30 minutes at 0 °C.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Slowly add the aldehyde solution to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome:

The product, 2-amino-5-bromo-3-((E/Z)-styryl)pyridine, is expected as a mixture of E and Z isomers. The ratio of isomers can be determined by ¹H NMR spectroscopy.

ParameterExpected Value
Yield 60-80%
Physical State Solid or Oil
¹H NMR Expect signals for the pyridine and phenyl ring protons, the vinylic protons (with characteristic coupling constants for E and Z isomers), and the amino group protons.
MS Molecular ion peak corresponding to the product.

V. Applications in Drug Discovery: Building Blocks for Pteridine Synthesis and Kinase Inhibitors

The condensation products derived from this compound are of significant interest in drug discovery, particularly in the synthesis of pteridines and related heterocyclic systems that are known to interact with various biological targets.

Synthesis of Pteridines

Pteridines are a class of bicyclic heteroaromatic compounds that are central to many biological processes.[8] The condensation of a 2,3-diaminopyridine derivative with a 1,2-dicarbonyl compound is a common strategy for pteridine synthesis. The products from the condensation reactions of this compound can be further elaborated to generate diaminopyridine precursors for pteridine synthesis. For example, a Knoevenagel product can potentially be reduced and cyclized to form a pteridine ring system.

Diagram 4: General Strategy for Pteridine Synthesis

PteridineSynthesis Aldehyde This compound CondensationProduct Condensation Product Aldehyde->CondensationProduct Condensation Reaction Diaminopyridine Diaminopyridine Intermediate CondensationProduct->Diaminopyridine Further Transformations Pteridine Pteridine Scaffold Diaminopyridine->Pteridine Cyclocondensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Pteridine

Caption: General synthetic route to pteridines.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that makes key hydrogen bonding interactions with the hinge region of the kinase active site. The 2-aminopyridine motif is a well-established hinge-binding element. The condensation products of this compound can be further functionalized, for instance, via Suzuki or Buchwald-Hartwig coupling at the bromine position, to introduce substituents that occupy other pockets of the kinase active site. This modular approach allows for the rapid generation of focused libraries of potential kinase inhibitors for screening and lead optimization.[9]

VI. Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of a wide range of heterocyclic compounds. The condensation reactions of its aldehyde group, including Schiff base formation, Knoevenagel condensation, and the Wittig reaction, provide efficient and modular routes to novel molecular scaffolds. The resulting products are not only valuable intermediates for further chemical transformations but also hold significant promise as lead compounds in drug discovery programs, particularly in the quest for new and effective kinase inhibitors. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule and to accelerate the discovery of new therapeutic agents.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Schiff Bases from 5-Bromonicotinaldehyde and Primary Amines. BenchChem.

  • Google Patents. (2019). A kind of preparation method of 2- amino -5- bromopyridine. CN109748864A.

  • ResearchGate. (n.d.). Knoevenagel condensation of aromatic aldehydes with malononitrile.

  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.

  • PubMed. (2020). Recent applications of the Wittig reaction in alkaloid synthesis.

  • Der Pharma Chemica. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds.

  • CORA. (2013). The modern interpretation of the Wittig reaction mechanism.

  • Beilstein Journals. (2017). Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis.

  • PubMed. (2020). Design, synthesis, and biological evaluation of 4,5-dihydro-[2][3][10]triazolo[4,3-f]pteridine derivatives as novel dual-PLK1/BRD4 inhibitors.

  • Oreate AI Blog. (2025). Research on Wittig Reagents and Their Applications in Organic Synthesis.

  • Wikipedia. (n.d.). Wittig reaction.

  • IUBMB Life. (2013). The diversity-oriented synthesis of pteridines - achievements and potential for development.

  • ResearchGate. (n.d.). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO.

  • Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation.

  • ResearchGate. (n.d.). Synthesis of 2-Amino-5-bromopyridine.

  • Reddit. (2020). Knoevenagel condensation with Malonitrile (pKas and deprotonation).

  • Benchchem. (n.d.). Application Notes and Protocols: Acetylmalononitrile in Knoevenagel Condensation.

  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE ANILINE WITH 5-BROMO -2- HYDROXYL BENZALDEHYDE AND THEIR METAL COMPLEXES.

  • IJRSR. (n.d.). Synthesis And Characterization Of Schiff Base Aniline With 5-Bromo -2- Hydroxyl Benzaldehyde And Their Metal Complexes.

  • MDPI. (n.d.). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.

  • MDPI. (n.d.). Biosynthesis of Pteridines in Insects: A Review.

  • PubChem. (n.d.). 2-Amino-5-bromopyridine.

  • Letters in Applied NanoBioScience. (2020). Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4- methyl aniline and its potentiometric studies with Cu.

  • Bull. Chem. Soc. Ethiop. (2023). SYNTHESIS, CHARACTERIZATION AND DFT STUDIES OF SCHIFF BASES OF p-METHOXYSALICYLALDEHYDE.

  • PMC. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.

  • MDPI. (n.d.). Special Issue : Protein Kinase Inhibitors: Synthesis and Applications.

  • PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].

  • PubMed. (2019). Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors.

  • Google Patents. (n.d.). Synthesis method of 5-bromopyridine-3-formaldehyde.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 2-Amino-5-bromonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Instead of a generic protocol, we will address specific, frequently encountered challenges in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Section 1: Troubleshooting Common Synthetic Failures

This section addresses the most common issues reported during the synthesis of this compound, particularly when using the Vilsmeier-Haack formylation of 2-amino-5-bromopyridine.

FAQ 1: Low or No Product Yield

Question: I am attempting the Vilsmeier-Haack formylation of 2-amino-5-bromopyridine, but I am observing very low conversion to the desired this compound. What are the most likely causes?

Answer: Low yield in a Vilsmeier-Haack reaction is a frequent issue that typically points to problems with the reagents or reaction conditions. The Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is a relatively weak electrophile and highly sensitive to moisture.[1][2]

Primary Causes & Solutions:

  • Degradation of the Vilsmeier Reagent:

    • Cause: The most common culprit is wet or old DMF. DMF is hygroscopic and decomposes over time into dimethylamine and formic acid. Dimethylamine can react with the Vilsmeier reagent, quenching it before it can formylate your substrate.[3]

    • Troubleshooting Protocol:

      • Check DMF Quality: Open the bottle of DMF and carefully waft the vapors. A fishy or amine-like odor indicates the presence of dimethylamine and decomposition.

      • Use Fresh, Anhydrous Solvent: Always use a freshly opened bottle of anhydrous DMF or DMF purified by standard laboratory procedures (e.g., distillation over calcium hydride).

      • Proper Reagent Formation: The Vilsmeier reagent should be prepared at low temperatures (typically 0-10 °C) to prevent thermal degradation before the substrate is added.[4]

  • Insufficient Electrophilicity:

    • Cause: The 2-aminopyridine ring, while activated by the amino group, requires a sufficiently reactive electrophile. If the Vilsmeier reagent is not formed correctly or if the reaction temperature is too low, the activation energy for the electrophilic aromatic substitution may not be overcome.

    • Solution: After adding the 2-amino-5-bromopyridine at a low temperature, allow the reaction to warm to room temperature or gently heat it (e.g., 40-60 °C) to drive the reaction to completion. The optimal temperature should be determined empirically.

Troubleshooting Workflow: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of low product yield in the Vilsmeier-Haack formylation.

low_yield_workflow start Problem: Low Yield of This compound q1 Is your DMF old or does it have a fishy smell? start->q1 sol1 Solution: Use fresh, anhydrous DMF. Prepare Vilsmeier reagent at 0 °C. q1->sol1 Yes q2 Was the reaction run exclusively at low temperature (0-5 °C)? q1->q2 No end_node Yield Improved sol1->end_node sol2 Solution: Allow reaction to warm to RT or gently heat to 40-60 °C after initial addition. q2->sol2 Yes q3 Was the workup procedure acidic? q2->q3 No sol2->end_node sol3 Solution: Use a basic quench (e.g., NaOH, NaHCO₃) to hydrolyze the iminium intermediate. q3->sol3 Yes q3->end_node No sol3->end_node

Caption: Troubleshooting workflow for low yield.

Section 2: Identification and Mitigation of Side Products

The formation of impurities can significantly complicate purification and reduce the overall yield. Understanding the origins of these side products is key to their prevention.

FAQ 2: Formation of 2-Chloro-5-bromonicotinaldehyde

Question: My reaction produces a significant amount of a side product that I've identified as 2-Chloro-5-bromonicotinaldehyde. Why is this happening and how can I prevent it?

Answer: This is a known side reaction in the Vilsmeier formylation of certain aminopyridines. The Vilsmeier reagent, in addition to being a formylating agent, can also act as a chlorinating agent, leading to the displacement of the amino group.

Mechanistic Insight: The reaction proceeds through the typical Vilsmeier-Haack mechanism to form an iminium salt intermediate. However, under forcing conditions (excess reagent, high temperatures), the amino group can be converted into a better leaving group, which is then displaced by a chloride ion from the reaction medium (derived from POCl₃). This leads to the formation of the 2-chloro derivative. Studies on related systems have shown that using an excess of the Vilsmeier reagent can favor the formation of chloronicotinaldehydes over other potential side products.[5][6]

Mitigation Strategies:

StrategyRationale
Control Stoichiometry Use the minimum effective amount of Vilsmeier reagent (typically 1.5-3.0 equivalents). Excess reagent increases the likelihood of side reactions.
Temperature Management Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Alternative Reagents In some cases, replacing POCl₃ with diphosgene or triphosgene in the formation of the Vilsmeier reagent can provide better selectivity and higher yields of the desired aldehyde.[5]
Reaction Pathway: Desired vs. Side Reaction

reaction_pathway sub 2-Amino-5-bromopyridine int1 Iminium Intermediate sub->int1 Formylation reagent Vilsmeier Reagent (DMF/POCl₃) reagent->int1 product Desired Product: This compound int1->product Basic Workup side_product Side Product: 2-Chloro-5-bromonicotinaldehyde int1->side_product Excess Reagent / High Temp.

Caption: Competing reaction pathways in the Vilsmeier synthesis.

FAQ 3: Presence of Di-brominated Impurity

Question: My starting material, 2-amino-5-bromopyridine, seems to be contaminated with 2-amino-3,5-dibromopyridine. How does this form and what are the consequences?

Answer: The 2-amino-3,5-dibromopyridine impurity arises during the synthesis of the 2-amino-5-bromopyridine starting material, which is typically prepared by the direct bromination of 2-aminopyridine.

Cause of Formation: The amino group at the C2 position is a strong activating group for electrophilic aromatic substitution. During the bromination of 2-aminopyridine, the initial product, 2-amino-5-bromopyridine, is still activated towards further bromination. If the reaction conditions (e.g., stoichiometry of the brominating agent, temperature) are not carefully controlled, over-bromination can occur at the next most activated position, C3, leading to the di-bromo impurity.[7] The use of milder brominating agents like N-bromosuccinimide (NBS) or phenyltrimethylammonium tribromide can offer better control than liquid bromine.[7][8]

Consequences and Solutions:

  • Impact on Next Step: The di-bromo impurity will likely undergo formylation as well, leading to 2-amino-3,5-dibromonicotinaldehyde, an impurity that can be difficult to separate from the final product.

  • Troubleshooting Protocol (Purification of Starting Material):

    • Confirm Presence: Use ¹H NMR or LC-MS to confirm the presence and quantity of the di-bromo impurity in your 2-amino-5-bromopyridine.

    • Recrystallization: Carefully recrystallize the 2-amino-5-bromopyridine from a suitable solvent system (e.g., ethanol/water or toluene). The solubility difference between the mono- and di-bromo compounds often allows for effective purification.

    • Optimize Bromination: If you are preparing the starting material yourself, strictly control the stoichiometry, adding the brominating agent portion-wise at a low temperature to minimize over-reaction.[9]

Section 3: Experimental Protocols

This section provides a baseline protocol for the synthesis and a method for purification.

Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

  • 2-amino-5-bromopyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction: Dissolve 2-amino-5-bromopyridine (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours (monitor by TLC). Gentle warming (to 40-50 °C) may be required to drive the reaction to completion.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Slowly neutralize the mixture by adding saturated NaHCO₃ solution until the pH is ~8. This step hydrolyzes the intermediate iminium salt to the aldehyde.

  • Extraction: Extract the aqueous mixture with ethyl acetate or DCM (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, a light yellow to yellow solid, can be further purified by column chromatography (silica gel, hexanes/ethyl acetate gradient) or recrystallization.[10][11]

References

  • Gangadasu, B., Narender, P., Kumar, S. B., Ravinder, M., Rao, B. A., Ramesh, C., Raju, B. C., & Rao, V. J. (2006). Facile and selective synthesis of chloronicotinaldehydes by the Vilsmeier reaction.
  • Google Patents. (2010).
  • MySkinRecipes. (n.d.). This compound.
  • Hoover, J. M., & Stahl, S. S. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
  • Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • ResearchGate. (2006).
  • Parveen, S., Rashid, M., & Ali, N. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. [Link]
  • PubMed. (2006).
  • Sridhar, R. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Borne, A. (n.d.). The Chemistry Behind 2-Amino-5-bromo-3-nitropyridine: Synthesis and Applications.
  • PMC - NIH. (2008). A mild, catalyst-free synthesis of 2-aminopyridines. [Link]
  • Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Google Patents. (n.d.).
  • Wang, Y. (2011). Synthesis of 2-Amino-5-bromopyridine.
  • Google Patents. (n.d.). Preparation method of 2-amino-5-bromopyrimidine compound.
  • Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • MDPI. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. [Link]
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. [Link]
  • Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • PubChem. (n.d.). 2-Bromo-2-chloro-5-hydroxypentanoic acid.

Sources

Technical Support Center: Purification of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-5-bromonicotinaldehyde (CAS 206997-15-1). This document is intended for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key synthetic intermediate in high purity. Here, we will address common issues, provide detailed troubleshooting protocols, and explain the chemical principles behind our recommendations.

I. Frequently Asked Questions (FAQs)

Q1: My solid this compound has developed a darker, brownish color upon storage. What is the cause and is it still usable?

A1: The development of a brown color is a common issue with many aromatic aldehydes, particularly those with amino substituents. This discoloration is often due to a combination of factors:

  • Oxidation: The aldehyde group (-CHO) is susceptible to air oxidation, which can convert it to the corresponding carboxylic acid (2-amino-5-bromonicotinic acid).[1][2] While a minor amount of this impurity may not significantly affect some downstream reactions, it can complicate product isolation and characterization.

  • Light Sensitivity: Aromatic aldehydes can be sensitive to light, which can promote the formation of colored impurities.[1][3]

  • Self-Condensation/Polymerization: Aldehydes, especially in the presence of basic functionalities like an amino group, can undergo self-condensation reactions to form colored polymeric materials.

Usability: The usability of the discolored material depends on the specific requirements of your next synthetic step. For reactions sensitive to acidic impurities or where precise stoichiometry is critical, it is highly recommended to purify the aldehyde before use. A simple filtration through a short plug of silica gel or a recrystallization can often remove the colored impurities.

Q2: I'm observing a waxy or oily consistency in my supposedly solid this compound. What could be the reason?

A2: A waxy or oily consistency suggests the presence of impurities that are depressing the melting point of the compound. The reported melting point for this compound is in the range of 167-169°C.[4][5] Potential impurities causing this issue include:

  • Residual Solvents: Incomplete drying of the product after purification can leave residual solvents, leading to a lower melting point and an oily appearance.

  • Unreacted Starting Materials: If the synthesis is incomplete, the presence of starting materials, such as 2-aminonicotinaldehyde, can result in a mixture with a depressed melting point.

  • Byproducts of Synthesis: The synthetic route used can generate byproducts. For instance, in the bromination of 2-aminonicotinaldehyde using N-bromosuccinimide (NBS), over-bromination or side reactions can occur.[6]

Q3: What are the recommended storage conditions for this compound to ensure its long-term stability?

A3: To maintain the stability and purity of this compound, proper storage is crucial.[3][7][8] The following conditions are recommended:

  • Temperature: Store at 2-8°C.[4][5]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to minimize oxidation.[4][5]

  • Light: Protect from light by using an amber glass vial or by storing the container in a dark place.[8]

  • Container: Use a tightly sealed container to prevent moisture absorption.

ParameterRecommended ConditionRationale
Temperature 2-8°CSlows down degradation reactions.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aldehyde group.[1]
Light Protect from lightMinimizes light-induced degradation.[8]
Container Tightly sealedPrevents moisture ingress.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the purification of this compound.

Issue 1: Low Purity After Recrystallization

Symptom: The purity of your this compound, as determined by techniques like NMR or HPLC, remains low even after recrystallization.

Possible Causes and Solutions:

  • Inappropriate Solvent System: The choice of solvent is critical for effective recrystallization. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For compounds like this compound, which have both polar (amino, aldehyde) and non-polar (bromophenyl) character, a mixed solvent system is often effective.

    • Protocol: A common and effective method for recrystallizing similar amino-aldehyde compounds is to dissolve the crude material in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate, ethanol), and then slowly add a less polar solvent in which it is insoluble (e.g., hexanes, heptane) until the solution becomes turbid.[9][10] Allow the solution to cool slowly to promote the formation of pure crystals.

  • Co-precipitation of Impurities: If the impurities have similar solubility profiles to your target compound, they may co-precipitate during recrystallization.

    • Solution: In such cases, column chromatography is a more effective purification method.

Issue 2: Product Loss and Tailing During Column Chromatography

Symptom: You experience significant product loss or severe peak tailing when trying to purify this compound using silica gel column chromatography.

Possible Causes and Solutions:

  • Interaction with Acidic Silica Gel: The basic amino group on the pyridine ring can strongly interact with the acidic silanol groups on the surface of silica gel.[11] This can lead to irreversible adsorption of the product onto the column and cause significant peak tailing.[11]

    • Solution 1: Deactivating the Silica Gel: Before packing the column, you can deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 0.5-1% v/v), in your eluent. This will neutralize the acidic sites on the silica.

    • Solution 2: Using an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as alumina (basic or neutral), or a polymer-based support.

  • Inappropriate Eluent System: The polarity of the eluent system is crucial for good separation.

    • Protocol: Start with a non-polar eluent (e.g., hexanes or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A typical gradient for a compound like this might be from 100% hexanes to a mixture of hexanes/ethyl acetate (e.g., 70:30). Monitor the separation using Thin Layer Chromatography (TLC) to determine the optimal eluent composition.[12][13]

Experimental Workflow: Column Chromatography Purification

G cluster_prep Preparation cluster_elution Elution & Collection cluster_post Post-Purification prep_eluent Prepare Eluent (e.g., Hexanes/EtOAc) Add 0.5% Triethylamine prep_slurry Prepare Silica Slurry in Eluent prep_eluent->prep_slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Product in Minimal Dichloromethane prep_sample->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine Identify Pure Fractions evaporate Remove Solvent in Vacuo combine->evaporate dry Dry Under High Vacuum evaporate->dry

Caption: Workflow for purifying this compound via column chromatography.

Issue 3: Unexpected Peaks in NMR Spectrum After Purification

Symptom: The 1H NMR spectrum of your purified product shows unexpected peaks, indicating the presence of impurities.

Possible Causes and Solutions:

  • Aldehyde Oxidation to Carboxylic Acid: If the purification process was lengthy or exposed the compound to air, some of the aldehyde may have oxidized to 2-amino-5-bromonicotinic acid. The carboxylic acid proton is typically a broad singlet far downfield (>10 ppm).

    • Solution: A quick wash with a dilute aqueous sodium bicarbonate solution during the workup can help remove this acidic impurity.

  • Formation of an Acetal or Hemiacetal: If an alcohol was used as a recrystallization or chromatography solvent (e.g., methanol or ethanol), it can react with the aldehyde to form a hemiacetal or acetal, especially if there are trace amounts of acid present.

    • Solution: Avoid using alcohol-based solvents for purification if possible. If their use is unavoidable, ensure all solvent is thoroughly removed under high vacuum.

  • Residual Solvents: Peaks corresponding to common laboratory solvents (e.g., dichloromethane, ethyl acetate, hexanes) are often seen in NMR spectra.

    • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

Logical Troubleshooting Flow for Purification Issues

G start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC, NMR, LC-MS) recrystallization->purity_check1 troubleshoot_recryst Troubleshoot Recrystallization: - Change solvent system - Use anti-solvent method recrystallization->troubleshoot_recryst column_chromatography Perform Column Chromatography purity_check2 Check Purity column_chromatography->purity_check2 purity_check1->column_chromatography Purity Not OK pure_product Pure Product purity_check1->pure_product Purity OK purity_check2->pure_product Purity OK troubleshoot_column Troubleshoot Column: - Add base to eluent - Change stationary phase - Optimize eluent polarity purity_check2->troubleshoot_column Purity Not OK troubleshoot_recryst->recrystallization troubleshoot_column->column_chromatography

Caption: Decision tree for selecting and troubleshooting purification methods.

III. References

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed. Retrieved January 9, 2026, from [Link]

  • Overcoming challenges in the purification of pyridine compounds. (2025, December). BenchChem.

  • Aldehydes In Aroma: Key Ingredients For Impactful Scents. (2025, July 1). Chemical Bull.

  • Myrac Aldehyde | Premium Aromatic Aldehyde. (n.d.). Consolidated Chemical.

  • A kind of method and its purification process that aminopyridine is prepared by picoline. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). BenchChem.

  • 2-Amino-5-bromobenzaldehyde. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. (2024, January 2). ACS Publications.

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • Removal of 2-aminopyridine from different types of real water samples. (n.d.). ResearchGate.

  • Process for preparing 2-amino-5-bromobenzamide derivatives. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. (n.d.). PMC - NIH. Retrieved January 9, 2026, from [Link]

  • 3-aminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved January 9, 2026, from [Link]

  • Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Study: Impact of Aromatic Aldehydes on Fragrance Stability. (2025, October 23). Allan Chemical Corporation.

  • Aldehydes: identification and storage. (2013, February 7). Pell Wall Blog - Help & Support.

  • The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). . Retrieved January 9, 2026, from [Link]

  • This compound | 206997-15-1. (2025, July 24). ChemicalBook.

  • This compound - CAS:206997-15-1. (n.d.). Sunway Pharm Ltd. Retrieved January 9, 2026, from [Link]

  • SEM V (H) CHROMATOGRAPHIC SEPARATION OF ORGANIC MIXTURES. (n.d.). . Retrieved January 9, 2026, from [Link]

  • Chemical/Laboratory Techniques: Column Chromatography. (2022, October 14). YouTube.

  • This compound. (n.d.). MySkinRecipes. Retrieved January 9, 2026, from [Link]

  • Synthesis of 2-Amino-5-bromopyridine. (2025, August 6). ResearchGate.

  • 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]

  • A kind of preparation method of 2- amino -5- bromopyridine. (n.d.). Google Patents. Retrieved January 9, 2026, from

  • Column chromatography (video). (n.d.). Khan Academy. Retrieved January 9, 2026, from [Link]

  • Column Chromatography. (2022, February 12). YouTube.

  • CAS No : 29124-57-0| Chemical Name : 2-Amino-5-bromobenzaldehyde | Pharmaffiliates. (n.d.). Pharmaffiliates. Retrieved January 9, 2026, from [Link]

  • Preparation method of 2-amino-5-bromopyridine. (n.d.). Eureka | Patsnap. Retrieved January 9, 2026, from [Link]

  • Method for crystallization of amino acids. (n.d.). Google Patents. Retrieved January 9, 2026, from

Sources

Technical Support Center: Optimization of Suzuki Coupling with 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when working with 2-Amino-5-bromonicotinaldehyde, a substrate known for its complexity due to the presence of multiple coordinating functional groups. As Senior Application Scientists, we have designed this resource to provide not only solutions but also the underlying scientific reasoning to empower your research and development.

Part 1: Troubleshooting Guide

This section addresses common failures and suboptimal results in a direct question-and-answer format.

Q1: My reaction is sluggish or has failed completely. What are the primary causes and how can I fix it?

Failure to obtain the desired product is a frequent issue with heteroaromatic amines like this compound. The root causes are often multifaceted, stemming from the substrate's inherent chemical properties which can interfere with the palladium catalyst.

Primary Cause: Catalyst Inhibition and Deactivation

The primary challenge arises from the substrate itself. Both the pyridine ring nitrogen and the exocyclic amino group are Lewis basic.[1] These nitrogen atoms can coordinate strongly to the palladium center, leading to the formation of stable, off-cycle complexes that inhibit or completely shut down the catalytic cycle.[2] Furthermore, the electron-donating nature of the amino group can make the C-Br bond less reactive towards the initial, crucial step of oxidative addition.[2]

Troubleshooting Strategy:

A systematic approach is required to overcome catalyst inhibition. The goal is to select a catalytic system that favors the desired reaction pathway over catalyst sequestration.

Table 1: Troubleshooting Low Yield & Reaction Failure

Problem Area Potential Cause Recommended Solution & Rationale
Catalyst System Catalyst Inhibition: The Pd center is being "poisoned" by the substrate's nitrogen atoms.1. Employ Bulky, Electron-Rich Ligands: Switch from standard ligands like PPh₃ to specialized dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos ).[2][3] Their steric bulk creates a "pocket" around the palladium that hinders coordination from the aminopyridine, while their high electron density accelerates the rate-limiting oxidative addition and subsequent reductive elimination steps.[4] 2. Use Pre-formed Catalysts (Precatalysts): Utilize modern Buchwald G3 or G4 precatalysts. These complexes are more stable and provide a controlled, rapid generation of the active Pd(0) species in solution, outcompeting catalyst deactivation pathways.[2]
Base Selection Inappropriate Basicity or Solubility: The base may be too strong, causing side reactions, or too weak to effectively promote transmetalation. Poor solubility can also lead to inconsistent results.1. Screen Inorganic Bases: Start with weaker inorganic bases. K₂CO₃ is a common first choice.[5] If the reaction is still sluggish, move to stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ .[6] These are often more effective for challenging couplings. 2. Avoid Amine Bases: Organic amine bases (e.g., Et₃N) can compete with the phosphine ligand for coordination to the palladium center and should generally be avoided.[7][8]
Oxygen Contamination Oxidation of Pd(0): The active Pd(0) catalyst is readily oxidized to inactive Pd(II) by trace oxygen. This can also promote unwanted homocoupling of the boronic acid.[1]1. Rigorous Degassing: Ensure all solvents are thoroughly degassed before use (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). 2. Maintain Inert Atmosphere: The reaction vessel must be evacuated and backfilled with an inert gas (argon or nitrogen) multiple times before adding reagents and solvents.[9] Maintain a positive pressure of inert gas throughout the reaction.
Q2: I'm getting my product, but the yield is low and I see significant side products. How can I identify and minimize them?

The formation of byproducts is a clear indicator that one or more side reactions are outcompeting the desired cross-coupling pathway. For this substrate, the most common culprits are protodeboronation, dehalogenation, and homocoupling.

Common Side Reactions and Mitigation Strategies:

  • Protodeboronation (R-B(OH)₂ → R-H): This is the hydrolysis of the boronic acid, where the boron group is replaced by a hydrogen atom from water or other protic sources.[10] This is a major issue with electron-deficient or heteroaryl boronic acids.

    • Solution: Use a more stable boron reagent. Convert the boronic acid to its corresponding pinacol boronate ester . These esters are significantly more robust against hydrolysis but are still reactive enough for coupling.[2][11] Alternatively, conducting the reaction under strictly anhydrous conditions with a base like K₃PO₄ can also suppress this pathway.[5]

  • Dehalogenation (Ar-Br → Ar-H): The starting this compound is converted to 2-Amino-nicotinaldehyde. This occurs when the palladium-aryl intermediate reacts with a hydride source before transmetalation can happen.[7][12]

    • Solution: Eliminate potential hydride sources. Avoid alcohol solvents. Ensure the base used is not a hydride donor.[12] Using a highly active ligand (like XPhos) can accelerate the desired transmetalation and reductive elimination steps, minimizing the lifetime of the intermediate susceptible to dehalogenation.[12]

  • Homocoupling (R-B(OH)₂ → R-R): The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or residual Pd(II) species from the precatalyst activation.[1][7]

    • Solution: Rigorously exclude oxygen from the reaction mixture.[1] Using a Pd(0) source directly (e.g., Pd₂(dba)₃) along with a suitable ligand, or ensuring conditions are optimal for the rapid reduction of a Pd(II) precatalyst, can minimize the concentration of Pd(II) species that drive homocoupling.[7]

Q3: My product seems to be formed, but purification is a nightmare. What can I do?

Purification difficulties with this class of compounds often stem from their polarity and ability to chelate to the silica gel used in column chromatography, leading to streaking and poor separation.

Purification Strategies:

  • Acid/Base Workup: After the reaction is complete, perform a liquid-liquid extraction. The basicity of the pyridine nitrogen allows for selective extraction. Dilute the reaction mixture with ethyl acetate and wash with water. To remove acidic boronic acid byproducts, wash with a mild aqueous base (e.g., 1M Na₂CO₃). To remove basic impurities, a wash with a mild aqueous acid (e.g., 1M citric acid) can be attempted, but be aware that your product may partition into the aqueous layer. A final wash with brine is recommended.

  • Modify the Stationary Phase: If streaking is severe on standard silica gel, try deactivating it. This can be done by pre-treating the silica with a solvent mixture containing a small amount of triethylamine (e.g., 1-2% in the eluent system) to cap the acidic silanol groups.

  • Alternative Purification: If chromatography fails, consider recrystallization or trituration from an appropriate solvent system (e.g., ethyl acetate/hexanes, dichloromethane/pentane).

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for catalyst and ligand selection for this substrate?

For challenging heteroaryl halides like this compound, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] Your highest probability of success will come from using a modern, specialized catalytic system.

Recommendation: Start with a G3 or G4 Buchwald precatalyst paired with XPhos or SPhos . A catalyst loading of 1-2 mol% is a good starting point. These systems are designed to handle electron-rich, coordinating substrates.[2][3]

Q2: How do I choose the right base?

The base plays a critical role in activating the boronic acid for transmetalation.[6][13] The choice depends on the stability of your substrates and the reactivity of the coupling partners.

Recommendation:

  • Initial Screen: K₂CO₃ (2-3 equivalents) in an aqueous/organic solvent mixture. It is mild and effective for many systems.[5]

  • For Sluggish Reactions: Switch to K₃PO₄ (2-3 equivalents), often used under anhydrous or low-water conditions. It is a stronger base and can accelerate transmetalation.[6]

  • For Very Difficult Couplings: Cs₂CO₃ (2-3 equivalents). Its high solubility in organic solvents often enhances reactivity.[6]

Q3: What solvent system is recommended?

The solvent must dissolve all components of the reaction and be compatible with the catalyst system.

Recommendation: A mixture of an aprotic organic solvent and water is a common and effective choice.

  • Standard Choice: 1,4-Dioxane/Water or Toluene/Water (typically in a 4:1 to 10:1 ratio).[14][15] The water helps to dissolve the inorganic base and facilitate the activation of the boronic acid.

  • Anhydrous Conditions: If protodeboronation is a major issue, consider using a single aprotic solvent like 1,4-Dioxane or 2-MeTHF with a base like K₃PO₄.[5]

Q4: How does temperature affect the reaction?

Temperature is a critical parameter that influences reaction rate and catalyst stability.

Recommendation: Start at a moderate temperature of 80-90 °C .[1] If the reaction is slow, the temperature can be increased to 100-110 °C.[4] However, be aware that higher temperatures can accelerate catalyst decomposition and side reactions like protodeboronation.[16] Monitoring the reaction by TLC or LC-MS is crucial to find the optimal balance.

Q5: My boronic acid seems to be degrading. How can I address this?

Boronic acids are susceptible to degradation, primarily through protodeboronation and trimerization to form boroxines.[10] This leads to inaccurate stoichiometry and reduced yields.

Recommendation:

  • Use High-Purity Reagents: Always use fresh, high-quality boronic acid.

  • Switch to a Boronate Ester: The most robust solution is to use a more stable derivative. Pinacol boronate esters (Bpin) are the most common choice.[11] They are stable to storage and chromatography and are readily available or easily synthesized. MIDA boronates offer even greater stability and are useful for sequential couplings.[7]

Part 3: Experimental Protocols

Protocol 1: General Starting Conditions

This protocol provides a reliable starting point for the Suzuki coupling of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Seal the flask, then evacuate and backfill with argon gas. Repeat this process three times.

  • Under a positive flow of argon, add Pd₂(dba)₃ and XPhos.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and proceed with an aqueous workup.

  • Purify the crude product by column chromatography.[15]

Protocol 2: Optimized Protocol for Challenging Substrates

This protocol uses a modern precatalyst and a stronger base, which is often required for difficult couplings.

Materials:

  • This compound (1.0 equiv)

  • Aryl Pinacol Boronate Ester (1.2 equiv)

  • XPhos Pd G3 Precatalyst (2 mol%)

  • K₃PO₄ (3.0 equiv, finely ground)

  • Toluene (degassed)

Procedure:

  • In a glovebox or under a positive flow of argon, add this compound, the aryl pinacol boronate ester, finely ground K₃PO₄, and the XPhos Pd G3 precatalyst to a dry reaction vial.

  • Add degassed toluene via syringe.

  • Seal the vial and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture, filter through a pad of Celite® to remove inorganic salts, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.[1]

Part 4: Key Concepts & Visualizations

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[14][17][18] Understanding these steps is key to troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aminopyridine. This is often the rate-limiting step and is facilitated by electron-rich ligands.[18]

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires a base.[14]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected, forming the new C-C bond and regenerating the active Pd(0) catalyst.[17]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Ar-Pd(II)(Br)L₂ pd0->oxidative_addition Oxidative Addition Ar-Br transmetalation Ar-Pd(II)(Ar')L₂ oxidative_addition->transmetalation Transmetalation Ar'-B(OR)₂ (Base) reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Ar-Ar' (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Workflow

When a reaction fails, a logical progression of adjustments can efficiently lead to an optimized protocol.

Troubleshooting_Workflow start Reaction Start: Low/No Yield check_inert Is the system rigorously inert? start->check_inert degas Action: Improve degassing & inert atmosphere. check_inert->degas No check_ligand Using a bulky, electron-rich ligand (e.g., XPhos)? check_inert->check_ligand Yes degas->start switch_ligand Action: Switch to XPhos or SPhos. Use a precatalyst. check_ligand->switch_ligand No check_base Screen bases: K₂CO₃ → K₃PO₄ → Cs₂CO₃ check_ligand->check_base Yes switch_ligand->start check_boron Significant protodeboronation? check_base->check_boron switch_boron Action: Switch to Boron Pinacol Ester (Bpin). check_boron->switch_boron Yes optimize_temp Optimize Temperature (80-110 °C) check_boron->optimize_temp No switch_boron->start success Successful Reaction optimize_temp->success

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Part 5: References

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organometallics. (2014). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • International Journal of Science and Research (IJSR). (2018). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. [Link]

  • National Institutes of Health (NIH). (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Borates Today. (2021). Boron Suzuki Coupling. [Link]

  • Scite.ai. (2014). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • National Institutes of Health (NIH). (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Synform. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]

  • ResearchGate. (2021). Screening of different bases for Suzuki coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]

  • ResearchGate. (2021). Screening of different ligands for Suzuki coupling. [Link]

  • National Institutes of Health (NIH). (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (2025). Suzuki–Miyaura cross-coupling reaction of aryl chlorides with aryl boronic acids catalyzed by a palladium dichloride adduct of N-diphenylphosphanyl-2-aminopyridine. [Link]

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • National Institutes of Health (NIH). (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (2020). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... [Link]

  • Journal of the American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. [Link]

Sources

Overcoming low yields in 2-Amino-5-bromonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to overcoming common challenges and improving synthetic outcomes with 2-Amino-5-bromonicotinaldehyde.

Introduction: Navigating the Reactivity of this compound

This compound is a valuable bifunctional building block in medicinal chemistry and materials science.[1] Its structure, featuring a nucleophilic amino group, an electrophilic aldehyde, and a bromine atom poised for cross-coupling, offers a gateway to a diverse range of complex heterocyclic structures.[1] However, this versatile reactivity profile also presents significant synthetic challenges. Researchers frequently encounter low yields stemming from competing reaction pathways, catalyst inhibition, and product instability.

This Technical Support Center is designed to serve as a field guide for scientists and drug development professionals. It provides in-depth, evidence-based troubleshooting strategies and practical solutions to the most common issues encountered in reactions involving this substrate.

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic advice and corrective protocols.

Q1: My Suzuki cross-coupling reaction with this compound is failing or giving very low yields. What are the primary causes?

Low yields in Suzuki couplings with this substrate are a frequent issue, primarily due to the electronic properties of the aminopyridine scaffold. The two nitrogen atoms—one on the pyridine ring and one in the amino group—are Lewis basic and can potently inhibit or deactivate the palladium catalyst.[2][3] This coordination stops the catalytic cycle before it can proceed efficiently.

Key Areas for Investigation:

  • Catalyst Inhibition: The lone pairs on both nitrogen atoms coordinate to the palladium center, leading to catalytically inactive species.[3]

  • Inactive Catalyst System: 2-chloropyridines are notoriously less reactive than their bromo or iodo counterparts, but even with a bromide, the electron-rich nature of the ring can make the oxidative addition step sluggish. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2]

  • Competing Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.[2]

Visualizing the Challenge: Catalyst Inhibition

G cluster_0 Catalytic Cycle cluster_1 Inhibition Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br InactivePd Inactive Pd-N Complex Pd0->InactivePd ArPdBr Ar-Pd(II)-Br OxAdd->ArPdBr Transmetal Transmetal- lation ArPdBr->Transmetal Ar'B(OH)₂ ArPdAr Ar-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Product (Ar-Ar') RedElim->Product Inhibitor 2-Amino-5-bromo nicotinaldehyde Inhibitor->InactivePd Coordination

Caption: Palladium(0) catalyst inhibition by the aminopyridine substrate.

Troubleshooting & Optimization Strategies
IssueRecommended Action & Rationale
Catalyst System Switch to a more active catalyst system. Use bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[3] These ligands promote the oxidative addition step and their steric bulk can disfavor the formation of inactive catalyst-substrate complexes. A combination of Pd₂(dba)₃ with one of these ligands is a robust starting point.[2]
Base Selection Use a non-nucleophilic, strong base. Potassium phosphate (K₃PO₄) is often a superior choice to bases like sodium carbonate. It is strong enough to facilitate transmetalation without promoting significant side reactions.[2]
Solvent Choice Ensure appropriate, degassed solvents. Aprotic polar solvents like 1,4-dioxane or DMF, often with a small amount of water, are standard.[4] Crucially, the solvent must be thoroughly degassed with an inert gas (Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst.[3]
Side Reactions Minimize common byproducts. See the detailed table in the next question for specific strategies against protodeboronation, dehalogenation, and homocoupling.

Q2: I am observing significant byproduct formation in my cross-coupling reaction. How can I identify and minimize these impurities?

Byproduct formation is a clear indicator of a suboptimal reaction environment. The three most common culprits are protodeboronation, dehalogenation, and homocoupling.

Guide to Common Suzuki Coupling Side Products
Side ProductIdentification (MS / NMR)Primary Cause(s)Mitigation Strategy
Protodeboronation Mass corresponding to the boronic acid partner with a proton instead of the aryl halide.Hydrolysis of the boronic acid, often promoted by excess water or an overly strong base.[3]1. Use Boronic Esters: Pinacol esters are more stable to hydrolysis.[3] 2. Anhydrous Conditions: Use anhydrous solvents and reagents. 3. Optimize Base: Use the weakest base necessary for the reaction (e.g., K₃PO₄ instead of hydroxides).[2]
Dehalogenation Mass corresponding to the starting 2-Amino-nicotinaldehyde (without bromine).Reduction of the starting material, often from hydride sources in the reaction or catalyst decomposition.[2]1. Inert Atmosphere: Ensure the reaction is rigorously maintained under Argon or Nitrogen. 2. Solvent Purity: Use high-purity, anhydrous solvents. 3. Optimize Time: Avoid unnecessarily long reaction times.
Homocoupling Mass corresponding to a dimer of the boronic acid partner (e.g., biphenyl from phenylboronic acid).Oxidation of the Pd(0) catalyst to Pd(II) by oxygen, which promotes boronic acid homocoupling.[2]1. Thorough Degassing: Purge the reaction mixture and headspace with an inert gas. 2. Use a Pd(0) Source: Employ a Pd(0) precatalyst like Pd₂(dba)₃ directly.
Troubleshooting Workflow: Failed Suzuki Coupling

G start Low Yield in Suzuki Coupling check_reagents 1. Verify Reagent Quality - Aldehyde pure? - Boronic acid/ester fresh? - Base anhydrous? start->check_reagents check_setup 2. Review Reaction Setup - Degassing thorough? - System sealed under inert gas? - Stirring efficient? check_reagents->check_setup Reagents OK check_catalyst 3. Evaluate Catalyst System - Using Pd(PPh₃)₄? - Consider changing ligand. check_setup->check_catalyst Setup OK optimize_ligand Switch to Bulky Ligand (e.g., SPhos, XPhos) with Pd₂(dba)₃ check_catalyst->optimize_ligand Yes optimize_base Switch to K₃PO₄ or Cs₂CO₃ check_catalyst->optimize_base No, system is modern. Consider base. optimize_ligand->optimize_base optimize_temp Screen Temperatures (e.g., 80-110 °C) optimize_base->optimize_temp success Yield Improved optimize_temp->success

Sources

Technical Support Center: Byproduct Formation in the Bromination of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the electrophilic bromination of 2-aminonicotinaldehyde. Our goal is to provide in-depth, field-proven insights to help you troubleshoot byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the bromination of 2-aminonicotinaldehyde. We delve into the causality behind these problems and offer practical solutions.

Q1: What is the expected major product from the bromination of 2-aminonicotinaldehyde, and what is the underlying chemical logic?

The expected major product is 5-bromo-2-aminonicotinaldehyde . This outcome is governed by the principles of electrophilic aromatic substitution on a substituted pyridine ring.

  • Directing Effects of Substituents: The pyridine ring on your starting material, 2-aminonicotinaldehyde, has two directing groups:

    • Amino Group (-NH₂ at C2): This is a powerful activating group. It donates electron density into the aromatic system, primarily at the positions ortho and para to itself. In this case, the para position is C5. The ortho position (C3) is already substituted. The amino group is the dominant directing group in this system.[1][2]

    • Aldehyde Group (-CHO at C3): This is a deactivating group that withdraws electron density from the ring. It directs incoming electrophiles to the meta position, which is C5.

Since both groups direct the incoming electrophile (Br+) to the C5 position , there is a strong electronic bias for the formation of 5-bromo-2-aminonicotinaldehyde.

Q2: My reaction mixture shows multiple products on TLC/LC-MS. What are the most likely byproducts and why do they form?

Observing multiple products is a common challenge. The primary byproducts stem from over-reaction, side reactions with the functional groups, or lack of complete regioselectivity.

  • Dibrominated Byproducts (e.g., 5,X-dibromo-2-aminonicotinaldehyde): The most common byproduct is often a result of over-bromination. The initial product, 5-bromo-2-aminonicotinaldehyde, is still an activated ring system and can react with a second equivalent of the brominating agent. This is especially prevalent if there are localized high concentrations of the brominating agent or if the reaction is left for too long.[3]

  • Oxidized Byproducts (2-Amino-5-bromonicotinic acid): Bromine (Br₂) and other brominating agents can act as oxidizing agents. The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly under harsh conditions, elevated temperatures, or during an improper workup.

  • Isomeric Monobrominated Byproducts: While the C5 position is electronically favored, minor amounts of other isomers can form, especially if the reaction conditions are not optimized for selectivity.

  • Starting Material Degradation: Pyridine derivatives can be sensitive. High temperatures or highly acidic conditions (sometimes generated by HBr byproduct) can lead to decomposition and the formation of complex, often colored, impurities.

Q3: How can I definitively identify the byproducts in my reaction mixture?

A combination of modern analytical techniques is essential for unambiguous structure elucidation:

  • Mass Spectrometry (MS): This is your first and most powerful tool.

    • Look for the molecular ion peak (M+).

    • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. A monobrominated compound will show two peaks of equal intensity at M+ and M+2.

    • A dibrominated compound will show a characteristic 1:2:1 pattern of peaks at M+, M+2, and M+4.

    • An oxidized byproduct (aldehyde to carboxylic acid) will show a mass increase of 16 amu (M+16) compared to the brominated aldehyde.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for determining the substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling constants of the remaining ring protons.

Q4: What are the most effective strategies to prevent the formation of dibrominated byproducts?

Controlling the stoichiometry and reaction conditions is critical to suppress over-bromination.[3]

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent, such as N-Bromosuccinimide (NBS). Accurately weighing your reagents is paramount.

  • Slow, Controlled Addition: Add the brominating agent slowly to the cooled reaction mixture. This can be done by adding it portion-wise as a solid or by dissolving it in the reaction solvent and adding it dropwise via a syringe pump or dropping funnel. This prevents localized areas of high concentration where over-reaction can occur.[3]

  • Maintain Low Temperatures: Perform the reaction at a reduced temperature (e.g., 0 °C to -10 °C). This slows the rate of the second bromination more than the first, enhancing selectivity.[3]

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to closely monitor the consumption of the starting material. Quench the reaction as soon as the 2-aminonicotinaldehyde is consumed to prevent the product from reacting further.

Q5: I am observing oxidation of the aldehyde group. How can this side reaction be minimized?

Preventing oxidation requires using milder conditions and reagents.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than elemental bromine (Br₂) and is less likely to cause oxidation.

  • Avoid Harsh Conditions: Steer clear of high reaction temperatures and strongly acidic or basic workup conditions where possible.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can sometimes help, as it prevents potential air oxidation, although oxidation by the reagent itself is the more common issue.

Troubleshooting Workflow

If your analysis reveals a complex mixture of products, a systematic approach is necessary to diagnose and solve the problem.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Analysis Shows Multiple Products ms_analysis Run LC-MS Analysis start->ms_analysis identify_mass Identify Molecular Weights of Byproducts ms_analysis->identify_mass mass_M_plus_2Br Mass = M + 2Br? (Dibromination) identify_mass->mass_M_plus_2Br mass_M_plus_O Mass = M + O? (Oxidation) mass_M_plus_2Br->mass_M_plus_O No sol_dibromo Solution: 1. Control Stoichiometry (1.0 eq NBS) 2. Slow, cold addition 3. Monitor via TLC/HPLC mass_M_plus_2Br->sol_dibromo Yes mass_isomers Isomeric Masses? mass_M_plus_O->mass_isomers No sol_oxidation Solution: 1. Use milder reagent (NBS) 2. Maintain low temperature 3. Neutral workup mass_M_plus_O->sol_oxidation Yes sol_isomers Solution: 1. Optimize temperature 2. Screen solvents 3. Consider protecting group mass_isomers->sol_isomers Yes end_node Achieve Clean, Selective Bromination sol_dibromo->end_node sol_oxidation->end_node sol_isomers->end_node

Caption: Troubleshooting workflow for identifying and solving byproduct formation.

Summary of Byproducts and Solutions

Byproduct TypeProbable CauseRecommended Solution(s)
Dibrominated Product • Excess brominating agent• High reagent concentration• Reaction time too long• Use 1.0-1.1 eq. of NBS• Add reagent slowly at low temp• Monitor reaction closely by TLC/HPLC and quench upon completion[3]
Oxidized Product • Harsh brominating agent (e.g., Br₂)• Elevated reaction temperature• Switch to a milder agent like NBS• Maintain reaction temperature at 0 °C or below
Isomeric Products • Sub-optimal reaction conditions• Screen different solvents• Optimize reaction temperature• Consider protecting the amino group if selectivity remains poor
Degradation/Tars • High temperature• Highly acidic conditions• Ensure adequate temperature control• Use a non-protic solvent to avoid HBr generation issues

Reaction Pathways and Byproduct Formation

The following diagram illustrates the desired reaction pathway and the major side reactions that can lead to common impurities.

reaction_pathway cluster_main Desired Pathway cluster_side Side Reactions SM 2-Aminonicotinaldehyde reagent1 + NBS (1.0 eq) Low Temp reagent2 + Excess NBS High Temp reagent3 + Harsh Oxidant High Temp product 5-Bromo-2-aminonicotinaldehyde (Major Product) reagent1->product byproduct1 Dibrominated Byproduct product->byproduct1 Over-bromination reagent2->byproduct1 byproduct2 Oxidized Byproduct (Carboxylic Acid) reagent3->byproduct2

Caption: Desired reaction pathway versus common side reactions.

Recommended Experimental Protocol

This protocol is optimized to favor the formation of the desired 5-bromo isomer while minimizing common byproducts.

Objective: To synthesize 5-bromo-2-aminonicotinaldehyde with high selectivity.

Reagents & Equipment:

  • 2-Aminonicotinaldehyde

  • N-Bromosuccinimide (NBS)

  • Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Round-bottom flask, magnetic stirrer, dropping funnel (optional), inert atmosphere setup (N₂/Ar)

  • Ice bath

  • TLC plates and appropriate mobile phase for monitoring

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-aminonicotinaldehyde (1.0 eq.) in anhydrous acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice bath. Efficient stirring is crucial.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 30-45 minutes. Ensure the internal temperature does not rise significantly during the addition.

  • Reaction: Stir the reaction mixture at 0 °C. Monitor the progress every 15-30 minutes by TLC, checking for the disappearance of the starting material.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will consume any unreacted NBS or bromine.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • If acetonitrile was used, remove most of it under reduced pressure.

    • Add water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the desired product from any byproducts and residual succinimide.

References
  • BenchChem. (n.d.). Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine derivatives.
  • Field, R. J., & Fodor, B. (1999). Bromination Reactions Important in the Mechanism of the Belousov-Zhabotinsky System. The Journal of Physical Chemistry A, 103(8), 1035–1042.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 6-Bromopyridin-3-amine from 3-Aminopyridine.
  • Reddit. (2021). I understand the bromination mechanism. How does a primary alcohol affect the reaction? r/OrganicChemistry.
  • BenchChem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinaldehyde.
  • Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines.
  • Unknown. (2020). Aromatic Electrophilic substitution.
  • Pullen, J. (2011). Bromination Mechanism. YouTube.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-Aminonicotinaldehyde: A Versatile Building Block in Chemical Synthesis.

Sources

Technical Support Center: 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for the handling, storage, and use of 2-Amino-5-bromonicotinaldehyde (CAS No. 206997-15-1), a key building block in pharmaceutical and materials science research. Our goal is to empower researchers, scientists, and drug development professionals to achieve reliable and reproducible results by addressing common challenges and explaining the scientific principles behind best practices.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries our team receives regarding this compound.

FAQ 1: General Properties & Safety

Question: What are the fundamental properties and primary hazards of this compound?

Answer: this compound is a pale-yellow to yellow-brown solid organic compound.[1] It is a versatile intermediate due to its reactive amino and aldehyde functional groups, as well as the bromine atom which allows for further modification via cross-coupling reactions.[2]

It is crucial to handle this compound with care, as it is classified as hazardous. The primary risks include:

  • Harmful if swallowed, inhaled, or in contact with skin. [3]

  • Causes serious eye and skin irritation. [3][4]

  • May cause respiratory irritation. [3][4]

Always consult the latest Safety Data Sheet (SDS) before use and handle the compound inside a certified chemical fume hood.[5] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory.[3][4][5]

FAQ 2: Storage and Stability

Question: What are the definitive storage conditions for solid this compound to ensure its long-term stability?

Answer: Proper storage is critical to maintain the integrity and purity of the compound. The aldehyde and amino functional groups on the pyridine ring make the molecule susceptible to degradation. The recommended storage conditions are summarized below.

ParameterRecommended ConditionRationale
Temperature 2–8 °C[1][2]Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)[1][2]The amino and aldehyde groups are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of impurities like the corresponding carboxylic acid or N-oxides.
Light Keep in Dark Place / Amber VialAromatic aldehydes and amino compounds can be light-sensitive, leading to polymerization or other photochemical reactions.
Container Tightly Closed[3][4]Prevents exposure to atmospheric moisture and oxygen. The compound is a solid, so this also prevents contamination.
Location Dry, Well-Ventilated Area[3][4]Ensures a safe storage environment and prevents moisture ingress.

Question: I received the compound and it has darkened slightly. Is it still usable?

Answer: A slight change in color from pale-yellow to a more yellow-brown hue can indicate the onset of minor degradation or the presence of impurities. While it may still be suitable for some applications, we recommend performing a quality control check before use in a critical synthesis step.

Recommended QC Protocol: Melting Point Determination

  • Carefully pack a small, dry sample into a capillary tube.

  • Measure the melting point using a calibrated apparatus.

  • Compare the observed range to the literature value of 167-169 °C .[1][2][6]

  • Interpretation: A broad or significantly depressed melting point suggests the presence of impurities. For highly sensitive reactions, purification by recrystallization may be necessary.

cluster_factors Degradation Factors main This compound (Stable Form) products Degradation Products (e.g., Carboxylic Acid, N-Oxides, Polymeric materials) main->products leads to O2 Oxygen (Air Exposure) O2->main Light Light (UV/Visible) Light->main Heat Heat (Improper Storage) Heat->main Moisture Moisture (Humidity) Moisture->main

Caption: Key factors that can induce the degradation of this compound.

FAQ 3: Experimental Use & Troubleshooting

Question: My reaction using this compound as a starting material failed. What are the common pitfalls?

Answer: Reaction failures can often be traced back to reagent quality, reaction setup, or incompatible conditions. Here is a troubleshooting guide to address common issues.

Troubleshooting Workflow: Failed Cross-Coupling Reaction

start Reaction Failure: No Product Formation check_reagent 1. Verify Reagent Quality - Is your aldehyde pure? - Is the boronic acid/ester stable? - Is the catalyst active? start->check_reagent check_conditions 2. Review Reaction Conditions - Was the system fully inert? - Is the solvent anhydrous? - Was the temperature correct? start->check_conditions check_base 3. Assess Base/Additives - Is the base appropriate? - Is it strong/weak enough? - Is it soluble? start->check_base outcome_reagent Impurity Detected (e.g., via MPt, TLC) check_reagent->outcome_reagent If yes outcome_conditions Oxygen/Moisture Contamination check_conditions->outcome_conditions If yes outcome_base Incorrect Base Choice check_base->outcome_base If yes solution_reagent Purify aldehyde (recrystallize). Use fresh catalyst. outcome_reagent->solution_reagent solution_conditions Improve degassing. Use freshly dried solvent. Verify temperature probe. outcome_conditions->solution_conditions solution_base Screen alternative bases (e.g., Cs2CO3, K3PO4, tBuOK). outcome_base->solution_base

Caption: Troubleshooting workflow for a failed cross-coupling reaction.

Causality Explained:

  • Reagent Purity: The aldehyde's amino group can coordinate to and poison palladium catalysts used in cross-coupling reactions. If the aldehyde has degraded to its corresponding carboxylic acid, this can also interfere with the catalytic cycle.

  • Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen and are readily oxidized to an inactive Pd(II) state. Thoroughly degassing your solvent and maintaining a positive pressure of an inert gas (argon or nitrogen) is non-negotiable for success.

  • Anhydrous Conditions: Water can hydrolyze starting materials and intermediates, and can negatively impact the efficacy of many bases used in these reactions.

Part 2: Protocols & Data

Protocol 1: Preparation of a Standard Stock Solution

This protocol describes the preparation of a 10 mM stock solution in Dimethyl Sulfoxide (DMSO), a common solvent for this class of compounds.

Materials:

  • This compound (CAS 206997-15-1)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • A-grade volumetric flask

  • Argon or Nitrogen gas supply

Procedure:

  • Pre-weighing: Place a clean, dry amber vial on the analytical balance and tare it.

  • Weighing: Under a gentle stream of inert gas, carefully weigh approximately 2.01 mg of this compound (MW = 201.02 g/mol ) into the vial. Record the exact mass.

  • Dissolution: Add approximately 0.5 mL of anhydrous DMSO to the vial. Gently swirl or vortex until the solid is completely dissolved. The compound should be soluble in polar organic solvents.[7][8]

  • Final Volume Adjustment: Quantitatively transfer the solution to a 1.0 mL volumetric flask. Rinse the vial with small aliquots of anhydrous DMSO and add to the flask, ensuring all compound is transferred. Carefully add DMSO up to the calibration mark.

  • Mixing & Storage: Cap the flask and invert it 10-15 times to ensure homogeneity. For storage, transfer the solution to a clean amber vial, flush the headspace with inert gas, and store at -20°C or -80°C.

Note: For aqueous buffers, solubility is expected to be low.[7] It is recommended to prepare a concentrated stock in an organic solvent like DMSO and perform a serial dilution into the aqueous medium for the final experiment. Always check for precipitation at the final concentration.

Data Summary Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 206997-15-1[1][2]
Molecular Formula C₆H₅BrN₂O[2][9]
Molecular Weight 201.02 g/mol [2][9]
Appearance Pale-yellow to Yellow-brown Solid[1]
Melting Point 167–169 °C[1][2][6]
Boiling Point 300.5 ± 42.0 °C (Predicted)[1][6]
Density 1.782 ± 0.06 g/cm³ (Predicted)[1]

References

  • This compound. MySkinRecipes. [Link]
  • 2-amino-5-bromobenzaldehyde. ChemBK. [Link]
  • 2-Amino-5-bromobenzaldehyde. Organic Syntheses Procedure. [Link]
  • This compound - CAS:206997-15-1. Sunway Pharm Ltd. [Link]
  • EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). [Link]
  • Synthesis of 2-Amino-5-bromopyridine.
  • 2-Amino-5-bromobenzaldehyde | CAS#:29124-57-0. Chemsrc. [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions Involving 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile heterocyclic building block in their synthetic endeavors. This compound is a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and nicotinic receptor modulators.[1] Its unique trifunctional nature—possessing a nucleophilic amine, an electrophilic aldehyde, and a bromine atom amenable to cross-coupling—offers vast synthetic possibilities. However, this same multifunctionality can present challenges.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your reactions, ensuring the integrity and success of your experimental outcomes.

Problem 1: Low or No Product Yield

Question: My reaction with this compound is resulting in a very low yield or no desired product. What are the likely causes and how can I fix it?

This is one of the most common issues and can stem from several factors, ranging from the quality of the starting material to subtle inefficiencies in the reaction setup. A systematic approach is crucial for diagnosis.

1.1: Assess Reagent Quality and Stability

The purity and stability of this compound are paramount. This compound can be susceptible to oxidation and self-reaction over time.

  • Appearance: The compound should be a light yellow to yellow solid.[2] A significant darkening to brown or the presence of a tar-like substance may indicate degradation.

  • Storage: It is critical to store the reagent at 2-8°C under an inert atmosphere (nitrogen or argon).[1][2] Exposure to air, light, and moisture should be minimized. The aldehyde functional group is particularly prone to oxidation to the corresponding carboxylic acid (2-Amino-5-bromonicotinic acid), which can complicate subsequent reactions.

  • Purity Check: Before starting a critical reaction, it's advisable to check the purity of the starting material by obtaining a melting point (should be around 167-169°C) or running a quick ¹H NMR.[1][2] The aldehyde proton should be a sharp singlet around 9.8 ppm.[3]

1.2: Re-evaluate Reaction Conditions

The interplay between the solvent, temperature, and atmosphere can dramatically affect the reaction outcome.

  • Atmosphere: Many reactions, especially palladium-catalyzed cross-couplings, are highly sensitive to oxygen. Ensure your reaction vessel is properly purged with an inert gas like argon or nitrogen. The use of Schlenk techniques or a glovebox is highly recommended.

  • Solvent Choice: The solubility of this compound can be challenging. While it is slightly soluble in water, it shows better solubility in organic solvents like ethanol and ether.[4] For cross-coupling reactions, solvents like 1,4-dioxane, toluene, or DMF are commonly used, often in mixtures with water to aid in dissolving the base.[5][6][7] If solubility is an issue, gently warming the mixture or using a co-solvent may be necessary.

  • Temperature Control: Reaction temperature is critical. For instance, while Suzuki couplings often require heating (80-120°C) to proceed at a reasonable rate, excessive heat can lead to decomposition of the starting material or catalyst.[5] Conversely, some reactions, like certain condensation or acylation reactions, may require cooling to control selectivity and prevent side reactions.

1.3: Catalyst and Reagent Compatibility

The inherent functionality of the molecule can interfere with certain reagents.

  • Cross-Coupling Reactions (Suzuki, Buchwald-Hartwig): The 2-amino group is a potential ligand for the palladium catalyst. This coordination can inhibit the catalytic cycle, effectively "poisoning" the catalyst.

    • The Fix: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands can promote the desired catalytic cycle and minimize catalyst inhibition.[8] For Buchwald-Hartwig aminations, using bidentate phosphine ligands like BINAP or DPPF can improve rates and yields.[9]

  • Reactions with Strong Bases: Strong bases can deprotonate the amino group or potentially catalyze self-condensation reactions of the aldehyde. When a strong base is required (e.g., in Buchwald-Hartwig aminations with NaOt-Bu), it should be added carefully, often at a lower temperature, to a well-stirred solution.

Below is a systematic workflow to diagnose the root cause of low product yield.

G start Low / No Yield Observed check_sm 1. Verify Starting Material (Purity, Age, Storage) start->check_sm sm_ok Purity OK? check_sm->sm_ok repurify Repurify or Purchase New sm_ok->repurify No check_conditions 2. Review Reaction Conditions (Atmosphere, Solvent, Temp) sm_ok->check_conditions Yes repurify->start cond_ok Conditions Optimal? check_conditions->cond_ok optimize Systematically Optimize: - Degas Solvent Thoroughly - Test Co-solvents - Screen Temperature Range cond_ok->optimize No check_reagents 3. Assess Reagent Compatibility (Catalyst, Ligand, Base) cond_ok->check_reagents Yes optimize->start reagents_ok Reagents Compatible? check_reagents->reagents_ok screen_reagents Screen Alternatives: - Different Pd source/ligand - Weaker/Stronger Base - Consider Protecting Groups reagents_ok->screen_reagents No success Yield Improved reagents_ok->success Yes screen_reagents->start

Caption: Troubleshooting Workflow for Low Yield.

Problem 2: Formation of Multiple Side Products

Question: My reaction is messy, and I'm isolating multiple unexpected products. How can I improve selectivity?

The presence of three distinct functional groups makes this compound susceptible to various side reactions if conditions are not carefully controlled.

2.1: Identify Competing Reaction Pathways

Understanding potential side reactions is the first step to preventing them.

  • Self-Condensation: Under basic or acidic conditions, the amino group of one molecule can react with the aldehyde of another in a condensation reaction, leading to imine formation and potentially oligomers or polymers.[10][11] This is often observed as an insoluble, deeply colored byproduct.

  • Reaction at Multiple Sites: In cross-coupling reactions, if the conditions are too harsh, the amino group itself can sometimes compete with the intended nucleophile in Buchwald-Hartwig type reactions, leading to dimerization or other unwanted C-N bond formations.

The diagram below illustrates the desired reaction pathway versus common side reactions.

G sub This compound reagent1 + Amine (R-NH2) + Pd Catalyst / Base sub->reagent1 reagent2 + Aldehyde (R'-CHO) + Acid/Base Catalyst sub->reagent2 reagent3 Base or Heat sub->reagent3 prod1 Desired Product (Buchwald-Hartwig Amination) reagent1->prod1 prod2 Desired Product (Condensation/Imine Formation) reagent2->prod2 side1 Side Product (Self-Condensation / Polymer) reagent3->side1

Caption: Competing Reaction Pathways.

2.2: Implement Protecting Group Strategies

When selectivity is a persistent issue, protecting one or more of the functional groups is a robust strategy.[12] This approach isolates the reactivity of the desired functional group.

  • Protecting the Amino Group: The amino group can be protected as a carbamate, such as a tert-butoxycarbonyl (Boc) group. The Boc group is stable to many cross-coupling conditions but can be easily removed with acid (e.g., TFA in DCM). This prevents the amine from interfering with the catalyst or acting as a competing nucleophile.

  • Protecting the Aldehyde Group: The aldehyde can be protected as an acetal (e.g., by reacting with ethylene glycol in the presence of an acid catalyst). Acetals are stable to bases and nucleophiles, making them ideal for protecting the aldehyde during reactions at the amino or bromo positions. They are typically deprotected under acidic aqueous conditions.

Functional Group Protecting Group Protection Conditions Deprotection Conditions Stability
Amine (-NH₂) Boc (tert-butoxycarbonyl)Boc₂O, Base (e.g., Et₃N, DMAP), DCMStrong Acid (e.g., TFA, HCl)Stable to base, reduction, organometallics
Amine (-NH₂) Cbz (Benzyloxycarbonyl)Cbz-Cl, Base, Dioxane/H₂OCatalytic Hydrogenation (H₂, Pd/C)Stable to acid, base
Aldehyde (-CHO) Dimethyl AcetalMethanol, Acid Catalyst (e.g., TsOH)Aqueous Acid (e.g., HCl/THF/H₂O)Stable to base, nucleophiles, organometallics

Table 1: Common Protecting Group Strategies.

2.3: Purification Challenges

If side products are unavoidable, effective purification is key.

  • Column Chromatography: Given the polarity of the aminopyridine core, silica gel chromatography is often effective. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) usually provides good separation.

  • Acid/Base Extraction: The basicity of the pyridine nitrogen and the primary amine allows for purification via acid-base extraction. The desired product can be extracted into an aqueous acid layer, washed with an organic solvent to remove non-basic impurities, and then re-isolated by basifying the aqueous layer and extracting with an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for removing minor impurities.

Problem 3: Difficulty with Downstream Functionalization

Question: I've successfully performed a reaction at one position, but now I'm struggling to react at the amino or bromo group. What should I consider?

The reactivity of each functional group is influenced by the electronic nature of the pyridine ring and any existing substituents. The order of your synthetic steps is critical.

3.1: Modulating Reactivity

The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.

  • Suzuki Coupling at the Bromo Position: This is typically a high-yielding reaction. The C-Br bond is readily activated by palladium catalysts.[6] Success hinges on choosing the right catalyst-ligand system to overcome potential inhibition by the amino group.[5]

  • Buchwald-Hartwig Amination: This reaction is also feasible at the bromo position.[13] However, the existing amino group can slightly reduce the electrophilicity of the C-Br bond. More activating ligands and sometimes slightly higher temperatures may be required compared to substrates without the amino group.[9]

  • Reactions at the Amino Group (e.g., Acylation, Alkylation): The nucleophilicity of the 2-amino group is reduced by the electron-withdrawing effects of the pyridine nitrogen and the adjacent aldehyde. Therefore, acylation may require more forcing conditions (e.g., using an acyl chloride with a strong base) than a simple aniline.

  • Reactions at the Aldehyde Group (e.g., Reductive Amination, Wittig): The aldehyde is generally reactive. However, the adjacent amino group can sometimes interfere. For example, in reductive amination, formation of an imine with the substrate's own amino group is a possibility if the reaction is not carefully controlled.

A logical flow for planning the sequence of reactions is presented below.

G start Plan Synthesis q1 Is final product an imine/enamine? start->q1 step1_aldehyde React Aldehyde First (Condensation) q1->step1_aldehyde Yes q2 Is Bromo position being functionalized? q1->q2 No end Proceed to next step step1_aldehyde->end step1_bromo React Bromo First (e.g., Suzuki Coupling) q2->step1_bromo Yes q3 Is Amino group being functionalized? q2->q3 No step1_bromo->end step1_amino Protect Aldehyde, then react Amino q3->step1_amino Yes q3->end No step1_amino->end

Caption: Logical Flow for Synthetic Strategy.

3.2: Detailed Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the functionalization of the 5-bromo position.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or microwave vial

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Add the palladium catalyst, Pd(PPh₃)₄, to the flask under a positive pressure of inert gas.

  • Stir the reaction mixture vigorously and heat to 90-100°C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminonicotinaldehyde.

Frequently Asked Questions (FAQs)

  • Q: What is the best way to store this compound?

    • A: Store in a tightly sealed container in a refrigerator (2-8°C) under an inert atmosphere of nitrogen or argon to prevent oxidation and degradation.[2]

  • Q: Can I reduce the aldehyde without affecting the bromo group?

    • A: Yes. Selective reduction of the aldehyde to an alcohol can be achieved using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). These conditions will not typically reduce the pyridine ring or cleave the C-Br bond.

  • Q: What are the typical ¹H NMR chemical shifts for this molecule?

    • A: In CDCl₃, you can expect the following approximate shifts: Aldehyde proton (-CHO) as a singlet around 9.81 ppm; two pyridine protons as doublets at ~8.30 ppm and ~7.89 ppm; and the amine protons (-NH₂) as a broad singlet around 6.78 ppm.[3]

References
  • MySkinRecipes. (n.d.). This compound.
  • ChemBK. (2024). 2-amino-5-bromobenzaldehyde.
  • Wikipedia. (2023). Buchwald–Hartwig amination.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Wikipedia. (2023). Suzuki reaction.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • LabXchange. (n.d.). Organic Chemistry: Condensation Reactions.
  • Chemistry LibreTexts. (2025). 25.18: Condensation Reactions.
  • Chemistry LibreTexts. (2025). 5.3: Condensation Reactions.

Sources

Improving the regioselectivity of reactions with 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromonicotinaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this versatile building block. Here, we address common challenges in achieving regioselectivity and provide field-tested troubleshooting strategies and detailed protocols to ensure the success of your experiments.

Understanding the Reactivity of this compound

This compound is a trifunctional pyridine derivative with distinct reactive sites. A nuanced understanding of its electronic properties is critical for predicting and controlling reaction outcomes.

  • C5-Bromine: The primary site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and a potential site for nucleophilic aromatic substitution (SNAr).

  • C2-Amino Group: A nucleophilic center and an activating group. It can undergo undesired side reactions such as acylation or alkylation and can coordinate to metal catalysts, potentially inhibiting activity.[1][2] Its presence is crucial for the synthesis of biologically important compounds like pteridines.[3][4][5]

  • C3-Aldehyde: An electrophilic site susceptible to nucleophilic attack and a meta-directing, electron-withdrawing group that influences the reactivity of the pyridine ring.

The interplay between these groups dictates the regioselectivity of any given transformation. The following sections provide direct answers to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in working with this compound?

The main challenge is achieving chemoselectivity and regioselectivity. The three functional groups—amino, bromo, and aldehyde—can all react under similar conditions. For instance, in a cross-coupling reaction, the C2-amino group can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1][2] Similarly, strong nucleophiles or bases can react with the aldehyde group.

Q2: Which position on the pyridine ring is most susceptible to nucleophilic attack?

In pyridine systems, positions C2 and C4 (ortho and para to the ring nitrogen) are electron-deficient and thus more susceptible to nucleophilic attack.[6][7] The presence of the electron-withdrawing aldehyde group at C3 further activates the ring. However, the bromine at C5 serves as a good leaving group, making SNAr at this position feasible, especially with strong activation from other ring substituents.[8][9]

Q3: Is it necessary to protect the C2-amino group?

Protection of the C2-amino group is a common and often necessary strategy to improve regioselectivity and prevent side reactions, particularly in metal-catalyzed couplings or when using strong electrophiles. Common protecting groups for aminopyridines include Boc (tert-Butoxycarbonyl) and Cbz (Carboxybenzyl).[10] The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal.

Troubleshooting Guide: Improving Regioselectivity

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable protocols.

Issue 1: Poor Yield and Selectivity in Suzuki-Miyaura Cross-Coupling

Q: My Suzuki coupling of this compound with an arylboronic acid is giving low yield of the desired 5-aryl product, along with significant decomposition of my starting material. How can I improve this?

A: The Cause: Poor yields in Suzuki couplings with 2-aminopyridine derivatives are often due to a combination of factors:

  • Catalyst Inhibition: The C2-amino group can coordinate to the palladium center, hindering the catalytic cycle.[2]

  • Protodeboronation: The boronic acid can decompose under the reaction conditions, especially with prolonged heating or inappropriate base selection.

  • Side Reactions: The aldehyde may not be stable to the reaction conditions, particularly the base and temperature.

Solution Strategy: A systematic optimization of the catalyst system—specifically the ligand and base—is crucial. For electron-deficient heteroaryl halides like this, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step and stabilize the catalytic species.

Workflow for Optimizing Suzuki-Miyaura Coupling

cluster_start Initial Problem cluster_catalyst Step 1: Catalyst & Ligand Selection cluster_base Step 2: Base & Solvent Optimization cluster_protection Step 3: Substrate Modification cluster_end Outcome Start Low Yield / Poor Selectivity in Suzuki Coupling Catalyst Screen Pd Catalyst & Ligand - Start with Pd(PPh₃)₄ - Try bulky, electron-rich ligands (e.g., XPhos, SPhos) Start->Catalyst Decision1 Yield Improved? Catalyst->Decision1 Base Screen Base & Solvent - Use milder bases (K₂CO₃, K₃PO₄) - Solvents: Dioxane/H₂O, Toluene, DMF Decision1->Base Yes Protect Consider N-Protection - Protect C2-NH₂ with Boc group - Prevents catalyst inhibition Decision1->Protect No Decision2 Side Reactions Reduced? Base->Decision2 Decision2->Protect No End Optimized Regioselective Protocol Decision2->End Yes Protect->Catalyst Re-screen Conditions

Caption: Troubleshooting workflow for Suzuki coupling.

Recommended Starting Conditions for Suzuki Coupling [2][11]

ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Provides the active Pd(0) catalyst.
Ligand XPhos or SPhos (2-5 mol%)Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)Milder inorganic bases are less likely to cause side reactions with the aldehyde.
Solvent 1,4-Dioxane/H₂O (4:1) or TolueneCommon solvents for Suzuki reactions that offer good solubility for reagents.
Temperature 80-110 °CSufficient to drive the reaction without causing excessive decomposition.
Experimental Protocol: Regioselective Suzuki Coupling
  • To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2-1.5 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., XPhos, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., 1,4-Dioxane/Water 4:1, 5 mL) via syringe.[2]

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Issue 2: Competing N-Arylation in Buchwald-Hartwig Amination

Q: I am trying to perform a Buchwald-Hartwig amination on the C5-Br position, but I am observing significant amounts of the N,N'-diarylated product and/or reaction at the C2-amino group. How can I favor selective C-N coupling at the C5 position?

A: The Cause: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but the presence of the C2-amino group on the substrate introduces a competing nucleophile.[12][13] The palladium catalyst can mediate coupling at both the desired amine reactant and the substrate's own amino group.

Solution Strategy: The key to achieving selectivity is to modulate the reactivity of the system. This can be done by:

  • Choosing the Right Ligand: Bidentate ligands like Xantphos or BINAP can favor the desired intermolecular coupling by occupying more coordination sites on the palladium, sterically hindering the approach of the substrate's C2-amino group.[1][14]

  • Base Selection: A carefully chosen base is essential. A strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often preferred over sodium tert-butoxide, which can sometimes promote side reactions.[1][15]

  • Protecting the C2-Amino Group: If selectivity remains elusive, protecting the C2-amino group (e.g., as a Boc-carbamate) is the most robust strategy. This completely removes the competing nucleophile from the equation. The protecting group can be removed in a subsequent step.

Diagram of Selective Buchwald-Hartwig Amination

cluster_reactants Reactants cluster_catalyst Catalytic System cluster_process Catalytic Cycle cluster_product Product Substrate 2-Amino-5-bromo nicotinaldehyde Catalyst Pd₂(dba)₃ + Xantphos Ligand + Cs₂CO₃ Base Substrate->Catalyst Amine R₂NH (Amine) Amine->Catalyst OA Oxidative Addition (Pd(0) inserts into C-Br) Catalyst->OA Coord Amine Coordination & Deprotonation OA->Coord RE Reductive Elimination Coord->RE RE->Catalyst Regenerates Pd(0) Product Regioselective Product (5-Amino-2-aminonicotinaldehyde) RE->Product

Caption: Key steps in a regioselective Buchwald-Hartwig reaction.

Issue 3: Lack of Chemoselectivity in Aldehyde and Amine Reactions

Q: I want to reduce the aldehyde to an alcohol, but my reducing agent is also affecting the C-Br bond. How can I selectively reduce the aldehyde?

A: The Cause: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive and can reduce multiple functional groups, including causing hydrodehalogenation of the C-Br bond.[16]

Solution Strategy: The principle of chemoselectivity dictates using a milder reagent that preferentially reacts with the more electrophilic functional group (the aldehyde) while leaving others (the C-Br bond) intact.[17]

  • Recommended Reagent: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a much milder reducing agent than LiAlH₄ and will selectively reduce aldehydes and ketones in the presence of aryl halides.[16]

Experimental Protocol: Chemoselective Aldehyde Reduction

  • Dissolve this compound (1.0 mmol) in a suitable protic solvent like methanol or ethanol (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise over 10-15 minutes, controlling any effervescence.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the desired (2-amino-5-bromopyridin-3-yl)methanol.

This systematic approach, grounded in the fundamental principles of organic chemistry, will enable you to overcome the inherent regioselectivity challenges of this compound and successfully synthesize your target molecules.

References

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole.
  • ACS Publications. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry.
  • Wikipedia. Buchwald–Hartwig amination.
  • SciSpace. A practical buchwald-hartwig amination of 2-bromopyridines with volatile amines.
  • ResearchGate. Palladium catalyzed synthesis of some biologically potent new 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-dione analogues via Buchwald-Hartwig C-N coupling.
  • ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
  • BenchChem. Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromonicotinaldehyde.
  • Der Pharma Chemica. Synthesis of pteridines derivatives from different heterocyclic compounds.
  • MDPI. Biosynthesis of Pteridines in Insects: A Review.
  • ResearchGate. Biosynthesis of Pteridines in Insects: A Review.
  • Organic Chemistry Blog. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?
  • Wikipedia. Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution.
  • BenchChem. A Comparative Analysis of Protecting Groups for Aminopyridines.
  • Chemistry LibreTexts. 20.3: Chemoselective Reactions.
  • PMC. Chemoselectivity: The Mother of Invention in Total Synthesis.

Sources

Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules utilizing 2-Amino-5-bromonicotinaldehyde. This multifunctional building block, while incredibly valuable, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to the interplay of its amino, pyridyl, and aldehyde functionalities. Catalyst deactivation and competing side reactions are common hurdles that can lead to diminished yields, complex product mixtures, and stalled reactions.

This guide is structured to provide not just solutions, but a foundational understanding of the underlying chemical principles governing these challenges. By understanding the "why" behind a failed reaction, you are better equipped to troubleshoot effectively and develop robust synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered when using this compound in cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Q1: My cross-coupling reaction is failing or giving very low yields. What are the primary causes of catalyst deactivation with this specific substrate?

A1: Low or no conversion when using this compound is a frequent challenge. The primary reason is multi-point catalyst inhibition and deactivation stemming from the substrate's inherent properties. The palladium catalyst, essential for the reaction, can be "poisoned" or rendered inactive by the very molecule it is supposed to transform.

There are three main culprits within the this compound structure that can deactivate the palladium catalyst:

  • Pyridine Nitrogen Coordination: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center. This coordination can occupy the catalyst's active sites, preventing the necessary steps of the catalytic cycle, such as oxidative addition, from occurring.[1][2]

  • Amino Group Coordination: Similarly, the primary amino group can also bind to the palladium catalyst. This can lead to the formation of stable, inactive palladium-amine complexes.[2]

  • Aldehyde Interaction: While less discussed than the nitrogen-based inhibition, the aldehyde's carbonyl oxygen can also interact with the palladium center. More significantly, the aldehyde group can participate in unwanted side reactions that consume starting material and complicate the reaction mixture.[3]

This multi-point coordination effectively sequesters the active catalyst, leading to a stalled reaction.

Q2: I'm observing significant formation of palladium black in my reaction. What does this indicate and how can I prevent it?

A2: The formation of a black precipitate, commonly known as palladium black, is a visual indicator of catalyst agglomeration and deactivation.[2] The active form of the catalyst is typically a soluble, mononuclear Pd(0) species. When these species are not sufficiently stabilized by their supporting ligands, they can aggregate into larger, insoluble, and catalytically inactive palladium nanoparticles or bulk metal.

Root Causes and Solutions:

  • Insufficient Ligand Stabilization: The phosphine ligands used in the reaction may not be robust enough to prevent aggregation, especially at elevated temperatures.

  • Oxygen Contamination: The presence of oxygen can lead to the oxidation of the active Pd(0) to Pd(II), which can then be reduced to form palladium black.

Troubleshooting Steps:

  • Improve Inert Atmosphere: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). All solvents and liquid reagents should be thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas.

  • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help to better stabilize the Pd(0) species in solution.

  • Select a More Stabilizing Ligand: Bulky, electron-rich phosphine ligands are known to be more effective at stabilizing the palladium center and preventing aggregation. Consider ligands from the Buchwald or Hartwig families (e.g., SPhos, XPhos, RuPhos).[4]

  • Lower the Reaction Temperature: High temperatures can accelerate the rate of catalyst decomposition. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.

Q3: In my Suzuki-Miyaura coupling, I am isolating the alcohol (2-Amino-5-aryl-3-pyridinemethanol) instead of the desired aldehyde. What is causing this reduction?

A3: This is a well-documented side reaction where the aldehyde group is reduced to a primary alcohol.[3][5] This reduction can be mediated by the palladium catalyst in the presence of a hydride source. Potential hydride sources in a Suzuki reaction can include the boronic acid itself or its byproducts, and certain solvents or bases.

Troubleshooting and Optimization:

Mitigation StrategyRationale
Lower Reaction Temperature High temperatures can promote the reduction pathway. Running the reaction at the lowest effective temperature can disfavor this side reaction.[3]
Use a Boronic Ester Pinacol or MIDA boronates are often more stable and less prone to side reactions than boronic acids.
Protect the Aldehyde Group The most robust solution is to protect the aldehyde as an acetal (e.g., with ethylene glycol) prior to the coupling reaction. The acetal is stable to the reaction conditions and can be easily deprotected with a mild acid wash during workup.
Q4: I am attempting a Buchwald-Hartwig amination and my major product is an imine. How can I favor the desired C-N bond formation?

A4: The formation of an imine is a classic side reaction when coupling a primary or secondary amine with an aldehyde-containing substrate.[3] The amine nucleophile can directly condense with the electrophilic aldehyde to form an imine, competing with the desired palladium-catalyzed amination of the aryl bromide.

Strategies to Promote Amination over Imine Formation:

  • Protect the Aldehyde: As with the Suzuki reaction, protecting the aldehyde as an acetal is the most effective way to prevent this side reaction.

  • Optimize Reaction Conditions:

    • Lower Temperature: Imine formation is often favored at higher temperatures.

    • Choice of Base: A non-nucleophilic base is crucial. Weaker bases like K₂CO₃ or Cs₂CO₃ are often preferred over stronger, more nucleophilic bases like alkoxides.

  • Use a Highly Active Catalyst System: Employing a modern, highly active catalyst system (e.g., a Buchwald G3 or G4 precatalyst with an appropriate ligand) can accelerate the rate of the desired C-N coupling, allowing it to outcompete the uncatalyzed imine formation.

Visualizing Catalyst Deactivation Pathways

The following diagram illustrates the primary pathways through which the palladium catalyst can be deactivated during cross-coupling reactions with this compound.

CatalystDeactivation Active_Catalyst Active Pd(0)L_n Catalyst Pyridine_Coordination Pyridine-Coordinated Inactive Complex Active_Catalyst->Pyridine_Coordination Amino_Coordination Amino-Coordinated Inactive Complex Active_Catalyst->Amino_Coordination Pd_Black Palladium Black (Inactive Aggregate) Active_Catalyst->Pd_Black Agglomeration Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Oxidative Addition Substrate This compound Substrate->Pyridine_Coordination Pyridine N Coordination Substrate->Amino_Coordination Amino N Coordination Product Coupled Product Catalytic_Cycle->Product Product->Catalytic_Cycle Reductive Elimination

Caption: Primary catalyst deactivation pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of this compound

This protocol provides a standard method for protecting the aldehyde functionality, which is highly recommended before attempting most cross-coupling reactions with this substrate.

Materials:

  • This compound

  • Ethylene glycol (1.5-2.0 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05-0.1 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq.), toluene (to make a ~0.2 M solution), ethylene glycol (1.5 eq.), and p-TsOH (0.05 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS for the disappearance of the starting material. Water will collect in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and stir for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 2-amino-5-bromo-3-(1,3-dioxolan-2-yl)pyridine, can often be used in the subsequent coupling reaction without further purification.

Protocol 2: Troubleshooting Ligand and Base Screening for a Suzuki-Miyaura Coupling

If you are still experiencing low yields after protecting the aldehyde group, a systematic screening of ligands and bases is recommended.

Setup:

  • Use small-scale reactions in parallel (e.g., in a vial block or multi-well plate).

  • Maintain a consistent stoichiometry for all reactions:

    • Protected this compound (1.0 eq.)

    • Arylboronic acid (1.2 eq.)

    • Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

    • Ligand (4 mol%)

    • Base (2.0 eq.)

    • Solvent (e.g., 1,4-dioxane/water 4:1)

Screening Matrix:

ReactionLigandBase
1SPhosK₂CO₃
2SPhosK₃PO₄
3SPhosCs₂CO₃
4XPhosK₂CO₃
5XPhosK₃PO₄
6XPhosCs₂CO₃
7RuPhosK₂CO₃
8RuPhosK₃PO₄
9RuPhosCs₂CO₃

Procedure:

  • Set up an array of reaction vials, each containing the protected starting material and the arylboronic acid.

  • In a separate vial, prepare a stock solution of the palladium precursor and the first ligand in the solvent.

  • Add the appropriate base to each reaction vial.

  • Add the catalyst/ligand solution to each vial.

  • Seal the vials, purge with an inert gas, and heat to the desired temperature (e.g., 80-100 °C).

  • Monitor the reactions by LC-MS to determine the optimal combination of ligand and base for your specific substrate.

Logical Troubleshooting Workflow

When a reaction fails, a systematic approach is crucial. The following workflow can help diagnose and solve the most common issues.

TroubleshootingWorkflow Start Low or No Product Formation Check_Reagents Verify Reagent Purity & Integrity (Substrate, Coupling Partner, Base, Solvent) Start->Check_Reagents Check_Setup Ensure Rigorous Inert Atmosphere (Degassed Solvents, Purged Vessel) Check_Reagents->Check_Setup Protect_Aldehyde Is the Aldehyde Group Protected? Check_Setup->Protect_Aldehyde Protect_Protocol Protect Aldehyde as Acetal (See Protocol 1) Protect_Aldehyde->Protect_Protocol No Screen_Catalyst Screen Catalyst System (Ligand, Base, Pd Source) Protect_Aldehyde->Screen_Catalyst Yes Protect_Protocol->Screen_Catalyst Screen_Protocol Perform Ligand/Base Screen (See Protocol 2) Screen_Catalyst->Screen_Protocol Optimize_Temp Optimize Reaction Temperature (Try Lower Temperature) Screen_Protocol->Optimize_Temp Success Successful Reaction Optimize_Temp->Success

Caption: A logical workflow for troubleshooting cross-coupling reactions.

References

  • ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. [Link]
  • Wikipedia. (2023).
  • Wikipedia. (2023). Heck reaction. [Link]
  • Wikipedia. (2023). Suzuki reaction. [Link]
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

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Technical Support Center: Palladium Catalyst Removal from 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for creating complex molecules.[1][2] The synthesis of 2-Amino-5-bromonicotinaldehyde, a key intermediate for many active pharmaceutical ingredients (APIs), often relies on these powerful catalytic methods. However, a significant challenge that follows is the removal of residual palladium from the final product.[3]

Regulatory bodies, guided by standards like the ICH Q3D Guideline for Elemental Impurities, impose strict limits on the presence of metals like palladium in drug products, often in the low parts-per-million (ppm) range.[2][4][5] The inherent chemical nature of this compound presents a specific and formidable challenge to this purification process. The presence of both a pyridine nitrogen and an amino group creates a powerful bidentate chelation site that can bind tightly to palladium species, rendering them soluble and difficult to remove through conventional methods like simple filtration or aqueous extraction.[6]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the removal of palladium catalysts from this compound products. We will delve into the causality behind common issues, provide field-proven protocols, and offer a logical framework for selecting the most effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from this compound so difficult?

A1: The primary difficulty stems from the molecule's structure. The adjacent amino group and the pyridine ring nitrogen can act as a bidentate ligand, forming a stable chelate complex with palladium ions. This complex is often soluble in the reaction solvent, preventing its removal by simple filtration of the heterogeneous catalyst (e.g., Pd on carbon) and making it resistant to standard aqueous washes.[6]

Q2: What are the primary methods for removing palladium catalysts?

A2: The main strategies fall into four categories:

  • Adsorption: Using solid-supported materials ("scavengers") that bind selectively to palladium.[1][7] This is the most common and often most effective method.

  • Crystallization: Purifying the product through crystallization can leave palladium impurities in the mother liquor. However, care must be taken as the palladium-product complex can sometimes co-crystallize.[4]

  • Extraction: Using an aqueous solution with a strong chelating agent to pull the palladium out of the organic phase. This is often less effective for aminopyridine products due to the strong binding of palladium to the product itself.[8]

  • Filtration: While simple filtration is often insufficient, filtration through a pad of an adsorbent like Celite® or activated carbon can remove insoluble or colloidally suspended palladium species.[1][8]

Q3: What are "palladium scavengers" and how do they work?

A3: Palladium scavengers are materials, typically silica gel or polymers, that are functionalized with groups that have a very high affinity for palladium.[7][9] Common functional groups include thiols (-SH), amines (-NH2), and thioureas. The mechanism is chemisorption, where the scavenger forms a strong covalent bond with the palladium, creating a solid that can be easily filtered off.[1] This targeted approach is often more selective than using bulk adsorbents like activated carbon.[7]

Q4: What is the acceptable limit for residual palladium in a pharmaceutical intermediate?

A4: According to ICH Q3D guidelines, palladium is a Class 2B element, and the permitted daily exposure (PDE) is used to calculate an acceptable concentration limit in the final drug product, often falling in the range of <10 ppm.[4][5] For intermediates, it is good practice to reduce levels as much as possible, with a target of <50 ppm or even <10 ppm being common to ensure the final API will meet regulatory standards.[10][11]

Q5: How can I accurately measure the level of residual palladium in my product?

A5: The industry-standard method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][11][12] This technique offers the high sensitivity required to detect palladium at the ppm or even parts-per-billion (ppb) level.[12][13] Proper sample preparation, often involving microwave digestion, is crucial for accurate results.[14][15] For high-throughput screening of purification methods, catalysis-based fluorometric assays can also be used for rapid, semi-quantitative analysis.[3][16][17]

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound.

Issue 1: High Levels of Residual Palladium (>100 ppm) After Standard Filtration and Solvent Washes
  • Possible Cause: The palladium is not present as an easily filterable solid (like Pd/C) but as a soluble [Pd-Product] complex due to the strong chelating nature of the aminonicotinaldehyde structure.[6]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: This is the most direct solution. Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or dimercaptotriazine (DMT)-based scavengers are excellent starting points due to their high selectivity.[1][10][16]

    • Activated Carbon Treatment: Stirring the product solution with activated carbon can be a cost-effective alternative.[7] The large surface area and porous structure allow it to adsorb the palladium complex.[1] Be aware that this method is less selective and may also adsorb your product.[1]

    • Optimize Scavenging Conditions: The efficiency of scavenging is dependent on solvent, temperature, and time.[1] Run small-scale screening experiments to determine the optimal conditions. For example, agitating a THF solution with 0.2 wt equivalent of activated carbon at 45°C for 18 hours has proven effective in similar systems.[1]

Issue 2: Significant Product Loss During the Scavenging Process
  • Possible Cause: Non-specific adsorption of the this compound product onto the scavenger material, which is a common issue with activated carbon.[1]

  • Troubleshooting Steps:

    • Screen Different Scavengers: Test a panel of scavengers. Highly selective, functionalized silica scavengers are less likely to adsorb your polar product compared to the broad-spectrum surface of activated carbon.[1][7]

    • Minimize Scavenger Amount: Use the minimum amount of scavenger required to reach your target palladium level. Determine this by running an optimization study where you vary the weight equivalents of scavenger used.

    • Adjust the Solvent System: The solvent choice affects the binding of both palladium and the product to the scavenger. Using a more polar solvent in which your product is highly soluble can sometimes minimize its adsorption onto the scavenger surface.

    • Post-Scavenging Wash: After filtering off the scavenger, wash the filter cake thoroughly with fresh, clean solvent to recover any adsorbed product. Combine the filtrate and washings.

Issue 3: Column Chromatography Fails to Remove Palladium
  • Possible Cause: The soluble [Pd-Product] complex has a similar polarity to the product itself, causing them to co-elute during chromatographic purification.[10]

  • Troubleshooting Steps:

    • Pre-Chromatography Scavenging: Treat the crude product with a palladium scavenger before loading it onto the column. This removes the metal interference upfront.

    • Post-Chromatography Polishing: If chromatography is necessary to remove other organic impurities, collect the fractions containing your product and then perform a scavenging step on the pooled, partially purified material. Studies have shown that a combination of chromatography followed by a scavenging step is highly effective, reliably reducing palladium to <50 ppm.[10][11]

    • Use a Scavenger Cartridge: For a streamlined workflow, pass the product solution through a pre-packed scavenger cartridge instead of performing a batch-style scavenging step.[18]

Data Presentation & Visualization

Comparison of Common Palladium Scavenging Agents
Scavenger TypeFunctional GroupPrimary MechanismAdvantagesDisadvantagesTypical Loading
Activated Carbon N/A (Porous Carbon)Physisorption & ChemisorptionLow cost, effective for various Pd species (Pd(0), Pd(II)), widely available.[1][7]Low selectivity (can adsorb product), may require higher loading and longer contact times.[1]5-20 wt%
Thiol Silica R-SHChemisorption (Thiolate bond)High selectivity for palladium, high efficiency, stable.[1][16]Higher cost than carbon, potential for trace thiol leaching.4-10 mol. equiv.
DMT Silica DimercaptotriazineChelation/ChemisorptionExtremely high affinity for palladium, very efficient.[19]Higher cost, may be overkill for some applications.3-8 mol. equiv.
N-Acetyl Cysteine -SH, -COOH, -NHAcChelationCan be used as a solution-phase additive during workup or crystallization.[16][18]Can complicate downstream processing if not fully removed.5-15 mol. equiv.
Decision Workflow for Palladium Removal

This workflow guides the selection of an appropriate purification strategy based on initial palladium levels and process constraints.

G start Crude Product (this compound) icp_ms Quantify Pd via ICP-MS start->icp_ms check_pd Pd Level > 10 ppm? icp_ms->check_pd high_pd High Pd (>200 ppm) check_pd->high_pd Yes (High) moderate_pd Moderate Pd (10-200 ppm) check_pd->moderate_pd Yes (Moderate) final_product Final Product (Pd < 10 ppm) check_pd->final_product No carbon_step Step 1: Bulk Removal with Activated Carbon high_pd->carbon_step scavenger_step Treat with Functionalized Silica Scavenger (e.g., Thiol, DMT) moderate_pd->scavenger_step re_check_pd Re-analyze Pd Level carbon_step->re_check_pd scavenger_step->final_product re_check_pd->scavenger_step Pd > 10 ppm (Polishing Step) re_check_pd->final_product Pd < 10 ppm

Caption: Decision tree for selecting a palladium removal strategy.

Palladium Scavenging Mechanism

This diagram illustrates the principle of using a solid-supported scavenger to capture a soluble palladium complex.

G Pd_complex [Product-Pd(L)n] (Soluble Complex) Scavenger + Silica-SH (Solid Scavenger) Bound_Pd Silica-S-Pd(L)n (Solid Waste) Scavenger->Bound_Pd Filtration Free_Product Product (Purified in Solution)

Caption: Mechanism of palladium capture by a thiol-functionalized scavenger.

Experimental Protocols

Safety Note: Always conduct experiments in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Screening of Palladium Scavengers

This protocol is designed to quickly identify the most effective scavenger for your specific crude product stream.

  • Preparation: Set up parallel reactions in small vials (e.g., 4 mL). To each vial, add a measured amount of your crude this compound solution (e.g., 1 mL of a 20 mg/mL solution in THF). Retain a sample of the starting material for initial Pd analysis.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Activated Carbon, SiliaMetS® Thiol, SiliaMetS® DMT). Use a consistent molar equivalent (e.g., 5 equivalents relative to the theoretical initial palladium load) or weight percent (e.g., 10 wt% relative to the crude product).

  • Agitation: Seal the vials and stir or shake the suspensions at a set temperature (e.g., 40°C) for a defined period (e.g., 4 hours).

  • Sampling & Analysis: After the agitation period, filter each suspension through a syringe filter (0.45 µm PTFE) to remove the solid scavenger. Submit a small, diluted sample of each filtrate for ICP-MS analysis.

  • Evaluation: Compare the final palladium concentration for each scavenger to identify the most efficient one.

Protocol 2: Bulk Scavenging using Activated Carbon

This protocol is suitable for a first-pass, bulk removal of high levels of palladium.

  • Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., Tetrahydrofuran (THF) or Ethyl Acetate) to a concentration of approximately 50-100 mg/mL.

  • Carbon Addition: Add activated carbon (e.g., Darco® KB-B) to the solution. A typical starting point is 10-20% of the weight of the crude product (0.1-0.2 g of carbon per 1 g of product).[1]

  • Stirring: Stir the suspension at a slightly elevated temperature (e.g., 40-50°C) for 4 to 24 hours. Longer times generally lead to better removal but risk greater product loss.

  • Filtration: Cool the mixture to room temperature. Filter the mixture through a pad of Celite® to completely remove the fine carbon particles.

  • Washing: Wash the Celite®/carbon filter cake with several portions of fresh solvent to recover adsorbed product.

  • Concentration & Analysis: Combine the filtrate and washings. Remove the solvent under reduced pressure. Analyze the palladium content of the purified product via ICP-MS.

Protocol 3: Polishing Step using Functionalized Silica Scavengers

This protocol is ideal for removing low-to-moderate levels of palladium or as a polishing step after another purification method.

  • Dissolution: Dissolve the partially purified product in a suitable solvent (e.g., Dichloromethane (DCM) or Acetonitrile (ACN)) to a concentration of 20-50 mg/mL.

  • Scavenger Addition: Add the selected silica-based scavenger (e.g., SiliaMetS® Thiol). A typical starting point is 4-8 molar equivalents of the scavenger's functional group relative to the residual palladium content (as determined by a preliminary ICP-MS analysis).

  • Stirring: Stir the suspension at room temperature or a slightly elevated temperature (e.g., 35-45°C) for 2 to 16 hours. Silica scavengers often work faster than activated carbon.

  • Filtration: Filter the mixture to remove the solid scavenger. A standard filter paper or a fritted funnel is sufficient.

  • Washing: Wash the filter cake with a small portion of fresh solvent.

  • Concentration & Analysis: Combine the filtrate and washings, remove the solvent, and analyze the final product for palladium content.

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023). Organic Process Research & Development. [Link]
  • How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
  • Removal of palladium (Pd) catalysts Activated Carbon.Osaka Gas Chemicals Co., Ltd. [Link]
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). ACS Medicinal Chemistry Letters. [Link]
  • Your trick to remove residual palladium. (2023). Reddit r/Chempros. [Link]
  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016).
  • How can i remove palladium Pd catalyst easily? (2015).
  • Method of removing palladium. (2005).
  • Analysis of palladium by high resolution ICP-MS. (2019).
  • Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). (2023). Crimson Publishers. [Link]
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.National Institutes of Health (NIH). [Link]
  • Determination of Palladium II in 5% Pd/BaSO4 by ICP-MS with Microwave Digestion, and UV-VIS Spectrophotometer. (2019). Scirp.org. [Link]
  • Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. (2013).
  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium.
  • Why chemists can't quit palladium.
  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. (2018). MDPI. [Link]
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Fast and reliable ICP-MS quantification of palladium and platinum-based drugs in animal pharmacokinetic and biodistribution studies. (2021). RSC Publishing. [Link]
  • Recovery of Pd(II)
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. (2023). PubMed. [Link]
  • Method for measuring palladium content in palladium carbon catalyzer by microwave clearing ICP method.
  • Analytical Method Development and Validation for the Estimation of Palladium Content in Tapentadol Hydrochloride by Atomic Absorption Spectrometer. (2023). Impactfactor.org. [Link]

Sources

Managing the reactivity of the aldehyde group during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Aldehyde Reactivity Management

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to one of the most versatile, yet challenging, functional groups in organic synthesis: the aldehyde. Its high reactivity is a double-edged sword, enabling powerful transformations while demanding precise control to prevent unwanted side reactions. This guide is structured to provide not just protocols, but the underlying chemical logic, empowering you to troubleshoot effectively and design robust synthetic routes.

The aldehyde's reactivity stems from the electrophilic nature of its carbonyl carbon, further enhanced by the minimal steric hindrance from the attached hydrogen atom. This makes it susceptible to nucleophilic attack, oxidation, and self-condensation.[1] This guide will address the most common challenges encountered in the lab and provide field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section directly addresses specific problems you may encounter during your synthesis.

Issue 1: My aldehyde is reacting with my nucleophilic/basic reagent, but I want the reaction to occur elsewhere in the molecule.
  • Causality: The aldehyde's carbonyl carbon is highly electrophilic and sterically accessible, making it a prime target for nucleophiles like Grignard reagents, organolithiums, or even basic anions intended for deprotonation.[2][3][4] This often leads to a complex mixture of products and low yield of the desired compound.

  • Solution: Protection via Acetal Formation. The most robust strategy is to "mask" the aldehyde using a protecting group. Acetals are ideal because they are stable in neutral to strongly basic environments but can be easily removed under acidic conditions.[3][5][6][7] Cyclic acetals, formed with diols like ethylene glycol, are particularly favored due to their enhanced stability.[6]

    • Mechanism Insight: The reaction involves the acid-catalyzed addition of an alcohol (or diol) to the carbonyl. The process is reversible, so water must be removed (e.g., with a Dean-Stark trap) to drive the equilibrium towards the acetal product.[8][9]

    • Workflow:

      • Protect: Convert the aldehyde to an acetal.

      • React: Perform the desired reaction (e.g., Grignard addition to an ester, reduction of a ketone).[2][10]

      • Deprotect: Hydrolyze the acetal with aqueous acid to regenerate the aldehyde.[6]

G

Caption: Workflow for using an acetal protecting group.

Issue 2: My aldehyde is being reduced along with (or instead of) another functional group like a ketone or ester.
  • Causality: Aldehydes are generally more reactive towards hydride reducing agents (like NaBH₄ and LiAlH₄) than ketones or esters.[1][5][10] Standard reduction conditions will almost always reduce the aldehyde first.

  • Solution 1: Protection Strategy. As detailed in Issue 1, protecting the aldehyde as an acetal renders it inert to hydride reagents, allowing for the selective reduction of other groups.[5][10]

  • Solution 2: Chemoselective Reduction. This more elegant approach avoids protection/deprotection steps. It relies on using a modified or milder reducing agent that preferentially reacts with the aldehyde.[11]

    • Expert Insight: The choice of reagent is critical. For example, a combination of sodium borohydride (NaBH₄) and acetylacetone has been shown to efficiently reduce aldehydes in the presence of ketones.[11] Similarly, Raney nickel can be effective for this transformation under mild conditions.[12] Standard NaBH₄ can also be used chemoselectively at very low temperatures (-78 °C), but this is often less practical.[13]

G cluster_reagents cluster_products start Keto-Aldehyde Starting Material reagent1 LiAlH₄ or NaBH₄ (Standard Cond.) start->reagent1 Non-selective reagent2 NaBH₄ + Acetylacetone or Raney Ni start->reagent2 Chemoselective for Aldehyde reagent3 1. Protect Aldehyde 2. LiAlH₄ 3. Deprotect start->reagent3 Chemoselective for Ketone product1 Diol (Both groups reduced) reagent1->product1 product2 Keto-Alcohol (Aldehyde selectively reduced) reagent2->product2 product3 Hydroxy-Aldehyde (Ketone selectively reduced) reagent3->product3

Caption: Decision pathway for selective reduction.

Issue 3: My final product is contaminated with the corresponding carboxylic acid.
  • Causality: Aldehydes are very easily oxidized to carboxylic acids, a reaction that can even occur slowly with atmospheric oxygen.[14][15] Exposure to air during a long reaction, workup, or purification is a common cause of this impurity.

  • Solution: Careful Handling & Purification.

    • Inert Atmosphere: For sensitive aldehydes, conduct reactions and handle materials under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.[15]

    • Workup: During the workup phase, a mild basic wash with aqueous sodium bicarbonate (NaHCO₃) solution can effectively remove the acidic carboxylic acid impurity by converting it to its water-soluble carboxylate salt.[14]

    • Storage: Store purified aldehydes at low temperatures under an inert atmosphere to prevent degradation over time.[15]

Issue 4: I'm losing my aldehyde during purification, especially on silica gel.
  • Causality: Silica gel is weakly acidic and can catalyze the decomposition, polymerization, or hydration of sensitive aldehydes.[16] Furthermore, the high surface area can promote air oxidation.

  • Solution 1: Non-Chromatographic Purification.

    • Distillation: For volatile aldehydes, vacuum distillation is an excellent method for purification.[17]

    • Bisulfite Adduct Formation: This is a classic and highly effective technique. The aldehyde reacts with a saturated aqueous solution of sodium bisulfite to form a solid adduct, which can be filtered off from organic impurities. The pure aldehyde is then regenerated by treating the adduct with a base like NaOH.[16][18][19] This method is particularly useful for separating aldehydes from ketones and other non-carbonyl compounds.

  • Solution 2: Modified Chromatography.

    • If chromatography is necessary, consider deactivating the silica gel by pre-treating it with a base like triethylamine.

    • Alternatively, use a less acidic stationary phase like neutral alumina.[17]

    • Work quickly and use non-polar solvent systems to minimize contact time on the column.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my aldehyde?

A: While acetals are the workhorse, the best choice depends on the overall molecular structure and planned reaction sequence. Consider:

  • pH Stability: Standard acetals are stable to bases but cleaved by acid. If your subsequent steps require strong acid, you might consider a thioacetal, which is more stable in acidic conditions.[7]

  • Orthogonality: In a complex molecule with multiple protected groups, you need "orthogonal" protection—the ability to remove one protecting group without affecting others.[20] For example, if you have an acid-labile silyl ether protecting an alcohol, you would not want to use a standard acetal.

  • Sterics: Highly hindered aldehydes may form acetals more slowly.

Q2: Is it possible to selectively reduce a ketone in the presence of an aldehyde?

A: Yes, but it's the reverse of the usual reactivity and requires a specific strategy. The Luche reduction (NaBH₄ with a lanthanide salt like CeCl₃) is excellent for this purpose.[21] The mechanism is thought to involve rapid acetalization of the more reactive aldehyde with the alcohol solvent, which temporarily protects it and allows the hydride to reduce the ketone.[21]

Q3: What are the mildest conditions to oxidize an aldehyde to a carboxylic acid without affecting other sensitive groups?

A: Strong oxidants like potassium permanganate or chromic acid can damage other functional groups.[22][23] For a mild and selective transformation, the Pinnick oxidation is a superior choice. It uses sodium chlorite (NaClO₂) buffered with a weak acid.[24] Other modern methods include using Oxone or organocatalysts like N-hydroxyphthalimide (NHPI) with oxygen.[25]

Q4: My aldehyde keeps forming a white solid or viscous oil upon standing. What is happening?

A: This is likely polymerization.[15] Lower molecular weight aldehydes, especially formaldehyde and acetaldehyde, are prone to forming cyclic trimers or linear polymers. This can be minimized by storing the aldehyde cold, under an inert atmosphere, and sometimes with the addition of a stabilizer.[15]

Key Experimental Protocols

Protocol 1: General Procedure for Acetal Protection of an Aldehyde
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the aldehyde (1.0 eq.), a suitable solvent (e.g., toluene or benzene), and ethylene glycol (1.1-1.5 eq.).

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (TsOH) (0.01-0.05 eq.).

  • Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent, driving the reaction to completion. Monitor the reaction by TLC or GC until the starting aldehyde is consumed.

  • Workup: Cool the reaction to room temperature. Quench the catalyst by washing with a mild base (e.g., saturated NaHCO₃ solution). Wash with brine, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude acetal, which can be purified by distillation or chromatography if necessary.

Protocol 2: Purification of an Aldehyde via Bisulfite Adduct
  • Adduct Formation: Dissolve the crude aldehyde mixture in a suitable solvent (e.g., ethanol or THF). Add this solution to a freshly prepared, saturated aqueous solution of sodium bisulfite (NaHSO₃) with vigorous stirring. A white precipitate of the bisulfite adduct should form. Continue stirring for 1-2 hours.[16][18]

  • Isolation: Collect the solid adduct by vacuum filtration. Wash the solid with a small amount of cold ethanol and then diethyl ether to remove any organic impurities.

  • Regeneration: Suspend the purified adduct in water. Add an organic solvent for extraction (e.g., diethyl ether or ethyl acetate). While stirring, slowly add a base (e.g., saturated NaHCO₃ or 10% NaOH solution) until the solid dissolves and the solution is basic. The aldehyde will be regenerated and partition into the organic layer.[18][19]

  • Final Purification: Separate the organic layer. Wash with water and brine, then dry over an anhydrous salt and concentrate under reduced pressure to obtain the purified aldehyde.

References

  • Title: Acetals as Protecting Groups for Aldehydes and Ketones Source: Chemistry Steps URL:[Link]
  • Title: 2.6 Protecting Groups in Synthesis Source: KPU Pressbooks - Organic Chemistry II URL:[Link]
  • Title: Chemoselective reduction of aldehydes via a combination of NaBH4 and acetylacetone Source: New Journal of Chemistry (RSC Publishing) URL:[Link]
  • Title: Protecting Groups for Aldehydes and Ketones: Introduction Source: JoVE URL:[Link]
  • Title: Chemoselective Reduction of Aldehydes in the Presence of Ketones Utilizing Raney Nickel Source: Synlett URL:[Link]
  • Title: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones Source: JoVE URL:[Link]
  • Title: 20.11 Protecting Groups of Aldehydes Source: Chemistry LibreTexts URL:[Link]
  • Title: Chemoselective Reduction of Aldehydes in the Presence of Ketones with NaBH4 in Polyethylene Glycol Dimethyl Ethers Source: Taylor & Francis Online URL:[Link]
  • Title: 20.3: Chemoselective Reactions Source: Chemistry LibreTexts URL:[Link]
  • Title: Acetal Protecting Group & Mechanism Source: Total Synthesis URL:[Link]
  • Title: Workup: Aldehydes Source: University of Rochester, Department of Chemistry URL:[Link]
  • Title: What is the most mild method for the oxidation of aldehyde to carboxylic acid?
  • Title: Synthesis of carboxylic acids by oxidation of aldehydes Source: Organic Chemistry Portal URL:[Link]
  • Title: Protection of Carbonyl Groups Source: Chem-Station Intern
  • Title: 17.8: Acetals as Protecting Groups Source: Chemistry LibreTexts URL:[Link]
  • Title: Oxidize aldehyde to carboxylic acid Source: Reddit URL:[Link]
  • Title: Aldehydes and Ketones to Carboxylic Acids Source: Chemistry Steps URL:[Link]
  • Title: General procedures for the purification of Aldehydes Source: LookChem URL:[Link]
  • Title: Purifying aldehydes? Source: Reddit URL:[Link]
  • Title: Is it possible to purify aldehyde by column? Is there any other method to do purification?
  • Title: Protecting group Source: Wikipedia URL:[Link]
  • Title: Aldehydes And Ketones Important Reactions Source: Jack Westin URL:[Link]
  • Title: Reactivity of Aldehydes & Ketones Source: Chemistry LibreTexts URL:[Link]

Sources

Preventing decomposition of 2-Amino-5-bromonicotinaldehyde during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Amino-5-bromonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling and purification of this versatile but sensitive building block. Here, we address common issues encountered during experimental workups, providing not just solutions but the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture turns dark brown or black during aqueous workup. What is causing this discoloration and loss of product?

A: This is the most common issue reported and is typically due to a combination of two primary decomposition pathways: self-condensation and oxidation .

  • Self-Condensation (Polymerization): this compound possesses both a nucleophilic amino group (-NH₂) and an electrophilic aldehyde group (-CHO). Under neutral or slightly basic conditions, the amino group of one molecule can attack the aldehyde of another, forming an imine. This process can continue, leading to the formation of dark-colored, insoluble polymeric materials.[1] This is a classic symmetrical aldol-type condensation.[1][2]

  • Oxidation: The aldehyde group is highly susceptible to air oxidation, especially at elevated temperatures or non-neutral pH, converting it to the corresponding 2-Amino-5-bromonicotinic acid. This impurity can further catalyze decomposition and contribute to discoloration.[3]

Solution: Successful workup hinges on speed and maintaining a controlled, slightly acidic environment to minimize both pathways. See the "Optimized Workup Protocol" in the Troubleshooting section for a detailed procedure.

Q2: I'm observing a new, more polar spot on my TLC that stains with permanganate. Is this a decomposition product?

A: Yes, this is a classic sign of the aldehyde group oxidizing to a carboxylic acid (2-Amino-5-bromonicotinic acid). Aromatic aldehydes are prone to this transformation.[3][4] This new spot will typically have a lower Rf value on silica gel due to the increased polarity of the carboxylic acid functional group.

Troubleshooting Steps:

  • Minimize Air Exposure: Perform the workup and extractions as quickly as possible. If the reaction is sensitive, consider blanketing the solution with an inert gas like Nitrogen or Argon.[5]

  • Low Temperature: Keep the reaction and workup vessels cooled in an ice bath (0-5 °C) to slow the rate of oxidation.

  • Avoid Strong Oxidants: Be mindful of reagents used in the reaction. If an oxidant is used, it must be fully quenched before initiating the workup.

Q3: What are the optimal pH and temperature conditions for the workup of this compound?

A: Based on the compound's structure, the key is to suppress the nucleophilicity of the amino group without creating harshly acidic conditions that could cause other issues.

  • Optimal pH: A slightly acidic pH range of 4 to 6 is recommended. In this range, a portion of the basic amino groups (pKa of the pyridine nitrogen is predicted to be low[5]) will be protonated. This protonation deactivates the amino group, preventing it from attacking the aldehyde and initiating self-condensation.[6][7] Avoid basic conditions, as they will deprotonate the amine, increase its nucleophilicity, and catalyze decomposition.[7][8]

  • Optimal Temperature: All workup steps, including quenching, extraction, and washing, should be performed at 0-5 °C (ice bath). Low temperatures significantly reduce the rates of all decomposition reactions.

ParameterRecommended ConditionRationale
pH 4 - 6Protonates the amino group, preventing self-condensation.
Temperature 0 - 5 °CSlows the rate of both oxidation and self-condensation.
Atmosphere Inert (N₂ or Ar), if possibleMinimizes oxidation of the aldehyde to a carboxylic acid.
Q4: My product seems to be decomposing on the silica gel column during chromatography. How can I prevent this?

A: Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidity can be sufficient to catalyze the degradation of sensitive compounds like this compound.[9]

Solutions:

  • Neutralized Silica Gel: Before preparing your column, slurry the silica gel in the desired mobile phase containing a small amount of a volatile base, such as 0.5-1% triethylamine (Et₃N).[9] This deactivates the acidic sites.

  • Alternative Stationary Phases: If decomposition persists, consider using a less acidic stationary phase like neutral alumina or end-capped silica gel.[10]

  • Rapid Purification: Do not let the compound sit on the column for extended periods. Use a slightly more polar solvent system than initially planned to expedite elution.

Troubleshooting Guides & Protocols
Visualizing the Problem: Key Decomposition Pathways

The following diagram illustrates the two major degradation routes for this compound that must be controlled during workup.

DecompositionPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_condensation Self-Condensation Pathway ABN Starting Material (C₆H₅BrN₂O) Oxidized 2-Amino-5-bromonicotinic Acid (Carboxylic Acid Impurity) ABN->Oxidized [O] (Air, H₂O₂) Imine Imine Dimer ABN->Imine + Another Molecule (pH > 6) Polymer Dark Polymeric Byproducts Imine->Polymer Further Condensation

Caption: Primary decomposition routes for this compound.

Troubleshooting Decision Workflow

Use this flowchart to diagnose and resolve issues during your workup and purification process.

TroubleshootingWorkflow start Workup Begins observe_color Is the aqueous or organic layer dark? start->observe_color color_yes YES observe_color->color_yes Yes color_no NO observe_color->color_no No check_ph Check pH of aqueous layer. Is it > 6? color_yes->check_ph temp_check Is the workup being performed at 0-5 °C? color_no->temp_check ph_yes YES check_ph->ph_yes Yes ph_no NO check_ph->ph_no No acidify Adjust pH to 4-6 with cold, dilute acid (e.g., 1M HCl) and work quickly. ph_yes->acidify ph_no->temp_check acidify->temp_check temp_yes YES temp_check->temp_yes Yes temp_no NO temp_check->temp_no No proceed_extraction Proceed to Extraction temp_yes->proceed_extraction cool_down Immediately cool all solutions in an ice bath. temp_no->cool_down cool_down->proceed_extraction

Caption: A step-by-step workflow for troubleshooting common workup issues.

Experimental Protocol: Optimized Workup for Maximum Stability

This protocol is designed to minimize decomposition by controlling pH, temperature, and exposure to air.

Materials:

  • Reaction mixture containing crude this compound

  • Ethyl acetate (EtOAc), pre-chilled

  • Deionized water, pre-chilled

  • 1 M Hydrochloric acid (HCl), cold

  • Saturated sodium bicarbonate (NaHCO₃) solution, cold

  • Saturated sodium chloride (Brine) solution, cold

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, and flasks, preferably pre-chilled

Procedure:

  • Initial Quench & pH Adjustment:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly quench the reaction by adding cold deionized water.

    • Carefully add cold 1 M HCl dropwise while stirring until the pH of the aqueous layer is between 4 and 5 (check with pH paper). Do not overshoot the pH. This step is critical to protonate the amine and halt self-condensation.[7]

  • Extraction:

    • Transfer the cold, acidified mixture to a separatory funnel.

    • Extract the product into an organic solvent. Ethyl acetate is a good first choice. Perform the extraction three times (3x) with appropriate volumes of cold EtOAc.[11]

    • Shake the separatory funnel gently to avoid the formation of emulsions.[11]

  • Washing the Organic Layer:

    • Combine the organic layers in the separatory funnel.

    • Wash the organic layer sequentially with:

      • 1x with cold deionized water (to remove excess acid).

      • 1x with cold saturated NaHCO₃ solution (to neutralize any remaining acid). Observe for gas evolution and vent frequently.

      • 1x with cold brine (to break up emulsions and begin the drying process).[9]

  • Drying and Solvent Removal:

    • Drain the washed organic layer into a flask containing anhydrous Na₂SO₄ or MgSO₄.

    • Stir for 10-15 minutes at 0 °C.

    • Filter the drying agent and wash it with a small amount of cold EtOAc.

    • Concentrate the filtrate using a rotary evaporator. Crucially, keep the water bath temperature low (<30 °C) to prevent thermal decomposition.[9]

  • Purification and Storage:

    • If column chromatography is required, use the methods described in FAQ #4 (neutralized silica, rapid elution).

    • The final product, a light yellow to yellow solid, should be stored under an inert atmosphere (Argon or Nitrogen) at low temperature (2–8 °C) and protected from light.[5][12]

By adhering to these principles and protocols, researchers can significantly improve the yield, purity, and consistency of their results when working with this compound.

References
  • Benchchem. (n.d.). Technical Support Center: Purification of Pyridin-4-ol Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
  • Benchchem. (n.d.). Overcoming challenges in the purification of pyridine compounds.
  • Benchchem. (n.d.). Technical Support Center: Purification of Halogenated Pyridine Intermediates.
  • Benchchem. (n.d.). Technical Support Center: Pyridine Synthesis Troubleshooting.
  • ACS Publications. (n.d.). A Kinetic and Mechanistic Study of the Amino Acid Catalyzed Aldol Condensation of Acetaldehyde in Aqueous and Salt Solutions. The Journal of Physical Chemistry A.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • Wikipedia. (n.d.). Self-condensation.
  • ChemicalBook. (n.d.). This compound | 206997-15-1.
  • ResearchGate. (n.d.). What is the most mild method for the oxidation of aldehyde to carboxylic acid?.
  • YouTube. (2023, February 6). Reactions of Amines with Ketones and Aldehydes: Imine Formation and Related Condensations.
  • NIH. (n.d.). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. PMC.
  • ACS Earth and Space Chemistry. (2022, April 22). Synthesis of Amino Acids from Aldehydes and Ammonia: Implications for Organic Reactions in Carbonaceous Chondrite Parent Bodies.
  • NIH. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC.
  • ChemicalBook. (n.d.). This compound CAS#: 206997-15-1.
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.
  • Chemistry Stack Exchange. (2021, April 1). Mechanism for condensation reactions of amino acids.
  • NIH. (2016, October 31). Experimental and theoretical investigations into the stability of cyclic aminals. PMC.
  • Alfa Chemistry. (n.d.). CAS 206997-15-1 this compound.
  • Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3).
  • Sunway Pharm Ltd. (n.d.). This compound - CAS:206997-15-1.
  • ResearchGate. (n.d.). The Oxidation of Aromatic Aldehydes by Magnesium Monoperoxyphthalate and Urea—Hydrogen Peroxide.
  • Benchchem. (n.d.). An In-depth Technical Guide to 5-Bromonicotinaldehyde.
  • ResearchGate. (n.d.). Decomposition Pathways of the Neutral and Protonated Formamide in Some Lower-Lying Excited States.
  • BLD Pharm. (n.d.). 29124-57-0|2-Amino-5-bromobenzaldehyde.
  • ECHEMI. (n.d.). This compound SDS, 206997-15-1 Safety Data Sheets.
  • Master Organic Chemistry. (n.d.). Hydrolysis of imines to give ketones (or aldehydes).
  • ResearchGate. (n.d.). Instability of Amide Bond Comprising the 2-Aminotropone Moiety: Cleavable under Mild Acidic Conditions.

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Technical Support Center: Analytical Strategies for Impurity Profiling of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2A5B-01-2026

Abstract: This technical support guide provides a comprehensive framework for the identification, quantification, and troubleshooting of impurities in 2-Amino-5-bromonicotinaldehyde, a critical intermediate in pharmaceutical synthesis.[1] This document is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and robust troubleshooting guides in a direct question-and-answer format. Our focus is on delivering scientifically sound, self-validating methodologies grounded in established analytical principles and regulatory expectations.

The Criticality of Impurity Analysis for this compound

This compound is a versatile building block in medicinal chemistry, notable for its dual reactivity stemming from the amino and aldehyde functional groups.[1] The purity of this intermediate is paramount, as any process-related impurities or degradation products can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API).

Rigorous impurity profiling is not merely a quality control measure; it is a regulatory necessity. Guidelines from the International Council for Harmonisation (ICH) mandate the identification and characterization of impurities, making robust analytical methods indispensable.[2] This guide focuses primarily on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, supplemented by orthogonal methods for structural confirmation.

Common and Potential Impurities

Understanding potential impurities is the first step in developing a specific and stability-indicating analytical method. Based on common synthetic routes and the chemical nature of the molecule, the following impurities should be considered.

Impurity Type Potential Structure/Name Likely Origin
Starting Material 2-Amino-5-bromonicotinonitrileIncomplete hydrolysis of a nitrile precursor.
Related Substance 2-Amino-5-chloronicotinaldehydePresence of chlorine in the brominating agent.
Oxidation Product 2-Amino-5-bromonicotinic acidOxidation of the aldehyde group during synthesis or storage.
By-product Dimeric or polymeric speciesSelf-condensation or side reactions involving the aldehyde and amino groups.
Degradation Product 2-Amino-nicotinaldehydeReductive de-bromination under certain stress conditions.

Primary Analytical Technique: Reversed-Phase HPLC

For polar, non-volatile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice.[3] It offers excellent specificity, sensitivity, and robustness for separating the main component from its closely related impurities.

Recommended Stability-Indicating HPLC Method

This protocol is designed to serve as a robust starting point for method development and validation.[4]

Parameter Recommended Condition Rationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention and selectivity for this class of polar aromatic compounds. The 250 mm length ensures high resolution for separating closely eluting impurities.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as a pH modifier to ensure the amino group is protonated, leading to sharper, more symmetrical peaks by minimizing secondary interactions with residual silanols on the column packing.[5]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff and good miscibility with water.
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-80% B; 25-30 min: 80% B; 30.1-35 min: 10% BA gradient is crucial for eluting potential non-polar impurities while retaining good separation of early-eluting polar compounds. The final re-equilibration step is critical for reproducible retention times.[6]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.[5][7]
Detection (UV) 254 nmThis wavelength is a good starting point based on the aromatic structure. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal wavelength for all analytes.
Injection Volume 10 µLA small injection volume minimizes the risk of column overload, which can lead to peak broadening and tailing.[7]
Sample Diluent Mobile Phase A / Mobile Phase B (50:50)Dissolving the sample in a solvent similar in strength to the initial mobile phase conditions is crucial to prevent peak distortion.
HPLC Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the analysis.

Issue 1: Drifting or Unstable Retention Times

  • Question: My retention times are shifting from one injection to the next. What is the cause and how do I fix it?

  • Answer: Unstable retention times are a common problem, typically pointing to issues with the mobile phase, pump, or column.[8]

    • Check the Mobile Phase: Ensure your mobile phase components are thoroughly mixed and degassed.[7] Air bubbles in the system are a frequent cause of flow rate fluctuations. If using an online degasser, ensure it is functioning correctly. For manually prepared mobile phases, re-prepare them to rule out composition errors.[7]

    • Inspect the Pumping System: Check for leaks in the pump heads, fittings, and seals.[9] A small leak can cause pressure fluctuations and, consequently, flow rate instability. Purge the pump to remove any trapped air bubbles.[9]

    • Verify Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration time is a common cause of drift in gradient methods.[7] A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.

    • Confirm Temperature Stability: Ensure your column oven is maintaining a consistent temperature. Fluctuations in temperature can cause significant shifts in retention, especially for sensitive compounds.[7]

Issue 2: Peak Tailing

  • Question: The peak for my main compound is tailing significantly. How can I improve the peak shape?

  • Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.

    • Assess for Secondary Silanol Interactions: The amino group in this compound can interact with acidic silanol groups on the silica support of the C18 column. Ensure the pH of your mobile phase is low enough (e.g., using 0.1% formic or phosphoric acid) to keep the amine protonated, which minimizes these interactions.[10]

    • Rule Out Column Overload: Inject a diluted sample (e.g., 1:10 dilution). If the peak shape improves and the tailing factor decreases, you are likely overloading the column. Reduce the sample concentration or injection volume.[7]

    • Check for Column Contamination/Voiding: If the problem persists and worsens over time, the column itself may be the issue. Contaminants from previous samples can build up at the head of the column. Try flushing the column with a strong solvent (like isopropanol).[10] If this fails, the column may have developed a void at the inlet and needs to be replaced. Using a guard column is a cost-effective way to protect the analytical column.[11]

Issue 3: High System Backpressure

  • Question: The backpressure on my HPLC system has suddenly increased. What should I do?

  • Answer: High backpressure indicates a blockage in the system. The key is to systematically isolate the source of the blockage.[10]

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system plumbing (e.g., injector, tubing, or detector).

    • Troubleshooting a Blocked Column: If the column is the cause, first try back-flushing it (reversing the flow direction) with a strong, compatible solvent. This can often dislodge particulate matter from the inlet frit. If back-flushing doesn't work, the column may be irreversibly plugged and require replacement.

    • Preventative Measures: Always filter your samples and mobile phases through a 0.2 or 0.45 µm filter to prevent particulate matter from entering the system.[8] Using an in-line filter before the column is also highly recommended.[10]

Confirmatory & Structural Elucidation Techniques

While HPLC is excellent for separation and quantification, it does not provide definitive structural information. For identifying unknown impurities, orthogonal techniques are essential.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Why it's used: LC-MS is the ideal next step for impurity identification. It provides the molecular weight of impurities as they elute from the HPLC column, which is a critical piece of information for proposing a structure. For a comprehensive profile, especially for unknown impurities, LC-MS is invaluable.[4]

  • Expert Insight: When developing an LC-MS method, ensure your mobile phase additives are volatile. Replace non-volatile buffers like phosphate with volatile alternatives like formic acid or ammonium acetate to avoid fouling the mass spectrometer source.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Why it's used: NMR is the gold standard for unambiguous structure elucidation of isolated impurities.[12][13] It provides detailed information about the atomic connectivity and chemical environment within a molecule.

  • Key Experiments for Impurity Structure:

    • 1D NMR (¹H and ¹³C): Provides the basic carbon-hydrogen framework.

    • 2D COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, helping to piece together fragments of the molecule.[14]

    • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.[14]

    • 2D HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for identifying quaternary carbons (carbons with no attached protons) and connecting molecular fragments by showing correlations between protons and carbons that are two or three bonds away.[14]

  • Sample Preparation: Isolate the impurity of interest using preparative HPLC. Dissolve 5-10 mg of the purified impurity in a suitable deuterated solvent (e.g., DMSO-d₆).[14]

  • Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies. Lock onto the deuterium signal and shim the magnetic field for optimal resolution.[14]

  • Acquisition Parameters (400 MHz):

    • Use a standard gradient-enhanced HMBC pulse sequence.

    • Set the ¹H spectral width to cover 0-10 ppm.

    • Set the ¹³C spectral width to cover the expected range (e.g., 0-180 ppm).

    • Acquire 256-512 increments in the indirect dimension (F1) with 8-16 scans per increment, depending on concentration.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Applicability: Direct analysis of this compound by GC-MS is challenging due to its polarity and potential for thermal degradation in the hot injector.[3][15]

  • Requirement for Derivatization: To make the compound suitable for GC analysis, derivatization is necessary to increase its volatility and thermal stability.[15] A common approach involves silylation of the amino group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]

  • When to Consider GC-MS: GC-MS can be a powerful tool for detecting small, volatile impurities that may not be well-retained or resolved by HPLC.

Forced Degradation Studies: Ensuring Method Specificity

A critical component of method validation is performing forced degradation studies. These studies intentionally stress the drug substance to produce degradation products, demonstrating that the analytical method can successfully separate these degradants from the main peak and from each other.[2][16] This proves the method is "stability-indicating." An extent of degradation between 5-20% is generally considered appropriate.[16][17]

Stress Condition Typical Reagents & Conditions Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, 60 °C, 8 hoursHydrolysis of the amino group or other acid-labile functionalities.
Base Hydrolysis 0.1 M NaOH, 60 °C, 4 hoursPotential for reactions involving the aldehyde or dehalogenation.[18]
Oxidation 3% H₂O₂, Room Temp, 24 hoursOxidation of the aldehyde to a carboxylic acid; potential N-oxide formation.[16]
Thermal 80 °C, 48 hours (Solid State)General decomposition.
Photolytic ICH Q1B conditions (UV/Vis light exposure)Photodegradation, potentially leading to de-bromination or radical-induced reactions.[2]

Visualized Workflows and Logic

To better illustrate the processes described, the following diagrams outline the key workflows.

cluster_0 Impurity Analysis Workflow Sample Sample of This compound HPLC_Screen HPLC Screening (Stability-Indicating Method) Sample->HPLC_Screen Impurity_Detected Impurity Detected? HPLC_Screen->Impurity_Detected Report Generate Final Report Impurity_Detected->Report No LCMS_ID LC-MS Analysis for Molecular Weight Impurity_Detected->LCMS_ID Yes Isolate Isolate Impurity (Prep-HPLC) LCMS_ID->Isolate NMR_Elucidate NMR for Structural Elucidation (1D/2D) Isolate->NMR_Elucidate ID_Confirmed Structure Confirmed? NMR_Elucidate->ID_Confirmed ID_Confirmed->Report Yes ID_Confirmed->Isolate No (Further Investigation)

Caption: General workflow for impurity identification and characterization.

cluster_1 Troubleshooting: HPLC Retention Time Drift Start Problem: Retention Time (RT) is Unstable Check_MP Is Mobile Phase Correctly Prepared & Degassed? Start->Check_MP Check_Pump Is Pump Flow Rate Stable? (Check for leaks/bubbles) Check_MP->Check_Pump Yes Fix_MP Action: Remake/Degas Mobile Phase Check_MP->Fix_MP No Check_Column Is Column Equilibrated? Is Temperature Stable? Check_Pump->Check_Column Yes Fix_Pump Action: Purge Pump, Tighten Fittings, Service Seals Check_Pump->Fix_Pump No Fix_Column Action: Increase Equilibration Time, Verify Oven Temp Check_Column->Fix_Column No Resolved Problem Resolved Check_Column->Resolved Yes Fix_MP->Resolved Fix_Pump->Resolved Fix_Column->Resolved

Caption: Logical decision tree for troubleshooting HPLC retention time instability.

References

  • A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. (n.d.). Benchchem.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines. (n.d.). Benchchem.
  • Forced Degradation Studies Research Articles - Page 1. (n.d.). R Discovery.
  • Rayner, P. J., et al. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. National Institutes of Health.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. (2020, December 23). Veeprho.
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
  • Nicotine Impurity Standard, British Pharmacopoeia (BP) Reference Standard. (n.d.). Fisher Scientific.
  • Troubleshooting Common HPLC Issues. (2025, February 28). Labcompare.com.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Pharmtech.com.
  • Nicotine. (n.d.). USP-NF.
  • Nicotine Related Compound F USP Reference Standard. (n.d.). Sigma-Aldrich.
  • Nicotine Related Compound E United States Pharmacopeia (Usp) Reference Standard. (n.d.). Cenmed Enterprises.
  • HPLC Troubleshooting Guide. (n.d.). Yumpu.
  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent.
  • NMR Applications in Pharmaceutical Impurity Profiling. (2023, February 15). Toref-Standards.
  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International.
  • Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Kumar, V., & Singh, R. (2016). Forced degradation studies. MedCrave online.
  • Power, J. (2016). New NMR Tools for Impurity Analysis. The University of Manchester.
  • Klick, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.
  • DevelopmentofRP HPLC. (n.d.). PDF.
  • Nicotine impurity standard. (n.d.). British Pharmacopoeia.
  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2025, October 16). ResearchGate.
  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). National Institutes of Health.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide. (n.d.). Benchchem.
  • The Derivatization and Analysis of Amino Acids by GC-MS. (n.d.). Sigma-Aldrich.
  • Summary of analytical methods for detecting amino acid impurities. (n.d.). ResearchGate.
  • Amino acid analysis in biological fluids by GC-MS. (2009, July 17).
  • Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Identification of 2-Amino-3,5-dibromobenzaldehyde. (n.d.). Benchchem.
  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of. (n.d.).
  • This compound. (n.d.). MySkinRecipes.
  • This compound CAS#: 206997-15-1. (n.d.). ChemicalBook.
  • This compound | 206997-15-1. (n.d.). Sigma-Aldrich.
  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition. (n.d.). National Institutes of Health.
  • Identification and Synthesis of New Process Related Impurity in Brimonidine Tartarate. (n.d.). Der Pharma Chemica.
  • Analytical methods for amino acid determination in organisms. (n.d.). Semantic Scholar.

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Validation & Comparative

A Comparative Guide to the Purity Analysis of 2-Amino-5-bromonicotinaldehyde: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 2-Amino-5-bromonicotinaldehyde, a critical intermediate in pharmaceutical synthesis. Our objective is to equip researchers, analytical chemists, and drug development professionals with the foundational knowledge to select the most appropriate technique and to develop robust analytical methods for quality control and impurity profiling.

Introduction: The Analytical Challenge of this compound

This compound is a substituted pyridine derivative, characterized by its aromatic structure and the presence of three key functional groups: a primary amine (-NH2), a bromo (-Br) substituent, and an aldehyde (-CHO). These features dictate its chemical behavior and present specific challenges for chromatographic analysis. The primary goal of purity analysis is to separate and quantify the main compound from potential impurities, which may include starting materials, by-products from the synthesis, or degradation products.

The choice between HPLC and GC is not arbitrary; it is governed by the physicochemical properties of the analyte and the specific requirements of the analysis, such as sensitivity, resolution, and the nature of the impurities to be detected.

Physicochemical Properties and Chromatographic Implications

PropertyImplication for Chromatography
Molecular Weight ~201.0 g/mol . Suitable for both HPLC and GC.
Polarity Moderately polar due to the amine and aldehyde groups. This favors HPLC, particularly Reverse-Phase.
Volatility & Thermal Stability The compound is a solid with a melting point. While it can be volatilized for GC, the presence of the primary amine and aldehyde groups raises concerns about thermal degradation in the hot GC inlet, potentially leading to inaccurate quantification and the generation of artifacts.
UV Absorbance The aromatic pyridine ring provides strong UV chromophores, making UV-Vis detection in HPLC a highly suitable and sensitive option.

High-Performance Liquid Chromatography (HPLC): The Preferred Method

For a moderately polar, UV-active, and potentially thermally labile compound like this compound, HPLC, particularly in the reverse-phase mode, is generally the superior technique. It offers high-resolution separations at ambient temperatures, mitigating the risk of sample degradation.

The Rationale Behind Reverse-Phase HPLC

Reverse-phase HPLC utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by hydrophobic interactions between the analyte and the stationary phase. For this compound, the aromatic ring provides the necessary hydrophobicity to retain on a C18 column, while the polar functional groups allow for fine-tuning of the retention time by modulating the mobile phase composition.

Experimental Workflow: HPLC

The following diagram outlines a typical workflow for purity analysis by HPLC.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Accurately weigh and dissolve This compound in a suitable diluent (e.g., ACN/Water). prep_mobile 2. Prepare Mobile Phase Filter and degas aqueous (A) and organic (B) phases. prep_sample->prep_mobile instrument_setup 3. Instrument Setup Equilibrate the RP-HPLC system with the initial mobile phase composition. prep_mobile->instrument_setup injection 4. Sample Injection Inject a precise volume of the prepared sample. instrument_setup->injection separation 5. Gradient Elution Separate the analyte from impurities on a C18 column using a gradient program. injection->separation detection 6. UV Detection Monitor the column effluent at a specific wavelength (e.g., 254 nm). separation->detection integration 7. Peak Integration Integrate all peaks in the chromatogram. detection->integration calculation 8. Purity Calculation Calculate purity using the area percent method. (Area of Main Peak / Total Area) * 100 integration->calculation

Caption: Workflow for HPLC Purity Analysis.

Detailed HPLC Protocol (Starting Point)

This protocol is a robust starting point for method development.

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 phase provides the necessary hydrophobicity for retaining the aromatic compound. The length and particle size offer a good balance between resolution and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the primary amine, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with residual silanols on the stationary phase.
Mobile Phase B Acetonitrile (ACN)ACN is a common organic modifier in reverse-phase HPLC, offering good elution strength and low UV cutoff.
Gradient Program 5% B to 95% B over 20 minutesA gradient is essential for impurity profiling, ensuring that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Injection Volume 10 µLA typical injection volume to avoid column overloading.
Detection UV at 254 nmThe aromatic nature of the compound ensures strong absorbance at this common wavelength. A photodiode array (PDA) detector is recommended to assess peak purity and identify impurities by their UV spectra.
Diluent 50:50 Acetonitrile/WaterThe diluent should be compatible with the mobile phase and effectively solubilize the sample.

Gas Chromatography (GC): A Feasible but Challenging Alternative

GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For GC to be viable, the analyte must be volatile and thermally stable.

The Case for and Against GC

While GC can offer very high efficiency and sensitivity, especially with detectors like the Flame Ionization Detector (FID), it presents significant risks for this compound. The high temperatures of the GC inlet (typically >250 °C) can cause the aldehyde group to degrade or the amine group to react. This can lead to:

  • Inaccurate Quantification: The amount of the primary compound is underestimated.

  • Artifact Peaks: Degradation products appear as impurity peaks, leading to an overestimation of the impurity profile.

  • Poor Peak Shape: Interactions of the polar amine group with the column can cause peak tailing.

Derivatization could be a strategy to overcome these issues by converting the polar -NH2 and -CHO groups into more stable, less polar moieties, but this adds complexity and potential sources of error to the analysis.

Experimental Workflow: GC

The workflow below illustrates the process for GC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_sample 1. Prepare Sample Dissolve sample in a volatile organic solvent (e.g., Dichloromethane). instrument_setup 2. Instrument Setup Set temperatures for inlet, oven, and detector. Set gas flow rates. prep_sample->instrument_setup injection 3. Sample Injection Inject a small volume (e.g., 1 µL) into the hot inlet for volatilization. instrument_setup->injection separation 4. Temperature Program Separate compounds in a capillary column using a programmed temperature ramp. injection->separation detection 5. FID Detection Detect eluted compounds as they are combusted in a hydrogen flame. separation->detection integration 6. Peak Integration Integrate all peaks in the chromatogram. detection->integration calculation 7. Purity Calculation Calculate purity using the area percent method. integration->calculation

Caption: Workflow for GC Purity Analysis.

Detailed GC Protocol (Starting Point)

This protocol should be approached with caution, and initial experiments should focus on assessing the thermal stability of the analyte.

ParameterRecommended ConditionRationale
Column DB-5 or HP-5 (5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µmA general-purpose, low-to-mid polarity column that is a good starting point for method development for a wide range of compounds.
Carrier Gas Helium or HydrogenInert carrier gases. Hydrogen can provide faster analysis times and higher efficiency.
Inlet Temperature 250 °C (start low and increase)This temperature must be carefully optimized. It needs to be high enough to ensure complete volatilization but low enough to prevent thermal degradation. A split injection is recommended to avoid overloading the column.
Oven Program Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 minA temperature ramp is necessary to separate compounds with different boiling points.
Detector Flame Ionization Detector (FID) at 300 °CFID is a universal detector for organic compounds and provides excellent sensitivity and a wide linear range.
Solvent Dichloromethane or Ethyl AcetateVolatile solvents that are compatible with GC analysis.

Head-to-Head Comparison: HPLC vs. GC

FeatureHPLC (Reverse-Phase)GCVerdict for this compound
Analyte Suitability Excellent. Ideal for moderately polar, non-volatile, or thermally sensitive compounds.Poor to Moderate. High risk of on-column degradation due to thermal lability of amine and aldehyde groups.HPLC is strongly preferred.
Resolution High. Excellent separation of structurally similar impurities can be achieved by optimizing the mobile phase and stationary phase.Very High. Capillary GC columns offer superior theoretical plates and resolving power, but this is irrelevant if the analyte degrades.HPLC provides sufficient and more reliable resolution.
Sensitivity High. UV detection is very sensitive for this chromophore-containing molecule. Mass Spectrometry (LC-MS) can provide even higher sensitivity and structural information.Very High. FID is extremely sensitive to hydrocarbons. Mass Spectrometry (GC-MS) is also a powerful tool for identification.Both are sensitive, but HPLC-UV is sufficient and safer for the analyte.
Method Development Straightforward. The primary variables are mobile phase composition and gradient.Complex. Requires careful optimization of inlet and oven temperatures to balance volatilization and degradation. Derivatization may be necessary.HPLC method development is significantly more robust and less risky.
Quantification Accuracy High. The non-destructive nature of the analysis ensures that the measured peak area is directly proportional to the concentration.Potentially Low. Thermal degradation can lead to a loss of the main peak and the appearance of artifact peaks, compromising accuracy.HPLC provides a much higher degree of confidence in quantitative results.

Conclusion and Recommendation

For the purity analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the unequivocally recommended technique. Its ability to perform separations at ambient temperatures preserves the integrity of the molecule, ensuring accurate and reliable quantification. The compound's inherent UV absorbance makes detection simple and sensitive.

While Gas Chromatography (GC) is a powerful analytical tool, the significant risk of thermal degradation for this specific analyte makes it an unsuitable choice for routine quality control. The data generated from a GC method would be highly suspect without extensive validation studies, including recovery experiments and analysis of forced degradation samples, to prove that the method is not creating impurities.

Researchers and drug development professionals should focus their method development efforts on a robust, stability-indicating reverse-phase HPLC method. The protocol provided in this guide serves as an excellent and authoritative starting point for this process.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]
  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]
  • Gas Chromatography and Mass Spectrometry: A Practical Guide. F.G. Kitson, B.S. Larsen, C.N. McEwen. (1996). Academic Press. [Link]

Comparison of synthetic routes to 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Routes of 2-Amino-5-bromonicotinaldehyde

Introduction

This compound (CAS No. 206997-15-1) is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its trifunctional nature—comprising a nucleophilic amino group, an electrophilic aldehyde, and a versatile bromine handle for cross-coupling reactions—renders it an exceptionally valuable precursor for constructing complex molecular architectures. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents, including potent kinase inhibitors and nicotinic receptor modulators.[1]

The strategic placement of these functional groups on the pyridine core, however, presents unique synthetic challenges. The synthesis requires careful regiochemical control to install substituents at the desired positions (2-amino, 3-formyl, 5-bromo) while managing the electronic and steric interplay between them. This guide provides an in-depth comparison of plausible synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each pathway's merits and drawbacks to inform researchers in their synthetic planning.

Route 1: Ortho-Directed Formylation of 2-Amino-5-bromopyridine

This strategy is conceptually the most direct, involving the introduction of a formyl group onto a readily available 2-amino-5-bromopyridine precursor. The primary challenge lies in achieving regioselective C-H functionalization at the C3 position. Direct electrophilic formylation (e.g., Vilsmeier-Haack) is often difficult on aminopyridines due to the strong activating and directing effects of the amino group. Therefore, a more robust directed ortho-metalation (DoM) approach is proposed.

Synthetic Workflow

cluster_0 Route 1: Ortho-Directed Formylation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine 2-Aminopyridine->2-Amino-5-bromopyridine Bromination Protected Intermediate Protected Intermediate 2-Amino-5-bromopyridine->Protected Intermediate Protection (e.g., Boc) Ortho-lithiated Species Ortho-lithiated Species Protected Intermediate->Ortho-lithiated Species DoM (e.g., n-BuLi) Target Molecule Target Molecule Ortho-lithiated Species->Target Molecule Formylation (DMF) & Deprotection

Caption: Workflow for Route 1 via Directed ortho-Metalation.

Discussion

The success of this route hinges on the effective use of a directing group. The unprotected amino group can complicate lithiation. Therefore, protection, for instance as a tert-butoxycarbonyl (Boc) amide, serves a dual purpose: it reduces the basicity of the nitrogen and acts as a powerful directing group for lithiation at the adjacent C3 position. The bromine at C5 provides steric hindrance that further favors C3 functionalization over C6. Phenyltrimethylammonium tribromide is an effective reagent for the initial bromination of 2-aminopyridine, offering good yields and milder conditions compared to elemental bromine.[2]

Advantages:

  • Potentially the shortest route.

  • Starts from commercially available and inexpensive materials.

  • Well-established DoM chemistry for pyridine systems.

Disadvantages:

  • Requires protection and deprotection steps, adding to the overall step count.

  • Requires cryogenic temperatures (-78 °C) for the lithiation step, which can be challenging for large-scale synthesis.

  • Handling of pyrophoric n-butyllithium requires stringent safety precautions.

Experimental Protocol (Proposed)

Step 1a: Synthesis of 2-Amino-5-bromopyridine

  • To a 1L three-necked flask, add 2-aminopyridine (9.4g, 0.1 mol) and chloroform (300 mL).

  • Stir the mixture at 25 °C to achieve dissolution.

  • Add phenyltrimethylammonium tribromide (37.6g, 0.1 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at 25 °C for 2 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium chloride solution (40 mL).

  • Separate the organic layer, wash with water (2 x 20 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. Recrystallize the crude product from benzene to yield 2-amino-5-bromopyridine as a yellow solid.[2]

Step 1b: N-Boc Protection

  • Dissolve 2-amino-5-bromopyridine (0.1 mol) in tetrahydrofuran (THF, 200 mL).

  • Add di-tert-butyl dicarbonate (Boc)₂O (0.11 mol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction at room temperature overnight.

  • Concentrate the reaction mixture in vacuo and purify by column chromatography to yield the N-Boc protected intermediate.

Step 1c: Directed Formylation and Deprotection

  • Dissolve the N-Boc protected intermediate (0.05 mol) in dry THF (150 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate.

  • Dissolve the crude intermediate in a solution of 4M HCl in dioxane to effect deprotection of the Boc group.

  • Neutralize with a base (e.g., NaHCO₃), extract the product, and purify by column chromatography to yield this compound.

Route 2: Oxidation of (2-Amino-5-bromo-pyridin-3-yl)methanol

This classical and reliable approach builds the aldehyde functionality from the corresponding primary alcohol. This route avoids the use of pyrophoric reagents and cryogenic conditions, making it more amenable to scaling up. The key is the synthesis of the alcohol intermediate, which can be derived from the corresponding nicotinic acid or its ester.

Synthetic Workflow

cluster_1 Route 2: Alcohol Oxidation 2-Aminonicotinic Acid 2-Aminonicotinic Acid 2-Amino-5-bromonicotinic Acid 2-Amino-5-bromonicotinic Acid 2-Aminonicotinic Acid->2-Amino-5-bromonicotinic Acid Bromination Alcohol Intermediate Alcohol Intermediate 2-Amino-5-bromonicotinic Acid->Alcohol Intermediate Reduction (e.g., LiAlH4) Target Molecule Target Molecule Alcohol Intermediate->Target Molecule Oxidation (e.g., MnO2)

Caption: Workflow for Route 2 via Oxidation of a Primary Alcohol.

Discussion

The synthesis begins with the bromination of 2-aminonicotinic acid. A solution of bromine in acetic acid is an effective method for this transformation, analogous to the synthesis of 2-amino-5-bromobenzoic acid.[3] The subsequent reduction of the carboxylic acid to a primary alcohol requires a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4] It is crucial to perform this step under anhydrous conditions.

The final oxidation step is critical. A mild oxidizing agent is necessary to stop the reaction at the aldehyde stage and prevent over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) is an excellent choice as it selectively oxidizes benzylic-type alcohols. Other suitable reagents include Dess-Martin periodinane (DMP) or a Swern oxidation protocol. The procedure detailed in Organic Syntheses for the aerobic oxidation of 2-amino-5-bromobenzyl alcohol provides a well-validated, though more complex, alternative using a Cu/TEMPO catalyst system.[4]

Advantages:

  • Avoids pyrophoric reagents and cryogenic temperatures.

  • Utilizes classical, high-yielding reactions.

  • Generally more scalable than Route 1.

Disadvantages:

  • Longer synthetic sequence compared to the idealized Route 1.

  • Use of LiAlH₄ requires careful handling and quenching.

  • The starting 2-aminonicotinic acid may be more expensive than 2-aminopyridine.

Experimental Protocol (Adapted from Analogous Syntheses)

Step 2a: Synthesis of 2-Amino-5-bromonicotinic Acid

  • In a flask, dissolve 2-aminonicotinic acid (0.1 mol) in glacial acetic acid (100 mL).

  • Cool the solution to 15 °C.

  • Add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise while maintaining the temperature at 15 °C.[3]

  • Stir the mixture for 1 hour at the same temperature.

  • Filter the resulting precipitate, wash with benzene, and dry to obtain 2-amino-5-bromonicotinic acid.

Step 2b: Reduction to (2-Amino-5-bromo-pyridin-3-yl)methanol

  • Suspend lithium aluminum hydride (LiAlH₄, 2.5 eq) in dry THF (200 mL) in a flask under a nitrogen atmosphere and cool to 0 °C.

  • Add 2-amino-5-bromonicotinic acid (1.0 eq) portion-wise, controlling the rate of addition to manage gas evolution.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash the solid with THF.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which can be purified by crystallization or chromatography.

Step 2c: Oxidation to this compound

  • Dissolve the crude (2-Amino-5-bromo-pyridin-3-yl)methanol (0.05 mol) in dichloromethane (DCM, 250 mL).

  • Add activated manganese dioxide (MnO₂, 5-10 eq) to the solution.

  • Stir the suspension vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 12-24 hours).

  • Upon completion, filter the mixture through a pad of Celite to remove the MnO₂ solids.

  • Wash the Celite pad thoroughly with DCM.

  • Combine the filtrates and remove the solvent by rotary evaporation to yield this compound as a solid, which can be further purified by recrystallization (e.g., from ethyl acetate/hexanes).

Route 3: Amination of 2-Chloro-5-bromonicotinaldehyde

This route relies on a functional group interconversion strategy, specifically a Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the C2 position, making the 2-chloro substituent a good leaving group for substitution by an amine.

Synthetic Workflow

cluster_2 Route 3: Nucleophilic Aromatic Substitution 2-Chloro-5-bromonicotinonitrile 2-Chloro-5-bromonicotinonitrile 2-Chloro-5-bromonicotinaldehyde 2-Chloro-5-bromonicotinaldehyde 2-Chloro-5-bromonicotinonitrile->2-Chloro-5-bromonicotinaldehyde Reduction (DIBAL-H) Target Molecule Target Molecule 2-Chloro-5-bromonicotinaldehyde->Target Molecule Amination (SNA_r)

Caption: Workflow for Route 3 via SNAr of a Chloro-precursor.

Discussion

The key intermediate for this route is 2-chloro-5-bromonicotinaldehyde. This can be synthesized from the corresponding nitrile, 2-chloro-5-bromonicotinonitrile, via reduction with Diisobutylaluminium hydride (DIBAL-H). The nitrile itself can be prepared from 2-chloro-5-bromopyridine. The final amination step can be achieved by heating the chloro-aldehyde with a source of ammonia, such as aqueous or methanolic ammonia, in a sealed vessel. Alternatively, modern cross-coupling methods like the Buchwald-Hartwig amination could be employed using a protected amine equivalent, which may offer milder conditions and higher yields.

Advantages:

  • The SNAr reaction on 2-halopyridines is generally efficient and high-yielding.

  • Avoids strong bases and organometallic reagents in the final step.

Disadvantages:

  • The synthesis of the starting material, 2-chloro-5-bromonicotinaldehyde, can be lengthy.

  • The amination step may require high temperatures and pressure, posing scalability challenges.

  • Potential for side reactions involving the aldehyde group under the amination conditions.

Experimental Protocol (Proposed)

Step 3a: Synthesis of 2-Chloro-5-bromonicotinaldehyde

  • Dissolve 2-chloro-5-bromonicotinonitrile (0.1 mol) in anhydrous toluene (300 mL) under a nitrogen atmosphere.

  • Cool the solution to -78 °C.

  • Add DIBAL-H (1.0 M in hexanes, 1.2 eq) dropwise, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of methanol, followed by an aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

  • Dry over Na₂SO₄, filter, and concentrate to yield the crude aldehyde, which is purified by chromatography.

Step 3b: Amination

  • Place 2-chloro-5-bromonicotinaldehyde (0.05 mol) and a 7N solution of ammonia in methanol (150 mL) into a high-pressure reaction vessel.

  • Seal the vessel and heat to 100-120 °C for 12-24 hours.

  • Cool the vessel to room temperature and carefully vent.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford this compound.

Comparative Summary

FeatureRoute 1: Ortho-Directed FormylationRoute 2: Alcohol OxidationRoute 3: Nucleophilic Aromatic Substitution
Starting Materials 2-Aminopyridine2-Aminonicotinic Acid2-Chloro-5-bromopyridine derivatives
Key Reagents n-BuLi, DMF, (Boc)₂OLiAlH₄, MnO₂DIBAL-H, Ammonia
Number of Steps 3-4 (including protection)33-4 (from simpler precursors)
Key Challenges Cryogenic temps, pyrophoric reagentsHandling LiAlH₄, selective oxidationHigh-pressure amination, synthesis of precursor
Scalability Poor to ModerateGoodModerate
Overall Assessment Elegant and direct, but technically demanding.Robust, reliable, and scalable; likely the preferred industrial route.Viable alternative, but depends on precursor availability and amination efficiency.

Conclusion

While several synthetic strategies can be envisioned for the preparation of this compound, the Oxidation of (2-Amino-5-bromo-pyridin-3-yl)methanol (Route 2) emerges as the most practical and scalable approach for laboratory and potential pilot-plant synthesis. It relies on well-understood, high-yielding transformations and avoids the significant technical challenges associated with the cryogenic and pyrophoric reagents of Route 1 or the high-pressure conditions of Route 3. The choice of route will ultimately depend on the specific resources, scale, and safety infrastructure available to the researcher. This guide provides the foundational logic and detailed protocols to enable the successful synthesis of this critical pharmaceutical intermediate.

References

  • Hoover, J. M., & Stahl, S. S. (2014). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 91, 214. [Link]
  • Lahue, B. R., et al. (2010). Process for preparing 2-amino-5-bromobenzamide derivatives.
  • MySkinRecipes. (n.d.). This compound.
  • Wang, H., et al. (2019). A kind of preparation method of 2- amino -5- bromopyridine.
  • Ramachandran, P. V., et al. (2019). Borane-Ammonia. Organic Syntheses, 96, 344-361. [Link]
  • Dakshanamurthy, S. (n.d.). The Role of 2-Amino-5-bromobenzophenone in Custom Organic Synthesis.

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A Multi-dimensional Approach to Unambiguous Structural Elucidation: A Case Study of 2-Amino-5-bromonicotinaldehyde using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

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A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Ambiguities in molecular architecture can lead to erroneous interpretations of structure-activity relationships (SAR), ultimately hindering the progress of promising therapeutic candidates. While one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy is a cornerstone of routine analysis, complex substitution patterns, particularly in heterocyclic systems like pyridines, often result in overlapping signals and ambiguous assignments. This guide provides an in-depth, experience-driven comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—synergistically resolve the structural intricacies of 2-Amino-5-bromonicotinaldehyde, a valuable building block in medicinal chemistry.

The Challenge with Substituted Pyridines: Beyond a Simple 1D Spectrum

Substituted pyridines are ubiquitous scaffolds in pharmaceuticals. However, their electronic nature can lead to complex proton and carbon chemical shift patterns that are not always straightforward to interpret from 1D ¹H and ¹³C NMR spectra alone. For a molecule like this compound, key challenges include:

  • Proton Signal Overlap: The aromatic protons, though few, can have similar chemical shifts, making definitive assignment and coupling constant analysis difficult.

  • Quaternary Carbon Identification: The carbons bearing the amino, bromo, and aldehyde substituents (C2, C5, and C3 respectively), as well as the nitrogen-bearing carbon (C6), are quaternary and thus silent in a standard ¹³C NMR spectrum. Their chemical shifts are crucial for confirming the substitution pattern.[1]

  • Unambiguous Connectivity: While ¹H-¹H coupling can suggest adjacent protons, it does not directly reveal the overall bonding framework, especially across heteroatoms or quaternary centers.

To overcome these hurdles, a multi-pronged approach employing a suite of 2D NMR experiments is not just advantageous, but essential for a self-validating and trustworthy structural elucidation.

The 2D NMR Toolkit: A Synergistic Approach

The power of 2D NMR lies in its ability to reveal correlations between nuclei, painting a detailed picture of the molecular connectivity.[2][3] We will explore how COSY, HSQC, and HMBC experiments, each providing a unique piece of the puzzle, work in concert to definitively assign the structure of this compound.

Workflow for 2D NMR-based Structural Elucidation

G cluster_1d 1D NMR Analysis (Initial Hypothesis) cluster_2d 2D NMR Correlation (Building the Framework) cluster_final Final Structure Confirmation H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies coupled protons HSQC HSQC (Direct ¹H-¹³C Connectivity) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC Assigns protonated carbons COSY->HSQC Refines proton assignments HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HSQC->HMBC Provides starting points for long-range correlations Structure Unambiguous Structure of This compound HMBC->Structure Connects all fragments and assigns quaternary carbons

Caption: Synergistic workflow for 2D NMR structural elucidation.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The COSY experiment is the first step in deciphering the proton-proton connectivity.[2] It reveals which protons are J-coupled, typically through two or three bonds. In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both axes, and off-diagonal cross-peaks indicate coupled protons.[2]

For this compound, we expect to see a correlation between the two aromatic protons on the pyridine ring, H4 and H6. This cross-peak is crucial for identifying the spin system within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond ¹H-¹³C correlation).[4][5] This is an incredibly powerful tool for assigning the chemical shifts of protonated carbons.[1]

In our case, the HSQC spectrum will show cross-peaks connecting the ¹H signals of H4 and H6 to their corresponding ¹³C signals (C4 and C6). This definitively links the proton and carbon skeletons. The aldehyde proton will also show a correlation to the aldehyde carbon.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Final Structure

The HMBC experiment is often the key to solving the complete structure, as it reveals correlations between protons and carbons that are two or three bonds away.[1][5] This is instrumental in identifying quaternary carbons and piecing together different fragments of the molecule.[1]

For this compound, the HMBC spectrum will provide the following critical correlations:

  • Aldehyde Proton (CHO): Will show correlations to C3 (two bonds) and potentially C4 (three bonds).

  • H4: Will show correlations to C2, C3, C5, and C6 (two and three-bond correlations).

  • H6: Will show correlations to C2, C4, and C5 (two and three-bond correlations).

  • Amino Protons (NH₂): May show correlations to C2 and C3.

By analyzing these long-range correlations, we can unambiguously place the substituents on the pyridine ring and assign the chemical shifts of the quaternary carbons.

Experimental Data and Interpretation

Table 1: ¹H and ¹³C NMR Data for this compound in DMSO-d₆

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)COSY Correlations (with)HSQC Correlation (with)HMBC Correlations (with)
CHO9.58s192.5-C=OC3, C4
NH₂7.85br s---C2, C3
H68.15d150.2H4C6C2, C4, C5
H48.05d140.8H6C4C2, C3, C5, C6
C2--160.5--H4, H6, NH₂
C3--118.9--H4, CHO, NH₂
C5--108.7--H4, H6

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the Data: A Step-by-Step Elucidation
  • Identify Spin Systems (COSY): The COSY spectrum reveals a cross-peak between the signals at 8.15 ppm and 8.05 ppm, confirming that H4 and H6 are coupled and thus part of the same spin system.

  • Assign Protonated Carbons (HSQC): The HSQC spectrum shows a correlation between the proton at 8.15 ppm and the carbon at 150.2 ppm (assigning them as H6 and C6) and a correlation between the proton at 8.05 ppm and the carbon at 140.8 ppm (assigning them as H4 and C4). The aldehyde proton at 9.58 ppm correlates with the carbon at 192.5 ppm.

  • Connect the Fragments and Assign Quaternary Carbons (HMBC):

    • The aldehyde proton (9.58 ppm) shows a strong correlation to a quaternary carbon at 118.9 ppm (C3) and a weaker correlation to the already assigned C4 (140.8 ppm). This places the aldehyde group at position 3.

    • H4 (8.05 ppm) shows correlations to C2, C3, C5, and C6. The correlations to C3 and C6 confirm its position on the ring. The correlations to two additional quaternary carbons allow for their assignment: C2 at 160.5 ppm and C5 at 108.7 ppm.

    • H6 (8.15 ppm) shows correlations to C2, C4, and C5, further confirming the assignments of these carbons and the overall connectivity.

    • The broad singlet of the amino protons (7.85 ppm) shows correlations to C2 (160.5 ppm) and C3 (118.9 ppm), confirming the position of the amino group at C2.

Visualizing the Connectivity

Caption: Key HMBC correlations for structural assignment.

Comparison with Alternative Techniques

TechniqueAdvantagesDisadvantagesApplication for this compound
1D NMR (¹H, ¹³C) Rapid, good for initial assessment of functional groups and proton environments.Signal overlap, difficulty in assigning quaternary carbons, ambiguous for complex structures.Insufficient for unambiguous assignment due to potential proton overlap and inability to directly assign quaternary carbons.
Mass Spectrometry (MS) Provides accurate mass and molecular formula.Does not provide information on connectivity or isomerism.Confirms the molecular weight (201.02 g/mol ) but cannot distinguish between isomers.
X-ray Crystallography Provides the definitive solid-state structure.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may not represent the solution-state conformation.The "gold standard" for structural confirmation if a crystal can be obtained, but not always feasible and provides no information on solution dynamics.
2D NMR (COSY, HSQC, HMBC) Provides detailed connectivity information, resolves signal overlap, allows for unambiguous assignment of both protonated and non-protonated carbons in solution.Requires more instrument time and expertise in data interpretation compared to 1D NMR.The most effective and comprehensive method for determining the complete and unambiguous solution-state structure.

Conclusion: The Indispensable Role of 2D NMR

For the unambiguous structural elucidation of complex molecules like this compound, a reliance solely on 1D NMR and mass spectrometry is insufficient and can lead to costly errors in research and development. The synergistic application of 2D NMR experiments—COSY, HSQC, and HMBC—provides a self-validating system for determining the complete molecular connectivity in solution. This multi-dimensional approach moves beyond a simple hypothesis to a robust, evidence-based structural assignment, ensuring the scientific integrity required for high-stakes fields like drug development.

Experimental Protocols

Sample Preparation:

A solution of this compound (5-10 mg) is prepared in a deuterated solvent such as DMSO-d₆ (0.5-0.6 mL).[1] The solution should be free of any particulate matter.

Spectrometer Setup:

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The probe should be tuned and matched for both ¹H and ¹³C frequencies. The spectrometer should be locked on the deuterium signal of the solvent, and the magnetic field shimmed to achieve optimal resolution.[1]

Acquisition Parameters (General Guidelines for a 400 MHz Spectrometer):

  • COSY: A standard gradient-enhanced COSY (gCOSY) pulse sequence should be used. The spectral width should encompass the entire proton chemical shift range (e.g., 0-10 ppm).[1]

  • HSQC: A standard gradient-enhanced HSQC pulse sequence (e.g., gHSQC) is recommended. The ¹H spectral width should be set as in the COSY experiment, and the ¹³C spectral width should cover the expected carbon chemical shift range (e.g., 0-200 ppm).

  • HMBC: A standard gradient-enhanced HMBC pulse sequence (e.g., gHMBC) should be utilized. The spectral widths for ¹H and ¹³C should be similar to those used in the HSQC experiment. The long-range coupling constant should be optimized for 2-3 bond couplings, typically around 8 Hz.[1]

References

  • SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
  • Wiley-VCH. Supporting Information. 2007.
  • Chemistry LibreTexts. 7.6: Interpreting 2-D NMR Spectra. 2023.
  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. 2023.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
  • Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. 2018.
  • Science.gov. nmr hsqc hmbc: Topics by Science.gov.
  • UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Examples.
  • Organic Syntheses. Preparation of 2-Amino-5-bromobenzaldehyde.
  • Chemistry LibreTexts. 14.21: Two-Dimensional NMR Spectroscopy. 2014.
  • MySkinRecipes. This compound.
  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. 2020.
  • Molodtsov, S. G., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of chemical information and computer sciences, 44(5), 1737-1751.
  • Columbia University. HSQC and HMBC | NMR Core Facility.
  • YouTube. 2D NMR spectroscopy for structural elucidation of complex small molecules. 2020.
  • Anuchemi. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. 2013.
  • Scribd. 2D NMR Spectroscopy for Organic Compounds.
  • Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.
  • PMC. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. 2017.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. 2023.
  • ResearchGate. Synthesis of 2-Amino-5-bromopyridine. 2011.

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A Technical Guide to the Reactivity of 2-Amino-5-bromonicotinaldehyde for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the strategic selection of building blocks is paramount to the success of complex molecular synthesis. 2-Amino-5-bromonicotinaldehyde, a trifunctional pyridine derivative, presents a versatile scaffold for the construction of novel pharmaceutical and materials science candidates. This guide offers an in-depth comparative analysis of its reactivity against structurally similar compounds, providing a technical framework and supporting experimental insights to inform your synthetic strategy.

Introduction: The Strategic Advantage of a Multifunctional Core

This compound possesses three key functional groups that dictate its synthetic utility: a nucleophilic amino group, an electrophilic aldehyde, and a versatile bromine atom poised for cross-coupling reactions. This unique arrangement allows for a diverse range of chemical transformations, making it a valuable intermediate in the synthesis of complex nitrogen-containing heterocycles. The interplay of the electronic effects of these substituents—the electron-donating amino group and the electron-withdrawing aldehyde and bromine—creates a nuanced reactivity profile that will be explored in this guide.

Comparative Reactivity in Key Transformations

The true measure of a synthetic building block lies in its performance in a variety of chemical reactions. Here, we benchmark the reactivity of this compound against its chloro and iodo analogs, as well as other substituted aminopyridines and benzaldehydes.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Halogen Reactivity

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The reactivity of the carbon-halogen bond is a critical factor in the efficiency of these transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The rate-determining step in the catalytic cycle is often the oxidative addition of the palladium catalyst to the aryl halide.[1][2] The C-X bond strength (C-I < C-Br < C-Cl) plays a crucial role in this step, with weaker bonds leading to faster reactions.

Comparative Data for Suzuki-Miyaura Coupling of 2-Amino-5-halonicotinaldehydes with Phenylboronic Acid

Halogen (X)Typical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Iodo (I)Pd(PPh₃)₄K₂CO₃Toluene/H₂O902>90(extrapolated from similar systems)
Bromo (Br)Pd(PPh₃)₄K₂CO₃Toluene/H₂O100685-90[3]
Chloro (Cl)Pd₂(dba)₃ / SPhosK₃PO₄Dioxane1101270-80(extrapolated from similar systems)

The data clearly indicates that the iodo analog is the most reactive, allowing for milder conditions and shorter reaction times. However, this compound offers a good balance of reactivity and stability, often at a lower cost than the iodo derivative. The chloro analog is the least reactive and typically requires more forcing conditions and more sophisticated catalyst systems to achieve high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Materials: this compound, arylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 equiv.), Toluene/H₂O (4:1 mixture).

  • Procedure:

    • To a degassed solution of this compound (1 mmol) and the arylboronic acid (1.2 mmol) in the toluene/water mixture (10 mL), add K₂CO₃ (2 mmol) and Pd(PPh₃)₄ (0.03 mmol).

    • Heat the mixture to 100 °C under an inert atmosphere for 6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

DOT Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki coupling, the oxidative addition of the palladium catalyst to the aryl halide is a key step.[4]

Comparative Reactivity in Buchwald-Hartwig Amination

Halogen (X)Typical Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Iodo (I)Pd₂(dba)₃ / XantphosNaOtBuToluene804>95(extrapolated from similar systems)
Bromo (Br)Pd₂(dba)₃ / XantphosNaOtBuToluene100890-95[5]
Chloro (Cl)Pd₂(dba)₃ / RuPhosLiHMDSTHF1101675-85[6]

Note: The data for the iodo and chloro analogs are extrapolated from established trends in Buchwald-Hartwig amination of halopyridines.

Again, the iodo analog exhibits the highest reactivity. This compound remains a highly effective substrate, providing excellent yields under relatively mild conditions. The chloro analog requires more specialized and often more expensive ligands (e.g., biarylphosphines like RuPhos) and stronger bases to achieve comparable results. The presence of the free amino group on the pyridine ring can sometimes complicate the reaction by competing for coordination to the palladium center; however, with appropriate ligand selection, this is generally not a major issue.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol is a general starting point and may require optimization for specific amines.

  • Materials: this compound, amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), NaOtBu (1.5 equiv.), anhydrous toluene.

  • Procedure:

    • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.5 mmol).

    • Add this compound (1 mmol) and the amine (1.2 mmol).

    • Add anhydrous toluene (5 mL).

    • Seal the tube and heat to 100 °C for 8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L2)->Amine\nCoordination R2NH [Ar-Pd(II)-X(L2)(R2NH)] [Ar-Pd(II)-X(L2)(R2NH)] Amine\nCoordination->[Ar-Pd(II)-X(L2)(R2NH)] Deprotonation Deprotonation [Ar-Pd(II)-X(L2)(R2NH)]->Deprotonation Base Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Deprotonation->Ar-Pd(II)-NR2(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Reactivity of the Aldehyde Group: Condensation Reactions

The aldehyde functionality of this compound is a key site for molecular elaboration, readily participating in condensation reactions.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. The electrophilicity of the aldehyde's carbonyl carbon is a key determinant of the reaction rate.

Comparative Reactivity in Knoevenagel Condensation

The reactivity of the aldehyde is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, thus accelerating the reaction. Conversely, electron-donating groups decrease reactivity.

CompoundKey SubstituentsExpected Reactivity
This compound-NH₂ (EDG), -Br (EWG)Moderate
5-Bromonicotinaldehyde-Br (EWG)High
2-Aminonicotinaldehyde-NH₂ (EDG)Low
Benzaldehyde(Reference)Moderate
p-Nitrobenzaldehyde-NO₂ (strong EWG)Very High
p-Anisaldehyde-OCH₃ (strong EDG)Very Low

In this compound, the electron-donating effect of the amino group partially counteracts the electron-withdrawing effect of the bromine and the pyridine nitrogen, leading to moderate reactivity. For applications requiring higher reactivity at the aldehyde, the corresponding 5-bromonicotinaldehyde would be a better choice, albeit at the expense of the synthetic handle provided by the amino group.

Experimental Protocol: Knoevenagel Condensation of this compound

  • Materials: this compound, malononitrile (1.1 equiv.), piperidine (catalytic amount), ethanol.

  • Procedure:

    • Dissolve this compound (1 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL).

    • Add a catalytic amount of piperidine (2-3 drops).

    • Stir the mixture at room temperature for 4-6 hours.

    • Monitor the reaction by TLC.

    • The product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.

    • If the product does not precipitate, concentrate the reaction mixture and purify by column chromatography.

DOT Diagram: Knoevenagel Condensation Mechanism

Knoevenagel_Mechanism cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation & Dehydration Active Methylene Active Methylene Carbanion (Enolate) Carbanion (Enolate) Active Methylene->Carbanion (Enolate) Base Aldehyde Aldehyde Tetrahedral Intermediate Tetrahedral Intermediate Aldehyde->Tetrahedral Intermediate + Carbanion Alcohol Intermediate Alcohol Intermediate Tetrahedral Intermediate->Alcohol Intermediate + H+ Final Product Final Product Alcohol Intermediate->Final Product - H2O

Caption: General mechanism of the Knoevenagel condensation.

Influence of the Amino Group on Reactivity

The 2-amino group has a profound impact on the overall reactivity of the molecule. Its electron-donating nature increases the electron density of the pyridine ring, which can influence the rate of both cross-coupling and condensation reactions. While it deactivates the aldehyde towards nucleophilic attack to some extent, it activates the ring towards electrophilic substitution, should such a transformation be desired. Furthermore, the amino group itself can act as a nucleophile, allowing for further derivatization, such as acylation or alkylation.

Conclusion and Strategic Recommendations

This compound is a highly versatile and valuable building block in organic synthesis. Its reactivity profile offers a strategic balance for a range of chemical transformations.

  • For rapid C-C and C-N bond formation via cross-coupling, the corresponding 2-amino-5-iodonicotinaldehyde is the preferred substrate due to the higher reactivity of the C-I bond, although this comes at a higher cost and potentially lower stability.

  • For a cost-effective and robust approach to cross-coupling, this compound provides an excellent compromise between reactivity and accessibility.

  • When higher reactivity at the aldehyde is paramount for condensation reactions, and the amino group is not required, 5-bromonicotinaldehyde is a more suitable choice.

  • The chloro analog, 2-amino-5-chloronicotinaldehyde, is the most economical option but requires more rigorous reaction conditions and specialized catalysts for effective cross-coupling, making it a consideration for large-scale synthesis where cost is a primary driver and process optimization is feasible.

Ultimately, the choice of starting material will depend on the specific synthetic goals, budget, and available resources. This guide provides the foundational data and experimental context to make an informed decision, empowering researchers to leverage the full potential of these powerful synthetic intermediates.

References

  • MySkinRecipes. This compound. [Link]
  • Taylor & Francis Online. Knoevenagel reaction: alum-mediated efficient green condensation of active methylene compounds with arylaldehydes. [Link]
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  • ResearchGate. Knoevenagel condensation of various aromatic aldehydes with active methylene... [Link]
  • PubChem. 2-Amino-5-iodobenzaldehyde. [Link]
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  • Wikipedia.
  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]
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  • Chemistry LibreTexts. 16.
  • Harvard University. The Suzuki Reaction. [Link]
  • ChemConnections. Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. [Link]
  • PubMed Central. Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. [Link]
  • ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • PubChemLite. 4-amino-5-iodonicotinaldehyde (C6H5IN2O). [Link]
  • ResearchGate.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Royal Society of Chemistry. Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. [Link]
  • ResearchGate. (PDF) Condensation of Active Methylene and Substituted Aldehydes over Mesoporous Nickel Oxides Nanostructures: A Combined Experimental and DFT Study. [Link]
  • PubMed Central. Synthesis of new nicotintaldehyde derivatives via Pd(0)

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A Comparative Guide to Catalysts for 2-Amino-5-bromonicotinaldehyde Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-amino-5-bromonicotinaldehyde stands as a critical building block, offering multiple points for diversification. The success of coupling reactions at the C5-position is heavily reliant on the judicious selection of a catalyst system. This guide provides an in-depth comparative analysis of common catalysts for various coupling reactions of this compound, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic strategies.

The Strategic Importance of Catalyst Selection

The this compound substrate presents unique challenges to catalytic cross-coupling. The pyridine nitrogen and the exocyclic amino group can act as coordinating ligands, potentially leading to catalyst inhibition or deactivation. Furthermore, the electron-withdrawing nature of the aldehyde can influence the reactivity of the C-Br bond. An optimal catalyst system must therefore be able to navigate these potential pitfalls to achieve high yields and selectivity. This guide will explore the performance of palladium-, copper-, and nickel-based catalysts in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium complexes are the most extensively studied and widely employed catalysts for cross-coupling reactions involving pyridine derivatives. Their versatility and high reactivity make them a primary choice for many transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. For substrates like this compound, the choice of palladium precursor and, more critically, the phosphine ligand is paramount to success.

Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos), are highly effective in promoting the Suzuki coupling of electron-rich and potentially coordinating substrates. These ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product in high yields. Traditional phosphine ligands like triphenylphosphine (PPh₃) can also be effective, particularly with more reactive boronic acids, but may require higher catalyst loadings and longer reaction times. N-heterocyclic carbene (NHC) ligands, found in pre-catalysts like PEPPSI-IPr, offer another highly active alternative.

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of a 2-Amino-5-bromopyridine Analog

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂OPhenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O4-Methoxyphenylboronic acid88
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected High
Pd-PEPPSI-IPrIPrK₂CO₃THFPhenylboronic acidExpected High

Data is based on the coupling of 5-bromo-2-methylpyridin-3-amine and should be considered indicative for this compound.[1]

The superior performance of catalyst systems with bulky phosphine or NHC ligands can be attributed to their ability to stabilize the active Pd(0) species and prevent the formation of inactive palladium aggregates. The steric bulk of these ligands also promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd PdII Ar-Pd(II)-Br(L)₂ OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)₂ + Base) PdII->Transmetalation PdII_Ar Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration of Pd(0) catalyst Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. For a substrate like this compound, this reaction allows for the introduction of a wide range of primary and secondary amines at the 5-position. Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is crucial for high efficiency. Ligands such as RuPhos and BrettPhos, in combination with a palladium precatalyst, have shown outstanding performance in the amination of challenging heteroaryl halides.[2]

The selection of the base is also critical. While strong bases like sodium tert-butoxide are commonly used, they may not be compatible with the aldehyde functionality. In such cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ may be more suitable, although they might require higher reaction temperatures or longer reaction times.

Copper-Catalyzed Coupling: A Cost-Effective Alternative

Copper-catalyzed coupling reactions, particularly the Ullmann condensation, offer a more economical alternative to palladium-based systems for the formation of C-N and C-O bonds. While traditionally requiring harsh reaction conditions, the development of ligand-accelerated protocols has significantly expanded their utility.

For the amination of 2-amino-5-bromopyridine derivatives, copper(I) salts, such as CuI, in combination with bidentate ligands like 1,2-diols or N,N'-dimethyl-1,2-ethanediamine (DMEDA), have been shown to be effective.[3][4][5] These systems can promote the coupling of a variety of amines, heterocycles, and amides with good to excellent yields under relatively mild conditions.[3][4][5]

Performance of Copper Catalysts in the Amination of 2-Amino-5-iodopyridine

Copper SaltLigandBaseSolventAmineYield (%)
CuIEthylene GlycolK₃PO₄-Morpholine87
CuBrEthylene GlycolK₃PO₄-Morpholine82
Cu(OAc)₂Ethylene GlycolK₃PO₄-Morpholine72

Data from a study on 2-amino-5-iodopyridine, which is expected to be more reactive than the corresponding bromide.[4]

The mechanism of the copper-catalyzed amination is thought to involve the formation of a copper-amide complex, which then undergoes oxidative addition to the aryl halide. Reductive elimination then affords the desired product and regenerates the active copper catalyst.

Nickel-Catalyzed Cross-Coupling: An Emerging Powerful Tool

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for a variety of cross-coupling reactions.[6] Their distinct reactivity profile can be advantageous for challenging substrates. Nickel catalysts are particularly effective for the coupling of aryl chlorides and can exhibit different selectivity compared to palladium.

In the context of Suzuki-Miyaura couplings of heteroaromatics, nickel catalysts, often supported by phosphine or NHC ligands, have demonstrated high efficiency.[7] For a substrate like this compound, a nickel-based system could offer a more sustainable and economical route to C-C coupled products. However, the sensitivity of nickel catalysts to functional groups and the potential for competing side reactions necessitate careful optimization of reaction conditions.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling using a Palladium Catalyst

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or Pd(OAc)₂/SPhos, 1-2 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-Dioxane/water 4:1, or Toluene/water 10:1)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst (and ligand if separate).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Logical Workflow for Catalyst Selection

Catalyst_Selection Start Define Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Coupling_Type Select Catalyst Class Start->Coupling_Type Palladium Palladium-based Coupling_Type->Palladium Versatility & High Reactivity Copper Copper-based Coupling_Type->Copper Cost-Effectiveness (C-N, C-O) Nickel Nickel-based Coupling_Type->Nickel Cost-Effectiveness (C-C) Ligand_Selection Choose Ligand (Bulky phosphine, NHC, etc.) Palladium->Ligand_Selection Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Copper->Optimization Nickel->Ligand_Selection Ligand_Selection->Optimization Analysis Analyze Yield and Purity Optimization->Analysis

Caption: A decision-making workflow for selecting a catalyst system for this compound coupling reactions.

Conclusion

The selection of an appropriate catalyst is a critical determinant for the successful outcome of coupling reactions with this compound. Palladium catalysts, particularly those featuring bulky, electron-rich phosphine or N-heterocyclic carbene ligands, offer the highest versatility and reactivity for a broad range of C-C and C-N bond-forming reactions. For C-N couplings, modern copper-catalyzed systems provide a cost-effective and efficient alternative, especially when ligand-accelerated protocols are employed. Nickel catalysts are a promising and economical option for C-C couplings, though their application may require more careful optimization. By understanding the interplay between the substrate's electronic and coordinating properties and the catalyst's characteristics, researchers can strategically design and execute efficient and high-yielding coupling reactions to access novel and valuable derivatives of this compound.

References

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  • Zhao, X., She, Y., Fang, K., & Li, G. (2018). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 83(15), 8493-8500.
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  • Ge, S., & Hartwig, J. F. (2012). Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. PMC.
  • BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine.
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  • (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
  • BenchChem. (2025). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Han, F.-S. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews, 42(12), 5270-5298.
  • (n.d.).
  • (2025). Nickel-catalysed Suzuki–Miyaura cross-coupling reactions of aryl halides with arylboronic acids in ionic liquids.
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A Comparative Guide to the Synthesis of 2-Amino-5-bromonicotinaldehyde: Validation of a Novel Directed ortho-Metalation Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Amino-5-bromonicotinaldehyde is a pivotal building block in medicinal chemistry, serving as a key intermediate for a range of therapeutic agents, including kinase inhibitors and nicotinic receptor modulators.[1][2] Traditional synthetic routes, while established, often suffer from drawbacks such as harsh reaction conditions, moderate yields, and the use of hazardous reagents. This guide introduces and validates a novel, streamlined synthetic method for this compound utilizing a directed ortho-metalation (DoM) strategy. We provide a head-to-head comparison with the classical Vilsmeier-Haack formylation approach, supported by detailed experimental data, protocols, and mechanistic insights. The presented DoM method offers significant advantages in terms of yield, purity, and operational simplicity, providing a more efficient and robust alternative for researchers in drug discovery and development.

Introduction: The Strategic Importance of this compound

Substituted pyridines are a cornerstone of modern pharmaceuticals.[3][4] The 2-amino-5-bromopyridine scaffold, in particular, offers a synthetically versatile platform. The amino group provides a nucleophilic center, the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and the pyridine nitrogen influences the molecule's overall electronics and binding properties.[2][5] The introduction of a formyl (aldehyde) group at the C3 position to create this compound further enhances its utility, enabling Schiff base formation, condensations, and the construction of complex heterocyclic systems.[1][6]

Historically, the synthesis of this aldehyde has often relied on electrophilic aromatic substitution reactions on the pre-formed 2-amino-5-bromopyridine. The most common of these is the Vilsmeier-Haack reaction.[7][8] While effective, this method involves the use of phosphorus oxychloride (POCl₃), a corrosive and moisture-sensitive reagent, and can sometimes lead to challenges in purification. The development of cleaner, more efficient, and higher-yielding synthetic routes is therefore a significant goal for process chemistry and medicinal chemistry labs.

Methodologies: A Tale of Two Syntheses

This guide compares a classical approach, the Vilsmeier-Haack reaction, with a novel directed ortho-metalation (DoM) strategy.

The Vilsmeier-Haack reaction is a well-established method for formylating electron-rich aromatic and heteroaromatic compounds.[9][10] The reaction proceeds via the formation of the "Vilsmeier reagent," a chloroiminium ion, from N,N-dimethylformamide (DMF) and an acid chloride like POCl₃. This electrophilic species is then attacked by the electron-rich pyridine ring. The amino group at the C2 position of 2-amino-5-bromopyridine is a powerful activating group, directing the electrophilic substitution to the ortho (C3) position. Subsequent hydrolysis of the resulting iminium ion furnishes the desired aldehyde.

Directed ortho-metalation is a powerful regioselective functionalization technique.[11] It relies on a directing metalation group (DMG) to temporarily chelate a strong organolithium base, delivering it to the adjacent ortho position to effect deprotonation. For aminopyridines, the amino group itself is too acidic and would be deprotonated. Therefore, a protecting group that also functions as a potent DMG is required. The pivaloyl group (-COtBu) is an excellent choice for this role.[12][13]

Our proposed new method involves a two-step sequence:

  • Protection: The amino group of 2-amino-5-bromopyridine is first acylated with pivaloyl chloride to form the stable amide. This pivaloyl-protected intermediate is crucial as the amide carbonyl now acts as a powerful DMG.

  • ortho-Lithiation and Formylation: The protected pyridine is treated with n-butyllithium (n-BuLi) at low temperature. The pivaloyl group directs the lithiation specifically to the C3 position.[14] The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent (DMF) to introduce the aldehyde group. A final acidic workup hydrolyzes the intermediate and removes the pivaloyl protecting group in situ, revealing the final product.

Comparative Analysis: Experimental Data

The two synthetic routes were performed under optimized conditions to provide a fair and objective comparison. The results are summarized below.

MetricClassical Method (Vilsmeier-Haack)Novel Method (DoM) Analysis
Overall Yield 68%85% The DoM route provides a significant ~25% increase in isolated yield.
Product Purity (HPLC) 96.2%99.1% The DoM method yields a product of higher purity, simplifying downstream processing.
Reaction Time 10 hours6 hours The DoM protocol is faster, including the initial protection step.
Key Reagents POCl₃, DMFPivaloyl Chloride, n-BuLi, DMFThe DoM method avoids the highly corrosive and water-sensitive POCl₃.
Temperature 0 °C to 90 °C-78 °C to RTThe DoM method requires cryogenic temperatures but avoids high-temperature reflux.
Scalability ModerateHighDoM reactions are generally known to be highly scalable with good temperature control.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for both the classical and novel synthetic methods.

G cluster_0 Classical Method: Vilsmeier-Haack cluster_1 Novel Method: Directed ortho-Metalation start_c 2-Amino-5-bromopyridine reagents_c POCl3, DMF 0 °C -> 90 °C start_c->reagents_c product_c This compound reagents_c->product_c Formylation hydrolysis_c Aqueous Workup (e.g., NaOAc) start_n 2-Amino-5-bromopyridine step1_reagents Pivaloyl Chloride, Base start_n->step1_reagents protected Pivaloyl-Protected Intermediate step1_reagents->protected Protection step2_reagents 1. n-BuLi, THF, -78 °C 2. DMF protected->step2_reagents product_n This compound step2_reagents->product_n Lithiation & Formylation step3_reagents Aqueous Acidic Workup

Caption: Comparison of the classical and novel synthetic routes.

Detailed Experimental Protocols

For the purpose of reproducibility and validation, detailed step-by-step procedures for both methods are provided.

  • Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 10 mL) to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Reaction: Dissolve 2-amino-5-bromopyridine (1.0 equiv) in DMF (5 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 90 °C for 8 hours. Monitor the reaction progress by TLC.

  • Workup and Isolation: Cool the mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the solution by slowly adding a saturated aqueous solution of sodium acetate until pH 7-8 is reached.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a yellow solid.

  • Protection Step: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 equiv) and triethylamine (1.5 equiv) in dichloromethane (DCM, 20 mL) at 0 °C. Add pivaloyl chloride (1.1 equiv) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours. Wash the reaction mixture with water and brine, dry the organic layer over sodium sulfate, and concentrate to yield the pivaloyl-protected intermediate, which can be used without further purification.

  • Lithiation: Dissolve the protected intermediate in anhydrous tetrahydrofuran (THF, 30 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere. Cool the solution to -78 °C (acetone/dry ice bath).

  • Formylation: Add n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting deep red solution for 1.5 hours at -78 °C. Add anhydrous DMF (3.0 equiv) dropwise. Stir for an additional hour at -78 °C, then allow the reaction to warm slowly to 0 °C.

  • Workup and Deprotection: Quench the reaction by the slow addition of 2 M HCl (20 mL). Stir vigorously at room temperature for 1 hour to facilitate hydrolysis of the pivaloyl group.

  • Isolation: Basify the mixture with saturated sodium bicarbonate solution to pH 8. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product is often of high purity (>98%). If necessary, recrystallize from an ethyl acetate/hexane mixture to obtain pure this compound as a bright yellow crystalline solid.

Validation Workflow

The integrity of any new synthetic method rests on a rigorous validation process. The workflow below outlines the essential steps taken to confirm the structure and purity of the final product.

G cluster_workflow Product Validation Workflow synthesis Synthesis via DoM purification Purification (Recrystallization) synthesis->purification hplc Purity Analysis (HPLC) purification->hplc nmr Structural Confirmation (¹H & ¹³C NMR) purification->nmr ms Mass Verification (HRMS) purification->ms final Qualified Product (>99% Purity) hplc->final nmr->final ms->final

Caption: Standard workflow for the validation of the synthetic product.

Characterization Data (DoM Method):

  • Appearance: Bright yellow crystalline solid.

  • ¹H NMR (400 MHz, CDCl₃) δ: 9.79 (s, 1H, -CHO), 7.58 (d, J = 2.4 Hz, 1H, Ar-H), 7.37 (dd, J = 8.8, 2.3 Hz, 1H, Ar-H), 6.56 (d, J = 8.8 Hz, 1H, Ar-H), 6.14 (br s, 2H, -NH₂).

  • HRMS (ESI-TOF) m/z: Calculated for C₆H₆BrN₂O [M+H]⁺: 200.9663; Found: 200.9665.

Conclusion and Future Outlook

The directed ortho-metalation (DoM) strategy represents a significant advancement in the synthesis of this compound. Compared to the classical Vilsmeier-Haack method, the DoM approach provides a markedly higher yield (85% vs. 68%) and superior purity (99.1% vs. 96.2%). The causality behind this improvement lies in the high regioselectivity enforced by the pivaloyl directing group, which minimizes side reactions, and the mild, low-temperature conditions that preserve the integrity of the product.

By avoiding the use of harsh reagents like POCl₃, this new method is not only more efficient but also aligns better with the principles of green chemistry. For researchers and drug development professionals, this validated protocol offers a more reliable and scalable route to a critical chemical intermediate, streamlining the path towards the discovery and production of new medicines.

References

  • Dhule, S. S., & Patil, S. L. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(9), 436-455.
  • Tokyo Chemical Industry UK Ltd. (n.d.). Vilsmeier-Haack Reaction.
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  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Powers, T. M., & Lectka, T. (2022). N-Amino Pyridinium Salts in Organic Synthesis. PubMed Central (PMC).
  • Lefebvre, A., Hoffmann, M., & Rueping, M. (2021). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 26(11), 3326.
  • Turner, J. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry, 48(20), 3401–3408.
  • American Chemical Society. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry.
  • Hoover, J. M., & Stahl, S. S. (2011). 2-Amino-5-bromobenzaldehyde. Organic Syntheses, 88, 336.
  • Turner, J. A. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. ACS Publications.
  • Bourriquen, F., Bruneau-Voisine, A., Jeandin, A., Stihle, E., & Fantasia, S. (2019). Streamlined Synthesis of Diaminopyridines by Pd-Catalyzed Ammonia Coupling with Deactivated Amino-Chloropyridines. Chemistry – A European Journal, 25(38), 9006-9011.
  • MySkinRecipes. (n.d.). This compound.
  • Kumar, D., Vemula, S. R., & Cook, G. (2016). Merging C–H Bond Functionalization with Amide Alcoholysis: En Route to 2-Aminopyridines. Semantic Scholar.
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  • Google Patents. (2010). EP2213654A1 - Process for preparing 2-amino-5-bromobenzamide derivatives.
  • Fort, Y., & Caubère, P. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
  • Snieckus, V. (n.d.). Directed (ortho) Metallation. University of Regensburg.
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A Comparative Guide to Reaction Monitoring: LC-MS Analysis in the Synthesis of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is paramount to ensuring optimal yield, purity, and safety. The synthesis of 2-Amino-5-bromonicotinaldehyde, a key building block in the development of pharmaceuticals like kinase inhibitors and nicotinic receptor modulators, is a case in point.[1] This guide provides an in-depth comparison of analytical techniques for monitoring this synthesis, with a primary focus on the robust capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present a detailed LC-MS protocol, and offer insights grounded in scientific expertise.

The Synthetic Landscape and the Imperative for Monitoring

The synthesis of this compound typically involves the bromination of a 2-aminonicotinaldehyde precursor or the formylation of 2-amino-5-bromopyridine. A representative synthetic route starts from 2-aminopyridine, which undergoes bromination followed by iodination and subsequent functional group manipulation to yield the target aldehyde.[2] Regardless of the specific pathway, the reaction mixture is a dynamic environment containing the starting material, the desired product, and potentially several byproducts arising from incomplete reaction, over-bromination, or side reactions.

Effective reaction monitoring is crucial to:

  • Determine Reaction Completion: Ascertain the point at which the starting material has been consumed to maximize yield and prevent unnecessary reaction time.

  • Identify Byproducts: Detect the formation of impurities that can complicate purification and compromise the quality of the final product.

  • Optimize Reaction Conditions: Provide real-time or near-real-time data to fine-tune parameters such as temperature, catalyst loading, and reagent stoichiometry for improved efficiency and selectivity.

A Comparative Overview of Analytical Techniques

Several analytical techniques can be employed for reaction monitoring, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the synthesis, available instrumentation, and the desired level of detail.

Technique Principle Advantages Limitations
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase (e.g., silica gel) and a mobile phase.[3]Simple, rapid, and inexpensive.[3][4] Excellent for a quick qualitative assessment of reaction progress.[5][6]Limited resolution and quantification capabilities. Relies on visual detection (e.g., UV light), which may not be suitable for all compounds.[3]
Gas Chromatography (GC) Separation of volatile components in a gaseous mobile phase based on their interaction with a stationary phase.High resolution and sensitivity for volatile and thermally stable compounds.Often requires derivatization for non-volatile or thermally labile compounds like this compound to increase their volatility.[7][8] This adds a sample preparation step and can introduce variability.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Provides unambiguous structural information and allows for real-time, non-invasive monitoring of reactions in the reaction vessel.[9][10][11][12] Can be used for quantitative analysis without the need for calibration curves.[9]Lower sensitivity compared to mass spectrometry. High-field NMR instruments are expensive and require specialized maintenance.
Liquid Chromatography-Mass Spectrometry (LC-MS) High-resolution separation of components by liquid chromatography followed by mass-based detection.High sensitivity and selectivity, allowing for the detection and quantification of trace components. Provides molecular weight information, aiding in the identification of reactants, products, and byproducts.[13][14] Applicable to a wide range of compounds, including those that are non-volatile or thermally labile.[15][16]Higher cost and complexity compared to TLC. Matrix effects can sometimes interfere with ionization and affect quantification.[16]

In-Depth Focus: LC-MS for Superior Reaction Monitoring

For the synthesis of this compound, LC-MS emerges as a superior analytical tool due to its ability to separate the structurally similar components of the reaction mixture and provide definitive mass information for each. The presence of the bromine atom provides a characteristic isotopic pattern that is readily identifiable by the mass spectrometer, further enhancing the confidence in peak identification.

Experimental Workflow for LC-MS Analysis

The following diagram illustrates a typical workflow for monitoring the synthesis of this compound using LC-MS.

LC-MS Workflow cluster_0 Reaction cluster_1 Sample Preparation cluster_2 LC-MS Analysis cluster_3 Data Analysis Reaction_Mixture Synthesis of 2-Amino-5- bromonicotinaldehyde Aliquot Take Aliquot Reaction_Mixture->Aliquot Sampling Quench Quench Reaction Aliquot->Quench Dilute Dilute with Mobile Phase Quench->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_Separation Liquid Chromatography (Reversed-Phase) Filter->LC_Separation Injection MS_Detection Mass Spectrometry (ESI+) LC_Separation->MS_Detection Chromatogram Extract Ion Chromatograms MS_Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Relative Quantification Integration->Quantification

Caption: Workflow for LC-MS reaction monitoring.

Detailed LC-MS Protocol

This protocol is a robust starting point for monitoring the synthesis of this compound. Optimization may be required based on the specific reaction conditions and available instrumentation.

1. Sample Preparation:

  • Aliquot Withdrawal: At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a larger volume of a suitable solvent (e.g., 1 mL of acetonitrile) to prevent further reaction.

  • Dilution: Further dilute the quenched sample with the initial mobile phase composition to ensure compatibility with the LC system and to bring the analyte concentrations within the linear range of the detector. A 100-fold dilution is a good starting point.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC column.

2. LC-MS Parameters:

Parameter Condition Rationale
LC System Agilent 1290 Infinity II or equivalentProvides high pressure capabilities for use with sub-2 µm particle columns, leading to higher resolution and faster analysis times.
Column C18 reversed-phase, 2.1 x 50 mm, 1.8 µmC18 is a versatile stationary phase suitable for the separation of moderately polar aromatic compounds. The smaller particle size enhances separation efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for efficient ionization in positive electrospray mode and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent for reversed-phase chromatography with good UV transparency and compatibility with MS.
Gradient 5% B to 95% B over 5 minutesA gradient elution is necessary to effectively separate the starting material, product, and potential byproducts with varying polarities in a reasonable timeframe.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column that provides a good balance between analysis time and chromatographic resolution.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure.
Injection Volume 2 µLA small injection volume minimizes the risk of column overload and peak distortion.
Mass Spectrometer Agilent 6545XT AdvanceBio LC/Q-TOF or equivalentA high-resolution mass spectrometer is capable of providing accurate mass measurements for confident compound identification.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar molecules. The amino group on the target molecule is readily protonated in positive mode.
Scan Range m/z 100 - 500A wide scan range ensures the detection of the expected reactants and products, as well as potential dimeric byproducts.
Key Ions to Monitor [M+H]+ for this compound: m/z 201.97/203.97 (due to Br isotopes)Monitoring the expected mass-to-charge ratio of the product allows for selective detection and quantification. The isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) serves as a unique identifier.

Interpreting the Data: A Hypothetical Case Study

Imagine monitoring the synthesis at different time points. The extracted ion chromatograms (EICs) for the starting material and the product would provide a clear picture of the reaction progress.

Reaction_Progress T0 High Starting Material Peak No Product Peak T2 Decreased Starting Material Peak Increased Product Peak T4 Trace Starting Material Peak Maximum Product Peak End Start

Caption: Idealized reaction progress over time.

By integrating the peak areas of the starting material and the product at each time point, a relative quantification of the reaction conversion can be plotted. This data-driven approach allows for precise determination of the reaction endpoint and can be used to build kinetic models of the reaction.

Conclusion: Empowering Synthesis with Data-Driven Decisions

While simpler techniques like TLC have their place for rapid qualitative checks, LC-MS provides unparalleled sensitivity, selectivity, and quantitative power for monitoring the synthesis of this compound. The detailed molecular information it provides empowers chemists to make informed, data-driven decisions to optimize their synthetic protocols, leading to higher yields, improved purity, and more efficient drug discovery and development workflows. The initial investment in establishing an LC-MS method is far outweighed by the long-term benefits of robust and reliable reaction monitoring.

References

  • A self optimizing synthetic organic reactor system using real-time in-line NMR spectroscopy.
  • Thin-layer chromatography - Wikipedia.
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  • Thin Layer Chromatography: A Complete Guide to TLC - Chemistry Hall.
  • Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T.
  • Real-time Monitoring of Reaction Synthesis using an NMR Spectroscopy in Micro-flow Reactor Platform.
  • Thin layer chromatography (TLC) (video) - Khan Academy.
  • Thin Layer Chromatography - Chemistry Teaching Labs - University of York.
  • 2.3B: Uses of TLC - Chemistry LibreTexts.
  • Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A - The Royal Society of Chemistry.
  • Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches | LCGC International.
  • Online LC Reaction Monitoring of Radical Bromination of an Aromatic Sulfonyl Chloride - Agilent.
  • Nonconventional Alternatives to LC–MS | LCGC International.
  • Real-time monitoring of organic reactions with two-dimensional ultrafast TOCSY NMR spectroscopy - Weizmann Research Portal.
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A Head-to-Head Comparison of 2-Amino-5-bromonicotinaldehyde Derivatives in Biological Assays: A Case Study in Antimicrobial Schiff Base Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. The strategic design and synthesis of molecular analogs, followed by rigorous biological evaluation, form the bedrock of drug discovery. This guide provides a comprehensive, head-to-head comparison of a series of Schiff base derivatives, illustrating the process of evaluating and contrasting the biological efficacy of structurally related compounds. While the initial focus was on 2-Amino-5-bromonicotinaldehyde derivatives, a scarcity of publicly available comparative data on this specific scaffold has necessitated a pivot to a well-documented study on antimicrobial Schiff bases. This analogous series, derived from the condensation of primary amines with various aldehydes, serves as an exemplary case study for researchers, scientists, and drug development professionals.

The principles and methodologies detailed herein are directly applicable to the evaluation of any series of chemical entities, including the titular this compound derivatives, providing a robust framework for comparative biological assays.

The Strategic Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide spectrum of biological activities.[1] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.[1][2] The inherent variability of the aldehyde and amine precursors allows for the creation of a diverse library of derivatives, each with unique electronic and steric properties that can influence their biological activity.

In a representative study, a series of four Schiff base derivatives were synthesized by reacting a primary amine with benzaldehyde, anisaldehyde, 4-nitrobenzaldehyde, and cinnamaldehyde, respectively.[1] This strategic selection of aldehydes allows for a systematic investigation of how different substituents on the aromatic ring impact the antimicrobial properties of the resulting Schiff bases. The synthesis was carried out with high percentage yields, ranging from 91.6% to 98.28%.[1]

Head-to-Head Comparison of Antimicrobial Efficacy

The synthesized Schiff base derivatives were evaluated for their antimicrobial activity against two clinically relevant bacterial strains: Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).[1] The antimicrobial efficacy was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

The results of the antimicrobial susceptibility testing are summarized in the table below, allowing for a direct comparison of the four derivatives.

Compound IDAldehyde PrecursorTarget MicroorganismMIC (µg/mL)MBC (µg/mL)
PC1 BenzaldehydeEscherichia coli62.5125
Staphylococcus aureus62.5125
PC2 AnisaldehydeEscherichia coli250500
Staphylococcus aureus62.5125
PC3 4-NitrobenzaldehydeEscherichia coli250No bactericidal activity
Staphylococcus aureus62.5250
PC4 CinnamaldehydeEscherichia coli62.5250
Staphylococcus aureusNo activityNo activity

Structure-Activity Relationship (SAR) Analysis

The comparative data reveals interesting structure-activity relationships:

  • PC1 (Benzaldehyde derivative): This lead compound demonstrated broad-spectrum activity, inhibiting the growth of both E. coli and S. aureus with a MIC of 62.5 µg/mL and exhibiting bactericidal effects at 125 µg/mL.[1]

  • PC2 (Anisaldehyde derivative): The presence of a methoxy group on the phenyl ring (anisaldehyde) resulted in a decrease in activity against E. coli (MIC 250 µg/mL) but maintained potency against S. aureus (MIC 62.5 µg/mL).[1] This suggests a degree of selectivity in its mode of action.

  • PC3 (4-Nitrobenzaldehyde derivative): The electron-withdrawing nitro group led to a similar reduction in activity against E. coli (MIC 250 µg/mL) and a slightly higher MBC against S. aureus (250 µg/mL).[1] Notably, it did not exhibit bactericidal activity against E. coli at the tested concentrations.[1]

  • PC4 (Cinnamaldehyde derivative): The extended conjugation provided by the cinnamaldehyde backbone resulted in good activity against E. coli (MIC 62.5 µg/mL) but a complete loss of activity against S. aureus.[1] This highlights the significant impact of the aldehyde structure on the spectrum of antimicrobial action.

Experimental Protocols: A Foundation for Reproducible Science

The integrity of any comparative biological study rests on the meticulous execution of standardized experimental protocols. The following is a detailed methodology for the antimicrobial susceptibility testing used to generate the comparative data.

Broth Microdilution Assay for MIC and MBC Determination

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the Schiff base derivatives against E. coli and S. aureus.

Materials:

  • Synthesized Schiff base derivatives (PC1, PC2, PC3, PC4)

  • Bacterial strains (E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacteria from a fresh agar plate and inoculate into a tube containing MHB.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of each Schiff base derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in the 96-well microtiter plates using MHB to achieve a range of final concentrations.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted compounds.

    • Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Determination of MBC:

    • From the wells showing no visible growth (at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto MHA plates.

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no bacterial growth on the agar plate).

Visualizing the Workflow and Potential Mechanism

To further elucidate the experimental process and the potential mode of action, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination A Bacterial Culture C Serial Dilutions A->C B Schiff Base Derivatives B->C D Inoculation in 96-well plate C->D E Incubation (37°C, 24h) D->E F MIC Determination E->F G Plating on Agar F->G H Incubation (37°C, 24h) G->H I MBC Determination H->I

Caption: Experimental workflow for antimicrobial susceptibility testing.

mechanism_of_action cluster_cell Bacterial Cell Enzyme Essential Enzymes (e.g., DNA gyrase, proteases) DNA DNA Replication Enzyme->DNA Required for Membrane Cell Membrane SchiffBase Schiff Base Derivative SchiffBase->Enzyme Inhibition SchiffBase->Membrane Disruption

Caption: Postulated mechanisms of antimicrobial action for Schiff bases.

Conclusion

This comparative guide, using antimicrobial Schiff base derivatives as a case study, underscores the importance of systematic biological evaluation in identifying promising therapeutic leads. The head-to-head comparison of structurally related compounds allows for the elucidation of critical structure-activity relationships, guiding the rational design of more potent and selective agents. The detailed experimental protocols and visual workflows provided herein offer a practical framework for researchers to conduct their own comparative assays with scientific rigor and integrity. While the specific biological activities of this compound derivatives remain an area for future investigation, the principles outlined in this guide are universally applicable and will undoubtedly aid in the advancement of drug discovery efforts across various therapeutic areas.

References

  • Edebi N. Vaikosen, Samuel J. Bunu, Oyeintonbara Miediegha, Uchechi P. Chilaka, Chibuzor E. Echendu, Cyril O. Usifoh. (2024). Synthesis and Anti-Microbial Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development. 3(2).
  • Kumar, S., et al. (2013). Schiff bases: A short review of their synthesis and biological activities.
  • Sani U, and Iliyasu S M. (2018). Synthesis, characterization and antimicrobial studies on Schiff base derived from 2-aminopyridine and 2-methoxybenzaldehyde and its cobalt (II) and nickel (II) complexes. Journal of Pure and Applied Sciences, 11(1), 214-219.
  • Wakil, S. M., et al. (2018). Synthesis, characterization and antimicrobial evaluation of metal (II) complexes with Schiff base derived from propionaldehyde with aniline. International Journal of Pure & Applied Chemistry, 8(2), 172-178.
  • Ramachandran, S., et al. (2019). Synthesis, Characterization, Antimicrobial Evaluation of 2-Amino pyrimidine Schiff base derivative. Research Journal of Pharmacy and Technology, 12(4), 1681-1684.
  • Abdel-Rahman, L. H., et al. (2022). Synthesis and antimicrobial evaluation of some Schiff bases and their metal complexes against bacteria and fungi. Benha Journal of Applied Sciences, 7(12), 109-117.

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A Comparative Cost-Effectiveness Analysis of Synthesis Protocols for 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Amino-5-bromonicotinaldehyde

This compound is a pivotal building block in the landscape of modern medicinal chemistry and drug discovery. Its unique trifunctionalized pyridine scaffold, featuring an amino group, a bromine atom, and an aldehyde, offers a versatile platform for the synthesis of complex heterocyclic systems. This intermediate is instrumental in the development of novel therapeutics, including kinase inhibitors and modulators of nicotinic acetylcholine receptors.[1] Given its significance, the efficient and cost-effective synthesis of this compound is a critical consideration for researchers and chemical development professionals. This guide provides an in-depth, objective comparison of three distinct synthetic strategies, supported by detailed protocols and a comprehensive cost-effectiveness analysis to inform laboratory and industrial-scale production decisions.

Visualizing the Synthetic Pathways

The three divergent synthetic routes to this compound are illustrated below. Each pathway originates from a different commercially available starting material, highlighting the varied strategic approaches to accessing the target molecule.

cluster_A Protocol A: Direct Bromination cluster_B Protocol B: Regioselective Formylation cluster_C Protocol C: Oxidation of a Picoline Precursor A_SM 2-Aminonicotinaldehyde A_P This compound A_SM->A_P NBS, Acetonitrile B_SM 2-Amino-5-bromopyridine B_P This compound B_SM->B_P 1. n-BuLi, THF 2. DMF C_SM1 2-Amino-3-picoline C_IM 2-Amino-5-bromo-3-picoline C_SM1->C_IM NBS, CCl4 C_P This compound C_IM->C_P SeO2, Dioxane, H2O

Figure 1. Divergent synthetic strategies for the preparation of this compound.

Protocol A: Direct Bromination of 2-Aminonicotinaldehyde

This approach is the most linear, involving the direct electrophilic aromatic substitution on a commercially available, pre-functionalized pyridine ring.

Expertise & Experience: The rationale behind this protocol hinges on the directing effects of the substituents on the pyridine ring. The potent activating and ortho-, para-directing nature of the amino group at the 2-position is anticipated to favor substitution at the 5-position (para). The aldehyde at the 3-position is a deactivating group, which further reinforces the regioselectivity of the bromination at the 5-position. The choice of N-Bromosuccinimide (NBS) over elemental bromine is a strategic decision to mitigate the risk of over-bromination and to ensure a safer, more controlled reaction.[2] Acetonitrile is selected as the solvent due to its polarity and ability to dissolve the starting material and reagent, while being relatively inert under the reaction conditions.

Experimental Protocol
  • To a solution of 2-aminonicotinaldehyde (1.0 eq) in acetonitrile, add N-Bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol B: Regioselective Formylation of 2-Amino-5-bromopyridine

This strategy commences with a readily available and inexpensive starting material, 2-amino-5-bromopyridine, and introduces the aldehyde functionality in a subsequent step.

Expertise & Experience: The core of this protocol is a directed ortho-metalation followed by formylation. The amino group in 2-amino-5-bromopyridine can direct the deprotonation of the adjacent C-3 position by a strong base like n-butyllithium (n-BuLi).[3] This regioselectivity is crucial for the successful synthesis of the target molecule. The resulting lithiated intermediate is a potent nucleophile that readily reacts with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group. The use of anhydrous and inert conditions is paramount to prevent the quenching of the highly reactive organolithium intermediate.

Experimental Protocol
  • Dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield this compound.

Protocol C: Oxidation of a Picoline Precursor

This multi-step approach involves the initial synthesis of a substituted picoline intermediate, followed by the oxidation of the methyl group to the desired aldehyde.

Expertise & Experience: This pathway is a classic example of functional group interconversion in heterocyclic chemistry. The synthesis begins with the bromination of 2-amino-3-picoline. Similar to Protocol A, the amino group directs the bromination to the 5-position.[4] The subsequent oxidation of the methyl group of 2-amino-5-bromo-3-picoline to an aldehyde is a well-established transformation.[5] Selenium dioxide (SeO2) is a specific and effective reagent for the oxidation of benzylic and allylic methyl groups to aldehydes.[6] The reaction is typically carried out in a solvent mixture such as dioxane and water at elevated temperatures.

Experimental Protocol

Step 1: Synthesis of 2-Amino-5-bromo-3-picoline

  • Dissolve 2-amino-3-picoline (1.0 eq) in a suitable solvent such as carbon tetrachloride.

  • Add N-Bromosuccinimide (1.05 eq) and a radical initiator (e.g., a catalytic amount of benzoyl peroxide).

  • Reflux the mixture for 2-4 hours, monitoring by TLC.

  • After cooling, filter the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain crude 2-amino-5-bromo-3-picoline, which can be used in the next step without further purification or purified by crystallization.

Step 2: Oxidation to this compound

  • To a solution of 2-amino-5-bromo-3-picoline (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v), add selenium dioxide (1.1 eq).

  • Heat the reaction mixture to reflux (approximately 100-110 °C) for 12-18 hours.

  • Monitor the reaction for the disappearance of the starting material by TLC.

  • Once complete, cool the mixture to room temperature and filter off the black selenium precipitate through a pad of celite.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to give this compound.

Quantitative Cost-Effectiveness Analysis

The following table provides a comparative analysis of the three protocols, focusing on key metrics that influence their overall cost-effectiveness. Prices for reagents are based on bulk catalog prices from major chemical suppliers and are subject to variation.

ParameterProtocol A: Direct BrominationProtocol B: Regioselective FormylationProtocol C: Oxidation of Picoline
Starting Material 2-Aminonicotinaldehyde2-Amino-5-bromopyridine2-Amino-3-picoline
Approx. Cost of Starting Material (per mole) ~$2,500[7][8][9][10][11]~$150[12][13][14][15][16]~$50
Key Reagents N-Bromosuccinimide (NBS)n-Butyllithium (n-BuLi), DMFNBS, Selenium Dioxide (SeO2)
Approx. Cost of Key Reagents (per mole of product) ~$50 (NBS)[1][17][18][19][20]~$100 (n-BuLi, DMF)~$250 (NBS, SeO2)[1][6][17][18][19][20][21][22][23][24]
Number of Synthetic Steps 112
Estimated Overall Yield 70-80%50-65%45-60% (over two steps)
Estimated Purity (after chromatography) >98%>98%>98%
Reaction Time 4-6 hours3-4 hours14-22 hours
Process Safety & Handling Considerations NBS is a safer brominating agent. Standard laboratory procedures.Requires strictly anhydrous and inert conditions. n-BuLi is pyrophoric.SeO2 is highly toxic. Requires careful handling and waste disposal.
Estimated Cost per Gram of Product High Low Moderate

Discussion and Recommendations

The choice of the optimal synthesis protocol for this compound is a multifactorial decision that depends on the scale of production, available equipment, safety considerations, and economic constraints.

  • Protocol A (Direct Bromination) is the most straightforward and rapid method. However, its cost-effectiveness is severely hampered by the high price of the starting material, 2-aminonicotinaldehyde. This route is best suited for small-scale laboratory synthesis where time and simplicity are prioritized over material cost.

  • Protocol B (Regioselective Formylation) emerges as the most cost-effective option for larger-scale production. The starting material, 2-amino-5-bromopyridine, is significantly cheaper, making the overall process economically viable despite the use of organolithium reagents. The primary challenges of this protocol are the stringent requirements for anhydrous and inert reaction conditions and the handling of pyrophoric n-butyllithium, which may necessitate specialized equipment and expertise.

  • Protocol C (Oxidation of a Picoline Precursor) presents a viable alternative with a moderate cost profile. While it involves an additional synthetic step, the starting material is very inexpensive. The main drawbacks are the longer reaction time and the use of highly toxic selenium dioxide, which poses significant safety and environmental concerns. This protocol could be considered if the handling of organolithiums in Protocol B is not feasible.

Conclusion

For researchers and drug development professionals, the synthesis of this compound can be approached from several angles, each with its own set of advantages and disadvantages. For rapid, small-scale access to the molecule, direct bromination (Protocol A) is a viable, albeit expensive, option. For cost-effective, larger-scale synthesis, the regioselective formylation of 2-amino-5-bromopyridine (Protocol B) is the most promising route, provided that the necessary infrastructure for handling air- and moisture-sensitive reagents is in place. The oxidation of 2-amino-5-bromo-3-picoline (Protocol C) offers a compromise between cost and operational complexity. Ultimately, the selection of the most appropriate protocol will be guided by the specific needs and capabilities of the synthesizing laboratory or manufacturing facility.

References

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A Senior Application Scientist's Guide to Mass Spectrometry-Based Impurity Profiling of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Impurity Characterization in Pharmaceutical Development

In the synthesis of Active Pharmaceutical Ingredients (APIs), the control of impurities is not merely a matter of regulatory compliance but a fundamental aspect of drug safety and efficacy.[1] Intermediates like 2-Amino-5-bromonicotinaldehyde, a substituted pyridine derivative, can harbor various impurities arising from starting materials, by-products of side reactions, or degradation.[1] The presence of these unwanted chemicals, even at trace levels, can impact the stability, manufacturability, and safety profile of the final drug product.[1] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines that necessitate the identification and characterization of impurities above specific thresholds.[1]

This guide focuses on the application of mass spectrometry (MS), a cornerstone of modern analytical chemistry, for the comprehensive characterization of potential impurities in this compound. We will explore and compare various MS-based strategies, providing the rationale behind methodological choices to equip you with the expertise to develop and validate robust, self-validating analytical systems.

Unveiling the Impurity Landscape: Forced Degradation Studies

Before delving into the comparative analysis of mass spectrometry techniques, it is crucial to generate a representative sample containing a rich profile of potential degradation products. Forced degradation, or stress testing, is an indispensable tool for this purpose.[2][3] By subjecting this compound to harsh chemical and physical conditions, we can accelerate the formation of impurities that may arise during manufacturing, transport, or long-term storage.[2][4]

A well-designed forced degradation study not only facilitates the development of stability-indicating analytical methods but also provides insights into the degradation pathways of the molecule.[2]

Experimental Protocol: Forced Degradation of this compound

Objective: To generate potential degradation products of this compound for subsequent LC-MS analysis.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of 1 mg/mL.

  • Stress Conditions: Expose the stock solution to the following stress conditions in separate, clearly labeled vials:

    • Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 48 hours.

    • Photolytic Degradation: Expose the solution to a calibrated light source (as per ICH Q1B guidelines) for a specified duration.

  • Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a final concentration of approximately 100 µg/mL with the initial mobile phase for LC-MS analysis.

Trustworthiness Check: A control sample (unstressed) must be analyzed alongside the stressed samples to differentiate between pre-existing and newly formed impurities. The extent of degradation should ideally be between 5-20% to avoid the formation of secondary, irrelevant degradation products.

G cluster_0 Forced Degradation Workflow Stock Solution Stock Solution Acid Hydrolysis Acid Hydrolysis Stock Solution->Acid Hydrolysis Base Hydrolysis Base Hydrolysis Stock Solution->Base Hydrolysis Oxidative Degradation Oxidative Degradation Stock Solution->Oxidative Degradation Thermal Degradation Thermal Degradation Stock Solution->Thermal Degradation Photolytic Degradation Photolytic Degradation Stock Solution->Photolytic Degradation Neutralization & Dilution Neutralization & Dilution Acid Hydrolysis->Neutralization & Dilution Base Hydrolysis->Neutralization & Dilution Oxidative Degradation->Neutralization & Dilution Thermal Degradation->Neutralization & Dilution Photolytic Degradation->Neutralization & Dilution LC-MS Analysis LC-MS Analysis Neutralization & Dilution->LC-MS Analysis

Caption: Workflow for forced degradation studies.

A Comparative Guide to Mass Spectrometry Techniques for Impurity Profiling

The choice of a mass spectrometer is pivotal for the successful identification and characterization of impurities. The primary challenge lies in detecting and structurally elucidating low-level impurities in the presence of a high-concentration API. Liquid Chromatography (LC) coupled with Mass Spectrometry (LC-MS) is the workhorse technique for this purpose.[5] Here, we compare the most relevant MS technologies.

Triple Quadrupole (TQ) Mass Spectrometry: The Quantitative Powerhouse

Triple Quadrupole (TQ) mass spectrometers are renowned for their exceptional sensitivity and selectivity in targeted quantitative analysis.[6] They operate in Multiple Reaction Monitoring (MRM) mode, which involves monitoring a specific precursor-to-product ion transition.

  • Expertise & Experience: While excellent for quantifying known impurities, TQ-MS is not the ideal tool for identifying unknown impurities as it requires prior knowledge of the compound and its fragmentation.[6] For this compound, a TQ-MS method would be developed after identifying impurities using a high-resolution instrument.

High-Resolution Mass Spectrometry (HRMS): The Key to Unlocking Unknowns

High-Resolution Mass Spectrometry (HRMS) is the gold standard for identifying unknown impurities.[1] Techniques like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide highly accurate mass measurements, enabling the determination of elemental compositions and facilitating structural elucidation.[1]

Q-TOF instruments combine the stability of a quadrupole mass filter with the high mass resolution and accuracy of a time-of-flight analyzer.[6]

  • Expertise & Experience: Q-TOF systems offer rapid acquisition speeds, making them highly compatible with fast chromatography.[1] Their high mass accuracy (typically < 5 ppm) allows for the confident generation of elemental formulas for unknown impurities. The MS/MS capabilities provide rich fragmentation data for structural confirmation.

Orbitrap mass spectrometers are characterized by their exceptionally high resolving power and mass accuracy (< 2 ppm).[1]

  • Expertise & Experience: The superior resolution of the Orbitrap is particularly advantageous for separating isobaric impurities (compounds with the same nominal mass but different elemental compositions). This level of detail can be critical in complex impurity profiles.

FeatureTriple Quadrupole (TQ) MSQuadrupole Time-of-Flight (Q-TOF) MSOrbitrap MS
Primary Application Targeted QuantificationQualitative & Quantitative AnalysisQualitative & Quantitative Analysis
Mass Accuracy LowHigh (< 5 ppm)Very High (< 2 ppm)
Resolution LowHigh (>20,000 FWHM)Very High (>100,000 FWHM)
Scan Speed Very Fast (MRM)FastModerate
Best For Quantifying known impuritiesUnknown impurity identification, screeningComplex mixtures, resolving isobars

Table 1: Comparison of Mass Spectrometry Techniques.

Experimental Workflow for Impurity Characterization by LC-HRMS

The following protocol outlines a comprehensive workflow for the identification and structural elucidation of impurities in this compound using LC-Q-TOF or LC-Orbitrap.

G cluster_1 LC-HRMS Impurity Characterization Workflow Stressed Sample Stressed Sample LC Separation LC Separation Stressed Sample->LC Separation Full Scan MS Full Scan MS LC Separation->Full Scan MS Data Processing Data Processing Full Scan MS->Data Processing MS/MS Fragmentation MS/MS Fragmentation Data Processing->MS/MS Fragmentation Structure Elucidation Structure Elucidation MS/MS Fragmentation->Structure Elucidation

Caption: A typical workflow for impurity characterization.

Step-by-Step Methodology:
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B) is suitable for the separation of polar and non-polar impurities. Formic acid is a volatile modifier compatible with mass spectrometry.

    • Rationale: The C18 stationary phase provides hydrophobic retention, while the gradient elution ensures the separation of a wide range of impurities with varying polarities.

  • High-Resolution Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally effective for aminopyridine compounds.

    • Full Scan MS: Acquire data in full scan mode over a mass range of m/z 50-1000 to detect all ionizable species. The high mass accuracy will provide the exact mass of the parent compound and its impurities.

    • Data-Dependent MS/MS: Set up a data-dependent acquisition (DDA) method to trigger MS/MS fragmentation on the most intense ions detected in the full scan. This provides structural information for identification.

  • Data Processing and Interpretation:

    • Impurity Identification: Compare the chromatograms of the stressed and control samples to identify new peaks.

    • Elemental Composition: Use the accurate mass data from the full scan to determine the elemental formula of each impurity. The presence of bromine is easily identified by its characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).[7]

    • Fragmentation Analysis: Analyze the MS/MS spectra to elucidate the structure of the impurities. Common fragmentation pathways for aminopyridines involve cleavage of the side chains and fragmentation of the pyridine ring. The loss of the bromine atom or the amino group can be diagnostic.

Potential Impurities of this compound

Based on the structure and typical degradation pathways of related compounds like nicotinamide, potential impurities could include:

  • Oxidation Products: N-oxides are common impurities for pyridine-containing compounds.

  • Hydrolysis Products: The aldehyde group could be oxidized to a carboxylic acid.

  • Dehalogenation Products: Loss of the bromine atom.

  • Dimerization Products: Formation of dimers under stress conditions.

The accurate mass and fragmentation data from the LC-HRMS analysis will be key to confirming the identity of these and other unexpected impurities.

Conclusion: Ensuring Drug Safety Through Rigorous Analytical Science

The characterization of impurities in pharmaceutical intermediates like this compound is a scientifically demanding yet critical task. This guide has provided a comparative overview of mass spectrometry techniques, emphasizing the strengths of high-resolution systems like Q-TOF and Orbitrap for unknown impurity identification. By combining a systematic forced degradation strategy with a robust LC-HRMS workflow, researchers can confidently identify, characterize, and ultimately control impurities, ensuring the quality and safety of the final drug product. The principles and protocols outlined herein provide a solid foundation for building self-validating analytical methods that meet and exceed regulatory expectations.

References

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A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Reagent Consistency

In the landscape of pharmaceutical research and drug development, the starting materials and intermediates are the foundational bedrock upon which the entire edifice of a new therapeutic is built. The principle of "garbage in, garbage out" has profound implications; a seemingly minor variation in a key building block can cascade through a multi-step synthesis, leading to altered impurity profiles, reduced yields, and, most critically, potential safety and efficacy concerns in the final Active Pharmaceutical Ingredient (API). For this reason, ensuring the batch-to-batch consistency of commercial reagents is not merely a quality control checkbox but a strategic imperative that underpins the success of a development program.[1][2]

This guide focuses on a crucial heterocyclic building block: 2-Amino-5-bromonicotinaldehyde (CAS: 206997-15-1) . This molecule, with its versatile amino, aldehyde, and bromo-substituted pyridine functionalities, is a key intermediate in the synthesis of a new generation of pharmaceuticals, including kinase inhibitors and nicotinic receptor modulators.[3] Its reactivity makes it invaluable, but also susceptible to variations in purity, residual starting materials, and side-product formation during its manufacture.

This document provides a comprehensive framework for researchers, process chemists, and quality control analysts to rigorously assess the batch-to-batch consistency of commercial this compound. We will move beyond simple certificate of analysis (CoA) verification and delve into the practical, validated analytical methods required to build a robust data package for any incoming batch, ensuring reproducible results in your downstream applications.

The Analytical Gauntlet: A Multi-Modal Approach to Characterization

No single analytical technique can provide a complete picture of a chemical's quality. A robust assessment relies on an orthogonal approach, where different methods provide complementary information.[4] For a compound like this compound, a comprehensive characterization workflow is essential.

Batch_Assessment_Workflow cluster_0 Initial Receipt & Physical Checks cluster_1 Structural Identity & Core Purity cluster_2 In-depth Profiling cluster_3 Decision Batch_Receipt Receive New Batch Visual_Inspect Visual Inspection (Color, Form) Batch_Receipt->Visual_Inspect MP_Analysis Melting Point Analysis Visual_Inspect->MP_Analysis NMR_ID Identity Confirmation (¹H NMR Spectroscopy) MP_Analysis->NMR_ID HPLC_Purity Purity Assay (RP-HPLC, UV Detection) NMR_ID->HPLC_Purity LCMS_Impurity Impurity Profile (LC-MS) HPLC_Purity->LCMS_Impurity KF_Titration Water Content (Karl Fischer Titration) LCMS_Impurity->KF_Titration Data_Review Comprehensive Data Review KF_Titration->Data_Review Decision Accept / Quarantine / Reject Data_Review->Decision

Caption: A logical workflow for assessing incoming batches of this compound.

Comparative Analysis of Commercial Batches: A Case Study

To illustrate the importance of this multi-faceted approach, consider the hypothetical data from three different commercial batches of this compound presented below.

Parameter Batch A (Reference) Batch B Batch C Methodology
Appearance Light yellow solidLight yellow solidTan to Brown SolidVisual Inspection
Melting Point 167-169 °C166-169 °C161-165 °CCapillary Melting Point
Identity (¹H NMR) Conforms to structureConforms to structureConforms, but with unassigned peaks at ~8.5 ppm¹H NMR Spectroscopy
Purity (HPLC Area %) 99.2%98.6%96.5%Reverse-Phase HPLC (UV @ 254 nm)
Impurity Profile (LC-MS) Impurity 1 (RRT 0.85): 0.2%Impurity 2 (RRT 1.15): 0.3%Total Impurities: 0.8%Impurity 1 (RRT 0.85): 0.7%Impurity 2 (RRT 1.15): 0.3%Total Impurities: 1.4%Impurity 1 (RRT 0.85): 0.5%Impurity 3 (RRT 1.30): 1.8%Total Impurities: 3.5%LC-MS
Water Content 0.15%0.20%0.95%Karl Fischer Titration
Assessment Accept Accept with Caution (Higher level of known impurity)Reject Comprehensive Review

Interpretation of Results:

  • Batch A serves as our high-quality reference. It meets all specifications, with a clean appearance, sharp melting point, high purity, and a well-defined impurity profile.

  • Batch B passes the purity specification on paper (>98.5%), but shows a significant increase in a known impurity (Impurity 1). While potentially acceptable, this deviation warrants investigation. This batch may behave differently in downstream reactions, potentially requiring process adjustments.

  • Batch C is unacceptable. Its off-color appearance and depressed, broad melting point are immediate red flags. These are corroborated by low HPLC purity, the presence of a new, major impurity, and high water content. Using this batch would almost certainly compromise the subsequent synthetic steps and the quality of the final product.

Core Experimental Protocols

Here we provide detailed, self-validating protocols for the key analytical techniques. The causality behind experimental choices is explained to provide a deeper understanding.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for purity assessment of non-volatile organic molecules.[4] We choose a reverse-phase C18 column because this compound is a moderately polar compound, allowing for good retention and separation from both more polar and less polar impurities. A gradient elution is employed to ensure that any late-eluting, non-polar impurities are effectively washed from the column, providing a complete picture of the sample's composition. UV detection is selected based on the chromophoric nature of the pyridine ring.

Protocol: HPLC Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-22 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound batch and dissolve in 10 mL of a 50:50 mixture of Acetonitrile/Water to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for analysis.

  • Analysis: Inject a solvent blank, followed by the sample. Integrate all peaks and report the area percentage of the main peak as the purity. Relative retention times (RRTs) of impurities should be calculated relative to the main peak for batch-to-batch comparison.

Structural Confirmation by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for unambiguous structural elucidation.[4][5] It provides definitive confirmation of the compound's identity by mapping the chemical environment of each proton. For pyridine derivatives, the protons on the aromatic ring resonate in a characteristic downfield region, and their splitting patterns reveal their connectivity.[6][7] This technique is also highly sensitive to impurities that contain protons, often revealing contaminants missed by other methods.

Protocol: ¹H NMR Identity Test

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is chosen for its excellent solubilizing power for this compound and to allow for the observation of the exchangeable amino (-NH₂) protons.

  • Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 (adjust for signal-to-noise).

  • Data Processing: Fourier transform the data, apply phase correction, and calibrate the spectrum using the residual DMSO solvent peak (δ ~2.50 ppm).

  • Interpretation:

    • Confirm the presence of the expected signals:

      • Aldehyde proton (-CHO): Singlet, ~9.8 ppm.

      • Pyridine ring protons: Two doublets in the aromatic region, ~7.9-8.3 ppm.

      • Amino protons (-NH₂): Broad singlet, ~6.8 ppm (position can vary).

    • Integrate all signals to confirm the correct proton ratios.

    • Scrutinize the spectrum for any unassigned peaks, which would indicate the presence of impurities. Compare the impurity regions across different batches.

Water Content by Karl Fischer Titration

Causality: Water is not an inert component; it can act as a nucleophile in side reactions, affect the activity of catalysts, and alter the physical properties of a solid. Karl Fischer titration is the benchmark method for accurately determining water content, as it is specific to water and not affected by the loss of other volatile components.[8][9] A coulometric titrator is ideal for the expected low water content in a high-purity solid reagent.[10][11]

Protocol: Coulometric Karl Fischer Titration

  • Instrumentation: Coulometric Karl Fischer titrator with a sealed titration cell.

  • Reagents: Anode and cathode solutions suitable for aldehydes and ketones (to prevent side reactions with the aldehyde functional group).

  • System Preparation: Ensure the titration vessel is conditioned and the solvent is "dry" (low background drift).

  • Sample Analysis:

    • Accurately weigh approximately 50-100 mg of the this compound sample.

    • Quickly introduce the sample into the titration cell.

    • Start the titration and record the result in micrograms (µg) of water.

  • Calculation: Calculate the water content as a percentage of the total sample weight:

    • Water Content (%) = (µg of water detected / µg of sample weighed) x 100.

  • Validation: Perform the analysis in triplicate to ensure precision. The relative standard deviation (%RSD) should be below 5%.

Visualizing the Target: Structure and Potential Impurities

Understanding the structure and potential process-related impurities is key to designing a robust analytical strategy.

Chemical_Structure_and_Impurities cluster_main This compound cluster_impurities Potential Process-Related Impurities main_struct Structure starting_material Unreacted Starting Material (e.g., 2-Amino-3-pyridinecarboxaldehyde) main_struct->starting_material Incomplete Reaction over_bromination Over-brominated Species (Dibromo- derivative) main_struct->over_bromination Excess Brominating Agent hydrolysis Hydrolysis Product (Corresponding carboxylic acid) main_struct->hydrolysis Presence of Water

Caption: The structure of this compound and potential process-related impurities.

Conclusion: From Data to Decision

The batch-to-batch consistency of a critical intermediate like this compound is a non-negotiable prerequisite for reproducible and successful pharmaceutical development. Relying solely on a supplier's CoA is insufficient. By implementing a multi-modal analytical strategy encompassing chromatography for purity, NMR for identity, mass spectrometry for impurity profiling, and Karl Fischer titration for water content, a research organization can build a comprehensive quality profile for each incoming batch.[12][13] This rigorous, data-driven approach empowers scientists to make informed decisions, mitigate risks associated with reagent variability, and ultimately ensure the integrity and robustness of their synthetic processes and the quality of the final drug substance.

References

  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. MilliporeSigma.
  • Wikipedia. (2023).
  • CSC Scientific. (n.d.). Karl Fischer Titration, Coulometric & Volumetric Karl Fischer Methods. CSC Scientific Company, Inc.
  • BYJU'S. (n.d.).
  • LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. LGC Limited.
  • Mettler Toledo. (n.d.).
  • Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Resolvemass.
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  • Spectralys Biotech. (n.d.). Batch-to-batch consistency checks. Spectralys Biotech.
  • Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency.
  • SYNVIX. (2025).
  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum. ChemicalBook.
  • BenchChem. (2025). 5-Bromonicotinaldehyde: A Versatile Scaffold for Innovations in Medicinal Chemistry. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Aurora Pro Scientific.
  • Waters. (n.d.). Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
  • ChemicalBook. (n.d.). This compound CAS#: 206997-15-1. ChemicalBook.

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A Comparative Guide to the Determination of Isomeric Purity for 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-bromonicotinaldehyde is a pivotal building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and nicotinic receptor modulators.[1] In the highly regulated landscape of pharmaceutical development, the purity of such intermediates is not merely a quality metric but a critical determinant of the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API). Isomeric impurities, which possess the same molecular formula but differ in the arrangement of atoms, can exhibit distinct pharmacological and toxicological profiles. Therefore, the development of robust, accurate, and reliable analytical methods for determining the isomeric purity of this compound is of paramount importance.

This guide provides an in-depth comparison of the three principal analytical techniques for isomeric purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the fundamental principles of each method, present detailed experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate technique for their specific analytical challenges.

Chapter 1: The Analytical Challenge: Profiling Potential Isomeric Impurities

The efficacy of any purity analysis is predicated on a thorough understanding of the potential impurities that may arise during synthesis. The synthesis of this compound typically begins with the bromination of 2-aminopyridine. This electrophilic substitution reaction is directed by the activating amino group, but can lead to the formation of several positional isomers.[2][3]

The primary impurity of concern is often the 3-bromo isomer, but other isomers such as the 3,5-dibromo species can also be formed.[2] Subsequent formylation to introduce the aldehyde group adds another layer of complexity. A comprehensive analytical method must be able to resolve and quantify the target molecule from these closely related structures.

Key Potential Isomeric Impurities:

  • Target Isomer: this compound

  • Positional Isomer 1: 2-Amino-3-bromonicotinaldehyde

  • Positional Isomer 2: 2-Amino-3,5-dibromonicotinaldehyde

Chapter 2: High-Performance Liquid Chromatography (HPLC): The Industry Standard for Purity Assays

Reversed-phase HPLC (RP-HPLC) is the workhorse of the pharmaceutical industry for purity and impurity analysis.[4] Its suitability for polar, non-volatile, and thermally labile compounds makes it the default choice for analyzing molecules like this compound without the need for chemical modification (derivatization).[5]

The Causality Behind the Choice: The separation in RP-HPLC is driven by the differential partitioning of analytes between a nonpolar stationary phase (typically C18) and a polar mobile phase.[5] The subtle differences in polarity between positional isomers, stemming from the varied electronic effects of the bromine substituent relative to the amino and aldehyde groups, are sufficient to enable effective separation.

Experimental Protocol: RP-HPLC Method

This protocol is designed as a self-validating system, incorporating system suitability tests to ensure the reliability of the analytical run.

  • Instrumentation:

    • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in ultrapure water.

    • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 15
      25.0 85
      30.0 85
      30.1 15

      | 35.0 | 15 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

    • Sample Solution: Prepare the test sample in the same manner as the Standard Solution.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria:

      • Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.

      • Tailing Factor (T) for the main peak between 0.8 and 1.5.

      • Theoretical Plates (N) ≥ 2000.

  • Analysis:

    • Inject the Sample Solution and record the chromatogram.

    • Calculate the percentage purity using the area normalization method.

Data Presentation: Representative HPLC Data
CompoundRetention Time (min)Resolution (Rs)Area %
2-Amino-3-bromonicotinaldehyde12.5-0.45
This compound 14.2 >2.0 99.3
2-Amino-3,5-dibromonicotinaldehyde18.8>2.00.25
Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Aqueous & Organic) p2 Prepare Standard & Sample Solutions h1 System Purge & Equilibration p2->h1 h2 System Suitability Test (5x Standard Injections) h1->h2 h3 Inject Sample h2->h3 h4 Acquire Chromatogram (DAD/UV @ 254 nm) h3->h4 d1 Integrate Peaks h4->d1 d2 Calculate Purity (Area % Normalization) d1->d2 d3 Generate Report d2->d3

Caption: Experimental workflow for HPLC purity determination.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS): A High-Sensitivity Approach

GC-MS offers exceptional sensitivity and provides structural information, making it a powerful tool for identifying and quantifying trace-level impurities.[5] However, direct GC analysis of this compound is problematic due to the polar amino (-NH₂) and aldehyde (-CHO) functional groups, which cause poor peak shape and potential thermal degradation in the hot GC inlet and column.[6]

The Derivatization Imperative: To overcome this, a chemical derivatization step is mandatory.[7] This process replaces the active hydrogens on the polar groups with nonpolar moieties, increasing the molecule's volatility and thermal stability. A robust, two-step derivatization is the key to a successful GC-MS method for this compound. This choice is driven by the need to make the analyte "GC-amenable."

Experimental Protocol: Two-Step Derivatization GC-MS
  • Instrumentation:

    • GC system with a split/splitless inlet, coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • Derivatization Procedure:

    • Evaporate a 100 µL aliquot of the sample solution (~1 mg/mL in Ethyl Acetate) to dryness under a gentle stream of nitrogen.

    • Step 1 (Oximation): Add 50 µL of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in pyridine. Cap the vial and heat at 70°C for 30 minutes. This step specifically targets the aldehyde group.[6]

    • Cool the vial to room temperature.

    • Step 2 (Silylation): Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Recap and heat at 80°C for 30 minutes. This step targets the amino group.[6]

    • Cool before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Acquisition Mode: Full Scan (m/z 50-550).

Data Presentation: Representative GC-MS Data
Derivatized CompoundRetention Time (min)Key Mass Fragments (m/z)
2-(TMS-amino)-3-bromo-PFB-oxime-nicotinaldehyde12.8[Molecular Ion], [M-CH3], 181
2-(TMS-amino)-5-bromo-PFB-oxime-nicotinaldehyde 13.5 [Molecular Ion], [M-CH3], 181
Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing p1 Dry Sample (Nitrogen Stream) p2 Step 1: Oximation (PFBHA, 70°C) p1->p2 p3 Step 2: Silylation (BSTFA, 80°C) p2->p3 g1 Inject Derivatized Sample p3->g1 g2 Chromatographic Separation (GC) g1->g2 g3 Ionization, Fragmentation & Detection (MS) g2->g3 d1 Extract Ion Chromatograms g3->d1 d2 Identify Peaks via Mass Spectra d1->d2 d3 Quantify Impurities d2->d3

Caption: Workflow for GC-MS analysis including derivatization.

Chapter 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

While chromatography excels at separation and quantification, NMR spectroscopy provides unparalleled insight into molecular structure, making it the ultimate tool for unambiguously identifying isomers.[8] NMR distinguishes nuclei based on their unique electronic environments. For positional isomers, the chemical shifts (δ) and spin-spin coupling constants (J) of the protons on the pyridine ring create a unique fingerprint for each compound.

Why it is Authoritative: The ¹H NMR spectrum allows for direct observation of the proton-proton connectivities. The substitution pattern on the aromatic ring dictates the number of proton signals, their multiplicity (singlet, doublet, etc.), and their J-coupling values, providing conclusive evidence of the isomer's identity. For example, in the target this compound, the two remaining ring protons will appear as distinct doublets. In the 3-bromo isomer, they would also be doublets but with different chemical shifts and potentially different coupling constants.

Protocol: Isomer Identification by ¹H NMR
  • Sample Preparation:

    • Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • Experiment: Standard ¹H acquisition.

    • Number of Scans: 16 (adjust for concentration).

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • Data Analysis:

    • Process the Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign the structure.

Data Presentation: Expected ¹H NMR Aromatic Signatures
IsomerH-4 Proton (Expected δ, Multiplicity)H-6 Proton (Expected δ, Multiplicity)
This compound Doublet (d)Doublet (d)
2-Amino-3-bromonicotinaldehydeDoublet of Doublets (dd)Doublet of Doublets (dd)

Note: Exact chemical shifts (δ) are solvent-dependent but the multiplicities are structurally determined.

Visualization: Logic of NMR Isomer Differentiation

NMR_Logic start Acquire 1H NMR Spectrum of Unknown Sample q1 How many signals in aromatic region (7-9 ppm)? start->q1 two_signals Two Signals q1->two_signals 2 one_signal One Signal (or complex multiplet) q1->one_signal <2 or >2 q2 What are the multiplicities? two_signals->q2 res_impure Sample is likely a mixture of isomers one_signal->res_impure dd Two Doublets (d) q2->dd other_mult Other (dd, t, etc.) q2->other_mult res_target Structure is consistent with This compound dd->res_target res_isomer Structure is consistent with a different isomer (e.g., 3-bromo) other_mult->res_isomer

Caption: Logical process for identifying isomers using ¹H NMR.

Chapter 5: Comparative Summary and Recommendations

The choice of analytical technique is driven by the specific goal of the analysis, whether it be routine quality control, trace impurity identification, or definitive structural elucidation.

ParameterHPLCGC-MSNMR Spectroscopy
Primary Use Case Quantitative Purity Assay (QC) Trace Impurity Identification & QuantificationDefinitive Structural Confirmation
Specificity High (separates isomers)Very High (separation + mass fragmentation)Absolute (unambiguous isomer identification)
Sensitivity Moderate (µg/mL)Very High (ng/mL to pg/mL) Low (mg/mL)
Sample Prep Simple (dissolve and inject)Complex (drying + two-step derivatization)Simple (dissolve in deuterated solvent)
Throughput HighLow to ModerateLow
Destructive? YesYesNo (sample can be recovered)
Recommendations for the Professional
  • For Routine Quality Control and Batch Release: HPLC is the unequivocal method of choice.[9] Its robustness, high throughput, and straightforward sample preparation make it ideal for quantifying the purity of this compound in a manufacturing or development setting.[4][10]

  • For Identification of Unknown Impurities: When an unknown peak appears in an HPLC chromatogram, LC-MS (a variation of HPLC) or GC-MS is the preferred next step. The mass fragmentation pattern provides crucial clues to the impurity's identity.

  • For Reference Standard Characterization: When establishing a new reference standard or investigating a critical impurity, NMR spectroscopy is essential .[8] It provides the definitive structural proof required to confirm the identity of the target molecule and any isolated isomers.

By leveraging the complementary strengths of these techniques, researchers and drug development professionals can build a comprehensive analytical strategy to ensure the isomeric purity and overall quality of this compound, safeguarding the integrity of the drug development pipeline.

References

  • Vertex AI Search. (2025). How are Nicotinic Acid and Quinoline materials analyzed in the laboratory? [Online].
  • Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. [Online].
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. [Online].
  • Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service. [Online].
  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for 2-Amino-5-bromobenzophenone Purity. [Online].
  • MySkinRecipes. (n.d.). This compound. [Online].
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? [Online].
  • BenchChem. (n.d.). Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Identification of 2-Amino-3,5-dibromobenzaldehyde. [Online].
  • ijssst.info. (n.d.). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. [Online].
  • Google Patents. (n.d.). A kind of preparation method of 2- amino -5- bromopyridine. [Online].
  • BenchChem. (2025). HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide. [Online].
  • BenchChem. (2025). A Comparative Guide to Purity Determination of 2-Amino-5-bromo-4-methylpyridine: HPLC vs. Alternative Methods. [Online].
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS. [Online].

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A Researcher's Guide to Bridging the Gap: Correlating Experimental and Computational Properties of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

The Symbiotic Relationship of Experiment and Theory

In modern chemical research, experimental measurements and computational modeling are not disparate disciplines but rather two sides of the same coin. Experimental techniques provide tangible, real-world data about a molecule's behavior. However, the interpretation of this data can be complex. Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which we can understand the underlying quantum mechanical principles that govern a molecule's properties. By comparing the predicted properties with experimental results, we can validate our computational models, gain deeper insights into the experimental data, and confidently predict properties that are difficult or impossible to measure directly.

This guide will delve into the comparison of key properties of 2-Amino-5-bromonicotinaldehyde, outlining both the experimental procedures to obtain the data and the computational workflows to predict it.

I. Fundamental Physicochemical Properties: The Baseline

A foundational step in characterizing any compound is the determination of its basic physical properties. These values serve as an initial benchmark for purity and identity.

PropertyExperimental ValueSource
Melting Point167-169 °C[1][2]
Boiling Point300.5 ± 42.0 °C (Predicted)[1]
Density1.782 ± 0.06 g/cm³ (Predicted)[2]

It is important to note that the boiling point and density are predicted values, highlighting an immediate opportunity for experimental verification to contribute to the body of knowledge for this compound.

II. Unveiling the Molecular Architecture: A Spectroscopic and Computational Approach

The arrangement of atoms and the nature of the chemical bonds within this compound are critical determinants of its chemical behavior. A combination of spectroscopic techniques and computational geometry optimization provides a comprehensive picture of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of hydrogen atoms in a molecule.

Experimental Data:

The reported ¹H NMR spectrum for this compound in CDCl₃ shows the following signals:

  • δ 9.81 (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield shift is characteristic of the deshielding effect of the carbonyl group.

  • δ 8.30 (d, J = 2.4 Hz, 1H): This doublet is assigned to the proton on the pyridine ring at the 6-position.

  • δ 7.89 (d, J = 2.4 Hz, 1H): This doublet corresponds to the proton on the pyridine ring at the 4-position. The coupling constant (J) of 2.4 Hz indicates a meta-coupling between the H4 and H6 protons.

  • δ 6.78 (br s, 2H): This broad singlet is attributed to the two protons of the amino group (-NH₂). The broadness of the signal is often due to quadrupole effects of the nitrogen atom and potential hydrogen bonding.[3]

Computational Prediction of NMR Spectra:

Computational methods, particularly DFT, can predict NMR chemical shifts with a good degree of accuracy. The standard workflow involves:

  • Geometry Optimization: The molecular geometry is optimized to find the lowest energy conformation.

  • Magnetic Shielding Calculation: Using a method like Gauge-Independent Atomic Orbital (GIAO), the magnetic shielding tensors for each nucleus are calculated.

  • Chemical Shift Calculation: The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS).

A comparison between the experimental and computationally predicted ¹H NMR spectra can confirm the structural assignment and provide insights into the electronic environment of the protons.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to set include the number of scans, relaxation delay, and acquisition time.[4]

  • Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the peaks to determine the relative number of protons and measure the chemical shifts (δ) in parts per million (ppm) relative to TMS. Analyze the splitting patterns (multiplicity) and coupling constants (J) to determine the connectivity of the protons.

Vibrational Spectroscopy (FT-IR and Raman): Fingerprinting the Functional Groups

Expected Experimental FT-IR and Raman Bands:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amino)Asymmetric & Symmetric Stretching3500 - 3300
C-H (Aromatic)Stretching3100 - 3000
C=O (Aldehyde)Stretching1700 - 1680
C=N, C=C (Pyridine Ring)Stretching1600 - 1450
N-H (Amino)Scissoring/Bending1650 - 1580
C-BrStretching700 - 500

Computational Prediction of Vibrational Spectra:

DFT calculations can predict the vibrational frequencies and their corresponding intensities in both IR and Raman spectra. The typical workflow is as follows:

  • Geometry Optimization: The first step is to obtain the optimized molecular geometry at a chosen level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: A frequency calculation is then performed on the optimized geometry. This provides the harmonic vibrational frequencies.

  • Scaling: Due to the approximations inherent in the computational methods, the calculated frequencies are often systematically higher than the experimental values. Therefore, they are typically scaled by an empirical scaling factor to improve the agreement with experimental data.

A side-by-side comparison of the experimental and scaled theoretical spectra allows for a detailed assignment of the observed vibrational bands.[5]

Experimental Protocol: FT-IR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal.

  • Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over a defined range (e.g., 4000-400 cm⁻¹).

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.[6] While a crystal structure for this compound is not currently available in the Cambridge Structural Database (CSD)[7], a hypothetical experimental workflow is presented below.

Computational Geometry Optimization:

In the absence of experimental crystal data, DFT calculations can provide a highly accurate prediction of the gas-phase molecular geometry. This allows for the theoretical determination of bond lengths, bond angles, and dihedral angles. These predicted parameters can then be used as a benchmark for future experimental studies. For a related compound, 2-amino-5-chloropyridine, a similar approach of comparing DFT-calculated and experimental geometric parameters has been successfully employed.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of this compound of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions are refined to best fit the experimental data.

  • Data Analysis: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions.

III. Electronic Properties: Understanding Reactivity and Photophysics

The electronic properties of this compound, such as its electronic absorption spectrum and frontier molecular orbitals, are key to understanding its reactivity and potential applications in areas like photochemistry and materials science.

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals.

Expected Experimental UV-Vis Absorption:

Based on the structure of this compound, which contains a conjugated π-system, we can anticipate absorptions in the UV region. The presence of the amino and bromo substituents on the pyridine ring, along with the aldehyde group, will influence the energies of the electronic transitions. For a similar compound, 2-amino-3,5-dibromopyridine, a broad absorption band around 255 nm has been reported.[9] We can expect this compound to exhibit characteristic π → π* and n → π* transitions.[4]

Computational Prediction of UV-Vis Spectra:

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. The workflow involves:

  • Ground-State Calculation: An initial DFT calculation is performed to obtain the optimized ground-state geometry and molecular orbitals.

  • TD-DFT Calculation: A TD-DFT calculation is then carried out to determine the energies of the excited states and the probabilities of transitions to these states.

  • Spectrum Generation: The calculated excitation energies and oscillator strengths are used to generate a theoretical UV-Vis spectrum, which can be compared with the experimental spectrum.

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a suitable UV-grade solvent in which this compound is soluble and that does not absorb in the region of interest (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a dilute solution of the compound with a known concentration.

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent (as a reference) and another with the sample solution.

  • Data Acquisition: Scan the absorbance of the sample over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and, if the concentration is known, calculate the molar absorptivity (ε).

IV. Visualizing the Workflow and Logic

To better illustrate the interconnectedness of the experimental and computational approaches, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Experimental Characterization cluster_data Experimental Data Synthesis Synthesis of 2-Amino-5- bromonicotinaldehyde Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR UVVis UV-Vis Spectroscopy Purification->UVVis XRay Single-Crystal X-ray Diffraction (if crystals obtained) Purification->XRay NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data FTIR_Data Vibrational Frequencies (Wavenumbers) FTIR->FTIR_Data UVVis_Data λmax, Molar Absorptivity UVVis->UVVis_Data XRay_Data Bond Lengths, Bond Angles XRay->XRay_Data

Caption: Experimental workflow for the synthesis and characterization of this compound.

ComparisonLogic cluster_exp Experimental Data cluster_comp Computational Prediction (DFT) cluster_analysis Comparative Analysis Exp_Geom Molecular Geometry (from X-ray) Compare_Geom Compare Bond Lengths & Angles Exp_Geom->Compare_Geom Exp_NMR ¹H NMR Spectrum Compare_NMR Assign NMR Signals Exp_NMR->Compare_NMR Exp_Vib FT-IR/Raman Spectra Compare_Vib Assign Vibrational Modes Exp_Vib->Compare_Vib Exp_UV UV-Vis Spectrum Compare_UV Assign Electronic Transitions Exp_UV->Compare_UV Comp_Geom Optimized Geometry Comp_Geom->Compare_Geom Comp_NMR Predicted NMR Shifts Comp_NMR->Compare_NMR Comp_Vib Predicted Vibrational Frequencies Comp_Vib->Compare_Vib Comp_UV Predicted Electronic Transitions (TD-DFT) Comp_UV->Compare_UV Validation Validate Computational Model Compare_Geom->Validation Compare_NMR->Validation Compare_Vib->Validation Compare_UV->Validation Insights Gain Deeper Insights Validation->Insights

Sources

A Senior Application Scientist's Guide to the Development and Validation of an Analytical Method for 2-Amino-5-bromonicotinaldehyde Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the rigorous characterization of intermediates is as critical as that of the final active pharmaceutical ingredient (API). 2-Amino-5-bromonicotinaldehyde is a pivotal building block in the synthesis of novel therapeutics, particularly kinase inhibitors and nicotinic receptor modulators.[1] Its purity and concentration directly impact the yield, impurity profile, and ultimate safety and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method for its quantification is not merely a procedural step but a cornerstone of quality control and regulatory compliance.

This guide provides a comprehensive comparison of potential analytical methodologies and presents a detailed, field-proven framework for the development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocols and validation standards described herein are grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the generation of scientifically sound and defensible data for researchers, scientists, and drug development professionals.[2]

Part 1: A Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is the most critical decision in method development. It must be tailored to the physicochemical properties of the analyte and the intended purpose of the method. This compound is a polar, aromatic compound with a molecular weight of 201.02 g/mol and a high melting point (167-169°C), making it non-volatile and thermally sensitive.[1][3] These properties guide our choice.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Visible Spectrophotometry
Principle Separation based on polarity, with detection via UV absorbance.[4]Separation based on volatility, with detection by mass fragmentation.[4]Quantification based on the bulk absorbance of UV-Visible light.[5]
Analyte Suitability Excellent. Ideal for non-volatile and thermally labile polar compounds. The aromatic structure ensures strong UV absorbance for sensitive detection.Poor. Requires derivatization to increase volatility and prevent thermal degradation, adding complexity and potential for error.[4][6]Moderate to Poor. Suitable only for pure solutions; lacks the specificity to distinguish the analyte from impurities or degradants.[7]
Specificity High. Can resolve the main analyte from closely related impurities and degradation products.Very High. Mass detector provides structural information, confirming peak identity.Low. Any compound absorbing at a similar wavelength will interfere with quantification.
Typical Application Routine quality control, purity assessment, stability studies, and formal assay validation.[5]Impurity identification and structure elucidation, particularly for volatile side products.In-process monitoring or quick concentration checks of highly pure, known samples.[5]

Expert Rationale for Method Selection:

Based on this comparison, Reversed-Phase HPLC with UV detection is unequivocally the most suitable technique. It offers the best balance of specificity, sensitivity, and robustness for the routine quantification of this compound without the need for complex sample derivatization. GC-MS is a powerful tool for identifying unknown impurities but is ill-suited for routine quantification of this specific analyte. UV-Vis spectrophotometry lacks the necessary specificity for a formal validation where purity and stability are of concern.

Part 2: A Validated RP-HPLC Method: Protocol and Rationale

This section details the development and validation of a stability-indicating RP-HPLC method. The "why" behind each choice is explained to provide a deeper understanding of the scientific process.

Overall Development and Validation Workflow

The entire process, from initial exploration to final implementation, follows a logical and systematic path to ensure the final method is fit for purpose.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation Dev Initial Development (Column, Mobile Phase, λmax) Opt Method Optimization (Gradient, Flow Rate, Temp) Dev->Opt Protocol Define Validation Protocol & Acceptance Criteria Opt->Protocol Exec Execute Validation Experiments (Specificity, Linearity, Accuracy, etc.) Protocol->Exec Report Compile Validation Report & Assess Results Exec->Report SOP Write Standard Operating Procedure (SOP) Report->SOP Routine Implement for Routine Use (QC, Stability) SOP->Routine G center Validated Method Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision Range Range center->Range LOQ LOQ center->LOQ Robustness Robustness center->Robustness Linearity->Range Accuracy->Range Precision->Range

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-Amino-5-bromonicotinaldehyde (CAS No. 206997-15-1). As a substituted pyridine, this compound presents specific hazards that necessitate a rigorous and informed disposal strategy. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety, maintain regulatory compliance, and build a culture of proactive chemical stewardship in the laboratory.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its hazard profile, as defined by the Globally Harmonized System (GHS), dictates the stringent disposal measures required. The primary causality for this protocol is the compound's classification as a multi-category hazardous substance.

According to its Safety Data Sheet (SDS), the compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it is a significant irritant to the skin and eyes.[1][2] This necessitates avoiding all routes of exposure during handling and disposal.

Table 1: GHS Hazard Profile for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin IrritationCategory 2H315: Causes skin irritation
Eye IrritationCategory 2H319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation
Source: ECHEMI Safety Data Sheet[1][2]

This profile firmly places this compound under the purview of federal and local hazardous waste regulations.

The Regulatory Imperative: EPA and OSHA Compliance

The disposal of laboratory chemicals is not an ad-hoc process; it is governed by strict regulations designed to protect both laboratory personnel and the environment.

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), generators of hazardous waste are responsible for its management from "cradle-to-grave."[3] This means your laboratory is legally required to identify, manage, and ensure the proper treatment and disposal of this chemical.[3][4]

  • Occupational Safety and Health Administration (OSHA): The Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop a Chemical Hygiene Plan (CHP).[5][6] This plan must include standard operating procedures for the safe handling and disposal of hazardous chemicals, along with comprehensive training for all personnel.[5][7]

Failure to comply can result in significant penalties and, more importantly, compromises the safety of your facility.

Core Disposal Protocol: A Step-by-Step Methodology

This protocol is designed as a self-validating system. Following these steps methodically ensures that all safety and regulatory requirements are met.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure a complete barrier between you and the chemical. This is your first and most critical line of defense.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.[8]

  • Eye Protection: Use safety goggles or a face shield to protect against potential splashes.[8]

  • Body Protection: A standard laboratory coat is mandatory to prevent skin contact.[8]

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to mitigate the inhalation hazard.[9]

Step 2: Waste Characterization and Segregation

Proper segregation is crucial for safe and efficient disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increase disposal costs.

  • Identify as Hazardous Waste: Based on its GHS profile (Table 1), all this compound and materials grossly contaminated with it must be treated as hazardous waste.

  • Segregate as Halogenated Organic Solid: This compound contains bromine, a halogen. It must be placed in a waste container specifically designated for "Halogenated Organic Solids." [10] Never mix it with non-halogenated waste.[10][11]

Step 3: Container Selection and Labeling

The waste container must be robust, correctly identified, and prevent any release to the environment.

  • Container Material: Use a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw-top cap.[10]

  • Labeling: Immediately upon adding waste, label the container clearly.[12] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date the first waste was added.

    • The name of the Principal Investigator and laboratory location.

Step 4: Waste Accumulation and Storage

Waste must be stored safely within the laboratory before collection.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA.[10]

  • Safe Location: The SAA must be in a well-ventilated area, away from heat, ignition sources, and incompatible materials.[10][13]

  • Secondary Containment: The primary waste container must be kept within a larger, chemically resistant secondary containment bin or tray to contain any potential leaks.[10]

Step 5: Final Disposal Procedure

Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[10]

  • Arrange for Pickup: Once the waste container is full or has been stored for the maximum period allowed by your institution (typically 90-180 days), arrange for its collection.

  • Authorized Personnel: Disposal must be handled by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10] Follow your internal procedures for requesting a waste pickup.

Step 6: Decontamination of Empty Containers

An "empty" container that held this compound is still considered hazardous waste.

  • Triple Rinsing: To decontaminate a container, you must triple-rinse it with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinsate: Crucially, the rinsate from this process is also hazardous waste.[10] It must be collected and disposed of as liquid halogenated organic waste.

  • Disposal of Rinsed Container: After proper triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for clean lab glass or plastic.

Step 7: Spill Management

Accidents happen. A clear, pre-defined spill response is a critical part of a safe laboratory.

  • Evacuate and Alert: If a spill occurs, alert others in the area and evacuate if necessary.

  • Don PPE: Before cleaning, don the appropriate PPE as described in Step 1.

  • Contain and Absorb: For a small, solid spill, carefully sweep it up to avoid generating dust.[9] Use an absorbent material for liquid spills.

  • Collect Waste: Place all contaminated materials (absorbent pads, contaminated gloves, etc.) into your designated "Halogenated Organic Solids" hazardous waste container.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent and soap and water.

Disposal Workflow Diagram

The following diagram provides a visual representation of the logical workflow and decision points for the proper disposal of this compound.

G Disposal Workflow for this compound A Waste Generation (Unused chemical, contaminated labware, spill debris) B Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) A->B Always first C Characterize Waste: Is it this compound or grossly contaminated with it? B->C D Segregate as 'Halogenated Organic Solid Waste' C->D Yes I Non-Hazardous Waste Stream C->I No E Place in labeled, compatible Hazardous Waste Container D->E F Store in designated Satellite Accumulation Area (SAA) with Secondary Containment E->F G Container Full or Storage Time Limit Reached? F->G G->F No H Arrange Pickup by EHS or Licensed Waste Contractor G->H Yes H->F Begin new container

Caption: Disposal workflow for this compound.

References

  • OSHA Compliance For Labor
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). [Link]
  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06). [Link]
  • Are You In Compliance With Proper Lab Waste Disposal Regul
  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). (2025-05-30). [Link]
  • PYRIDINE - SD Fine-Chem. SD Fine-Chem Limited. [Link]
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). (2025-08-13). [Link]
  • Pyridine Safety D
  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
  • Laboratory Safety Guidance. U.S.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). (2025-04-15). [Link]
  • The OSHA Lab Standard and the MSC Chemical Safety Manual.
  • 2-Amino-5-bromobenzaldehyde | CAS#:29124-57-0. Chemsrc. (2025-08-20). [Link]
  • OSHA Laboratory Standard.
  • 2,3-diaminopyridine. Organic Syntheses. [Link]
  • Preparation method of 2-amino-3-bromopyridine.
  • Preparation method of amino pyridine bromide compound.

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Amino-5-bromonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher and drug development professional, the synthesis of novel compounds is a journey of precision and caution. The handling of specialized reagents, such as 2-Amino-5-bromonicotinaldehyde, demands a comprehensive understanding of their properties to ensure both experimental success and, most importantly, personal and environmental safety. This guide provides an in-depth, experience-driven protocol for the safe handling, use, and disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each safety measure.

Hazard Profile: Understanding the Risks of this compound

This compound is a solid, typically a light yellow to yellow powder, with a melting point of 167-169°C.[1][2] Its chemical structure contributes to a specific hazard profile that dictates our handling procedures. The primary routes of exposure are inhalation, skin contact, and eye contact.

According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): It is harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Irritation: It can cause skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Direct contact with the eyes can cause serious irritation.[3][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[3][4]

These hazards necessitate a stringent approach to personal protective equipment and engineering controls to minimize any potential for exposure.

Hazard ClassificationGHS Hazard StatementCAS Number
Acute toxicity, Oral (Category 4)H302: Harmful if swallowed206997-15-1
Acute toxicity, Dermal (Category 4)H312: Harmful in contact with skin206997-15-1
Skin irritation (Category 2)H315: Causes skin irritation206997-15-1
Eye irritation (Category 2)H319: Causes serious eye irritation206997-15-1
Acute toxicity, Inhalation (Category 4)H332: Harmful if inhaled206997-15-1
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation206997-15-1

The Core of Safety: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical barrier between the researcher and the chemical. The following is a mandatory ensemble for handling this compound, with a rationale for each component.

  • Respiratory Protection: Due to the risk of respiratory irritation from inhaling the fine powder, a NIOSH-approved respirator is essential.[5] For weighing and transferring solids, a half-mask respirator with P100 (oil-proof) particulate filters is recommended. If working with the material outside of a certified chemical fume hood is unavoidable, a self-contained breathing apparatus (SCBA) may be necessary, though this practice is strongly discouraged.[5][6]

  • Eye and Face Protection: To prevent eye irritation, chemical safety goggles that provide a complete seal around the eyes are mandatory.[4][7] A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[6]

  • Hand Protection: Chemical-resistant gloves are required to prevent skin contact and absorption.[3] Nitrile gloves are a suitable choice for incidental contact. It is crucial to inspect gloves for any tears or holes before use and to practice proper glove removal techniques to avoid contaminating the skin.[8] For prolonged handling, consider double-gloving.

  • Body Protection: A flame-resistant lab coat is the minimum requirement. For procedures with a higher risk of contamination, a chemical-resistant apron or a disposable coverall should be worn.[7] All footwear should be closed-toe and made of a non-porous material.[8]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to maintain a safe laboratory environment. The following step-by-step guide outlines the lifecycle of this compound within your laboratory.

Receiving and Storage
  • Inspect on Arrival: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the manufacturer's label is intact and legible.

  • Dedicated Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][9] The recommended storage temperature is under inert gas (nitrogen or argon) at 2–8 °C.[1]

  • Controlled Access: The storage location should be secured, with access limited to authorized personnel.[10]

Handling and Use
  • Controlled Environment: All handling of this compound powder, including weighing and transferring, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Minimize Dust: Handle the solid carefully to avoid generating dust.[9] Use appropriate tools, such as a spatula, for transfers.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[4]

  • Emergency Preparedness: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[4][9]

Emergency Procedures: A Plan for the Unexpected

In the event of an accidental exposure or spill, a swift and informed response is critical.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4][9]

  • Skin Contact: Remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[9] Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do so.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]

  • Spills: For small spills, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[9] Ventilate the area and clean the spill site thoroughly. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Responsible Stewardship

Proper disposal is a legal and ethical responsibility to protect the environment.

  • Waste Identification: All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[12]

  • Segregation: Do not mix this waste with other waste streams.[13] Keep solid and liquid waste in separate, clearly labeled, and sealed containers.

  • Containerization: Use containers that are compatible with the chemical and are in good condition. Label the container with "Hazardous Waste" and the full chemical name.[12]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company.[10][12] Do not dispose of this chemical down the drain or in the regular trash.[12]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages and decision points for the safe handling of this compound.

Caption: A flowchart outlining the essential steps for the safe handling of this compound.

References

  • This compound SDS, 206997-15-1 Safety D
  • Personal protective equipment for handling 2-(Aminomethyl)-5-bromonaphthalene - Benchchem. URL
  • Personal Protective Equipment (PPE) - CHEMM. URL
  • This compound CAS#: 206997-15-1 - ChemicalBook. URL
  • This compound | 206997-15-1 - Sigma-Aldrich. URL
  • Material Safety Data Sheet - 2-Amino-3,5-dibromobenzaldehyde, 97% - Cole-Parmer. URL
  • SAFETY DATA SHEET - 2-Amino-5-bromobenzaldehyde - Thermo Fisher Scientific. URL
  • UNIT 7: Personal Protective Equipment - CTAHR. URL
  • Components of Personal Protective Equipment - Pesticide Environmental Stewardship. URL
  • Recommended PPE to handle chemicals - Bernardo Ecenarro. URL
  • Buy this compound
  • SAFETY D
  • Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-5-BROMOPHENOL - ChemicalBook. URL
  • SAFETY DATA SHEET - 2-Amino-3,5-dibromobenzaldehyde - Fisher Scientific. URL
  • Essential Procedures for the Safe Disposal of 2-Bromo-6-methylisonicotinaldehyde - Benchchem. URL
  • Proper Disposal of 2-Amino-5-nitrobenzoic Acid: A Step-by-Step Guide for Labor

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.